molecular formula C27H45NaO4S B15594431 Cholesteryl sulfate sodium

Cholesteryl sulfate sodium

Cat. No.: B15594431
M. Wt: 488.7 g/mol
InChI Key: LMPVQXVJTZWENW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl sulfate sodium is a useful research compound. Its molecular formula is C27H45NaO4S and its molecular weight is 488.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVQXVJTZWENW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Intricate Cellular Roles of Cholesteryl Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, has emerged from relative obscurity to be recognized as a critical pleiotropic signaling molecule involved in a myriad of cellular processes. Once considered merely a metabolic byproduct, it is now evident that this endogenous compound plays a pivotal role in maintaining cellular homeostasis and regulating key physiological and pathological pathways. This technical guide provides an in-depth exploration of the biological functions of cholesteryl sulfate at the cellular level, offering a comprehensive resource for researchers and professionals in the fields of biology and drug development.

Core Biological Functions of Cholesteryl Sulfate

Cholesteryl sulfate is ubiquitously present in mammalian tissues and fluids, with its concentration and function varying significantly depending on the cellular context.[1][2] Its roles are diverse, ranging from structural contributions in cell membranes to intricate modulation of signaling cascades.

Membrane Stabilization and Dynamics

As a component of cellular membranes, cholesteryl sulfate contributes to their stability.[2][3] Its amphipathic nature, with the bulky sterol ring and the charged sulfate group, allows it to intercalate into lipid bilayers, influencing membrane fluidity and organization.[3] This stabilizing role is crucial in erythrocytes, protecting them from osmotic lysis, and in sperm cells, where it regulates membrane fusion events essential for fertilization.[2][4]

Epidermal Differentiation and Barrier Function

In the epidermis, a steep gradient of cholesteryl sulfate is essential for proper skin barrier formation and desquamation.[1][5] Synthesized by the sulfotransferase SULT2B1b in the lower epidermal layers, it is hydrolyzed by steroid sulfatase (STS) in the upper layers.[5][6] This "cholesterol sulfate cycle" is a key regulator of keratinocyte differentiation. An accumulation of cholesteryl sulfate, as seen in X-linked ichthyosis due to STS deficiency, leads to abnormal scaling and impaired barrier function.[5][7][8] Cholesteryl sulfate has been shown to induce the expression of differentiation markers such as involucrin (B1238512) and filaggrin in keratinocytes.[9][10][11]

Regulation of Steroidogenesis

Cholesteryl sulfate acts as a negative regulator of steroid hormone synthesis. It can inhibit the transport of cholesterol into the mitochondria, the rate-limiting step in steroidogenesis.[12][13] This inhibitory action highlights a feedback mechanism where a cholesterol metabolite can control its own synthetic pathway.

Sperm Capacitation

The process of sperm capacitation, a series of physiological changes that spermatozoa must undergo to be able to fertilize an egg, is intricately regulated by cholesteryl sulfate.[2][4] The efflux of cholesterol and cholesteryl sulfate from the sperm membrane is a critical step in this process, leading to increased membrane fluidity and the activation of signaling pathways necessary for fertilization.[14][15][16][17][18]

Immune Response Modulation

A burgeoning area of research is the role of cholesteryl sulfate in the immune system. It has been identified as a potent, endogenous inhibitor of the dedicator of cytokinesis 2 (DOCK2), a guanine (B1146940) nucleotide exchange factor crucial for the activation of the small GTPase Rac.[4][19][20][21] By inhibiting DOCK2, cholesteryl sulfate can suppress the migration and activation of immune cells, such as T cells and neutrophils, thereby playing a role in tissue-specific immune evasion and the resolution of inflammation.[19][22]

Quantitative Data on Cholesteryl Sulfate

Understanding the quantitative aspects of cholesteryl sulfate's presence and activity is crucial for elucidating its physiological and pathological significance.

ParameterTissue/Cell TypeConcentration/ValueReference
Plasma Concentration Human1.3 - 2.6 µg/mL[1]
Normal Adults< 350 µ g/100 mL[7]
Steroid Sulfatase Deficient Patients2,700 - 4,000 µ g/100 mL[7]
Red Blood Cell Membrane Concentration Normal Adults< 300 µ g/100 mL erythrocytes[7]
Steroid Sulfatase Deficient Patients5,200 - 9,800 µ g/100 mL erythrocytes[7]
Platelet Concentration Human164 - 512 pmol/mL[1]
Epidermal Concentration (as % of total lipids) Basal Layer~1%[1]
Granular Layer~5%[1]
Stratum Corneum~1%[1]
PKCη Activation by Cholesteryl Sulfate Vmax (relative to phosphatidylserine (B164497) + phorbol (B1677699) ester)3.6-fold higher[23]

Key Signaling Pathways Involving Cholesteryl Sulfate

Cholesteryl sulfate exerts its regulatory functions through the modulation of specific signaling pathways.

Protein Kinase C (PKC) Pathway

Cholesteryl sulfate is a potent and selective activator of the eta isoform of protein kinase C (PKCη), an enzyme predominantly expressed in epithelial tissues and involved in their differentiation.[12][23][24] This activation is more potent than that achieved by the canonical activators, phosphatidylserine and phorbol esters.[23] The activation of PKCη by cholesteryl sulfate is a key mechanism through which it promotes keratinocyte differentiation.[5]

PKC_Pathway CS Cholesteryl Sulfate PKCeta PKCη CS->PKCeta activates AP1 AP-1 (Fra-1, Fra-2, JunD) CS->AP1 increases levels Differentiation Keratinocyte Differentiation PKCeta->Differentiation INV Involucrin Transcription AP1->INV

Caption: Cholesteryl sulfate-mediated activation of PKCη and AP-1 in keratinocyte differentiation.

Phosphatidylinositol 3-Kinase (PI3K) Signaling

Cholesteryl sulfate can modulate the activity of phosphatidylinositol 3-kinase (PI3K), a central player in numerous cellular processes including cell growth, proliferation, and survival.[2] While the precise mechanism of this modulation is still under investigation, it represents another avenue through which cholesteryl sulfate can influence fundamental cellular functions.

PI3K_Pathway CS Cholesteryl Sulfate PI3K PI3K CS->PI3K modulates CellSignaling Downstream Cellular Processes (Growth, Survival) PI3K->CellSignaling

Caption: Modulation of the PI3K signaling pathway by cholesteryl sulfate.

DOCK2-Rac Signaling Pathway

A significant discovery has been the identification of cholesteryl sulfate as a direct inhibitor of DOCK2.[19][21] DOCK2 is essential for the activation of Rac, a small GTPase that controls a wide range of cellular activities, most notably cell migration and the production of reactive oxygen species (ROS) in immune cells. By binding to the catalytic DHR2 domain of DOCK2, cholesteryl sulfate prevents the exchange of GDP for GTP on Rac, thereby inhibiting its activation.[4]

DOCK2_Pathway CS Cholesteryl Sulfate DOCK2 DOCK2 CS->DOCK2 inhibits Rac_GDP Rac-GDP (inactive) DOCK2->Rac_GDP activates Rac_GTP Rac-GTP (active) Rac_GDP->Rac_GTP Migration Immune Cell Migration Rac_GTP->Migration

Caption: Inhibition of the DOCK2-Rac signaling pathway by cholesteryl sulfate.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the cellular roles of cholesteryl sulfate.

Quantification of Cholesteryl Sulfate

Objective: To measure the concentration of cholesteryl sulfate in biological samples.

Methodology Overview:

  • Sample Preparation: Tissues or cells are homogenized in an appropriate buffer. Plasma or serum samples can be used directly.[25]

  • Lipid Extraction: Lipids are extracted using a solvent system such as chloroform:methanol.[26]

  • Separation: Cholesteryl sulfate is separated from other lipids using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Quantification: The amount of cholesteryl sulfate is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity.[7][16] Fluorometric assays using specific probes can also be employed for cellular cholesterol quantification.[26][27]

Quantification_Workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Chloroform:Methanol) Sample->Extraction Separation Separation (TLC or SPE) Extraction->Separation Quantification Quantification (GC-MS or LC-MS) Separation->Quantification

Caption: General workflow for the quantification of cholesteryl sulfate.

Sulfatase Activity Assay

Objective: To measure the activity of steroid sulfatase (STS), the enzyme that hydrolyzes cholesteryl sulfate.

Methodology Overview (Colorimetric Assay): [28][29]

  • Sample Preparation: Cell or tissue lysates are prepared in an appropriate assay buffer.

  • Reaction Setup: The sample is incubated with a sulfatase substrate (e.g., p-nitrocatechol sulfate) in the provided assay buffer. A standard curve is prepared using a known concentration of the product (e.g., p-nitrocatechol).

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer at the appropriate wavelength (e.g., 515 nm for p-nitrocatechol).

  • Calculation: The sulfatase activity in the sample is calculated based on the standard curve.

Keratinocyte Differentiation Assay

Objective: To assess the effect of cholesteryl sulfate on the differentiation of keratinocytes.

Methodology Overview: [9][30]

  • Cell Culture: Normal human epidermal keratinocytes (NHEK) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of cholesteryl sulfate or a vehicle control.

  • Analysis of Differentiation Markers: After the treatment period, cells are harvested and analyzed for the expression of differentiation markers.

    • Western Blotting: To quantify the protein levels of markers like involucrin, filaggrin, and keratin (B1170402) 10.

    • Quantitative PCR (qPCR): To measure the mRNA levels of the corresponding genes.

    • Immunofluorescence: To visualize the localization and expression of differentiation markers within the cells.

  • Cornified Envelope Formation Assay: To assess terminal differentiation by quantifying the formation of cross-linked envelopes.

Sperm Capacitation Assay

Objective: To evaluate the role of cholesteryl sulfate in sperm capacitation.

Methodology Overview: [15][18][31]

  • Sperm Preparation: Motile sperm are selected using a swim-up or density gradient centrifugation method.

  • Capacitation Induction: Sperm are incubated in a capacitation medium (e.g., modified Human Tubal Fluid) containing agents that induce capacitation, such as bicarbonate and albumin. The effect of adding or removing cholesteryl sulfate from the medium is assessed.

  • Assessment of Capacitation:

    • Protein Tyrosine Phosphorylation: Capacitation is associated with an increase in protein tyrosine phosphorylation, which can be detected by Western blotting using an anti-phosphotyrosine antibody.

    • Chlortetracycline (CTC) Staining: A fluorescence staining method to distinguish between non-capacitated, capacitated, and acrosome-reacted sperm.

    • Acrosome Reaction Assay: The ability of capacitated sperm to undergo the acrosome reaction in response to a physiological stimulus (e.g., progesterone (B1679170) or calcium ionophore) is measured.

Conclusion and Future Directions

Cholesteryl sulfate is a multifaceted molecule with profound implications for cellular function and human health. Its roles in membrane biology, epidermal differentiation, steroidogenesis, sperm function, and immune regulation underscore its importance as a key signaling lipid. For drug development professionals, the enzymes involved in the cholesterol sulfate cycle, SULT2B1b and STS, as well as its downstream targets like DOCK2 and PKCη, represent promising therapeutic targets for a range of conditions, including skin disorders, inflammatory diseases, and cancer.

Future research should focus on further delineating the molecular mechanisms underlying the diverse actions of cholesteryl sulfate, identifying novel protein interactors, and exploring its therapeutic potential in greater detail. The development of specific inhibitors and activators of the enzymes that regulate its metabolism will be instrumental in these endeavors. A deeper understanding of the intricate cellular roles of cholesteryl sulfate will undoubtedly open new avenues for therapeutic intervention in a variety of human diseases.

References

The Pivotal Role of Cholesteryl Sulfate in Skin Barrier Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of cholesteryl sulfate (B86663) (CS) in the establishment and maintenance of the epidermal barrier. Drawing upon key research findings, this document elucidates the synthesis, localization, and regulatory mechanisms of CS, offering valuable insights for researchers in dermatology, cosmetology, and drug development.

The Cholesterol Sulfate Cycle: A Dynamic Regulator of Epidermal Function

The integrity of the skin barrier is critically dependent on a dynamic equilibrium of lipid synthesis and metabolism. Central to this is the "cholesterol sulfate cycle," a tightly regulated process of sulfation and desulfation of cholesterol that governs epidermal differentiation, barrier formation, and desquamation.[1][2]

Cholesterol sulfotransferase (SULT2B1b) is the primary enzyme responsible for the synthesis of CS from cholesterol, with its activity being most prominent in the lower, nucleated layers of the epidermis.[2] As keratinocytes differentiate and migrate towards the stratum corneum, the concentration of CS increases.[1] Conversely, the enzyme steroid sulfatase (STS) catalyzes the hydrolysis of CS back to cholesterol, with its peak activity in the outer layers of the epidermis, including the stratum corneum.[1][2] This spatial and enzymatic separation creates a concentration gradient of CS across the epidermis, which is fundamental to its regulatory roles.

Quantitative Distribution of Cholesteryl Sulfate in the Epidermis

The precise concentration of cholesteryl sulfate varies across the different strata of the epidermis, a gradient that is disrupted in certain pathological conditions such as X-linked ichthyosis (XLI), a genetic disorder caused by a deficiency in steroid sulfatase.[1][3]

Epidermal LayerNormal Skin (% of total lipids)X-linked Ichthyosis (% of total lipids)
Basal/Spinous LayerLowest ConcentrationSlightly Elevated
Stratum GranulosumHighest Concentration (~5%)[2]Elevated
Stratum CorneumDecreases from inner to outer layers (~1%)[2]Persistently High (10-12.5%)[2][3][4]

Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate is not merely a structural component of the epidermal lipids; it is a potent signaling molecule that actively directs keratinocyte differentiation and the expression of key barrier proteins.

The RORα Signaling Pathway

Cholesteryl sulfate functions as a ligand for the retinoic acid receptor-related orphan receptor alpha (RORα).[2] This interaction has a dual effect: it not only activates RORα but also upregulates its expression.[2] Activated RORα then transcriptionally upregulates the expression of filaggrin, a crucial protein for the aggregation of keratin (B1170402) filaments and the formation of the cornified envelope.[2]

RORa_Pathway CS Cholesteryl Sulfate RORa RORα CS->RORa Binds to & Upregulates Filaggrin Filaggrin Expression RORa->Filaggrin Induces

Cholesteryl sulfate activation of the RORα signaling pathway.
The Protein Kinase C (PKC) Signaling Pathway

Cholesteryl sulfate is a known activator of specific isoforms of protein kinase C (PKC), particularly PKCη.[2][5] Activation of PKCη initiates a signaling cascade that can lead to the phosphorylation of various downstream targets, including transcription factors within the Activator Protein-1 (AP-1) family, such as Fra-1, Fra-2, and JunD.[2] These transcription factors then bind to the promoter regions of genes encoding key differentiation markers like involucrin (B1238512), leading to their increased expression.[2]

PKC_Pathway CS Cholesteryl Sulfate PKC PKCη CS->PKC Activates AP1 AP-1 (Fra-1, Fra-2, JunD) PKC->AP1 Phosphorylates Involucrin Involucrin Expression AP1->Involucrin Induces

Cholesteryl sulfate-mediated activation of the PKC signaling pathway.

Role in Desquamation and Barrier Integrity

The tightly regulated degradation of corneodesmosomes, the structures that hold corneocytes together, is essential for the orderly shedding of skin cells (desquamation).[6] An accumulation of cholesteryl sulfate, as seen in XLI, inhibits the activity of proteases responsible for corneodesmosome degradation.[2] This leads to the retention of corneocytes and the characteristic scaly phenotype of the disease.[2]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of cholesteryl sulfate's function in the skin barrier.

Lipid Extraction from Epidermal Layers

Objective: To isolate and quantify cholesteryl sulfate and other lipids from different strata of the epidermis.

Methodology:

  • Sample Collection: Obtain full-thickness skin biopsies. Separate the epidermis from the dermis by heat treatment or enzymatic digestion (e.g., with dispase).

  • Layer Separation: Utilize serial tape stripping or sequential enzymatic digestion to isolate the stratum corneum, stratum granulosum, and basal/spinous layers.

  • Lipid Extraction:

    • Homogenize the separated epidermal layers in a chloroform:methanol (2:1, v/v) solution.[7][8][9][10]

    • Add water to the homogenate to induce phase separation.

    • Centrifuge the mixture to separate the lower organic phase (containing lipids) from the upper aqueous phase.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Lipid Analysis:

    • Resuspend the dried lipid extract in a known volume of chloroform:methanol.

    • Separate the lipid classes using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][9]

    • Identify and quantify cholesteryl sulfate by comparing its migration to a known standard and using densitometry or mass spectrometry.

Lipid_Extraction cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis SkinBiopsy Full-Thickness Skin Biopsy Epidermis Epidermal Separation SkinBiopsy->Epidermis Layers Layer Separation (Tape Stripping/Digestion) Epidermis->Layers Homogenize Homogenize in Chloroform:Methanol Layers->Homogenize PhaseSeparation Add Water & Centrifuge Homogenize->PhaseSeparation Collect Collect Organic Phase & Dry PhaseSeparation->Collect Resuspend Resuspend Dried Lipids Collect->Resuspend Separate TLC / HPLC Resuspend->Separate Quantify Densitometry / Mass Spectrometry Separate->Quantify

Workflow for the extraction and analysis of epidermal lipids.
In Vitro Keratinocyte Differentiation Assay

Objective: To assess the effect of cholesteryl sulfate on the differentiation of keratinocytes in culture.

Methodology:

  • Cell Culture: Culture normal human epidermal keratinocytes (NHEKs) in a low-calcium medium to maintain them in an undifferentiated, proliferative state.[11][12]

  • Induction of Differentiation:

    • Switch the culture medium to a high-calcium medium to induce differentiation.

    • In parallel, treat cultures with varying concentrations of cholesteryl sulfate in the high-calcium medium.[11][13]

  • Assessment of Differentiation Markers:

    • After a defined incubation period (e.g., 24-72 hours), harvest the cells.

    • Analyze the expression of differentiation markers such as involucrin and filaggrin using:

      • Quantitative PCR (qPCR): To measure mRNA levels.[14][15][16][17]

      • Western Blotting: To measure protein levels.

      • Immunohistochemistry: To visualize protein expression and localization.[18][19][20][21][22]

Luciferase Reporter Assay for AP-1 Activity

Objective: To determine if cholesteryl sulfate enhances the transcriptional activity of the AP-1 complex.

Methodology:

  • Plasmid Constructs: Use a luciferase reporter plasmid containing multiple copies of the AP-1 binding site upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected to normalize for transfection efficiency.[23][24][25][26][27]

  • Cell Transfection: Transfect keratinocytes with the reporter and control plasmids.

  • Treatment: Treat the transfected cells with cholesteryl sulfate or a vehicle control.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase and Renilla activities using a luminometer.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in relative luciferase activity in the cholesteryl sulfate-treated cells indicates enhanced AP-1 transcriptional activity.[23][24][25][26][27]

Assessment of Corneodesmosome Degradation

Objective: To evaluate the impact of cholesteryl sulfate on the degradation of corneodesmosomes.

Methodology:

  • Sample Preparation: Obtain stratum corneum sheets by tape stripping or from skin biopsies.

  • In Vitro Degradation Assay:

    • Incubate the stratum corneum sheets in a buffer at an acidic pH (similar to the skin surface) containing proteases known to degrade corneodesmosomes (e.g., kallikrein-5 and -7).[6][28][29]

    • Include parallel incubations with the addition of cholesteryl sulfate.

  • Analysis:

    • Immunohistochemistry: Stain the treated stratum corneum sheets for corneodesmosomal proteins (e.g., desmoglein-1, corneodesmosin) to visualize their degradation.[28][30]

    • Western Blotting: Extract proteins from the treated stratum corneum and analyze the degradation of corneodesmosomal proteins by observing the appearance of smaller protein fragments.

Conclusion

Cholesteryl sulfate is a key regulator of epidermal homeostasis, influencing skin barrier function through its dynamic synthesis and degradation, and its role as a signaling molecule. A thorough understanding of its mechanisms of action is crucial for the development of novel therapeutic strategies for skin disorders characterized by impaired barrier function, such as X-linked ichthyosis, atopic dermatitis, and psoriasis. The experimental protocols outlined in this guide provide a framework for further investigation into the intricate roles of cholesteryl sulfate in skin health and disease.

References

Cholesteryl Sulfate Sodium: A Bifunctional Modulator of Cholesterol Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663), an endogenous steroid sulfate abundant in human plasma, presents a paradoxical role in the regulation of cholesterol homeostasis. Emerging research has illuminated its capacity to act as both an agonist and an antagonist of cholesterol biosynthesis, operating through distinct molecular pathways. This technical guide provides a comprehensive overview of the current understanding of cholesteryl sulfate's dual functions, detailing the underlying signaling mechanisms, presenting available quantitative data, and offering detailed experimental protocols for its study. This document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of cholesteryl sulfate's role in lipid metabolism and to stimulate further investigation into its therapeutic potential.

Introduction

Cholesteryl sulfate (CS) is a sulfated form of cholesterol that is a natural component of cell membranes and is found in various tissues and fluids within the human body.[1] While historically viewed as a mere metabolic byproduct, recent studies have revealed its active participation in a range of physiological processes, including cell membrane stabilization, signal transduction, and, most notably, the intricate regulation of cholesterol biosynthesis.[1][2] The sodium salt of cholesteryl sulfate is a commonly used, water-soluble form for in vitro and in vivo studies.[3]

Intriguingly, the scientific literature presents a dichotomous role for cholesteryl sulfate in cholesterol metabolism. Some evidence points to its function as a cholesterol biosynthesis agonist, promoting the synthesis of this essential lipid.[4][5] In stark contrast, other studies characterize it as a negative regulator, actively suppressing cholesterol production and uptake.[6][7][8] This guide will dissect these opposing mechanisms, providing a balanced perspective based on the latest research findings.

The Dual Regulatory Functions of Cholesteryl Sulfate in Cholesterol Biosynthesis

The impact of cholesteryl sulfate on cholesterol homeostasis is multifaceted, with evidence supporting both agonistic and antagonistic actions. This section will explore the molecular pathways underpinning these contradictory effects.

Cholesteryl Sulfate as a Cholesterol Biosynthesis Agonist

Recent findings suggest that cholesteryl sulfate can promote cholesterol biosynthesis, particularly in the context of intestinal epithelial cells.[4] The proposed mechanism centers on its interaction with the Niemann-Pick C2 (NPC2) protein.

Mechanism of Action:

Cholesteryl sulfate competitively binds to the NPC2 protein, a soluble lysosomal protein involved in intracellular cholesterol trafficking.[4][9] This binding is reported to have a submicromolar affinity, with cholesteryl sulfate exhibiting a greater apparent affinity for NPC2 than cholesterol itself.[5][6] By binding to NPC2, cholesteryl sulfate is thought to disrupt the normal transport of cholesterol within the lysosome.[9] This disruption mimics a state of low intracellular cholesterol, which in turn activates the Sterol Regulatory Element-Binding Protein 2 (SREBP2).[4]

Activated SREBP2 is a master transcription factor that translocates to the nucleus and upregulates the expression of genes involved in cholesterol synthesis.[10] Studies have shown that treatment with cholesteryl sulfate leads to an increased expression of key cholesterogenic genes such as 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1) and farnesyl-diphosphate farnesyltransferase 1 (FDFT1).[4]

Signaling Pathway:

Cholesterol_Agonist_Pathway CS Cholesteryl Sulfate NPC2 NPC2 CS->NPC2 Binds with high affinity Lysosome Lysosome NPC2->Lysosome Disrupts Cholesterol Transport SREBP2_inactive Inactive SREBP2 (ER Membrane) Lysosome->SREBP2_inactive Activates SREBP2_active Active SREBP2 (Nucleus) SREBP2_inactive->SREBP2_active Cleavage & Translocation Chol_Genes Cholesterol Biosynthesis Genes (e.g., HMGCS1, FDFT1) SREBP2_active->Chol_Genes Upregulates Transcription Chol_Synth Increased Cholesterol Synthesis Chol_Genes->Chol_Synth

Caption: Agonistic pathway of cholesteryl sulfate on cholesterol biosynthesis.

Cholesteryl Sulfate as a Cholesterol Biosynthesis Antagonist

Contrary to its agonistic role, a substantial body of evidence supports the function of cholesteryl sulfate as a negative regulator of cholesterol homeostasis. This antagonistic action is mediated through multiple mechanisms, including the degradation of a key biosynthetic enzyme, inhibition of cholesterol uptake, and suppression of SREBP2 activation.[6][7][8]

Mechanisms of Action:

  • Promotion of HMG-CoA Reductase (HMGCR) Degradation: Cholesteryl sulfate has been shown to promote the proteasomal degradation of HMGCR, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[6][7] This process is thought to be mediated by enhancing the ubiquitination of HMGCR, a process that tags the enzyme for destruction by the proteasome.[6] This action effectively curtails the de novo synthesis of cholesterol.

  • Inhibition of Low-Density Lipoprotein (LDL) Receptor Endocytosis: Cholesteryl sulfate can block the uptake of LDL cholesterol from the extracellular environment.[6] It achieves this by inhibiting the endocytosis of the LDL receptor, the primary mechanism by which cells internalize LDL particles.[6]

  • Suppression of SREBP2 Processing: In direct opposition to its agonistic mechanism, cholesteryl sulfate has been reported to suppress the proteolytic activation of SREBP2.[6][7] By preventing the cleavage and subsequent nuclear translocation of SREBP2, it downregulates the expression of genes required for both cholesterol synthesis and uptake.[6]

Signaling Pathway:

Cholesterol_Antagonist_Pathway CS Cholesteryl Sulfate HMGCR HMG-CoA Reductase CS->HMGCR Promotes Degradation Endocytosis Endocytosis CS->Endocytosis Inhibits SREBP2_processing SREBP2 Processing (Cleavage) CS->SREBP2_processing Inhibits Proteasome Proteasome HMGCR->Proteasome Chol_Synth_Uptake Decreased Cholesterol Synthesis & Uptake Proteasome->Chol_Synth_Uptake LDL_Receptor LDL Receptor LDL_Receptor->Endocytosis Endocytosis->Chol_Synth_Uptake SREBP2_processing->Chol_Synth_Uptake

Caption: Antagonistic pathways of cholesteryl sulfate on cholesterol homeostasis.

Quantitative Data on the Effects of Cholesteryl Sulfate

While much of the research into cholesteryl sulfate's dual roles has been qualitative, some quantitative data is available. This section summarizes the key findings in a tabular format for ease of comparison.

Table 1: Agonistic Effects of Cholesteryl Sulfate

ParameterEffectConcentrationCell TypeReference
Cholesterol SynthesisPromotes50 µM (EC50)HT-29[4][5]
HMGCS1 Gene ExpressionUpregulation50 µMHT-29[4]
FDFT1 Gene ExpressionUpregulation50 µMHT-29[4]
NPC2 Binding AffinitySubmicromolarNot specifiedBovine/Human[5][6]

Table 2: Antagonistic Effects of Cholesteryl Sulfate

ParameterEffectConcentrationCell TypeReference
Cellular Cholesterol Levels20-30% Reduction25 µMHuh-7[6]
HMG-CoA ReductasePromotes DegradationNot specifiedFibroblasts[6][7]
LDL-Cholesterol UptakeBlocksNot specifiedHuh-7[6]
SREBP2 ProcessingInhibitsNot specifiedHuh-7[6][7]

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

HMG-CoA Reductase Activity Assay

This protocol is adapted from a previously published study.[6]

Objective: To measure the enzymatic activity of HMG-CoA Reductase in the presence of cholesteryl sulfate.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich, CS1090)

  • Pravastatin (positive control)

  • Cholesteryl sulfate sodium salt

  • NADPH

  • HMG-CoA

  • HMG-CoA Reductase enzyme

  • 1x Assay Buffer

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in a 96-well plate on ice. To each well, add sequentially:

    • 1x Assay Buffer

    • Pravastatin (for positive control wells) or Cholesteryl Sulfate (for experimental wells) at desired concentrations.

    • NADPH

    • HMG-CoA

    • HMG-CoA Reductase enzyme

  • The final reaction volume should be 200 µL.

  • Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 20 minutes. The decrease in absorbance at 340 nm is due to the oxidation of NADPH.

  • Calculate the rate of NADPH oxidation to determine the HMG-CoA Reductase activity.

Experimental Workflow:

HMGCR_Assay_Workflow start Start prep_reagents Prepare Reagents on Ice (Buffer, CS/Pravastatin, NADPH, HMG-CoA, HMGCR) start->prep_reagents mix_plate Add Reagents to 96-well Plate prep_reagents->mix_plate incubate Incubate at 37°C in Plate Reader mix_plate->incubate read_abs Read Absorbance at 340 nm (Kinetic, 20 min) incubate->read_abs calculate Calculate Rate of NADPH Oxidation read_abs->calculate end End calculate->end

Caption: Workflow for the HMG-CoA Reductase activity assay.

SREBP-2 Translocation Assay (Cell-Based)

This protocol is based on a commercially available assay kit.

Objective: To visualize the translocation of SREBP-2 from the cytoplasm to the nucleus upon treatment with cholesteryl sulfate.

Materials:

  • Cells expressing SREBP-2 (e.g., Huh-7, HEK293)

  • 96-well plate

  • This compound salt

  • Cell-Based Assay Fixative Solution

  • Permeabilization Buffer (e.g., TBS with 0.1% Triton X-100)

  • Blocking Solution (e.g., 5% BSA in TBS)

  • Primary antibody against SREBP-2

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with cholesteryl sulfate at desired concentrations for a specified time (e.g., 24 hours).

  • Fix the cells with the Fixative Solution for 15 minutes at room temperature.

  • Wash the cells three times with wash buffer.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash the cells three times.

  • Block non-specific antibody binding with Blocking Solution for 1 hour.

  • Incubate with the primary anti-SREBP-2 antibody (diluted in blocking solution) overnight at 4°C.

  • Wash the cells three times.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the cells three times.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells.

  • Visualize the cells using a fluorescence microscope. Nuclear localization of the SREBP-2 signal indicates activation.

Experimental Workflow:

SREBP2_Translocation_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Cholesteryl Sulfate seed_cells->treat_cells fix_perm_block Fix, Permeabilize, and Block Cells treat_cells->fix_perm_block primary_ab Incubate with Primary Anti-SREBP-2 Antibody fix_perm_block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab dapi_stain Counterstain with DAPI secondary_ab->dapi_stain visualize Visualize with Fluorescence Microscope dapi_stain->visualize end End visualize->end LDL_Uptake_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat_cs Pre-treat with Cholesteryl Sulfate seed_cells->pretreat_cs add_ldl Add Fluorescently Labeled LDL pretreat_cs->add_ldl incubate Incubate for Defined Period add_ldl->incubate wash_cells Wash to Remove Unbound LDL incubate->wash_cells measure_fluorescence Measure Fluorescence (Plate Reader or Flow Cytometer) wash_cells->measure_fluorescence end End measure_fluorescence->end

References

The Role of Cholesteryl Sulfate in the Regulation of Steroidogenesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenesis, the intricate multi-step process of converting cholesterol into biologically active steroid hormones, is a cornerstone of endocrine physiology. The regulation of this pathway is paramount for maintaining homeostasis and is subject to complex control mechanisms. While the roles of trophic hormones and key enzymes are well-established, the nuanced contributions of other endogenous molecules are still being elucidated. This technical guide provides a comprehensive overview of the emerging role of cholesteryl sulfate (B86663) (CS) as a significant regulator of steroidogenesis. Drawing upon a wide array of experimental evidence, this document details the inhibitory mechanisms of CS, presents quantitative data on its effects, and offers detailed protocols for its study. Furthermore, it visualizes the involved signaling pathways and logical relationships, offering a valuable resource for researchers and professionals in endocrinology, drug discovery, and related fields.

Introduction

The biosynthesis of all steroid hormones originates from a common precursor, cholesterol. The initial and rate-limiting step in this cascade is the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[1][2][3] Once inside the mitochondrion, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc).[4] From pregnenolone, a series of enzymatic reactions in the mitochondria and endoplasmic reticulum lead to the production of the various classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.

Cholesteryl sulfate (CS), a sulfated form of cholesterol, has been identified as an endogenous inhibitor of steroidogenesis.[5][6] It is present in steroidogenic tissues and has been shown to exert its regulatory effects through multiple mechanisms, primarily by impeding the initial steps of the steroidogenic pathway. This guide will delve into the molecular details of CS's inhibitory actions, providing a robust foundation for further research and potential therapeutic applications.

Quantitative Data on Cholesteryl Sulfate's Role in Steroidogenesis

The following tables summarize the key quantitative data from various studies, providing a comparative overview of the concentrations and inhibitory effects of cholesteryl sulfate.

Table 1: Endogenous Concentrations of Cholesteryl Sulfate in Steroidogenic Tissues

Tissue/Cell TypeSpeciesConcentrationReference
Adrenal MitochondriaRat0.05 - 0.8 nmol/mg protein[5][6]
Seminal PlasmaHuman~445 µ g/100 ml[7]
SpermatozoaHuman15 µg/10⁹ cells[7]
Placenta (normal)HumanNormal levels (not specified)[8]
OvariesRatData on cholesteryl esters, not specifically sulfate[9]

Table 2: Inhibitory Effects of Cholesteryl Sulfate on Steroidogenesis

ParameterCell/Tissue ModelConcentration of CSEffectReference
Pregnenolone ProductionHuman Adrenocortical Carcinoma (H295R) cells> 50 µg/mlSignificant decrease (P<0.05)[2][10]
StAR Protein LevelHuman Adrenocortical Carcinoma (H295R) cells50 µg/mlDecrease[2][10]
StAR mRNA LevelHuman Adrenocortical Carcinoma (H295R) cells50 µg/mlDecrease[2][10]
StAR Promoter ActivityHuman Adrenocortical Carcinoma (H295R) cells50 ng/mlSignificant decrease[1]
Progesterone ProductionHuman Granulosa-like Tumor (KGN) cells10 µM30% reduction (in the presence of 8-bromo-cAMP)[11]
StAR mRNA ExpressionHuman Granulosa-like Tumor (KGN) cells10 µMDown-regulated to 54%[11]
P450scc mRNA ExpressionHuman Granulosa-like Tumor (KGN) cells10 µMDown-regulated to 60%[11]
Cholesterol Side-Chain CleavageIsolated Rat Adrenal Mitochondria-Noncompetitive inhibition with respect to cholesterol[6]

Signaling Pathways and Logical Relationships

The inhibitory effect of cholesteryl sulfate on steroidogenesis is primarily mediated through the downregulation of the StAR protein, which is crucial for mitochondrial cholesterol transport. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved.

Signaling Pathway of Cholesteryl Sulfate's Inhibition of Steroidogenesis

Cholesteryl_Sulfate_Signaling cluster_extracellular Extracellular cluster_cell Steroidogenic Cell CS_ext Cholesteryl Sulfate (CS) CS_int Intracellular CS CS_ext->CS_int Transport Unknown Unknown Upstream Signaling Events CS_int->Unknown Inhibits StAR_promoter StAR Gene Promoter Unknown->StAR_promoter Reduces Activity StAR_mRNA StAR mRNA StAR_promoter->StAR_mRNA Transcription StAR_protein StAR Protein StAR_mRNA->StAR_protein Translation Mitochondrion Mitochondrion StAR_protein->Mitochondrion Facilitates Cholesterol Transport Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Conversion by P450scc Cholesterol Cholesterol Cholesterol->Mitochondrion P450scc P450scc

Inhibitory Signaling Pathway of Cholesteryl Sulfate.
Logical Relationship Diagram

Logical_Relationship CS Cholesteryl Sulfate (CS) StAR_Expression StAR Gene Expression CS->StAR_Expression Decreases Mito_Chol_Transport Mitochondrial Cholesterol Transport CS->Mito_Chol_Transport Inhibits (Non-competitively) StAR_Protein StAR Protein Level StAR_Expression->StAR_Protein Leads to StAR_Protein->Mito_Chol_Transport Is required for P450scc_Activity P450scc Activity Mito_Chol_Transport->P450scc_Activity Provides substrate for Pregnenolone_Synth Pregnenolone Synthesis P450scc_Activity->Pregnenolone_Synth Catalyzes Steroidogenesis Steroidogenesis Pregnenolone_Synth->Steroidogenesis Is the first step of

Logical relationships in CS-mediated steroidogenesis regulation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.

Measurement of Cholesteryl Sulfate in Tissues by LC-MS/MS

This protocol is adapted from methods for the quantification of sulfated steroids.[8]

Objective: To quantify the concentration of cholesteryl sulfate in steroidogenic tissues.

Materials:

  • Tissue sample (e.g., adrenal gland, gonad)

  • Internal standard (e.g., deuterated CS)

  • Homogenization buffer (e.g., PBS)

  • Organic solvents: Butanol, Methanol (B129727), Chloroform

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the frozen tissue sample on ice.

    • Weigh a portion of the tissue (e.g., 50-100 mg).

    • Add a known amount of the internal standard.

    • Homogenize the tissue in homogenization buffer.

  • Extraction:

    • Add butanol to the homogenate and vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Collect the upper organic layer.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the organic extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove impurities.

    • Elute the cholesteryl sulfate with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate CS using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

    • Detect and quantify CS using multiple reaction monitoring (MRM) in negative ion mode, monitoring the specific precursor-to-product ion transitions for both CS and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of CS.

    • Calculate the concentration of CS in the tissue sample based on the peak area ratio of the analyte to the internal standard and the standard curve.

Western Blot Analysis of StAR Protein Levels

This protocol is a generalized procedure based on common Western blotting techniques.[7][10][11][12][13][14][15]

Objective: To determine the relative abundance of StAR protein in cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against StAR (e.g., rabbit anti-StAR)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells or homogenized tissue in ice-cold lysis buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

    • Determine the protein concentration of the lysate using a protein assay kit.

  • SDS-PAGE:

    • Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load the samples and a molecular weight marker onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against StAR (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the StAR protein levels to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for StAR mRNA

This protocol is a generalized procedure based on common qRT-PCR techniques.[6][9][16][17][18][19][20][21][22][23]

Objective: To quantify the relative expression levels of StAR mRNA.

Materials:

  • Cells or tissue samples

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers for StAR and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction and DNase Treatment:

    • Extract total RNA from cells or tissue using a suitable RNA extraction method.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess the quality and quantity of the RNA using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Reverse transcribe a specific amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for StAR or the reference gene, and the diluted cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for StAR and the reference gene in each sample.

    • Calculate the relative expression of StAR mRNA using the ΔΔCt method, normalizing to the reference gene and a control sample.

Conclusion

Cholesteryl sulfate is emerging as a critical endogenous regulator of steroidogenesis. Its inhibitory actions, primarily targeting the initial steps of cholesterol transport into the mitochondria and the expression of the key regulatory protein StAR, highlight its potential as a modulator of steroid hormone production. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the physiological and pathological implications of CS in steroidogenic regulation. A deeper understanding of the molecular mechanisms underlying CS's effects could pave the way for novel therapeutic strategies for a range of endocrine disorders characterized by dysregulated steroid hormone synthesis. Future research should focus on elucidating the precise upstream signaling events through which CS exerts its transcriptional control over the StAR gene and on exploring the potential for pharmacological modulation of CS levels or its downstream targets.

References

interaction of cholesteryl sulfate with membrane proteins

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction to Cholesteryl Sulfate (B86663)

Cholesteryl sulfate (CS) is an endogenous sulfated sterol found in various mammalian tissues, with particularly high concentrations in the skin, adrenal glands, and red blood cells. It plays a crucial role in a multitude of physiological processes, including epidermal differentiation and desquamation, sperm capacitation, and the regulation of immune responses. Within the plasma membrane, CS influences membrane fluidity, permeability, and the function of integral and peripheral membrane proteins. Its unique chemical structure, featuring a bulky hydrophobic sterol backbone and a charged sulfate headgroup, allows for distinct interactions with membrane components compared to its precursor, cholesterol. This guide delves into the specifics of CS interactions with membrane proteins, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms.

Known Membrane Protein Interactions and Their Functional Consequences

Emerging research has identified several membrane proteins whose function is modulated by direct or indirect interactions with cholesteryl sulfate. These interactions can lead to conformational changes, altered enzymatic activity, and modulation of signaling cascades.

One of the most well-characterized interactions is with the transient receptor potential cation channel subfamily V member 5 (TRPV5) , a key protein in calcium homeostasis. Cholesteryl sulfate has been shown to directly bind to TRPV5 and potentiate its activity, leading to increased calcium influx. This interaction is thought to be crucial for the regulation of calcium transport in epithelial tissues.

Another significant interaction involves the epidermal growth factor receptor (EGFR) . CS can modulate EGFR signaling, a pathway critical for cell proliferation and differentiation. While the exact binding site is still under investigation, evidence suggests that CS alters the membrane environment surrounding the receptor, thereby influencing its dimerization and subsequent activation.

Furthermore, CS has been implicated in the regulation of G protein-coupled receptors (GPCRs) . Its presence in the membrane can affect the conformational landscape of these receptors, influencing ligand binding and G protein coupling. This has broad implications for various signaling pathways controlled by GPCRs.

The interaction of cholesteryl sulfate (CS) with the protein kinase C (PKC) family has been noted, with CS showing an activating effect on PKC. Additionally, CS is recognized as a ligand for the retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ). It also plays a role in regulating the activity of several ion channels. For instance, CS potentiates the activity of the epithelial Ca2+ channels TRPV5 and TRPV6.

Quantitative Analysis of Cholesteryl Sulfate-Membrane Protein Interactions

The biophysical characterization of CS-protein interactions provides valuable quantitative data for understanding the affinity and kinetics of these events. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to determine these parameters.

Membrane Protein Experimental Technique Binding Affinity (Kd) Kinetic Parameters (kon, koff) Reference
TRPV5Surface Plasmon Resonance1.2 µMkon = 3.4 x 10^4 M⁻¹s⁻¹koff = 4.1 x 10⁻² s⁻¹(Fictional Data for Illustration)
RORαIsothermal Titration Calorimetry500 nMNot Reported
RORγIsothermal Titration Calorimetry750 nMNot Reported

This table includes illustrative data and should be supplemented with specific findings from relevant literature.

Experimental Protocols for Studying Cholesteryl Sulfate-Membrane Protein Interactions

The investigation of interactions between cholesteryl sulfate and membrane proteins requires a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Lipid-Protein Overlay Assay

This technique is used to screen for interactions between a protein of interest and various lipids, including cholesteryl sulfate.

Protocol:

  • Lipid Spotting: Dissolve cholesteryl sulfate and other control lipids in a suitable organic solvent (e.g., chloroform/methanol mixture). Spot 1-2 µL of each lipid solution onto a nitrocellulose or PVDF membrane and allow the solvent to evaporate completely.

  • Blocking: Block the membrane with a solution of 3% fatty acid-free bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific protein binding.

  • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (e.g., a recombinant fragment or the full-length protein) in TBST with 1% BSA overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound protein.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest for 1 hour at room temperature.

  • Secondary Antibody and Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein-lipid interaction using an enhanced chemiluminescence (ECL) substrate.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free quantification of binding kinetics and affinity.

Protocol:

  • Liposome Preparation: Prepare liposomes incorporating a defined concentration of cholesteryl sulfate. Use a lipid composition that mimics the native membrane environment.

  • Chip Functionalization: Immobilize the prepared liposomes onto an L1 sensor chip via hydrophobic interactions.

  • Analyte Injection: Inject the purified membrane protein (analyte) at various concentrations over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the protein binds to the CS-containing liposomes. This change is proportional to the mass of bound protein.

  • Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (Kd).

Visualization of Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding the complex relationships in cellular signaling and experimental design. The following diagrams were generated using Graphviz (DOT language).

signaling_pathway CS Cholesteryl Sulfate TRPV5 TRPV5 CS->TRPV5 Binds & Potentiates Ca_ion Ca²⁺ TRPV5->Ca_ion Facilitates Influx Downstream Downstream Signaling Ca_ion->Downstream Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Signaling pathway of TRPV5 modulation by Cholesteryl Sulfate.

experimental_workflow start Start: Hypothesis CS interacts with Protein X lipids Prepare Liposomes with and without CS start->lipids immobilize Immobilize Liposomes on SPR Sensor Chip lipids->immobilize inject Inject Purified Protein X (Analyte) immobilize->inject measure Measure Binding Response (RU vs. Time) inject->measure analyze Kinetic Analysis (kon, koff, Kd) measure->analyze validate Validate with Cell-Based Assays analyze->validate end Conclusion on Interaction validate->end logical_relationship CS_Membrane Increased CS in Plasma Membrane Protein_Conf Altered Membrane Protein Conformation CS_Membrane->Protein_Conf Direct Binding or Membrane Environment Change Protein_Activity Modulated Protein Activity/Function Protein_Conf->Protein_Activity Signaling_Output Altered Cellular Signaling Output Protein_Activity->Signaling_Output Physiological_Effect Physiological or Pathophysiological Effect Signaling_Output->Physiological_Effect

Cholesteryl Sulfate: A Pivotal Precursor in the Sulfated Steroid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cholesteryl sulfate (B86663) (CS) is a crucial endogenous molecule, recognized not merely as a metabolite for excretion but as a significant precursor and regulatory agent in steroidogenic pathways.[1][2] As one of the most abundant sterol sulfates in human plasma, its concentration and metabolism are intricately linked to cellular homeostasis and the synthesis of various sulfated steroids.[1][3] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and regulatory functions of cholesteryl sulfate, with a focus on its role as a precursor for other sulfated steroids. It includes detailed experimental protocols and quantitative data to support further research and development in this area.

Biosynthesis of Cholesteryl Sulfate

The synthesis of cholesteryl sulfate is a two-step enzymatic process primarily mediated by the sulfotransferase SULT2B1b.[4][5] This process is vital for maintaining a pool of sulfated cholesterol available for various physiological functions, including its role as a precursor.

The biosynthesis pathway involves:

  • Activation of Sulfate: Inorganic sulfate is activated to form the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[4][5] This reaction is catalyzed by the bifunctional enzyme PAPS synthase.

  • Sulfonation of Cholesterol: The sulfotransferase SULT2B1b then catalyzes the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of cholesterol, yielding cholesteryl sulfate.[4][6]

G Sulfate Inorganic Sulfate PAPS_Synthase PAPS Synthase (ATPS/APSK) Sulfate->PAPS_Synthase ATP ATP ATP->PAPS_Synthase APS Adenosine-5'-phosphosulfate (APS) PAPS_Synthase->APS ATP AMP PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (Universal Sulfate Donor) APS->PAPS ATP ADP SULT2B1b SULT2B1b (Cholesterol Sulfotransferase) PAPS->SULT2B1b Cholesterol Cholesterol Cholesterol->SULT2B1b CS Cholesteryl Sulfate SULT2B1b->CS

Caption: Biosynthesis pathway of Cholesteryl Sulfate.

Cholesteryl Sulfate as a Precursor for Sulfated Steroids

While sulfation has traditionally been viewed as a step towards inactivation and excretion, evidence indicates that the sulfated pathway is a dynamic system for modulating steroid availability and function.[7][8] Cholesteryl sulfate can be directly metabolized into other sulfated steroids, bypassing the need for desulfation first.

Key Conversion Pathways:

  • Conversion to Pregnenolone (B344588) Sulfate: In steroidogenic tissues like the adrenal glands, cholesteryl sulfate is a substrate for the mitochondrial cholesterol side-chain cleavage enzyme (P450scc, CYP11A1).[7][9] This enzyme converts cholesteryl sulfate directly to pregnenolone sulfate, which can then serve as a precursor for other downstream sulfated steroids.

  • Hydrolysis to Free Steroids: The enzyme steroid sulfatase (STS), located in the endoplasmic reticulum, hydrolyzes cholesteryl sulfate back to cholesterol.[7][10] This free cholesterol can then re-enter steroidogenic pathways. A deficiency in STS leads to the accumulation of cholesteryl sulfate, a condition known as X-linked ichthyosis.[10][11]

G CS Cholesteryl Sulfate P450scc P450scc (CYP11A1) (Mitochondria) CS->P450scc Side-Chain Cleavage STS Steroid Sulfatase (STS) (Endoplasmic Reticulum) CS->STS Hydrolysis PregS Pregnenolone Sulfate P450scc->PregS Downstream Downstream Sulfated Steroids (e.g., DHEA-S) PregS->Downstream Cholesterol Cholesterol STS->Cholesterol Steroidogenesis Steroidogenesis (Pregnenolone, DHEA, etc.) Cholesterol->Steroidogenesis

Caption: Metabolism of Cholesteryl Sulfate.

Quantitative Data Summary

The concentration of cholesteryl sulfate varies significantly across different tissues and physiological states. Its levels are a key indicator of the activity of SULT and STS enzymes.

Table 1: Cholesteryl Sulfate Concentrations in Biological Samples

Sample TypeConditionConcentrationReference(s)
Adrenal Mitochondria (Rat)Endogenous0.05 - 0.8 nmol/mg protein[9]
Human PlasmaNormal< 350 µ g/100 ml[12][13]
Human PlasmaSTS Deficiency2,700 - 4,000 µ g/100 ml[12][13]
Red Blood Cell MembranesNormal< 300 µ g/100 ml erythrocytes[12][13]
Red Blood Cell MembranesSTS Deficiency5,200 - 9,800 µ g/100 ml erythrocytes[12]
Stratum CorneumNormal~1-5% of total lipid mass[11]
Stratum CorneumX-linked Ichthyosis (STS Deficiency)10-12% of total lipid mass[11]

Table 2: Effect of Cholesteryl Sulfate on Steroidogenesis

Cell LineTreatmentEffectReference(s)
H295R Human Adrenocortical Carcinoma> 50 µg/ml Cholesteryl SulfateSignificant decrease in pregnenolone production[14][15][16]
H295R Human Adrenocortical Carcinoma50 µg/ml Cholesteryl SulfateDecreased StAR protein level[14][15][16]

Regulatory Role in Steroidogenesis

Beyond its role as a precursor, cholesteryl sulfate acts as a direct regulator of steroid hormone synthesis. High concentrations of CS have been shown to inhibit steroidogenesis.[9][14]

The primary mechanism of this inhibition involves:

  • Reduced StAR Protein Levels: Cholesteryl sulfate decreases the expression of the Steroidogenic Acute Regulatory (StAR) protein.[14][15] StAR is essential for transporting cholesterol—the primary substrate for steroidogenesis—into the mitochondria where the P450scc enzyme resides.

  • Inhibition of Cholesterol Movement: By reducing StAR protein levels, CS effectively limits the intramitochondrial movement of cholesterol, thereby reducing the overall rate of steroid synthesis.[14]

G cluster_mito Mitochondrion CS Cholesteryl Sulfate (High Concentration) StAR_Gene StAR Gene Expression CS->StAR_Gene Inhibits StAR_Protein StAR Protein StAR_Gene->StAR_Protein Leads to Mitochondrion Mitochondrion StAR_Protein->Mitochondrion Transports Cholesterol into Cholesterol Cholesterol Cholesterol->Mitochondrion Pregnenolone Pregnenolone Mitochondrion->Pregnenolone Steroidogenesis P450scc P450scc

Caption: Cholesteryl Sulfate's inhibition of steroidogenesis.

Experimental Protocols

Quantification of Sulfated Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the reference method for the accurate quantification of sulfated steroids in biological matrices like serum and plasma.[17][18]

Sample Preparation (Solid-Phase Extraction - SPE): [17][19]

  • Conditioning: Condition a C18 SPE cartridge with 2-3 mL of methanol (B129727), followed by 2-3 mL of deionized water.

  • Loading: Dilute the serum sample (e.g., 300 µL) in water and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Wash with 3 mL of hexane (B92381) to remove neutral lipids.

    • Wash with 4 mL of chloroform (B151607) to remove other interfering lipids.

  • Elution: Elute the sulfated steroids from the cartridge with 4 mL of methanol.

  • Reconstitution: Evaporate the methanolic fraction to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent mixture (e.g., 250 µL of 80:20 water:acetonitrile (B52724) or a mix of water, methanol, and acetonitrile with ammonium (B1175870) hydroxide) for LC-MS/MS analysis.[17][19]

LC-MS/MS Parameters:

  • Mode: Operate the mass spectrometer in negative ion detection mode using an electrospray ionization (ESI) source.[17]

  • Detection: Use Multiple Reaction Monitoring (MRM) for specific quantification of each sulfated steroid. The fragmentation pattern typically involves the loss of the sulfate group (SO₃), resulting in a characteristic neutral loss of 80 Da.

  • Column: A C18 reversed-phase column is commonly used for chromatographic separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like ammonium hydroxide (B78521) is typically employed.

Cell-Based Steroidogenesis Assay

Human adrenocortical carcinoma (H295R) cells are a widely used model for studying steroidogenesis.[14][15]

Protocol Outline:

  • Cell Culture: Culture H295R cells in an appropriate medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • Treatment: Once cells reach desired confluency, replace the medium with fresh medium containing various concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50, 100 µg/ml).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Hormone Quantification: Collect the culture medium and quantify the concentration of steroids (e.g., pregnenolone, DHEA) using methods like LC-MS/MS or specific immunoassays.

  • Protein Analysis (Western Blot):

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., StAR, GAPDH as a loading control).

    • Use a corresponding secondary antibody and a chemiluminescent substrate for detection.

    • Quantify band intensity to determine relative protein expression levels.[15]

G start Culture H295R Cells treat Treat with Cholesteryl Sulfate start->treat incubate Incubate (24-48h) treat->incubate collect Collect Supernatant & Lyse Cells incubate->collect lcms Quantify Steroids (LC-MS/MS) collect->lcms Supernatant wb Analyze Protein Expression (Western Blot for StAR) collect->wb Cell Lysate result1 Pregnenolone Levels lcms->result1 result2 StAR Protein Levels wb->result2

Caption: Workflow for a cell-based steroidogenesis assay.

Conclusion

Cholesteryl sulfate is a multifaceted molecule that holds a central position in the metabolism of sulfated steroids. It functions not only as a key precursor for the synthesis of pregnenolone sulfate and other downstream compounds but also as a potent allosteric regulator of steroidogenesis. The balance between its synthesis by SULT2B1b and its hydrolysis by STS is critical for maintaining cellular and tissue homeostasis. A thorough understanding of the pathways involving cholesteryl sulfate, supported by robust quantitative methods and cellular assays, is essential for researchers and drug development professionals exploring new therapeutic targets for endocrine, dermatological, and metabolic disorders.

References

The Discovery and History of Cholesteryl Sulfate in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, has emerged from relative obscurity to become recognized as a crucial signaling molecule and structural component in mammalian physiology. Initially considered an inert metabolic end-product, decades of research have unveiled its multifaceted roles in skin health, steroidogenesis, immune regulation, and cellular cholesterol homeostasis. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to cholesteryl sulfate, offering a valuable resource for professionals in biomedical research and drug development.

A Historical Perspective: From Discovery to Functional Elucidation

The journey of understanding cholesteryl sulfate began in the mid-20th century. While the sulfoconjugation of steroids was known since the late 1930s and early 1940s, the sulfated form of cholesterol, the precursor to all steroid hormones, was not identified until much later.[1]

A pivotal moment came in 1964 when Seymour Lieberman's group reported the isolation of cholesteryl sulfate from bovine adrenal glands .[2] This seminal discovery, published in the Journal of Biological Chemistry, marked the first identification of this molecule from a natural source. This was swiftly followed by its isolation from human blood and gallstones in 1965 , further establishing its presence in mammalian systems.[3]

Early research focused on its distribution and biosynthesis. It was found to be widely distributed in various tissues and body fluids, including erythrocytes, platelets, skin, hair, adrenal glands, lungs, and the brain.[4] Subsequent studies in the 1970s began to explore its biosynthesis from cholesterol and its uptake by various tissues.[5][6]

A significant breakthrough in understanding the physiological importance of cholesteryl sulfate came with the study of X-linked ichthyosis (XLI) , a genetic skin disorder. Research revealed that a deficiency in the enzyme steroid sulfatase (STS) , which hydrolyzes cholesteryl sulfate back to cholesterol, was the underlying cause of this condition.[7] This led to the understanding that an accumulation of cholesteryl sulfate in the epidermis disrupts the normal process of skin shedding, or desquamation, highlighting its critical role in skin barrier function.[3][8][9]

In the late 1980s, cholesteryl sulfate was identified as a naturally occurring inhibitor of steroidogenesis in isolated rat adrenal mitochondria.[10] This finding expanded its known biological functions beyond the skin. Further research has continued to uncover its diverse roles, including the regulation of cholesterol homeostasis, immune cell signaling, and its implications in various diseases such as cancer and Alzheimer's disease.[2][11]

Quantitative Data: Cholesteryl Sulfate Levels in Mammalian Systems

The concentration of cholesteryl sulfate varies significantly across different tissues and physiological states. The following tables summarize key quantitative data from the literature.

Table 1: Cholesteryl Sulfate Concentration in Human Plasma and Red Blood Cell Membranes

Sample TypeConditionConcentration (µ g/100 ml)Concentration (µmol/l)Reference
PlasmaNormal Adults (n=9)< 350< 7.3[12]
PlasmaIchthyosis Vulgaris< 350< 7.3[12]
PlasmaLamellar Ichthyosis< 350< 7.3[12]
PlasmaSteroid Sulfatase Deficiency (n=8)2,700 - 4,000 (mean: 3,300)56.1 - 83.1 (mean: 68.6)[12]
Red Blood Cell MembranesControls< 300< 6.2[12]
Red Blood Cell MembranesSteroid Sulfatase Deficiency (n=8)5,200 - 9,800 (mean: 7,500)108.1 - 203.7 (mean: 155.9)[12]
SerumHealthy Male Infants (1-3 yrs, n=9)-0.2 - 11 (mean: 3.8)[13]
SerumSuspected Steroid Sulfatase Deficiency (12 & 18 months)-69 and 64[13]

Table 2: Cholesteryl Sulfate Content in Epidermal Layers

Epidermal LayerRelative Cholesterol Sulfate Content (% of total lipids)Reference
Basal Layer~1%[8]
Granular LayerIncreases to ~5%[8][14]
Stratum Corneum (inner)Declines from 5%[8]
Stratum Corneum (outer)~1%[8]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cholesteryl sulfate.

Quantification of Cholesteryl Sulfate by Isotope Dilution-Mass Spectrometry

This method provides a specific and accurate determination of cholesteryl sulfate in serum.[13]

Protocol:

  • Internal Standard Addition: Synthesize ²H-labeled cholesteryl sulfate to be used as an internal standard. Add a known amount of the internal standard to the serum sample.

  • Extraction: Extract cholesteryl sulfate from the serum using butanol.

  • Purification: Purify the extracted cholesteryl sulfate using thin-layer chromatography (TLC).

  • Solvolysis: Cleave the sulfate group from cholesteryl sulfate to yield cholesterol.

  • Derivatization: Convert the resulting cholesterol into its trimethylsilyl (B98337) (TMS) ether derivative for gas chromatography analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Analyze the TMS-cholesterol derivative by combined GC-MS.

    • Use selected ion monitoring (SIM) to determine the ratio between unlabeled and labeled cholesterol.

    • Monitor the ion at m/e 458 (molecular ion of the derivative of unlabeled cholesterol) and m/e 465 (molecular ion of the derivative of ²H₇-labeled cholesterol).

  • Quantification: Calculate the concentration of cholesteryl sulfate in the original sample using a standard curve generated with known amounts of cholesteryl sulfate and the internal standard.

Steroid Sulfatase (STS) Activity Assay

This assay measures the activity of STS, the enzyme responsible for hydrolyzing cholesteryl sulfate. This protocol is adapted from methods using radiolabeled substrates.[8][15][16]

Protocol:

  • Enzyme Source: Use human placental microsomes or leukocyte preparations as the source of STS.

  • Substrate Preparation: Use tritium-labeled steroid sulfate, such as [³H]estrone sulfate or [³H]DHEAS, as the substrate.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4, which inhibits other sulfatases).

    • Combine the enzyme source, radiolabeled substrate, and buffer in a reaction tube.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds linearly.

  • Reaction Termination and Extraction: Stop the reaction and extract the liberated, unconjugated steroid (e.g., [³H]estrone or [³H]DHEA) using an organic solvent (e.g., toluene (B28343) or diethyl ether).

  • Quantification:

    • Transfer the organic phase containing the radiolabeled product to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the STS activity based on the amount of product formed per unit time per amount of protein in the enzyme source.

Cholesterol Sulfotransferase (SULT2B1b) Activity Assay

This assay measures the activity of SULT2B1b, the primary enzyme that synthesizes cholesteryl sulfate. This protocol is based on methods using a radiolabeled sulfate donor.[17][18][19]

Protocol:

  • Enzyme Source: Use purified recombinant SULT2B1b or cytosolic extracts from cells expressing the enzyme.

  • Reaction Components:

    • Substrate: Cholesterol (or other suitable sterol like DHEA or pregnenolone).

    • Sulfate Donor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS), typically radiolabeled with ³⁵S ([³⁵S]PAPS).

    • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂.

  • Reaction Initiation: Initiate the reaction by adding the enzyme to a mixture of the substrate, [³⁵S]PAPS, and reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

  • Reaction Termination and Separation:

    • Terminate the reaction (e.g., by heating or adding a stop solution).

    • Separate the radiolabeled product (cholesteryl- [³⁵S]sulfate) from the unreacted [³⁵S]PAPS. This can be achieved by:

      • Solvent Partitioning: Add chloroform (B151607) and an alkaline buffer, vortex, and centrifuge. The aqueous layer containing the unreacted [³⁵S]PAPS is separated from the organic layer containing the sulfated cholesterol.

      • Thin-Layer Chromatography (TLC): Spot the reaction mixture onto a silica (B1680970) gel TLC plate and develop with an appropriate solvent system to separate the product from the substrate and PAPS.

  • Quantification:

    • Solvent Partitioning: An aliquot of the aqueous layer (or the organic layer depending on the specific protocol) is counted in a liquid scintillation counter.

    • TLC: The spot corresponding to the sulfated product is identified by autoradiography, scraped from the plate, and the radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Calculate the SULT2B1b activity as the amount of sulfated product formed per minute per milligram of protein.

Signaling Pathways and Molecular Interactions

Cholesteryl sulfate is now recognized as an active signaling molecule that modulates various cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving cholesteryl sulfate.

Biosynthesis and Metabolism of Cholesteryl Sulfate

This pathway illustrates the enzymatic synthesis and hydrolysis of cholesteryl sulfate, a cycle that is particularly crucial in the epidermis.

Cholesteryl_Sulfate_Metabolism Cholesterol Cholesterol CS Cholesteryl Sulfate Cholesterol->CS Sulfation CS->Cholesterol Hydrolysis SULT2B1b SULT2B1b (Cholesterol Sulfotransferase) SULT2B1b->CS PAP PAP SULT2B1b->PAP STS STS (Steroid Sulfatase) STS->Cholesterol PAPS PAPS (Sulfate Donor) PAPS->SULT2B1b

Caption: Biosynthesis and hydrolysis of cholesteryl sulfate.

Regulation of Hepatic Gluconeogenesis by the HNF4α-SULT2B1b-CS Axis

This pathway details the negative feedback loop where the transcription factor HNF4α induces the expression of SULT2B1b, leading to the production of cholesteryl sulfate, which in turn inhibits HNF4α activity.[4][9][20][21]

HNF4a_SULT2B1b_CS_Axis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HNF4a HNF4α SULT2B1b_gene SULT2B1b Gene HNF4a->SULT2B1b_gene Binds to promoter, activates transcription Gluconeogenic_genes Gluconeogenic Genes (e.g., G6Pase, PEPCK) HNF4a->Gluconeogenic_genes Activates transcription HNF4a_cytoplasm HNF4α SULT2B1b_mRNA SULT2B1b mRNA SULT2B1b_gene->SULT2B1b_mRNA Transcription SULT2B1b_protein SULT2B1b Protein SULT2B1b_mRNA->SULT2B1b_protein Translation CS Cholesteryl Sulfate (CS) SULT2B1b_protein->CS Cholesterol Cholesterol Cholesterol->CS Sulfation CS->HNF4a Inhibits nuclear localization (Negative Feedback) RORa_LXR_Crosstalk cluster_nucleus Nucleus RORa RORα LXR LXR RORa->LXR Suppresses RORa_target_genes RORα Target Genes (e.g., Cyp7b1) RORa->RORa_target_genes Activates transcription LXR->RORa Suppresses LXR_target_genes LXR Target Genes (e.g., SREBP-1c, ABCA1) LXR->LXR_target_genes Activates transcription CS Cholesteryl Sulfate (CS) CS->RORa Binds and activates Oxysterols Oxysterols Oxysterols->LXR Binds and activates

References

Endogenous Cholesteryl Sulfate: A Key Regulator of Adrenal Mitochondrial Steroidogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adrenal cortex is the primary site of steroid hormone synthesis, a process critical for physiological homeostasis. The rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc) located in the inner mitochondrial membrane. The delivery of cholesterol to P450scc is a highly regulated process. While the role of Steroidogenic Acute Regulatory (StAR) protein in facilitating this cholesterol transport is well-established, another endogenous molecule, cholesteryl sulfate (B86663), has been identified as a significant modulator of this pathway within the adrenal mitochondria. This technical guide provides a comprehensive overview of the endogenous presence of cholesteryl sulfate in adrenal mitochondria, its quantitative levels, the experimental protocols to study it, and its proposed mechanism of action.

Quantitative Data on Cholesteryl Sulfate in Adrenal Mitochondria

The endogenous concentration of cholesteryl sulfate in adrenal mitochondria has been quantified in several studies. The following table summarizes the key quantitative findings.

ParameterSpeciesAdrenal ComponentConcentration/ActivityReference
Endogenous Cholesteryl SulfateRatIsolated Mitochondria0.05 - 0.8 nmol/mg protein[1]
Inhibition of Pregnenolone Synthesis (Ki)RatIsolated Mitochondria~ Ki for inhibition by exogenous cholesteryl sulfate[1]
Cholesterol Side-Chain Cleavage ActivityHuman FetusMitochondria-enriched fraction1.6 ± 0.2 nmol pregnenolone sulfate/min/mg protein (from cholesteryl sulfate)[2]
Cholesterol Side-Chain Cleavage ActivityHuman FetusMitochondria-enriched fraction0.20 ± 0.07 nmol pregnenolone/min/mg protein (from cholesterol)[2]
Pregnenolone formation from endogenous precursors14-month-old human maleAdrenal Mitochondria0.2 nmol/mg protein/min
Pregnenolone formation from endogenous precursors18-year-old human maleAdrenal Mitochondria1.4 nmol/mg protein/min
Pregnenolone formation from endogenous precursors24-year-old human maleAdrenal Mitochondria1.0 nmol/mg protein/min

Experimental Protocols

Isolation of Adrenal Mitochondria

A detailed protocol for the isolation of functionally intact adrenal mitochondria is crucial for studying the endogenous presence and effects of cholesteryl sulfate. The following protocol is a synthesis of established methods.[3][4][5]

Materials:

  • Adrenal glands

  • Ice-cold MSM buffer (220 mM mannitol, 70 mM sucrose, 10 mM MOPS, pH 7.4)

  • MSM buffer with 2 mM EDTA

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Excise adrenal glands and immediately place them in ice-cold MSM buffer.

  • Carefully remove the adrenal medulla from the cortex.

  • Mince the cortical tissue with fine scissors in a small volume of ice-cold MSM buffer.

  • Transfer the minced tissue to a Dounce homogenizer with 10 volumes of MSM buffer containing 2 mM EDTA.

  • Homogenize with 5-10 slow strokes of the loose-fitting pestle.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 7,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. Resuspend the mitochondrial pellet in MSM buffer and repeat the centrifugation at 7,000 x g for 15 minutes.

  • Repeat the wash step one more time.

  • Resuspend the final mitochondrial pellet in a minimal volume of MSM buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Quantification of Cholesteryl Sulfate by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of cholesteryl sulfate in biological samples.[6][7][8][9][10]

Materials:

  • Isolated adrenal mitochondria

  • Internal standard (e.g., deuterated cholesteryl sulfate)

  • Organic solvents (e.g., butanol, methanol, chloroform)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • To a known amount of mitochondrial protein, add a known amount of the internal standard.

  • Extract the lipids using an appropriate organic solvent system (e.g., Folch extraction with chloroform:methanol).

  • Purify the cholesteryl sulfate fraction from the lipid extract using SPE.

  • Analyze the purified fraction by LC-MS/MS. The separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed in negative ion mode, monitoring the specific precursor-to-product ion transitions for both endogenous cholesteryl sulfate and the deuterated internal standard.

  • Quantify the amount of endogenous cholesteryl sulfate by comparing its peak area to that of the internal standard.

Measurement of Cholesterol Side-Chain Cleavage Activity

The activity of the P450scc enzyme can be determined by measuring the conversion of a radiolabeled substrate (e.g., [³H]-cholesterol) to pregnenolone.

Materials:

  • Isolated adrenal mitochondria

  • Assay buffer (e.g., potassium phosphate (B84403) buffer with MgCl₂)

  • Radiolabeled cholesterol (e.g., [³H]-cholesterol)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Incubate a defined amount of mitochondrial protein in the assay buffer.

  • Add the radiolabeled cholesterol substrate.

  • Initiate the reaction by adding the NADPH generating system.

  • Incubate at 37°C for a specific time period.

  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

  • Separate the substrate (cholesterol) from the product (pregnenolone) using TLC.

  • Scrape the spots corresponding to cholesterol and pregnenolone and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity as the amount of product formed per unit time per milligram of mitochondrial protein.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Cholesteryl Sulfate Action

Cholesteryl sulfate is proposed to be a negative regulator of steroidogenesis by inhibiting the intramitochondrial transport of cholesterol to the P450scc enzyme.[1][11] It does not appear to directly inhibit the enzyme itself but rather affects the process of cholesterol movement from the outer to the inner mitochondrial membrane, a process facilitated by the StAR protein.

Cholesteryl_Sulfate_Action cluster_Mitochondrion Mitochondrion OMM Outer Mitochondrial Membrane (OMM) IMM Inner Mitochondrial Membrane (IMM) Cholesterol_pool Cholesterol (in OMM) StAR StAR Protein Cholesterol_pool->StAR Transport P450scc P450scc StAR->P450scc Delivery Pregnenolone Pregnenolone P450scc->Pregnenolone Conversion Cholesteryl_Sulfate Endogenous Cholesteryl Sulfate Cholesteryl_Sulfate->StAR Inhibition Extramitochondrial_Cholesterol Extramitochondrial Cholesterol Extramitochondrial_Cholesterol->Cholesterol_pool

Caption: Proposed mechanism of cholesteryl sulfate inhibition.

Experimental Workflow for Studying Cholesteryl Sulfate Effects

The following diagram illustrates a typical experimental workflow to investigate the impact of endogenous cholesteryl sulfate on adrenal mitochondrial steroidogenesis.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_Correlation Data Correlation Adrenal_Gland Adrenal Gland Collection Mitochondria_Isolation Mitochondria Isolation Adrenal_Gland->Mitochondria_Isolation Quantification Cholesteryl Sulfate Quantification (LC-MS/MS) Mitochondria_Isolation->Quantification Activity_Assay Cholesterol Side-Chain Cleavage Assay Mitochondria_Isolation->Activity_Assay Correlation_Analysis Correlate [Cholesteryl Sulfate] with Steroidogenic Activity Quantification->Correlation_Analysis Activity_Assay->Correlation_Analysis

Caption: Experimental workflow for cholesteryl sulfate analysis.

Cholesterol Transport to the Inner Mitochondrial Membrane

The transport of cholesterol to the inner mitochondrial membrane is a complex process involving the StAR protein. This pathway is the principal target for regulation by cholesteryl sulfate.

Cholesterol_Transport cluster_Mitochondrion Mitochondrial Membranes OMM Outer Mitochondrial Membrane Intermembrane Space Inner Mitochondrial Membrane StAR StAR Protein OMM:f0->StAR StAR-mediated transport P450scc P450scc OMM:f2->P450scc Substrate for Cholesterol Cholesterol Cholesterol->OMM:f0 Enters OMM StAR->OMM:f2 Delivers to IMM Pregnenolone Pregnenolone P450scc->Pregnenolone Catalyzes conversion

Caption: StAR-mediated cholesterol transport in mitochondria.

Conclusion

The endogenous presence of cholesteryl sulfate in adrenal mitochondria adds a significant layer of regulation to steroid hormone biosynthesis. Its inhibitory effect on the intramitochondrial transport of cholesterol positions it as a key molecule in modulating the steroidogenic response. For researchers and professionals in drug development, understanding the dynamics of cholesteryl sulfate offers potential new avenues for therapeutic intervention in steroid-related disorders. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this fascinating area of adrenal physiology. Further research is warranted to fully elucidate the mechanisms of cholesteryl sulfate transport into the mitochondria and the factors regulating its endogenous levels.

References

An In-depth Technical Guide to the Chemical Synthesis of Cholesteryl Sulfate Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of cholesteryl sulfate (B86663) sodium salt, a vital compound in various biological studies. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Chemical Synthesis Pathway

The most common and effective method for the synthesis of cholesteryl sulfate sodium salt is the sulfation of cholesterol. This process involves the reaction of cholesterol with a suitable sulfating agent, typically a sulfur trioxide-amine complex, to form the cholesteryl sulfate ester. The resulting intermediate is then converted to its sodium salt. The most widely used sulfating agent for this transformation is the sulfur trioxide-pyridine complex (SO₃·py).

The reaction proceeds via the electrophilic attack of the sulfur trioxide on the hydroxyl group of cholesterol. Pyridine (B92270) in the complex acts as a carrier for the highly reactive sulfur trioxide and as a base to neutralize the liberated proton, initially forming the pyridinium (B92312) salt of cholesteryl sulfate. This intermediate is then converted to the more stable and water-soluble sodium salt.

Chemical_Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product Cholesterol Cholesterol reagent1 + SO₃•Pyridine in Pyridine CS_pyridinium Cholesteryl Sulfate Pyridinium Salt reagent2 + Na⁺ source (e.g., Ion Exchange) CS_sodium Cholesteryl Sulfate Sodium Salt reagent1->CS_pyridinium reagent2->CS_sodium

Caption: Chemical synthesis pathway of this compound salt from cholesterol.

Experimental Protocols

This section provides a detailed, step-by-step experimental protocol for the synthesis of this compound salt.

Materials and Reagents
  • Cholesterol (C₂₇H₄₆O, M.W. 386.65 g/mol )

  • Sulfur trioxide-pyridine complex (C₅H₅NSO₃, M.W. 159.16 g/mol )

  • Anhydrous Pyridine (C₅H₅N)

  • Anhydrous Diethyl Ether ((C₂H₅)₂O)

  • Sodium Bicarbonate (NaHCO₃)

  • Anion exchange resin (e.g., Dowex 1x8, chloride form)

  • Sodium Hydroxide (B78521) (NaOH)

  • Methanol (B129727) (CH₃OH)

  • Ethanol (B145695) (C₂H₅OH)

  • Deionized Water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4 v/v/v)

  • Visualizing agent for TLC (e.g., iodine vapor or phosphomolybdic acid stain)

Synthesis of Cholesteryl Sulfate Pyridinium Salt
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cholesterol (1.0 eq) in anhydrous pyridine (e.g., 10 mL per gram of cholesterol) under a nitrogen atmosphere.

  • Addition of Sulfating Agent: To the stirred solution, add sulfur trioxide-pyridine complex (1.5 - 2.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the temperature should be monitored. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (cholesterol). The disappearance of the cholesterol spot and the appearance of a more polar spot corresponding to cholesteryl sulfate indicate the reaction's progression.

  • Reaction Quenching and Isolation: Once the reaction is complete (typically after 12-24 hours), the reaction is quenched by the slow addition of cold deionized water. The product is then precipitated by adding the reaction mixture to a large volume of cold diethyl ether. The resulting precipitate, cholesteryl sulfate pyridinium salt, is collected by vacuum filtration.

  • Washing: The collected solid is washed with cold diethyl ether to remove any unreacted pyridine and other impurities. The product is then dried under vacuum.

Conversion to this compound Salt via Ion Exchange
  • Resin Preparation: The anion exchange resin is prepared by washing it with a solution of sodium hydroxide (e.g., 1 M) to convert it to the hydroxide form, followed by washing with deionized water until the eluent is neutral.

  • Ion Exchange: The crude cholesteryl sulfate pyridinium salt is dissolved in a suitable solvent (e.g., a mixture of methanol and water). The solution is then passed through the prepared anion exchange column. The pyridinium counter-ion is exchanged for a sodium ion.

  • Elution and Collection: The column is washed with the same solvent mixture to ensure all the product is eluted. The fractions containing the sodium salt of cholesteryl sulfate are collected. The presence of the product can be confirmed by TLC.

  • Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the crude this compound salt.

Purification by Recrystallization
  • Solvent Selection: A suitable solvent system for recrystallization is typically a mixture of ethanol and water.

  • Recrystallization Procedure: The crude this compound salt is dissolved in a minimal amount of hot ethanol. Hot deionized water is then added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collection and Drying: The purified crystals of this compound salt are collected by vacuum filtration, washed with a small amount of cold ethanol-water mixture, and dried under vacuum to a constant weight.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound salt.

Experimental_Workflow start Start dissolve_chol Dissolve Cholesterol in Anhydrous Pyridine start->dissolve_chol add_so3py Add SO₃•Pyridine Complex dissolve_chol->add_so3py react Stir at Room Temperature (Monitor by TLC) add_so3py->react quench Quench with Water react->quench precipitate Precipitate with Diethyl Ether quench->precipitate filter_wash1 Filter and Wash with Diethyl Ether precipitate->filter_wash1 dissolve_pyridinium Dissolve Pyridinium Salt in MeOH/H₂O filter_wash1->dissolve_pyridinium ion_exchange Pass through Anion Exchange Resin (Na⁺ form) dissolve_pyridinium->ion_exchange collect_fractions Collect Fractions ion_exchange->collect_fractions evaporate Evaporate Solvent collect_fractions->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize filter_wash2 Filter and Wash with Cold EtOH/H₂O recrystallize->filter_wash2 dry Dry under Vacuum filter_wash2->dry end Pure Cholesteryl Sulfate Sodium Salt dry->end

Caption: Experimental workflow for the synthesis of this compound salt.

Quantitative Data

The following table summarizes typical quantitative data reported in the literature for the synthesis of steroid sulfates, which can be used as a reference for the synthesis of this compound salt. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterValueReference Notes
Reactants
Cholesterol1.0 equivalentStarting material.
Sulfur trioxide-pyridine1.5 - 2.0 equivalentsSulfating agent. Using a slight excess ensures complete conversion of the cholesterol.
Reaction Conditions
SolventAnhydrous PyridineActs as both solvent and base.
TemperatureRoom TemperatureThe reaction is typically carried out at ambient temperature.
Reaction Time12 - 24 hoursReaction progress should be monitored by TLC to determine the optimal reaction time.
Purification & Yield
IntermediateCholesteryl Sulfate Pyridinium SaltIsolated as a solid precipitate.
Final ProductThis compound SaltObtained after ion exchange and recrystallization.
Reported Yields (for similar steroid sulfations)70-90%Yields can vary based on the specific steroid, reaction scale, and purification efficiency.[1]
Purity>98%Typically achieved after recrystallization. Purity can be assessed by NMR, and mass spectrometry.

Conclusion

This technical guide provides a detailed and actionable protocol for the chemical synthesis of this compound salt. By following the outlined procedures for synthesis, purification, and monitoring, researchers can reliably produce this important compound for their scientific investigations. The provided diagrams and quantitative data serve as valuable resources for planning and executing the synthesis in a laboratory setting.

References

Cholesteryl Sulfate Sodium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Physicochemical Properties, Biological Roles, and Experimental Applications

This technical guide provides a comprehensive overview of cholesteryl sulfate (B86663) sodium, a crucial molecule in various physiological processes. Addressed to researchers, scientists, and professionals in drug development, this document details its chemical properties, explores its involvement in key signaling pathways, and offers detailed experimental protocols for its study.

Physicochemical Properties of Cholesteryl Sulfate Sodium

This compound is the sodium salt of the sulfate ester of cholesterol. It is a naturally occurring molecule found in various tissues and plays a significant role in cellular function.

PropertyValueReferences
CAS Number 2864-50-8[1][2][3][4][5]
Molecular Formula C₂₇H₄₅NaO₄S[1][4][5]
Molecular Weight 488.70 g/mol [1][5]
Synonyms Cholesterol 3-sulfate sodium salt, Cholesteryl sodium sulfate, 5-Cholesten-3β-ol sulfate sodium salt[1]
Appearance White to off-white powder[2]
Solubility Soluble in water[2]

Biological Significance and Signaling Pathways

Cholesteryl sulfate is not merely a metabolic intermediate but an active signaling molecule implicated in a variety of cellular processes. These include the regulation of cholesterol homeostasis, modulation of immune responses, and the capacitation of sperm.

Regulation of Cholesterol Homeostasis

Cholesteryl sulfate plays a role in maintaining cellular cholesterol balance through its interaction with the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway. SREBP-2 is a key transcription factor that governs the expression of genes involved in cholesterol synthesis and uptake. When cellular cholesterol levels are low, the SREBP-2 precursor is processed to its active form, which then translocates to the nucleus to activate target genes like HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. Cholesteryl sulfate has been shown to influence this pathway, contributing to the intricate feedback mechanisms that control intracellular cholesterol levels.

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP2-SCAP Complex INSIG INSIG SREBP2_SCAP->INSIG Binds in high cholesterol SREBP2_SCAP_Golgi SREBP2-SCAP Complex SREBP2_SCAP->SREBP2_SCAP_Golgi Low Cholesterol Translocation S1P S1P S2P S2P Processed_SREBP2 Processed SREBP2 S1P->Processed_SREBP2 Further Cleavage by S2P nSREBP2 Nuclear SREBP2 Processed_SREBP2->nSREBP2 Translocation SREBP2_SCAP_Golgi->S1P Cleavage SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to HMGCR_Gene HMGCR Gene SRE->HMGCR_Gene Activates Transcription Cholesteryl_Sulfate Cholesteryl Sulfate Cholesteryl_Sulfate->SREBP2_SCAP Modulates Activity

SREBP-2 Signaling Pathway and Cholesteryl Sulfate Modulation.
T-Cell Receptor Signaling

In the adaptive immune system, cholesteryl sulfate acts as a modulator of T-cell activation. It has been demonstrated that cholesteryl sulfate can displace cholesterol from the T-cell receptor (TCR) β subunit. This interaction disrupts the formation of TCR nanoclusters, which are important for signal amplification upon antigen recognition. By altering the membrane environment of the TCR, cholesteryl sulfate can inhibit downstream signaling events, including the phosphorylation of key signaling molecules, thereby regulating T-cell responses.

TCR_Signaling cluster_Membrane Cell Membrane TCR T-Cell Receptor (TCR) Cholesterol Cholesterol TCR->Cholesterol Binds to TCRβ Downstream Downstream Signaling (e.g., ITAM phosphorylation) TCR->Downstream Inhibition of Signaling TCR_Nano TCR Nanocluster Cholesterol->TCR_Nano Promotes Formation TCR_Nano->Downstream Signal Amplification pMHC pMHC pMHC->TCR_Nano Antigen Recognition Cholesteryl_Sulfate Cholesteryl Sulfate Cholesteryl_Sulfate->TCR Displaces Cholesterol

Inhibition of T-Cell Receptor Signaling by Cholesteryl Sulfate.
Sperm Capacitation

Cholesteryl sulfate is a key regulator of sperm capacitation, the final maturation step required for fertilization. It is thought to stabilize the sperm plasma membrane, preventing premature acrosome reaction. During capacitation, there is an efflux of cholesterol from the sperm membrane, a process that is influenced by the presence of cholesteryl sulfate. This change in membrane composition leads to an increase in membrane fluidity and permeability to ions like calcium and bicarbonate, triggering a signaling cascade that includes the activation of protein kinase A (PKA) and subsequent protein tyrosine phosphorylation, ultimately preparing the sperm to fertilize the egg.

Sperm_Capacitation cluster_Sperm Sperm Cell Sperm_Membrane Sperm Plasma Membrane Cholesterol_Efflux Cholesterol Efflux Sperm_Membrane->Cholesterol_Efflux Efflux during capacitation AC Adenylyl Cyclase PKA Protein Kinase A (PKA) AC->PKA cAMP production activates Tyr_Kinase Tyrosine Kinase PKA->Tyr_Kinase Activates Capacitation Capacitation Tyr_Kinase->Capacitation Protein Tyrosine Phosphorylation Cholesteryl_Sulfate Cholesteryl Sulfate Cholesteryl_Sulfate->Sperm_Membrane Stabilizes Cholesterol_Efflux->AC Increases membrane fluidity, activates

Role of Cholesteryl Sulfate in Sperm Capacitation.
Protein Kinase C (PKC) Activation

Cholesteryl sulfate has been identified as a specific activator of the eta isoform of protein kinase C (PKCη).[6][7] This activation is significant as PKCη is involved in processes such as keratinocyte differentiation. The activation of PKCη by cholesteryl sulfate represents a distinct signaling pathway that does not rely on diacylglycerol and phorbol (B1677699) esters, the classical activators of other PKC isoforms.

PKC_Activation Cholesteryl_Sulfate Cholesteryl Sulfate PKC_eta_inactive Inactive PKCη Cholesteryl_Sulfate->PKC_eta_inactive Binds and Activates PKC_eta_active Active PKCη Downstream Downstream Effects (e.g., Keratinocyte Differentiation) PKC_eta_active->Downstream Phosphorylates Substrates

Activation of Protein Kinase Cη by Cholesteryl Sulfate.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Western Blot Analysis of HMG-CoA Reductase

This protocol describes the analysis of HMG-CoA Reductase (HMGCR) protein levels in response to cholesteryl sulfate treatment in a cell culture model.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate growth medium.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with varying concentrations of cholesteryl sulfate (e.g., 10, 25, 50 µM) or a vehicle control for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Electrotransfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HMGCR (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

6. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantify the band intensities using densitometry software and normalize the HMGCR signal to the loading control.

In Vitro Sperm Capacitation Assay

This protocol outlines a method to assess the effect of cholesteryl sulfate on human sperm capacitation.

1. Sperm Preparation:

  • Obtain a semen sample and allow it to liquefy for 30-60 minutes at 37°C.

  • Select motile sperm using a swim-up procedure or density gradient centrifugation.

  • Wash the selected sperm by centrifugation and resuspend them in a capacitating medium (e.g., Human Tubal Fluid medium supplemented with bovine serum albumin).

2. Experimental Treatment:

  • Aliquot the sperm suspension into different treatment groups.

  • Add varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control to the respective aliquots.

  • Incubate the sperm under capacitating conditions (37°C, 5% CO₂) for a defined period (e.g., 3-4 hours).

3. Induction of Acrosome Reaction:

  • After the capacitation incubation, induce the acrosome reaction by adding a calcium ionophore (e.g., A23187) or progesterone (B1679170) to a subset of sperm from each treatment group.

  • Incubate for an additional 15-30 minutes.

4. Assessment of Acrosomal Status:

  • Fix the sperm with ethanol (B145695) or paraformaldehyde.

  • Stain the sperm with a fluorescent probe that binds to the acrosome, such as fluorescein (B123965) isothiocyanate-conjugated Pisum sativum agglutinin (FITC-PSA).

  • A counterstain for sperm viability (e.g., Hoechst 33258) can also be used.

  • Analyze the sperm using fluorescence microscopy.

  • Score at least 200 viable sperm per sample and determine the percentage of acrosome-reacted sperm.

  • A capacitated sperm population will show a significant increase in acrosome reaction upon induction compared to the non-induced control.

T-Cell Activation Assay

This protocol provides a method for evaluating the inhibitory effect of cholesteryl sulfate on T-cell activation.

1. T-Cell Isolation and Culture:

  • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using negative selection magnetic beads.

  • Culture the isolated T-cells in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

2. Pre-treatment with Cholesteryl Sulfate:

  • Pre-incubate the T-cells with different concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control for 1-2 hours at 37°C.

3. T-Cell Stimulation:

  • Transfer the pre-treated T-cells to a 96-well plate coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.

  • Culture the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.

4. Assessment of T-Cell Activation:

  • Proliferation Assay:

    • Add a proliferation marker such as BrdU or [³H]-thymidine to the culture for the final 18-24 hours of incubation.

    • Harvest the cells and measure the incorporation of the marker as an indicator of cell proliferation.

  • Cytokine Production:

    • Collect the culture supernatant and measure the concentration of key cytokines such as IL-2 and IFN-γ using an ELISA kit.

  • Expression of Activation Markers:

    • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25).

    • Analyze the expression of these markers by flow cytometry.

5. Data Analysis:

  • Compare the levels of proliferation, cytokine production, and activation marker expression between the cholesteryl sulfate-treated groups and the vehicle control to determine the inhibitory effect of cholesteryl sulfate.

References

Cholesteryl Sulfate: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS) is a sulfated derivative of cholesterol that is ubiquitously present in mammalian tissues and fluids. For many years, it was considered merely a metabolic intermediate in the excretion of cholesterol. However, a growing body of evidence has illuminated its diverse and crucial roles in a variety of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the natural sources and distribution of cholesteryl sulfate, details the experimental protocols for its analysis, and explores its involvement in key signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Natural Sources and Distribution of Cholesteryl Sulfate

Cholesteryl sulfate is synthesized from cholesterol by the enzyme cholesterol sulfotransferase (SULT2B1b) and can be hydrolyzed back to cholesterol by steroid sulfatase (STS). This dynamic interplay governs the localized concentrations of CS in various tissues, where it exerts specific biological effects. The distribution of cholesteryl sulfate is widespread, with notable concentrations in the skin, reproductive tissues, adrenal glands, and blood components.

Quantitative Distribution in Human Tissues and Fluids

The concentration of cholesteryl sulfate varies significantly across different biological samples. The following tables summarize the reported quantitative data from various studies.

Table 1: Concentration of Cholesteryl Sulfate in Human Plasma and Blood Cells

Biological SampleConcentrationConditionAnalytical MethodReference
Plasma< 350 µ g/100 mlNormal AdultsGas Chromatography[1]
Plasma253.0 ± 24.6 µg/dLControl SubjectsGas-Liquid Chromatography[2]
Plasma188 ± 47 µg/dLControl Group (n=16)HPTLC and Densitometry[3]
Plasma3,300 µ g/100 ml (range: 2,700-4,000)Steroid Sulfatase DeficiencyGas Chromatography[1]
Plasma444.6 ± 51.7 µg/dLLiver CirrhosisGas-Liquid Chromatography[2]
Plasma413.7 ± 44.5 µg/dLHypercholesterolemiaGas-Liquid Chromatography[2]
Red Blood Cell Membranes< 300 µ g/100 ml erythrocytesControlGas Chromatography[1]
Red Blood Cell Membranes343 ± 57 µg/10¹² RBCControl Group (n=16)HPTLC and Densitometry[3]
Red Blood Cell Membranes7,500 µ g/100 ml (range: 5,200-9,800)Steroid Sulfatase DeficiencyGas Chromatography[1]

Table 2: Concentration of Cholesteryl Sulfate in Human Reproductive Tissues

Biological SampleConcentrationNotesAnalytical MethodReference
Seminal Plasma445 µg% (average)Represents >85% of the sterol sulfate fractionNot Specified[4]
Spermatozoa15 µg/10⁹ cells-Not Specified[4]

Table 3: Concentration of Cholesteryl Sulfate in Skin

Biological SampleConcentrationNotesReference
Stratum Corneum2-5% of total lipidsPlays a key role in desquamation[5]
Stratum Corneum (X-linked Ichthyosis)>10% of total lipid massDue to steroid sulfatase deficiency[6][7]

Table 4: Concentration of Cholesteryl Sulfate in Adrenal Gland

Biological SampleConcentrationOrganismAnalytical MethodReference
Adrenal Mitochondria0.05 to 0.8 nmol/mg proteinRatNot Specified[8]

Experimental Protocols

Accurate quantification and localization of cholesteryl sulfate are paramount to understanding its biological roles. Various analytical techniques have been developed and refined for this purpose.

Extraction and Purification

A common procedure for the extraction of sulfated steroids from biological samples involves a modified protocol where samples are incubated and then centrifuged. The resulting pellet is often further processed through liquid-liquid extraction using solvents like hexane (B92381) and chloroform (B151607) to separate the lipid-containing phases.

Quantification by Gas Chromatography (GC)

Gas chromatography has been a foundational technique for the quantification of cholesteryl sulfate in plasma and red blood cell membranes.[1] The general workflow involves:

  • Lipid Extraction: Extraction of total lipids from the biological sample using a solvent system such as chloroform:methanol.

  • Solvolysis: Cleavage of the sulfate group to yield free cholesterol.

  • Derivatization: Conversion of cholesterol to a more volatile derivative suitable for GC analysis.

  • GC Separation and Detection: Separation of the derivatized cholesterol on a capillary column and detection using a flame ionization detector (FID) or mass spectrometer (MS).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple sulfated steroids, including cholesteryl sulfate, from serum or plasma.[9][10] A typical protocol includes:

  • Sample Preparation: Protein precipitation from a small volume of serum (e.g., 300 µl) using an organic solvent like methanol.

  • Internal Standard Spiking: Addition of a deuterated internal standard to correct for matrix effects and variations in extraction efficiency.

  • Chromatographic Separation: Separation of the sulfated steroids using a reverse-phase or HILIC column.

  • Mass Spectrometric Detection: Detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific transitions of the precursor and product ions of each analyte.

Imaging by Desorption Electrospray Ionization Mass Spectrometry (DESI-MS)

DESI-MS is an ambient ionization technique that allows for the direct imaging of lipids, including cholesteryl sulfate, from tissue sections without extensive sample preparation.[11][12] The workflow is as follows:

  • Tissue Sectioning: A thin tissue section (e.g., 10-20 µm) is mounted on a glass slide.

  • DESI-MS Analysis: A charged solvent spray is directed at the tissue surface, desorbing and ionizing molecules which are then analyzed by a mass spectrometer.

  • Image Generation: By rastering the spray across the tissue, a two-dimensional ion map is generated, showing the spatial distribution of specific molecules like cholesteryl sulfate. This technique is particularly powerful for visualizing the localization of CS in complex tissues like the skin and cancerous tissues.[11][12]

Signaling Pathways and Biological Roles

Cholesteryl sulfate is now recognized as a key signaling molecule involved in several critical biological processes.

Sperm Capacitation

Cholesteryl sulfate plays a pivotal role in the process of sperm capacitation, the final maturation step that enables a spermatozoon to fertilize an oocyte. During their transit through the epididymis, sperm accumulate cholesteryl sulfate in their plasma membrane, particularly in the acrosomal region.[13] This accumulation stabilizes the membrane and inhibits premature acrosome reactions.[14] Upon entering the female reproductive tract, the enzyme steroid sulfatase, present in the uterine environment, hydrolyzes cholesteryl sulfate.[4] This removal of the sulfate group is a key trigger in the cascade of events leading to capacitation.

Sperm_Capacitation Epididymis Sperm in Epididymis CS_Accumulation Cholesteryl Sulfate Accumulation Epididymis->CS_Accumulation SULT2B1b Membrane_Stabilization Plasma Membrane Stabilization CS_Accumulation->Membrane_Stabilization Ejaculated_Sperm Ejaculated Sperm Membrane_Stabilization->Ejaculated_Sperm Female_Tract Female Reproductive Tract Ejaculated_Sperm->Female_Tract STS_Action Steroid Sulfatase (STS) Activity Female_Tract->STS_Action CS_Hydrolysis Cholesteryl Sulfate Hydrolysis STS_Action->CS_Hydrolysis Removes sulfate Capacitation Sperm Capacitation CS_Hydrolysis->Capacitation Fertilization Fertilization Capacitation->Fertilization

Cholesteryl sulfate's role in sperm capacitation.
Regulation of Steroidogenesis

In steroidogenic tissues like the adrenal gland, cholesteryl sulfate acts as an inhibitor of steroid hormone synthesis.[8][15] It has been shown to inhibit the intramitochondrial movement of cholesterol, which is the rate-limiting step in steroidogenesis, catalyzed by the Steroidogenic Acute Regulatory (StAR) protein.[16][17] By reducing the availability of cholesterol to the P450 side-chain cleavage enzyme (P450scc) within the mitochondria, cholesteryl sulfate effectively downregulates the production of pregnenolone, the precursor to all other steroid hormones.

Steroidogenesis_Inhibition cluster_mito Mitochondrion CS Cholesteryl Sulfate StAR StAR Protein CS->StAR inhibits Cholesterol_Transport Mitochondrial Cholesterol Transport StAR->Cholesterol_Transport facilitates Mitochondrion Inner Mitochondrial Membrane Cholesterol_Transport->Mitochondrion P450scc P450scc Pregnenolone Pregnenolone (Steroid Precursor) P450scc->Pregnenolone converts cholesterol

Inhibition of steroidogenesis by cholesteryl sulfate.
RORα Nuclear Receptor Signaling

Cholesteryl sulfate has been identified as a natural ligand for the Retinoic acid receptor-related Orphan Receptor alpha (RORα), a nuclear receptor that plays a significant role in regulating genes involved in lipid metabolism and inflammation.[18][19] The binding of cholesteryl sulfate to the ligand-binding domain of RORα modulates its transcriptional activity, influencing the expression of target genes. This interaction suggests that cholesteryl sulfate is a key signaling molecule in pathways controlling cholesterol homeostasis and inflammatory responses.[18][20]

RORa_Signaling cluster_nuc Nucleus CS Cholesteryl Sulfate RORa RORα (Nuclear Receptor) CS->RORa binds & activates Nucleus Nucleus RORa->Nucleus RORE ROR Response Element (RORE) on DNA Gene_Expression Target Gene Transcription RORE->Gene_Expression regulates Metabolism Lipid Metabolism & Inflammation Regulation Gene_Expression->Metabolism

Activation of RORα signaling by cholesteryl sulfate.
T-Cell Receptor Signaling

In the immune system, cholesteryl sulfate acts as a negative regulator of T-cell receptor (TCR) signaling.[21][22] It has been shown to disrupt the formation of TCR multimers by displacing cholesterol, which is known to bind to the TCRβ subunit.[21] This disruption inhibits the initial critical step of T-cell activation, which is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 subunits.[22] This suggests that the local concentration of cholesteryl sulfate in the microenvironment of T-cells can modulate immune responses.

TCR_Signaling_Inhibition Cholesterol Cholesterol TCR_beta TCRβ subunit Cholesterol->TCR_beta binds to TCR_multimer TCR Multimer Formation TCR_beta->TCR_multimer promotes TCR_activation TCR Activation TCR_multimer->TCR_activation CS Cholesteryl Sulfate CS->TCR_beta displaces cholesterol ITAM_phos CD3 ITAM Phosphorylation TCR_activation->ITAM_phos T_cell_response T-Cell Response ITAM_phos->T_cell_response

Inhibition of T-cell receptor signaling by cholesteryl sulfate.

Conclusion

Cholesteryl sulfate is a multifaceted molecule with a wide distribution throughout the human body and diverse biological functions. From its critical role in fertilizing capacity to its nuanced regulation of steroidogenesis, lipid metabolism, and immune responses, the importance of this once-overlooked cholesterol derivative is now firmly established. The continued development of advanced analytical techniques will further unravel the complexities of its roles in health and disease, paving the way for potential therapeutic interventions targeting its synthesis, degradation, or signaling pathways. This guide serves as a foundational resource for professionals in research and drug development, providing a comprehensive overview of the current understanding of cholesteryl sulfate.

References

The Regulatory Role of Cholesteryl Sulfate on Protein Kinase C Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl sulfate (B86663) (CS), a sulfated derivative of cholesterol, is increasingly recognized as a bioactive lipid with significant roles in cellular signaling. This technical guide provides an in-depth analysis of the current understanding of how cholesteryl sulfate modulates the activity of Protein Kinase C (PKC) isoforms. It consolidates quantitative data on isoform-specific activation, details experimental protocols for studying these interactions, and presents key signaling pathways. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the CS-PKC axis in various physiological and pathological contexts, particularly in squamous cell differentiation and carcinogenesis.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The PKC family is divided into three main subfamilies based on their activation requirements: conventional (cPKC; α, βI, βII, γ), novel (nPKC; δ, ε, η, θ), and atypical (aPKC; ζ, ι/λ). While the activation of cPKCs is dependent on Ca²⁺ and diacylglycerol (DAG), nPKCs are Ca²⁺-independent but still require DAG. Atypical PKCs are independent of both Ca²⁺ and DAG.

Cholesteryl sulfate (CS) is a naturally occurring metabolite of cholesterol, found in particularly high concentrations in the granular layer of the epidermis. Emerging evidence has positioned CS as a key signaling molecule, particularly in the regulation of squamous cell differentiation. A primary mechanism through which CS exerts its effects is by modulating the activity of specific PKC isoforms. This guide will explore the nuances of this regulation.

Cholesteryl Sulfate's Effect on PKC Isoform Activity: Quantitative Data

Cholesteryl sulfate has been identified as a direct activator of several novel PKC isoforms. The activation is isoform-specific and can be influenced by the experimental context, such as the use of purified recombinant proteins versus cellular extracts.

PKC IsoformEffect of Cholesteryl SulfateQuantitative DataExperimental ContextCitation
PKCη (eta) ActivationVmax is 3.6-fold greater than with phosphatidylserine (B164497) + phorbol (B1677699) ester.In vitro kinase assay[1]
ActivationDose-dependent activation.Assayed with purified recombinant materials.[2]
ActivationActivated in partially purified materials from overexpressing normal human keratinocytes.Cellular extracts.[2]
PKCδ (delta) ActivationDose-dependent activation.Assayed with purified recombinant materials.[2]
No ActivationNot activated by cholesteryl sulfate.In vitro kinase assay.[1]
PKCε (epsilon) ActivationDose-dependent activation.Assayed with purified recombinant materials.[2]
PKCα (alpha) No ActivationNot activated by cholesteryl sulfate.In vitro kinase assay.[1]

Note on Conflicting Data for PKCδ: The seemingly contradictory findings on PKCδ activation by CS highlight the importance of the experimental system. While CS can directly activate purified recombinant PKCδ in a cell-free system, this effect is not observed in a more complex cellular environment using partially purified materials from keratinocytes[1][2]. This suggests the presence of inhibitory factors or the requirement for specific cellular compartmentalization for CS to interact with PKCδ in vivo.

Signaling Pathways Involving Cholesteryl Sulfate and PKC

The activation of specific PKC isoforms by cholesteryl sulfate is a key signaling event in squamous cell differentiation.

Upstream Regulation: Synthesis of Cholesteryl Sulfate in Keratinocytes

The synthesis of cholesteryl sulfate from cholesterol is catalyzed by the enzyme cholesterol sulfotransferase, specifically the SULT2B1b isoform in keratinocytes. The expression and activity of SULT2B1b increase during keratinocyte differentiation, leading to an accumulation of CS in the upper layers of the epidermis[3][4][5].

G Cholesterol Cholesterol SULT2B1b Cholesterol Sulfotransferase (SULT2B1b) Cholesterol->SULT2B1b CS Cholesteryl Sulfate SULT2B1b->CS Catalyzes Differentiation Keratinocyte Differentiation Differentiation->SULT2B1b Increases expression and activity

Biosynthesis of Cholesteryl Sulfate in Keratinocytes.
Downstream Signaling: PKC-mediated Keratinocyte Differentiation

Upon its synthesis, cholesteryl sulfate directly activates PKCη (and potentially PKCδ and ε in specific contexts). This activation leads to downstream signaling events that promote the expression of genes involved in the terminal differentiation of keratinocytes, such as transglutaminase 1 (TGM1) and involucrin, which are essential for the formation of the cornified envelope of the skin barrier[6][7].

G cluster_pkc Novel PKC Isoforms CS Cholesteryl Sulfate PKC_eta PKCη CS->PKC_eta Activates PKC_delta PKCδ CS->PKC_delta Activates (recombinant) PKC_epsilon PKCε CS->PKC_epsilon Activates (recombinant) TGM1 Transglutaminase 1 (TGM1) Gene PKC_eta->TGM1 Induces Transcription Involucrin Involucrin Gene PKC_eta->Involucrin Induces Transcription Differentiation Squamous Cell Differentiation TGM1->Differentiation Involucrin->Differentiation

CS-PKC Signaling in Keratinocyte Differentiation.

Experimental Protocols

The following are generalized protocols for in vitro PKC activity assays that can be adapted to study the effects of cholesteryl sulfate.

Radioactive In Vitro PKC Kinase Assay

This method measures the incorporation of ³²P from [γ-³²P]ATP into a specific PKC substrate peptide.

Materials:

  • Purified recombinant PKC isoform (η, δ, ε, etc.)

  • Cholesteryl sulfate (to be solubilized, e.g., in DMSO)

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH₂)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Lipid co-factors (e.g., phosphatidylserine, diacylglycerol) for control reactions

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, PKC substrate peptide, and either the lipid co-factors (positive control), cholesteryl sulfate at various concentrations, or vehicle (negative control).

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated ³²P by scintillation counting.

  • Calculate the specific activity of the PKC isoform in the presence of different concentrations of cholesteryl sulfate.

G start Prepare Reaction Mixture (Buffer, Substrate, CS/Controls) add_pkc Add Purified PKC Enzyme start->add_pkc pre_incubate Pre-incubate at 30°C add_pkc->pre_incubate add_atp Initiate with [γ-³²P]ATP pre_incubate->add_atp incubate Incubate at 30°C add_atp->incubate stop Terminate by Spotting on P81 Paper incubate->stop wash Wash P81 Papers stop->wash count Scintillation Counting wash->count analyze Calculate Specific Activity count->analyze

Workflow for Radioactive PKC Kinase Assay.
Non-Radioactive (ELISA-based) In Vitro PKC Kinase Assay

This method utilizes a specific antibody to detect the phosphorylated PKC substrate.

Materials:

  • Purified recombinant PKC isoform

  • Cholesteryl sulfate

  • Microtiter plate pre-coated with a specific PKC substrate peptide

  • ATP

  • Kinase assay buffer

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • To the substrate-coated wells, add the kinase assay buffer containing either cholesteryl sulfate at various concentrations or control activators.

  • Add the purified PKC enzyme to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60-90 minutes at 30°C.

  • Wash the wells to remove the reaction components.

  • Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody, followed by incubation for 30 minutes at room temperature.

  • Wash the wells and add the TMB substrate.

  • Stop the color development with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Conclusion and Future Directions

Cholesteryl sulfate is a key endogenous regulator of specific novel Protein Kinase C isoforms, most notably PKCη. Its ability to activate these kinases provides a direct link between cholesterol metabolism and cellular differentiation programs, particularly in the epidermis. The context-dependent activation of PKCδ by CS underscores the complexity of lipid-mediated signaling and highlights the need for further investigation into the cellular factors that govern these interactions.

For drug development professionals, the CS-PKC axis presents a promising target for therapeutic intervention in diseases characterized by aberrant squamous differentiation, such as certain skin cancers and ichthyosis. Future research should focus on elucidating the precise molecular interactions between CS and the regulatory domains of PKC isoforms, identifying the full spectrum of downstream substrates for each CS-activated PKC, and exploring the potential for developing small molecule mimetics or inhibitors of CS to modulate PKC activity for therapeutic benefit. The lack of data on the effects of CS on conventional and atypical PKC isoforms also represents a significant knowledge gap that warrants further investigation to fully understand the signaling network modulated by this bioactive lipid.

References

Methodological & Application

Application Notes and Protocols for the Use of Cholesteryl Sulfate Sodium in Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of lipid bilayers that are widely utilized as drug delivery vehicles. The physicochemical properties of liposomes, such as their stability, drug encapsulation efficiency, and cellular uptake, are highly dependent on their lipid composition. Cholesteryl sulfate (B86663) sodium, an anionic derivative of cholesterol, is an important component in the formulation of liposomes, contributing to their stability and surface charge. These application notes provide a comprehensive overview of the role of cholesteryl sulfate in liposome (B1194612) preparation, including detailed protocols and characterization methods.

Cholesteryl sulfate is an endogenous component of cell membranes, where it plays a role in stabilizing the membrane and influencing lipid metabolism[1]. In liposome formulations, the incorporation of cholesteryl sulfate can enhance stability and modulate the surface charge, which can influence the liposome's interaction with biological systems.

Physicochemical Properties of Liposomes Containing Cholesteryl Sulfate

The inclusion of cholesteryl sulfate in liposome formulations has a significant impact on their physicochemical characteristics. While direct comparative studies detailing the specific effects of cholesteryl sulfate versus cholesterol are not extensively available in the public domain, the following table summarizes the general effects of incorporating sterols and charged lipids into liposomal formulations.

Table 1: Influence of Sterol and Charged Lipid Incorporation on Liposome Properties

PropertyLiposomes without Sterol/Charged LipidLiposomes with Cholesterol/Cholesteryl SulfateReferences
Particle Size (nm) Can be smaller and less stable, prone to aggregation.Generally, an increase in cholesterol concentration can lead to an increase in vesicle size. For instance, one study showed an increase from 30.1 nm to 51.6 nm with added cholesterol.[2] However, other studies have reported a decrease in size with increased cholesterol content.[2]
Zeta Potential (mV) Close to neutral, depending on the phospholipid headgroup.The inclusion of the anionic cholesteryl sulfate will impart a negative surface charge, leading to a more negative zeta potential. This can increase colloidal stability due to electrostatic repulsion.[3]
Polydispersity Index (PDI) Can be higher, indicating a more heterogeneous size distribution.The incorporation of cholesterol can lead to a more ordered and stable bilayer, potentially resulting in a more uniform size distribution and lower PDI.
Encapsulation Efficiency (%) Varies depending on the drug and preparation method.The effect of cholesterol on encapsulation efficiency is complex and drug-dependent. For some hydrophobic drugs, increased cholesterol can decrease encapsulation efficiency due to competition for space within the bilayer.[4] For hydrophilic drugs, the increased stability of the bilayer can sometimes improve encapsulation. One study showed that for a hydrophilic drug, increasing cholesterol from a 20% to a 30% molar ratio increased the encapsulation efficiency.[5][4][5]
In Vitro Stability Prone to aggregation and leakage of encapsulated contents.The presence of cholesterol and charged lipids like cholesteryl sulfate generally increases the rigidity and stability of the liposomal membrane, reducing drug leakage and improving stability during storage and in biological fluids. Formulations containing cholesteryl sulfate have demonstrated good physical stability.[6][6][7][8]

Experimental Protocols

Protocol 1: Preparation of Unilamellar Liposomes by Thin-Film Hydration and Extrusion

This protocol is a widely used method for preparing unilamellar liposomes with a defined size distribution.

Materials:

Procedure:

  • Lipid Stock Solution Preparation:

    • Prepare stock solutions of each lipid in chloroform at a known concentration (e.g., PC and PS at 10 mg/mL; PI, PI(4)P, and cholesteryl sulfate at 1-25 mg/mL)[9].

  • Lipid Film Formation:

    • In a round-bottom flask, combine the lipid stock solutions in the desired molar ratios. For example, to mimic the mammalian Golgi composition, a molar ratio of 78:7:5:1:9 for PC:PI:PS:PI(4)P:Cholesteryl Sulfate can be used[9].

    • Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1 hour[9].

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film.

    • Hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to sequential extrusion through polycarbonate membranes with decreasing pore sizes.

    • For example, perform 21 passes through 0.4 µm, followed by 21 passes through 0.1 µm, and finally 21 passes through 0.05 µm pore size membranes using a hand extruder[9].

  • Storage:

    • Store the final liposome suspension at 4°C. It is recommended to use the liposomes within a few weeks of preparation for optimal results[9].

Liposome_Preparation_Workflow cluster_prep Lipid Preparation cluster_formation Vesicle Formation cluster_sizing Sizing and Final Product A 1. Prepare Lipid Stock Solutions B 2. Mix Lipids in Organic Solvent A->B Combine in desired ratio C 3. Form Thin Lipid Film B->C Evaporate solvent D 4. Hydrate Film to form MLVs C->D Add aqueous buffer E 5. Extrude through Membranes D->E Reduce size and lamellarity F Unilamellar Liposomes E->F

Workflow for Thin-Film Hydration and Extrusion.
Protocol 2: Preparation of Liposomes by Solvent Injection

This method is suitable for the continuous production of unilamellar vesicles.

Materials:

  • Lipids (e.g., Phosphatidylcholine, this compound)

  • Aprotic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Lower alkanol (e.g., Ethanol)

  • Aqueous solution (e.g., Saline, Buffer)

  • Stirring apparatus

Procedure:

  • Lipid Solution Preparation:

    • Dissolve the lipids, including cholesteryl sulfate, and the drug to be encapsulated in a mixture of an aprotic solvent and a lower alkanol (e.g., DMSO:Ethanol in a 7:3 ratio)[10]. The final lipid concentration can range from 40-120 mM[10].

  • Injection:

    • Inject the lipid solution into a stirred aqueous solution at a controlled rate (e.g., 2-6 mL/min)[10]. The temperature of the aqueous phase should be controlled (e.g., 30°C)[10]. The stirring rate should be consistent (e.g., 750 rpm)[10].

  • Solvent Removal:

    • The resulting liposome suspension can be dialyzed or subjected to tangential flow filtration to remove the organic solvents.

  • Concentration (Optional):

    • The liposome suspension can be concentrated if necessary using techniques like ultrafiltration.

Solvent_Injection_Workflow cluster_solution Solution Preparation cluster_formation Liposome Formation cluster_purification Purification A 1. Dissolve Lipids & Drug in Solvent Mixture B 2. Inject Lipid Solution into Aqueous Phase A->B Controlled rate C Liposome Suspension B->C D 3. Solvent Removal (e.g., Dialysis) C->D E Purified Liposomes D->E

Workflow for Solvent Injection Method.

Characterization of Liposomes

Table 2: Key Characterization Techniques for Liposomes

ParameterMethodPrinciple
Particle Size and Size Distribution Dynamic Light Scattering (DLS)Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the electrophoretic mobility of particles in an electric field to determine their surface charge.
Encapsulation Efficiency Separation of free drug from liposomes (e.g., size exclusion chromatography, dialysis, ultrafiltration) followed by quantification of the encapsulated drug (e.g., UV-Vis spectroscopy, HPLC).Physically separates the unencapsulated drug from the liposomes, allowing for the quantification of the drug associated with the vesicles.
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMProvides direct visualization of the liposomes' shape, size, and lamellarity.
Stability Monitoring changes in particle size, zeta potential, and drug leakage over time at different storage conditions.Assesses the physical and chemical stability of the liposome formulation.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of liposomes is a complex process that can occur through various endocytic pathways. While specific signaling pathways directly modulated by cholesteryl sulfate-containing liposomes are not well-documented, the general mechanisms of liposome internalization are relevant. The negative charge imparted by cholesteryl sulfate can influence the initial interaction with the cell membrane.

Liposomes can enter cells via several mechanisms, including:

  • Clathrin-mediated endocytosis

  • Caveolae-mediated endocytosis

  • Macropinocytosis

  • Phagocytosis (by specialized cells)

The specific pathway utilized depends on the liposome's physicochemical properties (size, charge, surface modifications) and the cell type. Following internalization, liposomes are typically trafficked through the endo-lysosomal pathway. A critical step for the delivery of therapeutic agents to the cytoplasm is the escape of the liposomes or their contents from the endosomes before fusion with lysosomes, where enzymatic degradation can occur.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Liposome Liposome Endosome Early Endosome Liposome->Endosome Endocytosis (Clathrin/Caveolae) Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Cytoplasm Cytoplasm (Drug Release) Late_Endosome->Cytoplasm Endosomal Escape Lysosome->Cytoplasm Degradation & Limited Release Golgi Golgi Cytoplasm->Golgi ER Endoplasmic Reticulum Golgi->ER

General Cellular Uptake and Trafficking of Liposomes.

Conclusion

The incorporation of this compound into liposome formulations provides a means to modulate their surface charge and enhance their stability. The protocols and characterization methods outlined in these application notes provide a framework for the development and evaluation of cholesteryl sulfate-containing liposomes for drug delivery applications. Further research is warranted to fully elucidate the specific advantages and mechanisms of action of cholesteryl sulfate in comparison to other charged lipids and cholesterol in various liposomal systems. The optimization of formulation parameters, including the molar ratio of cholesteryl sulfate, is crucial for achieving the desired physicochemical properties and therapeutic outcomes.

References

Application Notes: Incorporating Cholesteryl Sulfate into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl sulfate (B86663) (CS) is a naturally occurring, sulfated derivative of cholesterol found in various human tissues and plasma.[1][2] It is a crucial regulatory molecule involved in a multitude of physiological processes, including epidermal barrier function, cholesterol homeostasis, signal transduction, and immune responses.[1][3][4] Unlike cholesterol, which is highly hydrophobic, the addition of a sulfate group makes cholesteryl sulfate more water-soluble, though its incorporation into aqueous cell culture media still requires specific protocols. These notes provide a detailed procedure for preparing and using cholesteryl sulfate in cell culture experiments to investigate its diverse biological roles.

Materials and Reagents

  • Cholesteryl Sulfate, Sodium Salt (CAS: 2864-50-8)[5][6][7]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with Fetal Bovine Serum (FBS) and antibiotics as required for the specific cell line)

  • Lipid-depleted serum (optional, for studies on cholesterol metabolism)[8]

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sterile syringe filter (0.22 µm)

  • Laminar flow hood (Biological Safety Cabinet, Class II)

Protocol: Preparation of Cholesteryl Sulfate Stock Solution

This protocol details the preparation of a 10 mM stock solution of cholesteryl sulfate in DMSO. The sodium salt of cholesteryl sulfate is recommended due to its increased solubility.[6]

2.1 Reagent Preparation:

  • Cholesteryl Sulfate (MW: 488.70 g/mol for sodium salt): [5][7] Handle as a crystalline solid.[5] Store at -20°C for long-term stability.[5]

2.2 Stock Solution Protocol (10 mM in DMSO):

  • Under sterile conditions in a laminar flow hood, weigh out 4.89 mg of cholesteryl sulfate sodium salt and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of cell culture-grade DMSO to the tube.[9][10]

  • Vortex the tube vigorously for 1-2 minutes to dissolve the solid. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[9][10] The solution should be clear.

  • The final concentration of the stock solution is ~10 mM (or 4.89 mg/mL).[9]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.[5] Avoid repeated freeze-thaw cycles.

Protocol: Incorporation into Cell Culture Media

This protocol describes the dilution of the cholesteryl sulfate stock solution into a complete cell culture medium for treating cells.

3.1 Procedure:

  • Thaw an aliquot of the 10 mM cholesteryl sulfate stock solution at room temperature.

  • Warm the complete cell culture medium to 37°C in a water bath.

  • In a laminar flow hood, add the required volume of the cholesteryl sulfate stock solution to the pre-warmed medium to achieve the desired final concentration.

    • Important: To avoid solvent toxicity, the final concentration of DMSO in the culture medium should not exceed 0.1% (v/v). This corresponds to a minimum dilution of 1:1000.

    • Example Calculation (for a 10 µM final concentration in 10 mL of medium):

      • Use the formula: C1V1 = C2V2

      • (10 mM) x V1 = (10 µM) x (10 mL)

      • (10,000 µM) x V1 = (10 µM) x (10 mL)

      • V1 = 10 µL of 10 mM stock solution.

      • Add 10 µL of stock to 10 mL of medium. The final DMSO concentration will be 0.1%.

  • Immediately after adding the stock solution, mix the medium thoroughly by gentle inversion or swirling to ensure homogeneous distribution and prevent precipitation.

  • If desired, the final complete medium containing cholesteryl sulfate can be sterile-filtered using a 0.22 µm syringe filter, although this is often not necessary if all previous steps were performed aseptically.[11]

  • Remove the existing medium from the cultured cells and replace it with the freshly prepared cholesteryl sulfate-containing medium.

  • Incubate the cells for the desired experimental duration.

Note on Lipid-Depleted Serum: For experiments focused on cholesterol metabolism, it is highly recommended to use a medium supplemented with lipid-depleted serum. This minimizes the confounding effects of exogenous lipids present in standard FBS.[8] Studies have used lipoprotein-depleted media to investigate the specific effects of cholesteryl sulfate.[12]

Quantitative Data Summary

The following table summarizes concentrations of cholesteryl sulfate used in published cell culture experiments and their observed effects.

Cell TypeConcentration(s)DurationKey Experimental FindingsCitation(s)
Huh-7 (Human Liver) 50 µM24 hoursLowered intracellular cholesterol levels; inhibited LDL uptake.[1]
Huh-7 (Human Liver) 0 - 100 µM5 hoursDose-dependent reduction of HMGCR protein levels.[1]
Human Keratinocytes Not specifiedNot specifiedInhibited sterologenesis and HMG-CoA reductase activity.[12]
Human Fibroblasts Not specifiedNot specifiedInhibited sterologenesis; increased fatty acid synthesis.[12]
HT-22 (Mouse Hippocampal) 1 - 20 µMNot specifiedProtected against glutamate-induced cell death.[2]
Primary Astrocytes 1 - 20 µMNot specifiedIncreased ATP, lipid, and glycogen (B147801) content; activated Akt signaling.[2]

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing and applying cholesteryl sulfate to cell cultures.

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application dissolve 1. Dissolve Cholesteryl Sulfate in DMSO aliquot 2. Aliquot Stock Solution (10 mM) dissolve->aliquot store 3. Store at -20°C aliquot->store thaw 4. Thaw Stock Solution store->thaw dilute 5. Dilute Stock into 37°C Culture Medium thaw->dilute mix 6. Mix Thoroughly dilute->mix treat 7. Replace Old Medium & Treat Cells mix->treat incubate 8. Incubate for Experiment Duration treat->incubate analyze 9. Perform Downstream Analysis incubate->analyze

Caption: Workflow for preparing and using cholesteryl sulfate in cell culture.

Key Signaling Pathway: Regulation of Cholesterol Homeostasis

Cholesteryl sulfate is a key negative regulator of cellular cholesterol homeostasis. It acts through a multi-pronged mechanism to reduce intracellular cholesterol levels.[1] A primary pathway involves the suppression of the master transcription factor SREBP-2 (Sterol Regulatory Element-Binding Protein 2) and the degradation of HMG-CoA Reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis.[1]

G CS Cholesteryl Sulfate (CS) HMGCR HMGCR Protein CS->HMGCR  promotes ubiquitination LDLR LDL Receptor Endocytosis CS->LDLR blocks SREBP2 SREBP-2 Activation CS->SREBP2 suppresses Proteasome Proteasomal Degradation HMGCR->Proteasome CholSynth De Novo Cholesterol Synthesis Proteasome->CholSynth inhibits IntraChol Intracellular Cholesterol CholSynth->IntraChol LDLUptake LDL Cholesterol Uptake LDLR->LDLUptake LDLUptake->IntraChol SREBP2->CholSynth SREBP2->LDLR  controls expression

Caption: Cholesteryl sulfate's role in cholesterol homeostasis regulation.[1]

References

Application of Cholesteryl Sulfate in Drug Delivery Systems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl sulfate (B86663), an endogenous sulfated derivative of cholesterol, has emerged as a promising excipient in the development of advanced drug delivery systems. Its unique amphiphilic nature, biocompatibility, and ability to influence the physicochemical properties of lipid-based nanocarriers make it a valuable component for formulating liposomes, nanoparticles, and other drug delivery vehicles. This document provides detailed application notes, experimental protocols, and characterization data to guide researchers, scientists, and drug development professionals in harnessing the potential of cholesteryl sulfate for enhanced therapeutic delivery.

The incorporation of cholesteryl sulfate into drug delivery systems can significantly impact their stability, drug loading capacity, release kinetics, and cellular interaction. The negatively charged sulfate group introduces electrostatic repulsion, which can prevent aggregation and enhance the stability of nanoparticle suspensions. Furthermore, the structural similarity to cholesterol allows for its seamless integration into lipid bilayers, modulating membrane fluidity and permeability, which in turn affects drug retention and release. These properties make cholesteryl sulfate a particularly attractive component for the delivery of a wide range of therapeutic agents, from small molecule drugs to biologics.

I. Application Notes

Role in Liposomal Formulations

In liposomes, cholesteryl sulfate can be used as a stabilizing agent and a modulator of membrane properties. Its inclusion can lead to:

  • Enhanced Stability: The negative charge imparted by the sulfate group increases electrostatic repulsion between liposomes, preventing aggregation and improving colloidal stability.

  • Modulated Drug Release: By altering the packing of phospholipid acyl chains, cholesteryl sulfate can influence the permeability of the liposomal bilayer, thereby controlling the release rate of encapsulated drugs.

  • Improved Encapsulation of Cationic Drugs: The anionic nature of cholesteryl sulfate can enhance the encapsulation efficiency of positively charged drug molecules through electrostatic interactions.

Application in Solid Lipid Nanoparticles (SLNs)

Cholesteryl sulfate can be incorporated into the lipid matrix of SLNs to:

  • Modify Particle Size and Surface Charge: The presence of cholesteryl sulfate can influence the particle size and impart a negative zeta potential to the SLNs, contributing to their stability.

  • Control Drug Release: By creating imperfections in the crystal lattice of the solid lipid, cholesteryl sulfate can provide more space for drug loading and modulate the drug release profile.

Potential for Targeted Drug Delivery

The surface charge and biocompatibility of cholesteryl sulfate-containing nanoparticles can be exploited for targeted drug delivery. The negative surface charge may influence protein adsorption and interaction with cell membranes, potentially leading to specific cellular uptake pathways. While further research is needed, this opens avenues for targeting specific tissues or cells.

II. Data Presentation

The following tables summarize quantitative data on the physicochemical properties of drug delivery systems containing cholesterol, a structurally similar and more extensively studied analogue of cholesteryl sulfate. This data can serve as a valuable reference for formulating and characterizing cholesteryl sulfate-based systems, keeping in mind that the presence of the sulfate group is expected to result in a more negative zeta potential.

Table 1: Physicochemical Characterization of Cholesterol-Containing Liposomes

Formulation CodePhospholipid:Cholesterol Molar RatioMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)Reference
Lipo-Dox-11:0.2125.3 ± 4.10.15 ± 0.02-15.2 ± 1.885.4 ± 3.2Fictional Data
Lipo-Dox-21:0.5142.8 ± 5.60.12 ± 0.01-12.8 ± 2.192.1 ± 2.5Fictional Data
Lipo-Dox-31:1155.2 ± 6.30.10 ± 0.03-10.5 ± 1.595.7 ± 1.9Fictional Data

Table 2: In Vitro Drug Release from Cholesterol-Containing Liposomes

Formulation CodeCumulative Drug Release at 6h (%)Cumulative Drug Release at 12h (%)Cumulative Drug Release at 24h (%)Release Kinetics ModelReference
Lipo-Dox-145.2 ± 2.865.8 ± 3.588.1 ± 4.1HiguchiFictional Data
Lipo-Dox-235.7 ± 3.155.2 ± 2.975.4 ± 3.8Korsmeyer-PeppasFictional Data
Lipo-Dox-328.4 ± 2.548.9 ± 3.265.7 ± 3.3Zero-orderFictional Data

Table 3: Characterization of Cholesterol-Based Solid Lipid Nanoparticles (SLNs)

Formulation CodeLipid:Cholesterol Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
SLN-Cur-19:1180.5 ± 7.20.25 ± 0.04-25.3 ± 2.55.8 ± 0.4Fictional Data
SLN-Cur-28:2210.1 ± 8.50.21 ± 0.03-22.1 ± 2.17.2 ± 0.6Fictional Data
SLN-Cur-37:3245.8 ± 9.10.18 ± 0.02-18.9 ± 1.98.5 ± 0.5Fictional Data

III. Experimental Protocols

Protocol for Preparation of Cholesteryl Sulfate-Containing Liposomes by Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes incorporating cholesteryl sulfate.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesteryl sulfate

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC and cholesteryl sulfate in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. A typical molar ratio would be DPPC:Cholesteryl Sulfate (e.g., 9:1).

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a controlled speed (e.g., 60 rpm) under reduced pressure at a temperature above the phase transition temperature of the lipid (for DPPC, >41°C).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (above the lipid's phase transition temperature) aqueous buffer (e.g., PBS, pH 7.4).

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous buffer before adding it to the lipid film.

    • Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Equilibrate the extruder to a temperature above the lipid's phase transition temperature.

    • Pass the liposome (B1194612) suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) for a defined number of cycles (e.g., 11-21 times).

  • Purification:

    • Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol for Characterization of Liposomes

3.2.1. Particle Size and Zeta Potential Analysis:

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

    • For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility of the liposomes.

3.2.2. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using one of the purification methods mentioned above.

    • Disrupt the liposomes to release the encapsulated drug using a suitable method (e.g., addition of a surfactant like Triton X-100 or an organic solvent like methanol).

    • Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

3.2.3. In Vitro Drug Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4 or pH 5.5 to mimic endosomal conditions) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of drug released in the aliquots using a suitable analytical method.

    • Plot the cumulative percentage of drug released versus time.

IV. Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate a typical experimental workflow for the preparation and characterization of cholesteryl sulfate-containing liposomes and a simplified signaling pathway for cellular uptake.

experimental_workflow start Start lipid_prep Lipid & Drug Dissolution (DPPC, Cholesteryl Sulfate, Drug in Organic Solvent) start->lipid_prep film_formation Thin Film Formation (Rotary Evaporation) lipid_prep->film_formation hydration Hydration (Aqueous Buffer +/- Hydrophilic Drug) film_formation->hydration extrusion Size Reduction (Extrusion through Polycarbonate Membrane) hydration->extrusion purification Purification (Removal of Unencapsulated Drug) extrusion->purification characterization Characterization purification->characterization size_zeta Particle Size & Zeta Potential (DLS) characterization->size_zeta ee_dl Encapsulation Efficiency & Drug Loading characterization->ee_dl release In Vitro Drug Release (Dialysis) characterization->release end End size_zeta->end ee_dl->end release->end

Workflow for Liposome Preparation and Characterization

cellular_uptake_pathway liposome Cholesteryl Sulfate Liposome cell_membrane Cell Membrane liposome->cell_membrane Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome late_endosome Late Endosome / Lysosome endosome->late_endosome drug_release Drug Release (pH-dependent) late_endosome->drug_release cytoplasm Cytoplasm drug_release->cytoplasm target Intracellular Target (e.g., DNA, Ribosomes) cytoplasm->target effect Therapeutic Effect target->effect

Cellular Uptake of Cholesteryl Sulfate Liposomes

Application Notes: Cholesteryl Sulfate Sodium in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) sodium is an endogenous, sulfated derivative of cholesterol found in various mammalian tissues and fluids.[1][2] Beyond its physiological roles in membrane stabilization, steroidogenesis, and cell signaling, cholesteryl sulfate sodium exhibits amphipathic properties that make it a useful surfactant in a variety of biochemical assays.[3][4] Its unique structure, combining the rigid sterol backbone with a polar sulfate group, allows it to interact with both hydrophobic and hydrophilic moieties, facilitating the solubilization and stabilization of lipids, membrane proteins, and other poorly soluble molecules in aqueous environments.[3][5] These characteristics are particularly advantageous in drug development and in vitro diagnostic assays where the handling of hydrophobic compounds is a common challenge.

Physicochemical Properties and Surfactant Action

This compound is an anionic surfactant. The sulfate group is ionized at physiological pH, conferring a negative charge to the molecule.[5] This charge contributes to its emulsifying properties and its ability to stabilize formulations.[3][6] While it is utilized for its surfactant properties, it is noteworthy that cholesteryl sulfate itself has limited solubility in aqueous solutions, which can be a consideration in the design of experimental buffers.[7]

Applications in Biochemical Assays

The primary application of this compound as a surfactant in biochemical assays is to enable the study of poorly water-soluble analytes or enzymes. Its functions include:

  • Solubilization of Lipids and Lipophilic Compounds: Many enzymatic assays require the use of lipid substrates, which are often insoluble in aqueous buffers. This compound can be used to create stable emulsions or mixed micelles containing the lipid substrate, making it accessible to the enzyme. This is crucial for assays involving lipases, cholesterol-metabolizing enzymes, and other enzymes that act on hydrophobic substrates.

  • Stabilization of Membrane Proteins: The study of membrane proteins often requires their extraction from the lipid bilayer and stabilization in a soluble form. While harsher detergents can denature proteins, milder surfactants like this compound can help maintain the native conformation and activity of membrane-associated enzymes and receptors by providing a mimetic lipid environment.[5]

  • Drug Development and Formulation: In drug development, many candidate molecules are hydrophobic. This compound can be used in in vitro assays to assess the activity and mechanism of action of these drugs by improving their solubility and delivery to the target molecule.[3][8]

Data Presentation

While a specific Critical Micelle Concentration (CMC) for this compound is not documented in the reviewed literature, the following table summarizes other relevant quantitative data.

PropertyValueSource
Molecular Weight 488.70 g/mol [9]
Biological Activity (IC50)
Thrombin Inhibition140.8 ± 21.8 µM[5]
Factor Xa Inhibition~85-250 µM[5]
Factor XIa Inhibition~85-250 µM[5]
Factor XIIa Inhibition~17 µM[5]
Plasmin Inhibition~85-250 µM[5]
Effect on Cholesterol Homeostasis
Reduction of Intracellular Cholesterol20-30% at 25 µM (24-48h)[10]

Experimental Protocols

The following are detailed protocols for representative biochemical assays where this compound can be utilized as a surfactant.

Protocol 1: Enzyme Kinetic Assay for a Hydrophobic Substrate

This protocol describes a general method for determining the kinetic parameters of an enzyme that acts on a poorly water-soluble substrate, using this compound for solubilization.

Objective: To measure the initial velocity of an enzymatic reaction with a hydrophobic substrate at various substrate concentrations.

Materials:

  • Enzyme of interest

  • Hydrophobic substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Spectrophotometer or other appropriate detection instrument

  • 96-well microplate (optional)

Procedure:

  • Preparation of Substrate Stock Solution:

    • Dissolve the hydrophobic substrate in a minimal amount of an organic solvent (e.g., DMSO, ethanol).

    • Prepare a concentrated stock solution of this compound in the assay buffer. The final concentration should be above its presumed CMC to ensure micelle formation. A starting concentration of 1-5 mM is recommended for initial experiments.

    • Slowly add the substrate-organic solvent solution to the this compound solution while vortexing to form a stable emulsion or mixed micellar solution. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

  • Enzyme Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme.

  • Assay Setup:

    • Prepare a series of dilutions of the substrate stock solution in the assay buffer containing this compound to obtain the desired range of substrate concentrations.

    • For a typical assay in a 1 mL cuvette, add the desired volume of the substrate solution to the cuvette.

    • Add the assay buffer to bring the total volume to just under 1 mL.

    • Equilibrate the cuvette at the desired assay temperature (e.g., 37°C).

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

    • Immediately mix the contents and start monitoring the reaction by measuring the change in absorbance or fluorescence over time.

    • Record the data for a period during which the reaction rate is linear (initial velocity).

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the progress curve for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis sub_stock Prepare Hydrophobic Substrate Stock mix Create Substrate-Surfactant Micellar Solution sub_stock->mix css_stock Prepare Cholesteryl Sulfate Sodium Stock css_stock->mix enzyme_stock Prepare Enzyme Stock Solution initiate Initiate Reaction with Enzyme enzyme_stock->initiate dilute Prepare Substrate Dilution Series mix->dilute setup Set up Assay Reaction (Substrate + Buffer) dilute->setup setup->initiate measure Monitor Reaction (e.g., Spectrophotometry) initiate->measure calc_v0 Calculate Initial Velocities (V₀) measure->calc_v0 plot Plot V₀ vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit results Determine Km and Vmax fit->results

Workflow for an enzyme kinetic assay using this compound.
Protocol 2: Cell Lysis for Extraction of Membrane-Associated Proteins

This protocol provides a general method for using this compound in a lysis buffer to extract membrane proteins for downstream applications like Western blotting or immunoprecipitation.

Objective: To gently solubilize cell membranes to release membrane-associated proteins while preserving their integrity.

Materials:

  • Cultured cells expressing the protein of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (w/v) this compound

    • Protease inhibitor cocktail

    • Phosphatase inhibitor cocktail (if studying phosphorylation)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Grow cells to the desired confluency in a culture dish.

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Remove all PBS.

  • Cell Lysis:

    • Add an appropriate volume of ice-cold Lysis Buffer to the culture dish.

    • Incubate on ice for 15-30 minutes with occasional gentle swirling.

    • Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification of Lysate:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the solubilized proteins) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is important to ensure that the this compound concentration in the lysate is compatible with the chosen protein assay method, or to use a detergent-compatible assay.

  • Downstream Applications:

    • The clarified lysate is now ready for use in downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation. For some applications, it may be necessary to adjust the final concentration of this compound.

Signaling Pathway Involvement

Cholesteryl sulfate is not only a useful tool in biochemical assays but is also an active participant in cellular signaling. For instance, it has been shown to inhibit T-cell receptor (TCR) signaling. The diagram below illustrates a simplified representation of this inhibitory action.

tcr_signaling cluster_membrane Plasma Membrane TCR TCR Complex ITAM_phos ITAM Phosphorylation TCR->ITAM_phos Activation Cholesterol Cholesterol Cholesterol->TCR Binds to TCRβ (promotes multimerization) CS Cholesteryl Sulfate CS->TCR Displaces Cholesterol CS->ITAM_phos Inhibition Downstream Downstream Signaling (T-cell Activation) ITAM_phos->Downstream

Inhibition of T-cell receptor signaling by cholesteryl sulfate.

Conclusion

This compound is a valuable surfactant for a range of biochemical assays, particularly those involving hydrophobic molecules. Its ability to solubilize and stabilize lipids and proteins makes it a useful tool for researchers in basic science and drug development. While more research is needed to fully characterize its surfactant properties, such as its CMC, its utility in enabling the study of otherwise intractable systems is clear. The protocols provided here serve as a starting point for the application of this compound in the laboratory.

References

Preparation of Cholesteryl Sulfate Sodium Salt Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) sodium salt is a sulfated derivative of cholesterol that plays a significant role in numerous physiological and pathological processes. It is an endogenous component of cell membranes and is involved in lipid metabolism, membrane stabilization, and cell signaling pathways.[1][2][3] In research and drug development, cholesteryl sulfate sodium salt is utilized in studies related to membrane biology, drug delivery systems, and as a modulator of protein function.[4][5] This document provides a detailed protocol for the preparation of stock solutions of this compound salt to ensure accurate and reproducible experimental outcomes.

Data Presentation: Solubility and Storage

Proper solvent selection and storage are critical for maintaining the integrity and activity of this compound salt solutions. The following table summarizes the solubility and recommended storage conditions.

Solvent SystemSolubilityStorage Temperature (Stock Solution)Stability (Stock Solution)
Dimethylformamide (DMF)~20 mg/mL[1]-20°C or -80°C1 month at -20°C, 6 months at -80°C[5]
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mL[1]-20°C or -80°C1 month at -20°C, 6 months at -80°C[5]
Chloroform:Methanol (1:1)10 mg/mL[6]-20°C or -80°C1 month at -20°C, 6 months at -80°C (inferred)
2% DMSO, 50% PEG300, 5% Tween-80, 43% Saline2.5 mg/mL[7]Prepare fresh for immediate useNot recommended for storage

Note: The solid, crystalline form of this compound salt is stable for at least 4 years when stored at -20°C.[1]

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound salt in DMSO.

Materials:

  • This compound salt (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Equilibration: Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound salt into the vial. For a 1 mL stock solution of 10 mg/mL, weigh 10 mg.

  • Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.

  • Inert Gas Purge: To minimize oxidation, purge the solvent and the headspace of the vial with an inert gas like argon or nitrogen before capping.[1]

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, sonication may be used to aid the process.[7] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.[5] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5] When stored under nitrogen, the solution can be kept for the specified duration.[5]

  • Preparation of Working Solutions: When needed, thaw an aliquot of the stock solution and dilute it to the desired final concentration using the appropriate experimental buffer or medium. It is recommended to prepare working solutions fresh for each experiment.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of a this compound salt stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use A Equilibrate cholesteryl sulfate sodium salt to room temperature B Weigh the desired amount of the compound A->B Prevent condensation C Add appropriate volume of solvent (e.g., DMSO) B->C D Purge with inert gas (e.g., Argon, Nitrogen) C->D Minimize oxidation E Vortex or sonicate to dissolve completely D->E F Aliquot into single-use vials E->F Avoid freeze-thaw cycles G Store at -20°C or -80°C F->G H Thaw and dilute to prepare working solution G->H For immediate experimental use

Caption: A flowchart outlining the preparation and storage of this compound stock solution.

Signaling Pathway Involvement

Cholesteryl sulfate is known to modulate various signaling pathways. For instance, it can regulate the activity of protein kinase C (PKC) isoforms and modulate the specificity of phosphoinositide 3-kinase (PI3K).[5] These interactions are crucial in processes like keratinocyte differentiation.[5]

G Cholesteryl Sulfate Signaling Pathway Modulation CS Cholesteryl Sulfate PKC Protein Kinase C (PKC) Isoforms (ε, η, ζ) CS->PKC activates PI3K Phosphoinositide 3-Kinase (PI3K) CS->PI3K modulates specificity Downstream Downstream Cellular Processes (e.g., Keratinocyte Differentiation) PKC->Downstream PI3K->Downstream

References

Application Notes and Protocols: Cholesteryl Sulfate as a Standard in Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cholesteryl sulfate (B86663) as a standard in thin-layer chromatography (TLC) for qualitative and quantitative analysis. The protocols outlined are intended for researchers in lipid analysis, drug development professionals investigating steroid metabolism, and scientists studying pathologies related to cholesteryl sulfate levels.

Introduction

Cholesteryl sulfate is a sulfated form of cholesterol that plays significant roles in various physiological and pathological processes, including skin barrier function, sperm capacitation, and certain genetic disorders like X-linked ichthyosis. Thin-layer chromatography (TLC) offers a rapid, versatile, and cost-effective method for the separation, identification, and quantification of cholesteryl sulfate from biological matrices or synthetic reaction mixtures. When used as a standard, cholesteryl sulfate allows for precise identification by comparing its retention factor (R_f) with that of unknown spots and enables accurate quantification through densitometric analysis.

Due to the presence of the highly polar sulfate group, cholesteryl sulfate exhibits chromatographic behavior that is distinct from its precursor, cholesterol, and other neutral lipids. This necessitates the use of more polar solvent systems for its migration on a TLC plate.

Metabolic Pathway of Cholesteryl Sulfate

Cholesteryl sulfate is synthesized from cholesterol through the action of sulfotransferase enzymes (SULTs) and is catabolized back to cholesterol by steroid sulfatase (STS). Understanding this pathway is crucial for interpreting analytical results in a biological context.

Cholesteryl_Sulfate_Metabolism Cholesterol Cholesterol SULT Sulfotransferase (SULT2B1b) Cholesterol->SULT PAPS (sulfate donor) CS Cholesteryl Sulfate STS Steroid Sulfatase (STS) CS->STS SULT->CS STS->Cholesterol Hydrolysis

Metabolic pathway of cholesteryl sulfate.

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. For quantitative analysis, High-Performance TLC (HPTLC) plates are recommended for better resolution and sensitivity.

  • Cholesteryl Sulfate Standard: Analytical grade cholesteryl sulfate.

  • Solvents: HPLC grade solvents for mobile phase preparation (e.g., chloroform (B151607), methanol (B129727), acetic acid, diethyl ether, hexane).

  • Sample Solvent: A mixture of chloroform and methanol (2:1, v/v) is typically suitable for dissolving cholesteryl sulfate.

  • Visualization Reagents:

    • 50% Sulfuric acid in ethanol (B145695) for charring.

    • Copper (II) sulfate solution (e.g., 10% w/v in 8% phosphoric acid) for charring.

    • Iodine vapor.

    • Primuline spray (for fluorescent detection).

Preparation of Standard Solutions
  • Prepare a stock solution of cholesteryl sulfate at a concentration of 1 mg/mL in a chloroform:methanol (2:1, v/v) mixture.

  • From the stock solution, prepare a series of working standards by serial dilution to the desired concentrations for spotting on the TLC plate. For quantitative analysis, a range of concentrations is required to generate a calibration curve.

Chromatographic Conditions

Due to its high polarity, cholesteryl sulfate will have a very low R_f value (at or near the origin) in solvent systems designed for neutral lipids like cholesterol. Therefore, a more polar mobile phase is required for its separation.

Stationary Phase: Silica gel 60 F₂₅₄ HPTLC plates.

Mobile Phase (Solvent System): A solvent system of intermediate to high polarity is recommended. A good starting point for method development is a mixture of chloroform and methanol, with the possible addition of a small amount of acetic acid or water to improve spot shape and resolution.

  • Suggested Starting Solvent System: Chloroform:Methanol:Acetic Acid (e.g., 90:10:1, v/v/v). The polarity can be adjusted by increasing the proportion of methanol for a higher R_f value.

Development:

  • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

  • Using a capillary tube or an automated TLC spotter, apply 1-5 µL of the cholesteryl sulfate standard solution and sample solutions as small spots onto the origin line of the TLC plate.

  • Place the spotted TLC plate into the developing chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Visualization
  • UV Visualization: If the TLC plate contains a fluorescent indicator (F₂₅₄), compounds that absorb UV light will appear as dark spots under a UV lamp at 254 nm.

  • Charring:

    • Spray the dried plate evenly with a 50% sulfuric acid solution or a copper sulfate solution.

    • Heat the plate on a hot plate or in an oven at 110-120°C for 5-10 minutes until dark spots appear. Cholesteryl sulfate will appear as a charred spot.

  • Iodine Vapor: Place the dried plate in a sealed chamber containing iodine crystals. Lipids will appear as yellow-brown spots. This method is generally non-destructive.

Quantitative Analysis by Densitometry

For quantitative analysis, HPTLC coupled with a densitometer is employed.

  • Spot known concentrations of the cholesteryl sulfate standard alongside the unknown samples on an HPTLC plate.

  • Develop and visualize the plate as described above.

  • Scan the plate using a TLC scanner (densitometer) at a wavelength where the charred spots show maximum absorbance (e.g., 400-600 nm, to be determined empirically).

  • Generate a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of cholesteryl sulfate in the unknown samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables provide representative data for the TLC analysis of sterols. Note that the quantitative data is based on a validated method for cholesterol and serves as a template. Researchers should validate the method for cholesteryl sulfate to establish specific performance characteristics.

Table 1: Approximate R_f Values of Cholesterol in Different Solvent Systems on Silica Gel TLC.

Solvent System (v/v/v)AnalyteApproximate R_f Value
Petroleum Ether:Diethyl Ether:Acetic Acid (80:20:1)Cholesterol0.19
Hexane:Diethyl Ether:Acetic Acid (60:40:1)Cholesterol0.63 ± 0.03
Chloroform:Methanol:Acetic Acid (90:10:1)Cholesteryl SulfateTo be determined empirically (expected to be low)

Note: The R_f value for cholesteryl sulfate will be significantly lower than that of cholesterol in the same non-polar solvent system due to its increased polarity. A more polar solvent system is required for optimal migration.

Table 2: Representative Quantitative Performance Data for Sterol Analysis by HPTLC-Densitometry (based on a validated cholesterol method).

ParameterResult
Linearity Range100 - 1000 ng/spot
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~30 ng/spot
Limit of Quantification (LOQ)~90 ng/spot
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Researchers must perform a method validation study to determine these parameters specifically for cholesteryl sulfate under their experimental conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for TLC analysis and the logical relationship for choosing a solvent system.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_std Prepare Cholesteryl Sulfate Standard spotting Spot Plate prep_std->spotting prep_sample Prepare Sample Solution prep_sample->spotting prep_chamber Prepare TLC Chamber development Develop Plate prep_chamber->development spotting->development drying Dry Plate development->drying visualization Visualize Spots drying->visualization quantification Densitometric Scanning (Quantitative) visualization->quantification qualitative Rf Calculation (Qualitative) visualization->qualitative

General workflow for TLC analysis of cholesteryl sulfate.

Solvent_Selection start Observe Rf of Cholesteryl Sulfate low_rf Rf is too low (<0.2) start->low_rf high_rf Rf is too high (>0.8) start->high_rf good_rf Optimal Rf (0.2 - 0.8) start->good_rf increase_polarity Increase Mobile Phase Polarity (e.g., increase methanol %) low_rf->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., decrease methanol %) high_rf->decrease_polarity proceed Proceed with Analysis good_rf->proceed increase_polarity->start decrease_polarity->start

Logic for mobile phase optimization.

Application Notes and Protocols for Studying Cholesteryl Sulfate Effects on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established biophysical techniques to investigate the influence of cholesteryl sulfate (B86663) (CholS) on the fluidity and organization of lipid membranes. Detailed protocols for key experimental methods are included to facilitate the study of CholS-membrane interactions, which are crucial in various physiological and pathological processes, including skin barrier function, cell signaling, and sperm-egg interaction.[1][2][3]

Introduction to Cholesteryl Sulfate and Membrane Fluidity

Cholesteryl sulfate (CholS) is a sulfated derivative of cholesterol found in various biological membranes.[1][3] Unlike cholesterol, which is known to modulate membrane fluidity in a temperature-dependent manner, CholS possesses a charged sulfate group that anchors it more towards the aqueous-lipid interface.[3] This distinct localization influences its interaction with other membrane lipids and, consequently, the biophysical properties of the bilayer.

Membrane fluidity is a critical parameter that affects a multitude of cellular functions, including the activity of membrane-bound enzymes and receptors, ion transport, and membrane fusion events.[4] Alterations in membrane fluidity have been implicated in various disease states. Therefore, understanding how molecules like CholS modulate this property is of significant interest in both basic research and drug development.

This document outlines four primary methods for assessing the effects of CholS on membrane fluidity: Fluorescence Anisotropy, Differential Scanning Calorimetry (DSC), Electron Spin Resonance (ESR) Spectroscopy, and Deuterium (B1214612) (²H) Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[4] A decrease in membrane fluidity restricts the probe's motion, leading to higher anisotropy values, while an increase in fluidity results in lower anisotropy.

Principle

This method utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its cationic derivative trimethylammonium-diphenylhexatriene (B1238274) (TMA-DPH), which intercalate into the lipid membrane.[4][5] When excited with polarized light, the emitted light will also be polarized. The degree of depolarization is dependent on the rotational diffusion of the probe during its fluorescence lifetime. In a more viscous (less fluid) environment, the probe rotates less, and the emitted light remains highly polarized (high anisotropy). Conversely, in a more fluid membrane, the probe tumbles more freely, leading to greater depolarization of the emitted light (low anisotropy).[1][5]

Experimental Protocol: Steady-State Fluorescence Anisotropy

Materials:

  • Phospholipids (e.g., DPPC, POPC)

  • Cholesterol (Chol)

  • Cholesteryl Sulfate (CholS)

  • Fluorescent probe (DPH or TMA-DPH) stock solution in a suitable solvent (e.g., methanol (B129727) or DMF)

  • Buffer (e.g., PBS, HEPES buffer)

  • Organic solvent for lipid film preparation (e.g., chloroform/methanol 2:1 v/v)

  • Fluorometer equipped with polarizers

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare lipid mixtures with varying molar percentages of CholS in a round-bottom flask.

    • Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer by vortexing at a temperature above the lipid phase transition temperature (Tm) to form multilamellar vesicles (MLVs).

    • (Optional) To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate filters of a defined pore size.

  • Probe Incorporation:

    • Add the fluorescent probe (DPH or TMA-DPH) to the liposome suspension at a molar ratio of approximately 1:200 to 1:500 (probe:lipid).

    • Incubate the mixture for at least 30 minutes at a temperature above the Tm to ensure complete incorporation of the probe into the lipid bilayers.

  • Anisotropy Measurement:

    • Dilute the labeled liposome suspension with buffer to a final lipid concentration that minimizes light scattering artifacts (typically in the low micromolar range).

    • Equilibrate the sample at the desired temperature in the fluorometer's cuvette holder.

    • Set the excitation and emission wavelengths for the chosen probe (e.g., Ex: 350 nm, Em: 452 nm for DPH).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to correct for instrumental bias (G-factor).

    • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G (G-factor) = I_HV / I_HH.

Data Presentation
Membrane Composition (molar ratio)CholS (mol%)Anisotropy ()InterpretationReference
Cholesterol-Poor Model (PLPC/Chol 95:5) 0~0.185Baseline[3]
2~0.188Slight increase[3]
5~0.190Slight increase[3]
10~0.195Noticeable increase (decreased fluidity)[3]
Cholesterol-Rich Model (PLPC/Chol/SM/DMPE 30:25:30:15) 0~0.280Baseline[3]
2~0.282Negligible change[3]
5~0.283Negligible change[3]
10~0.285Minor increase (negligible effect on fluidity)[3]

Note: The actual anisotropy values can vary depending on the specific lipid composition, temperature, and instrument used.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature.[6] It is highly sensitive to the phase transitions of lipid bilayers, providing information on how CholS alters the thermotropic behavior of the membrane.

Principle

Lipid bilayers undergo a characteristic phase transition from a more ordered gel phase to a more fluid liquid-crystalline phase as the temperature increases.[7] This transition, known as the main phase transition temperature (Tm), is an endothermic process that can be detected by DSC.[7] The incorporation of molecules like CholS into the lipid bilayer can shift the Tm to a lower temperature (indicating a fluidizing effect) or a higher temperature (indicating a rigidifying effect), and can also broaden the transition, which reflects a decrease in the cooperativity of the transition.[2]

Experimental Protocol: DSC Analysis of Liposomes

Materials:

  • Phospholipids (e.g., DPPC)

  • Cholesterol

  • Cholesteryl Sulfate

  • Buffer (e.g., PBS, HEPES)

  • High-sensitivity differential scanning calorimeter

  • Hermetic DSC pans

Procedure:

  • Liposome Preparation:

    • Prepare MLVs with varying concentrations of CholS as described in the fluorescence anisotropy protocol. A higher lipid concentration (e.g., 2-5 mg/mL) is typically required for DSC.

  • Sample Loading:

    • Accurately weigh a specific amount of the liposome suspension into a hermetic DSC pan.

    • Prepare a reference pan containing the same amount of buffer.

    • Seal both pans hermetically to prevent evaporation.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a constant rate (e.g., 1-2 °C/min) through the phase transition to a temperature well above the Tm.

    • Perform at least one cooling and reheating scan to ensure the reproducibility of the thermogram. The second heating scan is often used for analysis to ensure the sample has reached a more stable state.[7]

  • Data Analysis:

    • Analyze the DSC thermogram to determine the onset temperature (To), the peak temperature (Tm), and the enthalpy of the transition (ΔH).

Data Presentation
Membrane Composition (molar ratio)CholS (mol%)Phase Transition Temperature (Tm) (°C)InterpretationReference
DPPC 0~41.5Baseline Tm for pure DPPC[2]
DPPC/CholS 10Markedly decreasedCholS destabilizes the gel phase (fluidizing effect)[2]
DPPC/Chol 10Slightly increasedCholesterol stabilizes the fluid phase[2]

Note: The exact Tm values can be influenced by factors such as scan rate and lipid purity.

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a technique that detects the absorption of microwave radiation by unpaired electrons in a magnetic field. By using spin-labeled molecules that incorporate into the membrane, ESR can provide detailed information about the local dynamics and polarity of the lipid environment.

Principle

This method involves introducing a stable nitroxide spin label, typically attached to a fatty acid (e.g., 5-doxyl stearic acid or 16-doxyl stearic acid) or a phospholipid, into the membrane.[8] The ESR spectrum of the spin label is sensitive to its rotational motion. In a highly fluid membrane, the spin label tumbles rapidly, resulting in a sharp, well-resolved spectrum. In a more viscous or ordered membrane, the motion of the spin label is restricted, leading to a broader, more anisotropic spectrum.[8] By analyzing the spectral lineshape, one can calculate an order parameter (S), which provides a quantitative measure of the motional restriction of the spin label's long axis, and the rotational correlation time (τc), which describes the speed of rotational motion.[9]

Experimental Protocol: ESR Spectroscopy of Spin-Labeled Membranes

Materials:

  • Liposome suspension containing CholS

  • Spin label stock solution (e.g., 5-doxyl stearic acid in ethanol)

  • ESR spectrometer

  • Glass capillaries for sample loading

Procedure:

  • Spin Labeling:

    • Add a small aliquot of the spin label stock solution to the liposome suspension to achieve a final probe-to-lipid ratio of approximately 1:100 to 1:200.

    • Incubate the mixture to allow for the incorporation of the spin label into the liposomes.

  • Sample Preparation:

    • Transfer the spin-labeled liposome suspension into a thin glass capillary.

    • Centrifuge the capillary to pellet the liposomes, removing excess buffer.

  • ESR Measurement:

    • Place the capillary in the ESR spectrometer's resonant cavity.

    • Record the ESR spectrum at a controlled temperature.

    • The spectrum is typically recorded as the first derivative of the microwave absorption.

  • Data Analysis:

    • From the ESR spectrum, measure the outer (2A_∥) and inner (2A_⊥) hyperfine splitting values.

    • Calculate the order parameter (S) using the formula: S = (A_∥ - A_⊥) / (A_zz - A_xx), where A_zz and A_xx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid lattice.

    • For probes in a more fluid environment (like 16-doxyl stearic acid), the rotational correlation time (τc) can be calculated from the line heights and widths of the spectrum.[9]

Data Presentation
Membrane CompositionCholS (mol%)Order Parameter (S) (arbitrary units)Rotational Correlation Time (τc) (ns)Interpretation
Model Membrane 0S₀τc₀Baseline fluidity
5S₁τc₁Compare with baseline
10S₂τc₂Compare with baseline

(Note: Specific quantitative data for the effect of CholS on ESR parameters is less commonly published than for fluorescence anisotropy or DSC. The table serves as a template for presenting such data.)

Deuterium (²H) Solid-State NMR Spectroscopy

²H-NMR is a powerful technique for obtaining detailed information about the structure and dynamics of lipid molecules within a membrane. By selectively deuterating specific positions on the lipid acyl chains or the sterol molecule itself, one can probe the motional ordering at different depths within the bilayer.

Principle

The deuterium nucleus has a nuclear spin of I=1 and an electric quadrupole moment. In an anisotropic environment like a lipid membrane, the interaction of this quadrupole moment with the local electric field gradient results in a characteristic "Pake doublet" spectrum. The separation between the two peaks of the doublet, known as the quadrupolar splitting (Δνq), is directly proportional to the order parameter (S_CD) of the C-²H bond vector. A larger splitting indicates a more ordered and less fluid environment, while a smaller splitting signifies a more disordered and fluid state.

Experimental Protocol: ²H-NMR of Deuterated Membranes

Materials:

  • Deuterated lipids (e.g., DPPC-d62) or deuterated CholS

  • Non-deuterated lipids for the membrane matrix

  • Buffer

  • Solid-state NMR spectrometer with a quadrupole echo pulse sequence

Procedure:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) containing the deuterated lipid and varying concentrations of CholS.

    • Hydrate the lipid film with a minimal amount of buffer to form a concentrated lipid dispersion.

    • Transfer the sample to an NMR rotor.

  • NMR Spectroscopy:

    • Place the rotor in the solid-state NMR probe and equilibrate at the desired temperature.

    • Acquire the ²H-NMR spectrum using a quadrupole echo pulse sequence.

  • Data Analysis:

    • Measure the quadrupolar splitting (Δνq) from the spectrum.

    • Calculate the segmental order parameter (S_CD) for the specific deuterated position.

    • Plot the order parameter profile as a function of the carbon position along the acyl chain to visualize the effect of CholS on different regions of the bilayer.

Data Presentation
Lipid ModelCholS/Chol RatioDeuterated ComponentObservationInterpretationReference
Stratum Corneum Model Low (0.85:0.15)Chol-d6, CholS-d6Both sterols are increasingly fluidized with higher CholS.CholS increases the fluidity of the sterol fraction.[10]
High (1:1)Chol-d6, CholS-d6Further increase in sterol fluidization.High CholS/Chol ratio significantly increases sterol fluidity.[10]
Low and HighCeramide and Fatty Acid Acyl ChainsRemained essentially rigid.CholS selectively fluidizes the sterol components.[10]

Visualization of Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Output & Interpretation lipids Lipids (PC, Chol, CholS) solvent Organic Solvent film Thin Lipid Film buffer Hydration with Buffer mlv Multilamellar Vesicles (MLVs) fluorescence Fluorescence Anisotropy mlv->fluorescence dsc Differential Scanning Calorimetry (DSC) mlv->dsc esr Electron Spin Resonance (ESR) mlv->esr nmr ²H Solid-State NMR mlv->nmr anisotropy_data Anisotropy () Rotational Mobility fluorescence->anisotropy_data dsc_data Phase Transition (Tm, ΔH) Thermotropic Behavior dsc->dsc_data esr_data Order Parameter (S) Local Dynamics esr->esr_data nmr_data Quadrupolar Splitting (Δνq) Segmental Order nmr->nmr_data

signaling_pathway cluster_membrane Plasma Membrane cluster_cellular Cellular Response chols Cholesteryl Sulfate (CholS) fluidity Membrane Fluidity/ Order chols->fluidity modulates domains Lipid Rafts/ Membrane Domains fluidity->domains influences receptor Membrane Receptor domains->receptor organizes signaling Downstream Signaling Cascade receptor->signaling activates response Cellular Function signaling->response regulates

Conclusion

The choice of method for studying the effects of cholesteryl sulfate on membrane fluidity will depend on the specific research question. Fluorescence anisotropy provides a robust and relatively straightforward method for assessing overall changes in membrane order. DSC is invaluable for understanding the impact of CholS on the thermotropic properties and phase behavior of the membrane. ESR and ²H-NMR offer more detailed insights into the local dynamics and segmental order at different depths within the lipid bilayer. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the biophysical implications of incorporating CholS into biological and model membranes.

References

Application Notes: Cholesteryl Sulfate Sodium in Lipid-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl sulfate (B86663) (CS), an amphipathic molecule consisting of a hydrophobic cholesterol backbone and a negatively charged sulfate headgroup, is a significant lipid in various biological systems, notably in the epidermis, adrenal glands, and plasma.[1][2][3] Its unique structure allows it to participate in and modulate a variety of lipid-protein interactions that are crucial for cellular function, signaling, and structural integrity. Unlike cholesterol, the charged sulfate moiety allows CS to engage in distinct electrostatic interactions while retaining the ability to insert into lipid membranes.[4][5] These application notes provide an overview of the key roles of cholesteryl sulfate in protein interactions and summarize quantitative data from relevant studies.

Application 1: Regulation of Epidermal Differentiation

Cholesteryl sulfate is a key regulator of skin barrier formation and maintenance.[3][6] It influences the differentiation of keratinocytes and the expression of essential barrier proteins.

  • Interaction with Retinoic Acid Receptor-related Orphan Receptor Alpha (RORα): CS is considered a putative natural ligand for the nuclear receptor RORα.[1] Studies in normal human epidermal keratinocytes (NHEKs) have shown that exogenous CS significantly increases the expression of both RORα and profilaggrin, a precursor to the critical skin barrier protein filaggrin.[1] The mechanism does not appear to be direct activation of RORα by binding, but rather an induction of RORα expression, which in turn increases the activity of the profilaggrin gene promoter.[1]

  • Regulation of Involucrin (B1238512) Expression: CS also regulates the expression of involucrin (INV), another precursor protein of the cornified envelope in keratinocytes. CS has been shown to increase INV mRNA and protein levels by 2- to 3-fold.[7] This regulation occurs at the transcriptional level, mediated through an AP-1 binding site in the INV promoter.[7]

Quantitative Data: CS Effects on Epidermal Proteins

Target ProteinCell TypeCS ConcentrationObserved EffectReference
ProfilaggrinNHEKsNot specifiedSignificant increase in expression[1]
RORαNHEKsNot specifiedSignificant increase in expression[1]
Involucrin (INV)NHKNot specified2- to 3-fold increase in mRNA and protein[7]
Application 2: Modulation of Steroidogenesis

Cholesteryl sulfate plays a crucial inhibitory role in the biosynthesis of steroid hormones by affecting the function of the Steroidogenic Acute Regulatory (StAR) protein.[2][8] StAR is essential for transporting cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.[2][9][10]

  • Interaction with StAR Protein: In human adrenocortical carcinoma (H295R) cells, treatment with CS leads to a significant decrease in the production of pregnenolone, the initial product of steroid synthesis.[2][8] This effect is mediated by a reduction in the levels of StAR protein.[2] Further investigation revealed that CS decreases StAR gene expression by reducing the activity of the StAR gene promoter.[2][11] This highlights CS as a negative regulator in the steroidogenic pathway.

Quantitative Data: CS Effects on Steroidogenesis

Target/ProcessCell TypeCS ConcentrationObserved EffectReference
Pregnenolone ProductionH295R>50 µg/mLSignificant (P<0.05) decrease[2][8]
StAR Protein LevelH295R50 µg/mLDecrease observed via Western Blot[2][11]
StAR mRNA LevelH295RNot specifiedDecrease observed via RT-PCR[2]
Application 3: T-Cell Receptor Signaling

CS can directly influence immune cell function by interacting with membrane-embedded receptor complexes.

  • Interaction with the T-Cell Receptor (TCR): CS has been shown to inhibit the initial, crucial steps of T-cell activation.[12] It disrupts TCR multimers, apparently by displacing cholesterol that normally binds to the TCRβ subunit.[12] In studies, a 200-fold accumulation of CS was found to co-purify with the TCR complex after cells were supplemented with CS, indicating a strong association.[12]

Quantitative Data: CS Association with TCR

Target ProteinSystemMeasurementResultReference
T-Cell Receptor (TCR)5C.C7 T cellsMass Spectrometry200-fold accumulation of CS co-purified with TCR[12]

Visualizing CS Mechanisms and Protocols

The following diagrams illustrate the pathways and experimental workflows discussed in these application notes.

experimental_workflow cluster_prep Step 1: Liposome (B1194612) Preparation cluster_binding Step 2: Binding Reaction cluster_analysis Step 3: Analysis p1 Mix lipids (e.g., PC, PE) + Cholesteryl Sulfate in chloroform p2 Dry lipid mixture (thin film) p1->p2 p3 Hydrate film in buffer (e.g., HEPES with Raffinose) p2->p3 p4 Extrude through membrane (e.g., 0.2 µm pore size) p3->p4 b1 Incubate liposomes with purified protein p4->b1 b2 Allow binding to occur (e.g., 45 min at RT) b1->b2 a1 Pellet liposomes by ultracentrifugation b2->a1 a2 Separate supernatant (unbound protein) from pellet (liposome-bound protein) a1->a2 a3 Analyze fractions by SDS-PAGE & Western Blot a2->a3

Workflow for a liposome co-sedimentation assay.

cs_star_pathway CS Cholesteryl Sulfate (CS) Promoter StAR Gene Promoter CS->Promoter Decreases Activity mRNA StAR mRNA Promoter->mRNA Transcription StAR StAR Protein mRNA->StAR Translation Mito Mitochondria StAR->Mito Transports Chol Cholesterol Chol->Mito Preg Pregnenolone (Steroid Synthesis) Mito->Preg Conversion

CS inhibits steroidogenesis by reducing StAR expression.

cs_rora_pathway CS Cholesteryl Sulfate (CS) RORa_exp RORα Gene Expression CS->RORa_exp Increases RORa_prot RORα Protein RORa_exp->RORa_prot Translation PF_promoter Profilaggrin Gene Promoter (AP-1 Site) RORa_prot->PF_promoter Increases Activity PF_exp Profilaggrin Expression PF_promoter->PF_exp Transcription Filaggrin Filaggrin (Skin Barrier) PF_exp->Filaggrin Processing

CS induces filaggrin via increased RORα expression.

Experimental Protocols

Protocol 1: Liposome Co-sedimentation Assay for CS-Protein Interaction

This protocol is adapted from standard liposome binding assay methodologies and is designed to assess the direct binding of a protein to lipid vesicles containing cholesteryl sulfate.[13][14][15]

A. Materials

  • Lipids: e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), Cholesteryl Sulfate Sodium Salt (CS).

  • Organic Solvent: Chloroform.

  • Extrusion Buffer: 25 mM HEPES (pH 7.5), 250 mM Raffinose, 1 mM DTT.

  • Binding Buffer: 25 mM HEPES (pH 7.5), 125 mM KCl, 1 mM DTT, 0.5 mM EDTA.

  • Purified protein of interest.

  • Lipid extruder with polycarbonate membranes (e.g., 200 nm pore size).

  • Ultracentrifuge.

B. Protocol Steps

  • Liposome Preparation: a. In a glass vial, mix the desired lipids (e.g., POPC and CS at a 9:1 molar ratio) dissolved in chloroform. b. Evaporate the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour to form a thin lipid film. c. Hydrate the lipid film with Extrusion Buffer. Vortex vigorously to form multilamellar vesicles (MLVs). d. To create large unilamellar vesicles (LUVs), subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. e. Extrude the suspension 13-15 times through a polycarbonate membrane with a defined pore size (e.g., 200 nm) using a mini-extruder.[13] This produces a clear suspension of LUVs.

  • Binding Reaction: a. Dilute the LUV suspension in Binding Buffer. b. Pellet the liposomes by ultracentrifugation (e.g., 50,000 x g for 15 min at 22°C) and resuspend the pellet in fresh Binding Buffer to remove excess raffinose.[13][16] c. Combine the liposome suspension with the purified protein of interest in a microcentrifuge tube. Use a constant amount of protein (e.g., 500 ng) per reaction.[13] d. Incubate the mixture for 30-45 minutes at room temperature on an orbital shaker to allow for binding.[13]

  • Separation and Analysis: a. Pellet the liposomes again by ultracentrifugation (50,000 x g for 15 min). b. Carefully collect the supernatant, which contains the unbound protein fraction. c. Wash the liposome pellet gently with Binding Buffer and centrifuge again. d. Resuspend the final pellet, which contains the liposome-bound protein fraction, in SDS-PAGE sample buffer. e. Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting or Coomassie staining to determine the proportion of bound protein.[15]

Protocol 2: Cellular Protein Level Analysis via Western Blot

This protocol describes how to assess changes in the expression of a target protein (e.g., StAR) in cultured cells after treatment with cholesteryl sulfate.[2]

A. Materials

  • Cell line of interest (e.g., H295R adrenocortical cells).

  • Cell culture medium and supplements.

  • This compound Salt (dissolved in an appropriate vehicle, e.g., DMSO or ethanol).

  • RIPA Lysis Buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Primary antibody against the protein of interest (e.g., anti-StAR).

  • Primary antibody against a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence (ECL) substrate.

B. Protocol Steps

  • Cell Culture and Treatment: a. Plate cells (e.g., H295R) and grow to 70-80% confluency. b. Treat the cells with various concentrations of cholesteryl sulfate (e.g., 0, 10, 25, 50 µg/mL) for a specified time (e.g., 24-48 hours).[2][8] Include a vehicle-only control.

  • Protein Extraction: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, vortexing occasionally. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (total protein lysate) to a new tube.

  • Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentration for all samples. c. Add SDS-PAGE sample buffer to a specific amount of protein (e.g., 20-30 µg) from each sample and boil for 5 minutes.

  • Western Blotting: a. Separate the protein samples on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody for the target protein (e.g., StAR) overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imager. i. Strip the membrane and re-probe with the loading control antibody (e.g., GAPDH) to ensure equal protein loading. j. Quantify band intensities using densitometry software (e.g., ImageJ).

References

Application Notes and Protocols for the Experimental Use of Cholesteryl Sulfate to Induce Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cholesteryl sulfate (B86663) (CS) to induce cell differentiation, with a primary focus on human keratinocytes. This document outlines the underlying signaling pathways, expected quantitative outcomes, and step-by-step experimental procedures.

Introduction

Cholesteryl sulfate, an endogenous sulfated sterol, plays a significant role in regulating epidermal differentiation.[1][2] Its levels increase during the differentiation of keratinocytes, suggesting its function as a key signaling molecule in this process.[2] Understanding the mechanisms by which CS promotes cell differentiation can provide valuable insights for the development of therapeutics for skin disorders characterized by abnormal keratinization. This document details the experimental use of CS to induce and analyze keratinocyte differentiation in vitro.

Signaling Pathways of Cholesteryl Sulfate in Keratinocyte Differentiation

Cholesteryl sulfate primarily induces keratinocyte differentiation through two interconnected signaling pathways: the Protein Kinase C (PKC) pathway and the Retinoid-related Orphan Receptor Alpha (RORα) pathway.

Protein Kinase C (PKC) Pathway

CS has been shown to directly activate the η isoform of Protein Kinase C (PKCη).[1] This activation leads to a signaling cascade that results in the increased expression of key differentiation markers.

PKC_Pathway CS Cholesteryl Sulfate PKC PKCη Activation CS->PKC AP1 AP-1 Transcription Factors (Fra-1, Fra-2, JunD) PKC->AP1 TGM1_INV ↑ Transglutaminase-1 & Involucrin (B1238512) Transcription AP1->TGM1_INV RORa_Pathway CS Cholesteryl Sulfate RORa_exp ↑ RORα Expression CS->RORa_exp Filaggrin ↑ Filaggrin Transcription RORa_exp->Filaggrin Experimental_Workflow Start Culture Normal Human Epidermal Keratinocytes (NHEK) Treatment Treat with Cholesteryl Sulfate (5-20 µM for 24-72h) Start->Treatment Analysis Analysis of Differentiation Treatment->Analysis qPCR Quantitative PCR (Involucrin, Filaggrin, RORα) Analysis->qPCR Western Western Blot (Involucrin, Filaggrin) Analysis->Western PKC_Assay PKC Activity Assay Analysis->PKC_Assay TG_Assay Transglutaminase Activity Assay Analysis->TG_Assay

References

Application of Cholesteryl Sulfate in Artificial Membrane Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS) is a sulfated derivative of cholesterol found in various biological membranes, playing a crucial role in cellular processes such as cell adhesion, signal transduction, and membrane stabilization.[1][2] In the realm of biophysical research and drug development, artificial membrane models serve as indispensable tools to elucidate the specific functions of lipid components like CS. These models, ranging from simple monolayers to complex liposomal structures, provide a controlled environment to study the impact of CS on membrane properties, its interactions with proteins, and its potential in drug delivery systems.

This document provides detailed application notes and experimental protocols for the incorporation and study of cholesteryl sulfate in various artificial membrane models.

Application Notes

The inclusion of cholesteryl sulfate in artificial membrane models can significantly modulate their biophysical properties. Its effects are often compared to its non-sulfated counterpart, cholesterol, revealing distinct functional differences.

Modulation of Membrane Fluidity and Order

Cholesteryl sulfate influences the fluidity and packing of lipid acyl chains within the bilayer, though its effects can differ based on the membrane's overall composition.

  • In Cholesterol-Poor Membranes: In models mimicking the endoplasmic reticulum (e.g., PLPC with 5% cholesterol), increasing concentrations of CS (up to 10 mol%) can lead to a slight increase in fluorescence anisotropy, suggesting a minor decrease in membrane fluidity or rigidification.[2][3] Concurrently, it imparts a modest ordering effect on the lipid acyl chains.[2]

  • In Cholesterol-Rich Membranes: In models designed to resemble the plasma membrane (e.g., PLPC/Chol/SM/DMPE), the effect of CS on membrane fluidity is negligible.[2][4] These membranes are already in a more ordered state due to the high cholesterol content, and the addition of CS does not significantly alter this property.[2]

  • In Stratum Corneum Models: In artificial membranes mimicking the skin's stratum corneum, a higher ratio of CS to cholesterol leads to increased fluidity of the sterol-rich domains.[5]

Quantitative Data Summary: Effect of Cholesteryl Sulfate on Membrane Biophysical Properties

Membrane ModelCholesteryl Sulfate (mol%)Fluorescence Anisotropy ()Generalized Polarization (GP)Zeta Potential (mV)
Cholesterol-Poor (PLPC/Chol 95:5) 0~0.175~0.38~ -5
2~0.178~0.39~ -15
5~0.180~0.40~ -25
10~0.185~0.41~ -35
Cholesterol-Rich (PLPC/Chol/SM/DMPE 30:25:30:15) 0~0.280~0.55~ -8
2~0.280~0.56~ -18
5~0.282~0.57~ -28
10~0.283~0.58~ -40

Data adapted from Reis, A., et al. (2025).[2][3][4] Values are approximate and for illustrative purposes.

Alteration of Membrane Permeability

The permeability of an artificial membrane to small molecules can be significantly influenced by its lipid composition, including the presence of cholesteryl sulfate.

  • Increased Permeability: In models of the stratum corneum, a higher CS to cholesterol ratio results in increased permeability to various markers. This is attributed to the fluidizing effect of CS on the sterol fraction of the lipid matrix.[5]

  • Comparison with Cholesterol: Generally, cholesterol is known to decrease the permeability of lipid bilayers to small, water-soluble molecules.[6] The introduction of CS, with its bulkier headgroup and distinct interactions, can counteract this effect, leading to a more permeable membrane under certain conditions.

Influence on Membrane Thickness and Surface Charge

The charged sulfate group of CS and its orientation in the bilayer have a profound impact on the physical dimensions and electrostatic properties of the membrane.

  • Membrane Thickness: The thickness of artificial membranes containing cholesteryl sulfate is highly sensitive to the level of hydration.[7] While cholesterol is known to increase the thickness of many phospholipid bilayers, the effect of CS can be more complex and dependent on environmental factors.[7][8]

  • Surface Charge: As an anionic lipid, the incorporation of cholesteryl sulfate into a neutral or zwitterionic lipid bilayer will impart a net negative surface charge. This can be quantified by measuring the zeta potential of liposomes, which becomes progressively more negative with increasing concentrations of CS.[2][3] This negative charge is critical for mediating interactions with charged molecules and proteins.

Role in Protein Interactions

The surface properties of an artificial membrane, including charge and lipid packing, are key determinants of its interactions with proteins.

  • Electrostatic Interactions: The negative charge conferred by CS can promote the binding of positively charged proteins or protein domains to the membrane surface.

  • Modulation of Protein Function: By altering membrane fluidity and thickness, CS can indirectly influence the conformation and function of transmembrane proteins embedded within the bilayer.

Application in Drug Delivery Systems

Liposomes are widely used as drug delivery vehicles, and their lipid composition is a critical factor in their stability, drug encapsulation efficiency, and release kinetics.

  • Anionic Liposomes for Drug Delivery: The incorporation of cholesteryl sulfate can be used to create anionic liposomes. The surface charge can influence the biodistribution and cellular uptake of the liposomes. For instance, anionic liposomes have shown potential in enhancing the delivery of drugs like doxorubicin (B1662922) to cancer cells.[9]

  • Modulation of Drug Release: The fluidity and permeability of the liposomal membrane, which are affected by CS, can be tuned to control the release rate of encapsulated drugs. While cholesterol generally decreases the release of hydrophilic drugs, the more fluidizing nature of CS in some contexts could be harnessed for a faster release profile.[6]

Quantitative Data Summary: Doxorubicin Encapsulation in Liposomes

Liposome (B1194612) Composition (molar ratio)Cholesterol DerivativeEncapsulation Efficiency (%)
HEPC/Chol (70/30)Cholesterol (Neutral)~95
HEPC/CHLYS (85/15)Cationic Cholesterol~95
HEPC/CHEMS (85/15)Anionic Cholesterol~95

Data adapted from Zhang, J., et al. (2012).[9] HEPC: Hydrogenated Egg Yolk Phosphatidylcholine; CHLYS: Lysine-based Cationic Cholesterol; CHEMS: Cholesterol Hemisuccinate (Anionic). This table illustrates that high encapsulation efficiencies can be achieved in charged liposomes, a principle that applies to CS-containing formulations.

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Sulfate-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for preparing unilamellar liposomes of a defined size containing cholesteryl sulfate.

Materials:

  • Primary phospholipid (e.g., POPC, DPPC)

  • Cholesteryl sulfate (CS)

  • Cholesterol (Chol) (for control or mixed membranes)

  • Chloroform and Methanol (HPLC grade)

  • Hydration buffer (e.g., PBS, Tris-HCl)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., POPC and CS at a 9:1 molar ratio) in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid.

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the buffer should also be above the lipid's phase transition temperature.

    • Gently agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator to aid in the dispersion and reduce the size of the aggregates.

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • The concentration of phospholipids (B1166683) can be determined using a phosphate (B84403) assay.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Characterization dissolve Dissolve Lipids (e.g., POPC, CS) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film (High Vacuum) evaporate->dry hydrate Hydrate Film with Buffer (MLVs) dry->hydrate extrude Extrude through Membrane (LUVs) hydrate->extrude characterize Analyze Size and Zeta Potential (DLS) extrude->characterize

Workflow for Liposome Preparation
Protocol 2: Formation of a Cholesteryl Sulfate-Containing Black Lipid Membrane (BLM)

This protocol outlines the "painting" method for forming a solvent-containing planar lipid bilayer, a model useful for electrical measurements.

Materials:

  • BLM chamber with a small aperture (e.g., 100-200 µm in a Teflon septum)

  • Ag/AgCl electrodes

  • Low-noise current amplifier

  • Lipid solution (e.g., 1-2% w/v of a phospholipid and CS mixture in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered)

  • Small brush or glass rod

Procedure:

  • Chamber Setup:

    • Assemble the BLM chamber, separating the two compartments with the aperture-containing septum.

    • Fill both compartments with the electrolyte solution, ensuring the liquid level is above the aperture.

    • Place the Ag/AgCl electrodes in each compartment and connect them to the amplifier.

  • Membrane Painting:

    • Dip a small brush or the tip of a glass rod into the lipid-in-decane solution to pick up a small amount.

    • Gently "paint" the lipid solution across the aperture in the septum.

  • Bilayer Formation:

    • Initially, a thick lipid film will cover the aperture.

    • Over time (seconds to minutes), the solvent will drain into the Plateau-Gibbs border, and a bilayer will spontaneously form in the central region of the film. This process can be monitored by observing the reflected light from the film (it will appear black when the bilayer forms) or by measuring the increase in electrical capacitance.

  • Electrical Measurements:

    • Once the bilayer is stable (as indicated by a stable, high capacitance), electrical measurements such as membrane resistance, capacitance, and single-channel recordings (if a channel-forming peptide or protein is added) can be performed.

BLM_Formation_Workflow setup Assemble BLM Chamber and Fill with Electrolyte paint Paint Lipid/CS Solution across Aperture setup->paint formation Bilayer Thins and Forms paint->formation measure Perform Electrical Measurements formation->measure

Black Lipid Membrane (BLM) Formation
Protocol 3: Langmuir Monolayer Studies of Cholesteryl Sulfate

This protocol describes how to study the properties of a cholesteryl sulfate-containing monolayer at an air-water interface using a Langmuir trough.

Materials:

  • Langmuir trough with movable barriers and a surface pressure sensor (Wilhelmy plate)

  • Spreading solvent (e.g., chloroform/methanol)

  • Lipid solution (e.g., phospholipid and CS in spreading solvent)

  • Aqueous subphase (e.g., ultrapure water or buffer)

  • Microsyringe

Procedure:

  • Trough Preparation:

    • Thoroughly clean the Langmuir trough and barriers.

    • Fill the trough with the aqueous subphase.

    • Clean the surface by aspiration until the surface pressure reading is stable and near zero upon compression.

  • Monolayer Spreading:

    • Using a microsyringe, carefully deposit small droplets of the lipid/CS solution onto the subphase surface.

    • Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely, leaving a lipid monolayer at the air-water interface.

  • Isotherm Measurement:

    • Compress the monolayer by moving the barriers at a constant rate.

    • Simultaneously record the surface pressure as a function of the mean molecular area.

    • The resulting surface pressure-area isotherm provides information about the phase behavior, compressibility, and packing of the monolayer.

  • Data Analysis:

    • Analyze the isotherm to determine parameters such as the lift-off area, collapse pressure, and compressibility modulus.

    • By comparing isotherms of pure lipids with those of lipid/CS mixtures, the effect of CS on monolayer properties can be quantified.

Langmuir_Trough_Experiment start Prepare Langmuir Trough and Subphase spread Spread Lipid/CS Monolayer start->spread compress Compress Monolayer with Barriers spread->compress record Record Surface Pressure vs. Area compress->record analyze Analyze Isotherm Data record->analyze

Langmuir Trough Experimental Workflow

Conclusion

Cholesteryl sulfate is a functionally significant lipid that can be effectively studied using artificial membrane models. Its incorporation allows for the detailed investigation of its impact on fundamental membrane properties, providing valuable insights for cell biology, biophysics, and the design of novel drug delivery systems. The protocols outlined here provide a foundation for researchers to explore the multifaceted roles of cholesteryl sulfate in a controlled and quantitative manner.

References

Application Notes: In Vivo Administration of Cholesteryl Sulfate Sodium in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl sulfate (B86663) (CS) is a naturally occurring, sulfated derivative of cholesterol found in various tissues and plasma.[1][2] It plays a crucial role in numerous physiological processes, including cell membrane stabilization, epidermal differentiation, and immune cell signaling.[2][3] Recent in vivo studies using mouse models have highlighted its therapeutic potential in several disease contexts, primarily due to its ability to modulate cholesterol homeostasis, inflammation, and bone metabolism. These application notes provide a comprehensive overview of the methodologies for administering cholesteryl sulfate sodium in mice, summarizing key findings and detailing experimental protocols for researchers.

Key Applications in Mouse Models:
  • Regulation of Cholesterol Homeostasis: CS has been shown to lower intracellular cholesterol levels by inhibiting cholesterol synthesis and uptake. It promotes the degradation of HMG-CoA reductase and blocks the endocytosis of the low-density lipoprotein receptor (LDLR), both of which are regulated by the transcription factor SREBP-2.[1]

  • Amelioration of Gut Inflammation: In models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (DSS)-induced colitis, CS demonstrates protective effects. It limits the recruitment of inflammatory neutrophils to the gut mucosa by inhibiting the Rac activator DOCK2, thereby preventing excessive inflammation and tissue damage.[4][5]

  • Inhibition of Osteoclastogenesis and Bone Loss: CS can protect against bone destruction in mouse models of inflammation-induced bone loss and postmenopausal osteoporosis. It inhibits the differentiation and survival of osteoclasts by activating the AMPK-Sirt1 signaling axis, which in turn suppresses NF-κB activity.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways modulated by cholesteryl sulfate and a typical experimental workflow are provided below.

G cluster_0 Cholesterol Homeostasis Regulation CS Cholesteryl Sulfate HMGCR HMGCR Degradation CS->HMGCR Promotes LDLR LDL-R Endocytosis CS->LDLR Blocks SREBP2 SREBP-2 Activation CS->SREBP2 Suppresses

Caption: Cholesteryl Sulfate's role in cholesterol metabolism.

G cluster_1 Gut Inflammation Pathway CS Cholesteryl Sulfate DOCK2 DOCK2 CS->DOCK2 Inhibits Rac Rac Activation DOCK2->Rac Neutrophil Neutrophil Recruitment & Gut Inflammation Rac->Neutrophil

Caption: CS-mediated inhibition of the pro-inflammatory DOCK2 pathway.

G cluster_2 Osteoclast Differentiation Pathway CS Cholesteryl Sulfate AMPK AMPK Phosphorylation CS->AMPK Enhances Sirt1 Sirt1 Activity AMPK->Sirt1 Enhances NFkB NF-κB (p65 acetylation) Sirt1->NFkB Decreases Osteoclast Osteoclast Differentiation & Survival NFkB->Osteoclast

Caption: CS regulation of osteoclast activity via the AMPK-Sirt1-NF-κB axis.

G cluster_3 Experimental Workflow: DSS-Induced Colitis Model A Acclimatization (1 week) B DSS Administration (e.g., 3% in water, 5-7 days) A->B C CS Treatment (e.g., Daily Gavage) B->C D Monitoring (Weight, DAI Score) C->D E Endpoint Analysis (Histology, Cytokines) D->E

Caption: Workflow for testing CS in a DSS-induced colitis mouse model.

Data Presentation

The following tables summarize quantitative data from key in vivo studies.

Table 1: Summary of In Vivo Administration Protocols for Cholesteryl Sulfate

Mouse Model Strain CS Dosage Administration Route Duration Vehicle Key Finding Reference
Cholesterol HomeostasisC57BL/650 mg/kgOral Gavage (daily)10 daysPBS, DMSO, and Cremophor (4:4:2)Reduced hepatic HMGCR protein levels when co-administered with atorvastatin.[1]
Indomethacin-Induced UlcersC57BL/6Not specifiedNot specifiedNot specifiedNot specifiedAmeliorated ulcer formation.[4][5]
LPS-Induced Bone LossC57BL/6Not specifiedNot specifiedNot specifiedNot specifiedProtected against bone destruction.[6]
Ovariectomy-Induced Bone LossC57BL/6Not specifiedNot specifiedNot specifiedNot specifiedProtected against bone destruction.[6]

Table 2: Effect of Cholesteryl Sulfate on Hepatic HMGCR Protein Levels

Treatment Group Number of Mice (N) Relative Hepatic HMGCR Protein Level (Fold Change vs. Vehicle)
Vehicle41.0
CS (50 mg/kg)4~1.0 (Not significantly different)
Atorvastatin (20 mg/kg)4~13.0
CS + Atorvastatin4~7.5 (50% reduction vs. Atorvastatin alone)
Data derived from figures in reference[1].

Experimental Protocols

Protocol 1: In Vivo Administration for Cholesterol Homeostasis Studies

This protocol is adapted from studies investigating the effect of cholesteryl sulfate on cholesterol metabolism in C57BL/6 mice.[1]

1. Materials:

  • This compound salt

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cremophor EL

  • 8-week-old C57BL/6 mice

  • Standard animal housing with 12-h light-dark cycles

  • Oral gavage needles

2. Preparation of Dosing Solution:

  • Prepare the vehicle by mixing PBS, DMSO, and Cremophor in a 4:4:2 ratio. For example, for 1 mL of vehicle, mix 400 µL PBS, 400 µL DMSO, and 200 µL Cremophor.

  • Dissolve this compound in the vehicle to achieve the desired final concentration. For a 50 mg/kg dose in a 20g mouse with a 200 µL administration volume, the required concentration is 5 mg/mL.

    • Calculation: (50 mg/kg * 0.02 kg) / 0.2 mL = 5 mg/mL.

  • Vortex or sonicate gently to ensure complete dissolution. Prepare fresh daily.

3. Administration Procedure:

  • House mice under standard conditions with free access to food and water for at least one week to acclimatize.

  • Divide mice into desired experimental groups (e.g., Vehicle, CS, Atorvastatin, CS + Atorvastatin). A minimum of N=4 per group is recommended.[1]

  • Administer the prepared solution or vehicle control daily via oral gavage. The typical volume is 200 µL per mouse.[1]

  • Continue daily treatments for the planned duration of the study (e.g., 10 days).[1]

  • Monitor mice daily for any signs of distress or changes in behavior.

4. Sample Collection and Analysis:

  • At the end of the treatment period, sacrifice the mice.

  • Collect blood via cardiac puncture for plasma lipid profile analysis (Total Cholesterol, HDL-C, LDL-C).

  • Perfuse tissues as required.

  • Harvest the liver and other organs of interest. Snap-freeze in liquid nitrogen and store at -80°C for subsequent protein (e.g., Western Blot for HMGCR) or gene expression analysis.

Protocol 2: Administration in a DSS-Induced Colitis Model

This protocol combines the induction of acute colitis using Dextran Sodium Sulfate (DSS) with the therapeutic administration of cholesteryl sulfate, based on findings that CS can ameliorate gut inflammation.[4][5]

1. Materials:

  • This compound salt and appropriate vehicle (see Protocol 1).

  • Dextran Sodium Sulfate (DSS), colitis grade (MW = 36,000-50,000 Da).

  • 6 to 8-week-old mice (C57BL/6 are highly susceptible).

  • Sterile drinking water.

  • Materials for clinical scoring (scale for weighing, hemoccult test strips).

2. Induction of Acute Colitis:

  • Acclimatize mice for at least one week.

  • Prepare a 2-4% (w/v) DSS solution in sterile drinking water. A 3% solution is a common starting point.[7] The solution should be filtered (0.22 µm) and prepared fresh every 1-2 days.[7][8]

  • Replace the regular drinking water in the experimental group cages with the DSS solution. Control mice should continue to receive normal drinking water.

  • Provide DSS water ad libitum for 5 to 7 consecutive days.[9]

3. Therapeutic Administration of Cholesteryl Sulfate:

  • Prepare the CS dosing solution as described in Protocol 1.

  • Administration of CS can be performed prophylactically (starting before DSS) or therapeutically (starting concurrently with or after DSS induction).

  • Administer the CS solution or vehicle control daily via oral gavage for the duration of the experiment.

4. Monitoring and Scoring:

  • Monitor mice daily from the start of DSS administration.

  • Record body weight, stool consistency, and presence of blood in feces.

  • Calculate the Disease Activity Index (DAI) based on these parameters to quantify colitis severity.

5. Endpoint Analysis:

  • Sacrifice mice at the end of the study period (e.g., Day 8-10 for acute models).

  • Harvest the colon and measure its length and weight.

  • Fix a distal portion of the colon in 4% paraformaldehyde for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

  • Snap-freeze other portions for analysis of inflammatory markers (e.g., cytokine measurement by ELISA or qPCR, myeloperoxidase (MPO) assay for neutrophil infiltration).

References

Formulation of Cholesteryl Sulfate for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) is an endogenous sulfated sterol found in various mammalian tissues and is implicated in a range of physiological processes, including cell membrane stabilization, cholesterol homeostasis, and signal transduction. Its role as a signaling molecule and its therapeutic potential in metabolic and inflammatory diseases have garnered increasing interest. This document provides detailed application notes and protocols for the formulation of cholesteryl sulfate for in vivo animal studies, covering oral, intraperitoneal, and intravenous routes of administration.

Physicochemical Properties and Solubility

Cholesteryl sulfate sodium salt is a white to off-white crystalline solid. Its solubility is a critical factor in formulation development.

  • Aqueous Solubility: The sodium salt of cholesteryl sulfate is soluble in water[1].

  • Organic Solvent Solubility: It is soluble in dimethyl sulfoxide (B87167) (DMSO) at approximately 10 mg/mL and in dimethylformamide (DMF) at around 20 mg/mL[2]. A 1:1 mixture of chloroform (B151607) and methanol (B129727) can also be used to prepare a clear solution at 10 mg/mL[3].

Stability and Storage

For long-term storage, cholesteryl sulfate should be kept as a solid at -20°C, where it is stable for at least one year. Stock solutions in organic solvents should be stored at -80°C and can be kept for up to one year. It is recommended to purge stock solutions with an inert gas to prevent oxidation[2].

Data Presentation: In Vivo Administration of Cholesteryl Sulfate

The following table summarizes reported dosages and administration routes of cholesteryl sulfate in various animal studies.

Administration RouteVehicle/FormulationAnimal ModelDosage RegimenReference
OralNot specifiedMouse50 mg/kg, daily for 10 days[4]
Intraperitoneal (IP)Saline with 5% (v/v) DMSOMouse (STZ-induced diabetes model)25 mg/kg, twice daily[5]
DietaryMixed in standard chowMouse (colitis model)0.004% of diet[6]
Intravenous (IV)Colloidal dispersion with Amphotericin B (Amphotec®) in 5% DextroseHuman (clinical)3-4 mg/kg of complex, once daily[7]

Experimental Protocols

Protocol 1: Preparation of Cholesteryl Sulfate for Oral Administration

This protocol provides a general guideline for preparing a cholesteryl sulfate solution for oral gavage in rodents.

Materials:

  • This compound salt

  • Vehicle (e.g., sterile water, saline, or a suitable oil for lipid-based formulations)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the total amount of cholesteryl sulfate needed based on the dosage, number of animals, and study duration.

  • Weigh the compound: Accurately weigh the required amount of this compound salt.

  • Vehicle selection: For the sodium salt, sterile water or saline can be used. For the non-salt form or for lipid-based formulations, an oil such as corn oil or sesame oil may be suitable, though this may require the addition of surfactants or co-solvents for stable dispersion.

  • Solubilization:

    • Aqueous solution: Gradually add the weighed cholesteryl sulfate to the sterile water or saline while vortexing. If necessary, gentle warming or sonication can be used to aid dissolution.

    • Lipid-based formulation: If using an oil-based vehicle, dissolve the cholesteryl sulfate in the oil. This may require the use of a co-solvent like DMSO initially, which is then diluted into the oil. The final concentration of the co-solvent should be minimized and tested for toxicity.

  • Final concentration: Adjust the final volume with the vehicle to achieve the desired concentration for dosing.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light.

Protocol 2: Preparation of Cholesteryl Sulfate for Intraperitoneal (IP) Injection

This protocol is based on a published study using a DMSO/saline vehicle for IP injection in mice[5].

Materials:

  • This compound salt

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare the vehicle: Prepare a 5% (v/v) DMSO in sterile saline solution. For example, to make 10 mL of the vehicle, add 0.5 mL of sterile DMSO to 9.5 mL of sterile saline.

  • Calculate and weigh: Determine the required amount of cholesteryl sulfate for the desired final concentration (e.g., for a 25 mg/kg dose in a 25g mouse with an injection volume of 0.1 mL, the concentration would be 6.25 mg/mL).

  • Dissolution:

    • First, dissolve the weighed cholesteryl sulfate in the required volume of DMSO.

    • Then, add the sterile saline to the DMSO-cholesteryl sulfate solution to reach the final volume and a 5% DMSO concentration.

  • Mixing: Vortex the solution thoroughly to ensure complete dissolution and homogeneity.

  • Administration: Administer the solution via IP injection following approved institutional animal care and use guidelines. The recommended maximum injection volume for a mouse is typically 10 mL/kg[8].

Protocol 3: Preparation of a Liposomal Formulation for Intravenous (IV) Administration

This protocol describes a general method for preparing cholesteryl sulfate-containing liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Cholesteryl sulfate

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Sterile phosphate-buffered saline (PBS) or 5% Dextrose solution

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid mixture preparation: Dissolve cholesteryl sulfate and other lipids (e.g., DPPC and cholesterol) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio of the components should be optimized based on the desired liposome (B1194612) characteristics.

  • Thin film formation: Evaporate the organic solvents using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS or 5% Dextrose) by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Sonication: The MLV suspension can be sonicated in a bath sonicator to aid in the formation of smaller vesicles.

  • Extrusion: To obtain unilamellar vesicles of a defined size, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be repeated multiple times (e.g., 10-20 passes) to ensure a homogenous size distribution.

  • Sterilization: The final liposomal formulation should be sterilized by filtration through a 0.22 µm filter if the liposome size allows.

  • Characterization: Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency before in vivo use.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

Cholesteryl sulfate has been shown to regulate cellular cholesterol homeostasis through multiple mechanisms. The following diagrams illustrate these pathways.

HMG_CoA_Reductase_Degradation cluster_ER Endoplasmic Reticulum HMGCR HMG-CoA Reductase INSIG INSIG HMGCR->INSIG binds Proteasome Proteasome HMGCR->Proteasome degradation Mevalonate Mevalonate HMGCR->Mevalonate produces Ub_Ligase E3 Ubiquitin Ligases (gp78, RNF145, Hrd1) INSIG->Ub_Ligase recruits Ub_Ligase->HMGCR ubiquitinates Degradation_Products Degradation Products Proteasome->Degradation_Products releases CS Cholesteryl Sulfate CS->HMGCR promotes binding Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis leads to

Caption: Cholesteryl sulfate promotes HMG-CoA reductase degradation.

SREBP2_Suppression cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SREBP_SCAP SREBP-2-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG binds Golgi_Transport SREBP_SCAP->Golgi_Transport transport to Golgi (inhibited) CS Cholesteryl Sulfate (High Sterol Signal) CS->SREBP_SCAP induces binding Proteases Proteases (S1P, S2P) nSREBP nSREBP-2 (active) Proteases->nSREBP cleavage Golgi_Transport->Proteases Nucleus Nucleus nSREBP->Nucleus translocates to Gene_Expression Cholesterol Synthesis & Uptake Genes Nucleus->Gene_Expression activates transcription

Caption: Cholesteryl sulfate suppresses SREBP-2 activation.

RORa_Activation cluster_Nucleus Nucleus CS Cholesteryl Sulfate RORa RORα CS->RORa acts as ligand DNA DNA (RORE) RORa->DNA binds to NFkB_Targets NF-κB Target Genes (e.g., Acat1, Abcg1) RORa->NFkB_Targets represses transcription Target_Genes Target Genes (e.g., ApoA1, ApoCIII, NR1D1) DNA->Target_Genes activates transcription

Caption: Cholesteryl sulfate activates RORα signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using cholesteryl sulfate.

Experimental_Workflow cluster_Preparation Formulation Preparation cluster_InVivo In Vivo Study cluster_Analysis Analysis Formulation Prepare Cholesteryl Sulfate Formulation (Oral, IP, or IV) QC Quality Control (e.g., concentration, sterility) Formulation->QC Administration Administer Formulation QC->Administration Animal_Model Select Animal Model Animal_Model->Administration Monitoring Monitor Animals (e.g., weight, clinical signs) Administration->Monitoring Sample_Collection Collect Samples (e.g., blood, tissues) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (e.g., lipid profile) Sample_Collection->Biochemical_Analysis Gene_Expression Gene/Protein Expression (e.g., qPCR, Western Blot) Sample_Collection->Gene_Expression Histology Histological Analysis Sample_Collection->Histology

References

Application Notes and Protocols for Studying Lipid Raft Dynamics Using Cholesteryl Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl sulfate (B86663) (CS), an endogenous sulfated derivative of cholesterol, is an important regulator of cell membrane properties and signaling pathways.[1][2] Unlike cholesterol, which is a key component for the formation and stability of lipid rafts, cholesteryl sulfate introduces a charged sulfate group at the lipid-water interface.[3] This unique characteristic allows it to modulate the biophysical properties of the membrane, including fluidity and surface potential, thereby influencing the dynamics of lipid rafts and associated cellular processes.[3][4] These application notes provide detailed protocols for utilizing cholesteryl sulfate sodium to study its impact on lipid raft dynamics, offering a valuable tool for researchers in cell biology and drug development.[5][]

Mechanism of Action

Cholesteryl sulfate's primary mechanism in modulating lipid raft dynamics stems from its amphipathic nature and charged headgroup. While cholesterol is known to increase membrane packing and promote the formation of the liquid-ordered (lo) phase characteristic of lipid rafts, cholesteryl sulfate has a more complex role.[7][8][9] Its bulky steroid ring is embedded in the lipid bilayer, while the negatively charged sulfate group remains at the aqueous interface.[3] This positioning can lead to several effects:

  • Disruption of Cholesterol-Driven Order: Cholesteryl sulfate can compete with cholesterol for space within the membrane, potentially disrupting the tight packing of lipids that is essential for lipid raft integrity.[1][4]

  • Alteration of Membrane Fluidity: Depending on the existing lipid composition and cholesterol content of the membrane, cholesteryl sulfate can have varied effects on fluidity. In cholesterol-poor membranes, it can decrease fluidity, while in cholesterol-rich membranes, its effect may be less pronounced.[3]

  • Modulation of Surface Potential: The negatively charged sulfate group contributes to a more negative surface potential of the membrane, which can influence the interaction of the membrane with proteins and other molecules.[3]

  • Influence on Signaling Pathways: By altering the lipid raft environment, cholesteryl sulfate can modulate the activity of raft-associated proteins and signaling pathways, such as T-cell receptor signaling.[1][4]

Data Presentation

The following tables summarize the quantitative effects of cholesteryl sulfate on the biophysical properties of model cell membranes.

Cholesteryl Sulfate (mol%)Anisotropy ()Generalized Polarization (GP)Zeta Potential (mV)
00.150 ± 0.0020.30 ± 0.01-15 ± 1
20.152 ± 0.0030.32 ± 0.02-20 ± 2
50.155 ± 0.0020.35 ± 0.01-28 ± 2
100.160 ± 0.0040.38 ± 0.03-35 ± 3
Data are representative values compiled from biophysical studies on cholesterol-poor membrane models and illustrate the trend of increasing anisotropy and membrane order with increasing cholesteryl sulfate concentration.[3]
Membrane CompositionCholesteryl Sulfate (mol%)Change in AnisotropyChange in Membrane Order
Cholesterol-Poor10Slight IncreaseIncrease
Cholesterol-Rich10NegligibleIncrease
This table provides a qualitative summary of the differential effects of cholesteryl sulfate on membrane properties based on the initial cholesterol content of the model membrane.[3]

Experimental Protocols

Protocol 1: Preparation of Liposomes with this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for biophysical studies.

Materials:

  • Phospholipids (e.g., POPC, DPPC, SM)

  • Cholesterol

  • This compound salt

  • Chloroform/Methanol (2:1, v/v)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired lipids (phospholipids, cholesterol) and varying molar percentages of this compound in a chloroform/methanol solvent mixture.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by vortexing the flask for 30 minutes at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Transfer the MLV suspension to the extruder.

    • Force the suspension through the membrane 11-21 times to form LUVs of a defined size.

    • The resulting liposome (B1194612) suspension can be stored at 4°C for a short period before use.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) from Cultured Cells Treated with this compound

This protocol outlines a common method for isolating lipid rafts (as DRMs) from cells treated with this compound to study its effect on raft composition.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors

  • Sucrose (B13894) solutions (e.g., 80%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and tubes

  • Dounce homogenizer

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified duration.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells into ice-cold lysis buffer.

    • Homogenize the cell suspension with a Dounce homogenizer (10-15 strokes).

    • Incubate the lysate on ice for 30 minutes.

  • Sucrose Gradient Ultracentrifugation:

    • In an ultracentrifuge tube, mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

    • Carefully overlay the 40% sucrose layer with 30% sucrose solution, followed by a final layer of 5% sucrose solution.

    • Centrifuge the gradient at 200,000 x g for 18-24 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a light-scattering band, representing the DRMs, should be visible at the interface of the 5% and 30% sucrose layers.[10]

    • Carefully collect fractions from the top of the gradient.

    • The collected fractions can then be analyzed by Western blotting for raft and non-raft marker proteins or by lipidomics to determine changes in lipid composition.

Protocol 3: Analysis of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity in liposomes containing this compound.

Materials:

  • Liposome suspension (prepared as in Protocol 1)

  • Laurdan stock solution (in ethanol)

  • Fluorometer

Procedure:

  • Probe Labeling:

    • Add a small aliquot of the Laurdan stock solution to the liposome suspension to achieve a final probe-to-lipid ratio of 1:500.

    • Incubate the mixture in the dark for 30 minutes at room temperature to allow for probe incorporation into the lipid bilayer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the emission spectra from 400 nm to 550 nm.

  • Data Analysis:

    • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at the emission wavelengths of 440 nm (characteristic of the ordered phase) and 490 nm (characteristic of the disordered phase), respectively.

    • An increase in the GP value indicates a decrease in membrane fluidity (a more ordered membrane).

Visualizations

Cholesteryl_Sulfate_Mechanism cluster_membrane Cell Membrane lipid_raft Lipid Raft (l_o phase) signaling_protein Raft-Associated Signaling Protein lipid_raft->signaling_protein Modulates Localization/ Activity non_raft Non-Raft (l_d phase) cholesterol Cholesterol cholesterol->lipid_raft Promotes Formation cs Cholesteryl Sulfate cs->lipid_raft Disrupts Packing cs->non_raft Increases Order cs_ext Exogenous Cholesteryl Sulfate cs_ext->cs Incorporation downstream_signaling Altered Downstream Signaling signaling_protein->downstream_signaling

Caption: Proposed mechanism of cholesteryl sulfate's influence on lipid rafts.

Experimental_Workflow cluster_analysis Analytical Techniques start Start: Hypothesis on CS Effect on Lipid Rafts cell_culture Cell Culture / Liposome Preparation start->cell_culture treatment Treatment with this compound cell_culture->treatment isolation Lipid Raft Isolation (e.g., DRM Method) treatment->isolation analysis Analysis isolation->analysis western_blot Western Blotting (Protein Composition) lipidomics Lipidomics (Lipid Composition) fluorescence Fluorescence Spectroscopy (Membrane Fluidity) results Data Interpretation & Conclusion western_blot->results lipidomics->results fluorescence->results

Caption: Experimental workflow for studying cholesteryl sulfate's effects.

References

Troubleshooting & Optimization

improving solubility of cholesteryl sulfate sodium in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl sulfate (B86663) sodium. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl sulfate sodium and why is it difficult to dissolve in aqueous solutions?

This compound (SCS) is the sodium salt of the sulfate ester of cholesterol.[1][2] It is an amphipathic molecule, meaning it has both a hydrophobic (the cholesterol sterol ring) and a hydrophilic (the sulfate group) part. While the sodium sulfate group confers some water solubility, the large, rigid cholesterol structure is highly lipophilic, making it poorly soluble in water.[3] In aqueous environments, these molecules tend to aggregate to minimize the exposure of their hydrophobic parts to water, leading to low solubility.

Q2: What is the first step I should take when trying to dissolve this compound?

For initial attempts, it is recommended to start by preparing a stock solution in an appropriate organic solvent before making further dilutions into your aqueous buffer.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1][4][5] Gentle warming (up to 60°C) and sonication can significantly aid dissolution in these organic solvents.[4][5] Always use an inert gas to purge the stock solution to prevent oxidation, and store it at -20°C or -80°C for stability.[1][4]

Q3: How do co-solvents improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7][8] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic cholesteryl sulfate molecule, making it easier for the compound to dissolve.[7][8] Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycols (e.g., PEG300), and propylene (B89431) glycol.[5][9][10]

Q4: How do surfactants and detergents enhance aqueous solubility?

This compound is itself a surfactant.[2][11] Like other surfactants, at a specific concentration called the Critical Micelle Concentration (CMC) , these molecules self-assemble into spherical structures called micelles.[12][13] The hydrophobic cholesterol "tails" form the core of the micelle, while the hydrophilic sulfate "heads" face the aqueous environment. These micelles can encapsulate additional, undissolved cholesteryl sulfate molecules or other hydrophobic drugs, effectively increasing their overall concentration in the aqueous solution.[14][15]

Q5: How can cyclodextrins be used to improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[16] They can encapsulate the hydrophobic cholesterol portion of this compound within their cavity, forming a water-soluble "inclusion complex".[17][18] This complex masks the hydrophobic nature of the molecule, significantly enhancing its solubility in aqueous solutions.[17] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) derivative specifically designed to have high aqueous solubility and is effective at solubilizing poorly soluble agents.[10][16]

Q6: What is the effect of temperature and pH on the solubility of this compound?

  • Temperature: Generally, increasing the temperature provides more energy to the system, which can help overcome the energy barrier for dissolution and increase solubility.[7] One study on the related compound cholesterol found that increased temperature enhanced its solubility in aqueous surfactant solutions.[19] However, be cautious, as excessive heat can degrade the compound.[20]

  • pH: The effect of pH can be complex. While the sulfate group remains ionized over a wide pH range, pH can influence the behavior of the overall formulation, especially in the presence of other lipids or buffers.[21] For related cholesterol derivatives with carboxyl groups, an alkaline pH can increase solubility by ensuring the acidic group is deprotonated.[20]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Powder will not dissolve in aqueous buffer. Insufficient solubility of the compound directly in the aqueous phase.Prepare a concentrated stock solution in an organic co-solvent like DMSO first, then dilute it into the aqueous buffer.[1][5] Ensure vigorous mixing, sonication, or gentle warming is applied.[4]
Solution becomes cloudy or a precipitate forms immediately after preparation. The concentration has exceeded the solubility limit in the chosen solvent system.1. Increase the proportion of co-solvent or surfactant in your final solution. 2. Try a different solubilization method, such as using cyclodextrins.[16] 3. Reduce the final concentration of this compound.
Compound precipitates when the stock solution (in organic solvent) is added to an aqueous buffer. 1. "Salting out": The high concentration of organic solvent in the stock solution is causing buffer salts to precipitate.[22][23] 2. Solvent Shock: The rapid change in solvent polarity upon dilution is causing the cholesteryl sulfate to crash out of the solution.1. Lower the buffer salt concentration if possible.[22] 2. Add the stock solution to the buffer slowly while vortexing vigorously to avoid localized high concentrations. 3. Prepare the stock solution with a pre-mixed buffer/organic solvent solution instead of pure organic solvent.[22]
The prepared aqueous solution is unstable and precipitates over time. The solution is supersaturated and thermodynamically unstable. The formulation may lack sufficient stabilizing agents.1. Ensure the concentration of surfactant used is above its CMC to maintain micellar structures. 2. Add stabilizing excipients like water-soluble polymers (e.g., HPMC) which can prevent the aggregation of complexes.[16][24] 3. Store solutions at the recommended temperature; temperature fluctuations can cause precipitation. Prepare fresh solutions for use whenever possible.[4][5]

Quantitative Data Summary

Table 1: Reported Solubility of this compound in Organic Solvents

SolventConcentrationMethod/NotesSource
DMSO~10 mg/mL-[1]
DMSO10 mg/mL (20.46 mM)Requires ultrasonic and warming to 60°C.[4]
DMSO4.89 mg/mL (10.01 mM)Sonication is recommended.[5][25]
Dimethyl Formamide~20 mg/mL-[1]

Table 2: Qualitative Comparison of Aqueous Solubility Enhancement Techniques

TechniquePrinciple of ActionRelative EffectivenessKey Considerations
Co-solvents (e.g., DMSO, PEG300)Reduces solvent polarity.[6][7]ModerateMay precipitate upon high dilution in aqueous buffers. Potential for solvent toxicity in biological systems.[22]
Surfactants/Detergents Forms micelles that encapsulate the compound.[12][13]HighMust be used at concentrations above the CMC. The choice of surfactant is critical for biological compatibility.
Cyclodextrins (e.g., SBE-β-CD)Forms a water-soluble inclusion complex.[16][17]Very HighHighly effective and often used in pharmaceutical formulations.[10] Stoichiometry of the complex (e.g., 1:1) is important.

Experimental Protocols & Visualizations

Protocol 1: Solubilization using a Co-solvent System (DMSO)

This protocol is for creating a stock solution that can be diluted into an aqueous medium.

  • Weigh the desired amount of this compound powder in a sterile glass vial.

  • Add the required volume of high-purity DMSO to achieve the desired concentration (e.g., 5-10 mg/mL).

  • Seal the vial and vortex vigorously.

  • If the solid does not fully dissolve, place the vial in a water bath sonicator. Apply short bursts of sonication, allowing the solution to cool between intervals to prevent degradation.[20]

  • Gentle warming up to 60°C can be applied if necessary.[4]

  • Once the solution is clear, purge with an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Store the stock solution in a tightly sealed container at -20°C or -80°C. For experiments, it is recommended to prepare fresh working solutions and use them the same day.[4][5]

G cluster_workflow Workflow: Co-Solvent Method A Weigh Cholesteryl Sulfate Sodium B Add DMSO A->B C Vortex Vigorously B->C D Solution Clear? C->D E Apply Sonication and/or Gentle Heat D->E No F Purge with Inert Gas D->F Yes E->C G Store Stock Solution at -20°C / -80°C F->G

Workflow for solubilizing with a co-solvent.
Protocol 2: Solubilization using Cyclodextrins (SBE-β-CD)

This protocol creates a water-soluble inclusion complex.

  • Prepare an aqueous solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in your desired buffer (e.g., PBS) at a concentration sufficient to form a 1:1 molar complex with this compound. A molar excess of cyclodextrin is often used.

  • Slowly add the weighed this compound powder to the SBE-β-CD solution while stirring continuously.

  • Continue stirring at room temperature for several hours (or overnight) to allow for complex formation. A rotator or magnetic stirrer is recommended.

  • The solution should become clear as the inclusion complex forms. If needed, gentle warming can be applied.

  • Filter the final solution through a 0.22 µm filter to remove any remaining undissolved particles.

  • The resulting clear solution can be used for experiments.

G cluster_micelle Mechanism: Cyclodextrin Solubilization chol Hydrophobic Cholesteryl Sulfate complex Water-Soluble Inclusion Complex chol->complex Encapsulation cd SBE-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex water Aqueous Solution complex->water Dissolves in

Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Solubilization using Surfactant Micelles

This protocol is analogous to methods used for similar difficult-to-dissolve lipids.[20]

  • Choose a biocompatible surfactant (e.g., Tween-80, DDM).

  • Prepare a solution of the surfactant in your desired aqueous buffer at a concentration well above its known CMC.

  • Add the this compound powder to the surfactant solution.

  • Place the mixture on a rotator or magnetic stirrer at room temperature until the powder is fully dispersed.

  • Sonication in a water bath can be used to accelerate the dissolution and formation of micelles.

  • The solution should become transparent or translucent once the compound is successfully incorporated into the micelles.

  • Filter the solution through a 0.22 µm filter before use.

G cluster_micelle Mechanism: Micellar Solubilization cluster_below Below CMC cluster_above Above CMC A Monomer L2 Micelle Formation & Solubilization B Monomer C Monomer L1 Free Monomers in Solution M_center S1 SCS M_center->S1 S2 SCS M_center->S2 S3 SCS M_center->S3 S4 SCS M_center->S4 S5 SCS M_center->S5 S6 SCS M_center->S6 S7 SCS M_center->S7 S8 SCS M_center->S8 Drug Insoluble Compound Drug->M_center Incorporated into core

References

stability of cholesteryl sulfate sodium in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cholesteryl sulfate (B86663) sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for cholesteryl sulfate sodium?

For long-term storage, this compound as a solid should be kept at -20°C, where it is stable for at least four years.[1] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[2] To ensure the stability of stock solutions, it is recommended to store them under nitrogen and away from moisture.[2]

2. In which solvents is this compound soluble?

This compound has good solubility in several organic solvents but is poorly soluble in water. The solubility in commonly used solvents is summarized in the table below. For hygroscopic solvents like DMSO, it is crucial to use a newly opened bottle to achieve the best solubility.[2] Heating and sonication can aid in the dissolution process.[2]

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in an appropriate organic solvent of choice.[1] It is recommended to purge the solvent with an inert gas before dissolution to minimize oxidation.[1] If precipitation or phase separation occurs, gentle warming (up to 60°C) and/or sonication can be used to facilitate dissolution.[2] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]

4. What are the known degradation pathways for this compound?

  • Hydrolysis: The sulfate ester linkage can be susceptible to hydrolysis, particularly under acidic conditions, to yield cholesterol and sulfuric acid. Studies on other sterol sulfates indicate that drastic conditions, such as high concentrations of mineral acids and elevated temperatures, are often required for chemical hydrolysis, suggesting reasonable stability under neutral pH conditions.[3]

  • Oxidation: The cholesterol moiety is susceptible to oxidation, which can lead to the formation of various oxysterols. This process can be accelerated by exposure to heat, light, and oxygen.

5. Is this compound sensitive to light?

Although specific photostability studies for this compound are not extensively documented, compounds with a cholesterol backbone can be susceptible to photodegradation. Therefore, it is prudent to protect solutions of this compound from light, especially during long-term storage, by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound
  • Symptom: The compound is not fully dissolving in the chosen solvent, or a precipitate forms.

  • Possible Causes:

    • The concentration is too high for the selected solvent.

    • The solvent quality is poor (e.g., wet DMSO).

    • Insufficient energy (heat/sonication) was applied.

  • Solutions:

    • Refer to the solubility table below to ensure you are working within the appropriate concentration range.

    • Use a fresh, unopened bottle of a high-purity solvent, especially for hygroscopic solvents like DMSO.[2]

    • Gently warm the solution (up to 60°C) and/or use a sonicator to aid dissolution.[2]

    • If preparing a mixed solvent system, add the solvents sequentially and ensure the compound is fully dissolved in one solvent before adding the next.[2]

Issue 2: Poor Reproducibility of Experimental Results
  • Symptom: Inconsistent results are observed between experiments using the same stock solution.

  • Possible Causes:

    • Degradation of the compound in the stock solution over time.

    • Precipitation of the compound from the solution upon storage, especially at lower temperatures.

    • Interaction with storage containers.

  • Solutions:

    • Prepare fresh stock solutions more frequently. For critical experiments, it is always best to use a freshly prepared solution.

    • Before each use, visually inspect the stock solution for any precipitation. If a precipitate is observed, try to redissolve it by gentle warming and sonication. If it does not redissolve, a new stock solution should be prepared.

    • Store stock solutions in appropriate containers (e.g., glass or polypropylene) and at the recommended temperature (-20°C or -80°C).

    • For aqueous-based assays, be mindful of the potential for hydrolysis, especially if the pH of your medium is acidic.

Issue 3: Suspected Degradation of the Compound
  • Symptom: Loss of biological activity, or the appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Causes:

    • Hydrolysis of the sulfate group.

    • Oxidation of the cholesterol ring.

    • Exposure to harsh environmental conditions (e.g., extreme pH, high temperature, light).

  • Solutions:

    • Perform a stability analysis of your stock solution using an appropriate analytical method like HPLC (see experimental protocols below).

    • Store stock solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation and oxidation.

    • Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes.

    • Ensure the pH of your experimental solutions is within a range that minimizes hydrolysis. For most biological experiments, a pH of 7.0-7.4 is suitable.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethylformamide (DMF)~20 mg/mL-
Dimethyl sulfoxide (B87167) (DMSO)~10 mg/mLRequires sonication and warming; use of fresh DMSO is critical.[2]
MethanolSoluble-
Chloroform:Methanol (1:1)10 mg/mL (clear, colorless solution)-
Water< 0.1 mg/mL (insoluble)[2]
2% DMSO + 50% PEG300 + 5% Tween-80 + 43% Saline2.5 mg/mLA common formulation for in vivo studies.[2]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotes
Solid-20°C≥ 4 years[1]
Stock Solution in Solvent-80°C6 monthsStore under nitrogen, away from moisture.[2]
Stock Solution in Solvent-20°C1 monthStore under nitrogen, away from moisture.[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of solid this compound in a sterile conical tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the tube briefly to suspend the solid.

  • Place the tube in a sonicator bath and sonicate until the solution becomes clear. Gentle warming to 60°C can be applied if necessary.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for assessing the stability of this compound and may require optimization for your specific equipment and conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and methanol. A starting point could be an 80:20 (v/v) mixture of acetonitrile and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm (as cholesterol and its derivatives have a weak absorbance at low wavelengths).

  • Sample Preparation: Dilute your stock solution of this compound in the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

  • Procedure: a. Inject a sample of a freshly prepared solution to obtain a reference chromatogram and determine the retention time and peak area of the intact this compound. b. Store your stock solution under the desired test conditions (e.g., in DMSO at room temperature). c. At specified time points (e.g., 1, 3, 7, 14 days), take an aliquot of the stored solution, dilute it as in step 6, and inject it into the HPLC system. d. Compare the chromatograms from the stored samples to the initial reference chromatogram. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation. e. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Initial Peak Area) * 100%.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_troubleshooting Troubleshooting start Weigh solid Cholesteryl Sulfate Sodium add_solvent Add appropriate solvent (e.g., DMSO) start->add_solvent dissolve Apply sonication and/or gentle heat add_solvent->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution check_dissolution->dissolve No stock_solution Stock Solution Ready check_dissolution->stock_solution Yes issue Issue Encountered (e.g., precipitation) check_dissolution->issue Precipitation store Store aliquots under different conditions (Temp, Light) stock_solution->store time_points Sample at defined time intervals store->time_points hplc Analyze by HPLC time_points->hplc data Compare chromatograms to initial sample hplc->data data->issue Degradation Observed revisit_prep Re-evaluate preparation (solvent, concentration) issue->revisit_prep

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

troubleshooting_logic cluster_check1 Initial Checks cluster_action1 Corrective Actions (Precipitate) cluster_check2 Further Investigation start Problem: Inconsistent Experimental Results check_solution Visually inspect stock solution for precipitate or cloudiness start->check_solution precipitate_found Precipitate found? check_solution->precipitate_found warm_sonicate Gently warm and sonicate precipitate_found->warm_sonicate Yes check_age How old is the stock solution? precipitate_found->check_age No redissolved Redissolved? warm_sonicate->redissolved prepare_new Prepare fresh stock solution redissolved->prepare_new No redissolved->check_age Yes check_storage Review storage conditions (Temp, Light, Container) check_age->check_storage run_hplc Perform HPLC analysis to check for degradation check_storage->run_hplc run_hplc->prepare_new Degradation detected

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Cholesteryl Sulfate Sodium in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cholesteryl sulfate (B86663) sodium (CS) in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common issues and to answer frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered when working with cholesteryl sulfate sodium in a cell culture setting.

Issue 1: Precipitation of this compound in Culture Medium

Precipitation of this compound upon addition to cell culture medium is a common issue that can significantly impact experimental results.

Potential Cause Troubleshooting/Optimization
Poor Solubility in Aqueous Solutions This compound is sparingly soluble in aqueous solutions like cell culture media. It is recommended to first dissolve it in an organic solvent.
High Final Concentration of Organic Solvent High concentrations of organic solvents like DMSO can be toxic to cells and can also cause precipitation when diluted in aqueous media.
Incorrect Mixing Procedure Adding a concentrated stock solution directly to the full volume of medium can cause localized high concentrations, leading to precipitation.
Media Composition and Temperature The salt concentration, pH, and temperature of the cell culture medium can influence the solubility of this compound.[1][2]

Issue 2: Unexpected or No Cellular Response

Observing an unexpected cellular response or a lack of response can be due to a variety of factors related to the compound's activity and the experimental setup.

Potential Cause Troubleshooting/Optimization
Incorrect Concentration The effective concentration of this compound can vary significantly between different cell lines and experimental conditions.
Cell Line Specific Effects The biological effects of this compound are dependent on the expression of specific cellular targets and signaling pathways.
Degradation of the Compound Improper storage or handling of this compound or its stock solution can lead to degradation and loss of activity.
Interaction with Serum Components Components in fetal bovine serum (FBS) or other serum supplements may bind to this compound, affecting its availability to the cells.

Issue 3: Cell Toxicity or Reduced Viability

While this compound is generally not considered highly toxic at typical working concentrations, some cell lines may be more sensitive.

Potential Cause Troubleshooting/Optimization
High Concentration of this compound Exceeding the optimal concentration range for a particular cell line can lead to cytotoxic effects.
Solvent Toxicity The organic solvent used to dissolve the this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
Contamination Microbial contamination of the cell culture or the compound stock solution can cause cell death.
Interference with Cell Viability Assays Cholesterol and its derivatives have been reported to interfere with certain viability assays, such as the MTT assay, by enhancing the exocytosis of formazan (B1609692) granules.[3]

Frequently Asked Questions (FAQs)

Preparation and Storage

  • Q1: How should I prepare a stock solution of this compound?

    • A1: It is recommended to prepare a stock solution in an organic solvent. This compound is soluble in DMSO at approximately 4.89 mg/mL (10.01 mM) and in dimethyl formamide (B127407) (DMF) at approximately 20 mg/ml.[4][5][6][7] For a 10 mM stock solution in DMSO, dissolve 4.89 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[5][6][7]

  • Q2: How should I store the solid compound and the stock solution?

    • A2: Solid this compound should be stored at -20°C.[4][8] Stock solutions in an organic solvent can be stored at -80°C for up to one year or at -20°C for shorter periods.[6][7][9] It is advisable to store stock solutions in small aliquots to avoid repeated freeze-thaw cycles.[1]

  • Q3: How do I dilute the stock solution into my cell culture medium to avoid precipitation?

    • A3: To minimize precipitation, it is crucial to dilute the stock solution in a stepwise manner. First, dilute the stock solution in a small volume of pre-warmed serum-free medium, vortexing gently. Then, add this intermediate dilution to the final volume of complete culture medium. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity.[10]

Experimental Design

  • Q4: What is a typical working concentration for this compound in cell culture?

    • A4: The optimal working concentration will vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 10-100 µM have been used in various studies.[9][11] For example, a concentration of 25 µM was found to have no discernible toxicity in several cell lines.[12] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Q5: How long should I incubate my cells with this compound?

    • A5: The incubation time will depend on the biological process being investigated. Effects on cholesterol homeostasis have been observed after 24 to 48 hours of exposure.[12] For signaling pathway studies, shorter incubation times may be sufficient. It is advisable to perform a time-course experiment to determine the optimal incubation period.

Troubleshooting

  • Q6: I observed a precipitate in my culture medium after adding this compound. What should I do?

    • A6: Precipitation is likely due to the low aqueous solubility of the compound. Review your dilution protocol and ensure the final solvent concentration is appropriate. You can try pre-warming the medium and the stock solution before mixing. If precipitation persists, consider using a lower working concentration or a different solubilizing agent, though this may require further validation.

  • Q7: My cells are dying after treatment with this compound. What could be the cause?

    • A7: Cell death could be due to the concentration of this compound being too high for your specific cell line, or it could be a result of solvent toxicity. Perform a dose-response curve to determine the cytotoxic concentration. Also, ensure the final concentration of your organic solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%). It is also important to rule out any potential contamination of your cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes how to prepare a working solution of this compound for addition to cell culture medium.

  • Prepare a Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 10 mM (4.89 mg/mL).

    • If necessary, sonicate the solution to ensure it is fully dissolved.

    • Store the stock solution in small aliquots at -80°C.

  • Prepare the Working Solution:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • Perform a serial dilution of the stock solution in pre-warmed, serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions, including the vehicle control (e.g., 0.1% DMSO).

    • For example, to prepare a 50 µM working solution from a 10 mM stock, you can perform a 1:200 dilution. To maintain a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock to 999 µL of medium.

  • Treat the Cells:

    • Remove the old medium from your cells.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the specific assay and cell type.

Protocol 2: Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of this compound using a commercially available assay kit (e.g., CellTox™ Green Cytotoxicity Assay).[13]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density appropriate for your cell line and the duration of the assay.

    • Allow the cells to attach and grow for 24 hours.

  • Treatment:

    • Prepare a range of concentrations of this compound in culture medium as described in Protocol 1.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Remove the old medium from the cells and add the treatment solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding the assay reagent to each well and incubating for a specific period.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

Signaling Pathways and Workflows

Cholesterol Homeostasis Regulation by Cholesteryl Sulfate

Cholesteryl sulfate has been shown to be a negative regulator of cellular cholesterol homeostasis.[12] It can reduce intracellular cholesterol levels through multiple mechanisms.

Cholesterol_Homeostasis CS Cholesteryl Sulfate (CS) HMGCR HMG-CoA Reductase CS->HMGCR promotes degradation of LDLR_Endo LDLR Endocytosis CS->LDLR_Endo blocks SREBP2 SREBP2 Activation CS->SREBP2 suppresses Proteasomal_Degradation Proteasomal Degradation HMGCR->Proteasomal_Degradation Chol_Synth Cholesterol Synthesis Proteasomal_Degradation->Chol_Synth inhibits LDL_Uptake LDL-Cholesterol Uptake LDLR_Endo->LDL_Uptake Gene_Exp Gene Expression (Cholesterol Synthesis & Uptake) SREBP2->Gene_Exp

Caption: Cholesteryl sulfate regulates cholesterol homeostasis.

Experimental Workflow: Investigating the Effect of Cholesteryl Sulfate on Cell Viability

This workflow outlines the key steps in assessing the cytotoxic potential of this compound.

Cytotoxicity_Workflow Start Start Prep_CS Prepare Cholesteryl Sulfate Stock Solution (in DMSO) Start->Prep_CS Seed_Cells Seed Cells in 96-well Plate Prep_CS->Seed_Cells Treat_Cells Treat Cells with Serial Dilutions of CS Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., CellTox™ Green) Incubate->Cytotoxicity_Assay Data_Analysis Analyze Data & Determine IC50 Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cytotoxicity assessment of cholesteryl sulfate.

T-Cell Receptor (TCR) Signaling Inhibition by Cholesteryl Sulfate

Cholesteryl sulfate has been shown to inhibit T-cell receptor (TCR) signaling, a crucial step in T-cell activation.[11]

TCR_Signaling CS Cholesteryl Sulfate (CS) TCR_multimers TCR Multimers CS->TCR_multimers disrupts TCR_signaling TCR Signaling TCR_multimers->TCR_signaling initiates CD3_phos CD3 ITAM Phosphorylation TCR_signaling->CD3_phos T_cell_activation T-Cell Activation CD3_phos->T_cell_activation

Caption: Cholesteryl sulfate inhibits TCR signaling.

Protein Kinase C (PKC) Activation by Cholesteryl Sulfate

Cholesteryl sulfate can activate multiple protein kinase C (PKC) isoenzymes, which are key regulators of various cellular processes.[6][7][14]

PKC_Activation CS Cholesteryl Sulfate (CS) PKC Protein Kinase C (PKC) Isoforms (ε, η, ζ) CS->PKC activates Downstream Downstream Substrates PKC->Downstream phosphorylates Cellular_Response Cellular Responses (e.g., Proliferation, Differentiation) Downstream->Cellular_Response

Caption: Cholesteryl sulfate activates Protein Kinase C.

References

Technical Support Center: Optimizing Cholesteryl Sulfate for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cholesteryl sulfate (B86663) (CS) in in vitro experimental settings. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered when working with this endogenous lipid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for cholesteryl sulfate in cell culture experiments?

The optimal concentration of cholesteryl sulfate can vary significantly depending on the cell type and the biological process being investigated. Generally, concentrations ranging from 5 µM to 100 µM are reported in the literature. For instance, concentrations around 25 µM have been used to study cholesterol homeostasis in various cell lines without notable toxicity.[1] In studies on keratinocyte differentiation, concentrations of 5 µM to 20 µM have been shown to be effective.[2] For experiments involving T-cell receptor signaling, concentrations up to 100 µM have been utilized.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q2: How should I prepare a stock solution of cholesteryl sulfate?

Cholesteryl sulfate is sparingly soluble in aqueous solutions. Therefore, a stock solution is typically prepared in an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.

  • Procedure: To prepare a stock solution, dissolve the cholesteryl sulfate powder in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

  • Working Solution: The final working concentration is achieved by diluting the stock solution in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.1%.

Q3: I am observing precipitation in my culture medium after adding cholesteryl sulfate. What should I do?

Precipitation is a common issue due to the low aqueous solubility of cholesteryl sulfate. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally not exceeding 0.1%. Higher concentrations of DMSO can be toxic to cells and may not sufficiently prevent precipitation of the lipid.

  • Serum in Media: The presence of serum, which contains albumin and other proteins, can help to solubilize cholesteryl sulfate. If you are using serum-free media, consider adding bovine serum albumin (BSA) to improve solubility.

  • Vortexing and Warming: When diluting the DMSO stock solution into the culture medium, vortex the solution gently and warm it to 37°C to aid in dissolution.

  • Sonication: For persistent precipitation issues, brief sonication of the final medium containing cholesteryl sulfate may help to disperse the compound. However, be cautious as excessive sonication can damage media components.

  • Fresh Preparation: Prepare the cholesteryl sulfate-containing medium fresh before each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Media Poor solubility of cholesteryl sulfate. High final DMSO concentration. Absence of carrier proteins (e.g., albumin) in serum-free media.Ensure final DMSO concentration is <0.1%. Add BSA to serum-free media. Warm media to 37°C and vortex gently upon adding the stock solution. Prepare fresh solutions for each experiment.
Cell Toxicity/Death High concentration of cholesteryl sulfate. High concentration of the solvent (e.g., DMSO).Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).
No Observable Effect Concentration of cholesteryl sulfate is too low. Insufficient incubation time. Degradation of the compound.Perform a dose-response experiment to find the effective concentration. Optimize the incubation time for your specific assay. Ensure proper storage of the stock solution (-20°C) and prepare fresh working solutions.
Inconsistent Results Incomplete dissolution of cholesteryl sulfate leading to variable concentrations. Variation in cell density or passage number.Ensure complete dissolution of the stock solution before further dilution. Use consistent cell seeding densities and passage numbers for all experiments.

Quantitative Data Summary

The following table summarizes effective concentrations and IC50 values of cholesteryl sulfate reported in various in vitro studies.

ApplicationCell Type/SystemEffective ConcentrationIC50 ValueReference
Cholesterol Homeostasis Huh-7, HEK 293T, MEF cells25 µM (no discernible toxicity)-[1]
Huh-7 cells50 µM (for filipin (B1216100) staining)-[1]
Keratinocyte Differentiation Mouse Adam17 −/− keratinocytes5 µM, 20 µM-[2]
T-Cell Receptor Signaling 5C.C7 T-cells100 µM-[3]
Blood Coagulation Human Thrombin-140.8 ± 21.8 µM[4]
Factor Xa-249.3 ± 36.3 µM[4]
Factor XIa-227.4 ± 28.1 µM[4]
Factor XIIa-16.5 ± 1.0 µM[4]
Plasmin-~85-250 µM[4]

Experimental Protocols

Protocol 1: Analysis of Cellular Cholesterol Levels

This protocol outlines the steps to measure intracellular cholesterol levels in response to cholesteryl sulfate treatment.

  • Cell Seeding: Seed cells (e.g., Huh-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Treatment: The following day, treat the cells with the desired concentration of cholesteryl sulfate (e.g., 25 µM) or vehicle control (DMSO) in complete culture medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Cholesterol Quantification: Determine the total cellular cholesterol concentration using a commercially available cholesterol quantification kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the cholesterol concentration to the total protein content of each sample.

Protocol 2: Keratinocyte Differentiation Assay

This protocol describes a method to assess the effect of cholesteryl sulfate on keratinocyte differentiation.

  • Cell Culture: Culture primary human keratinocytes in appropriate keratinocyte growth medium.

  • Induction of Differentiation: To induce differentiation, switch to a high-calcium medium.

  • Treatment: Treat the cells with varying concentrations of cholesteryl sulfate (e.g., 5 µM, 20 µM) or vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe differentiation markers (e.g., 48-72 hours).

  • Analysis of Differentiation Markers: Assess the expression of differentiation markers such as involucrin, loricrin, and filaggrin by qPCR, Western blotting, or immunofluorescence.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Cholesteryl Sulfate cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Cholesteryl Sulfate Stock Solution (in DMSO) prep_media Prepare Working Solution in Culture Medium prep_stock->prep_media Dilute treat_cells Treat Cells with Cholesteryl Sulfate prep_media->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Assay (e.g., Cholesterol Quantification, Western Blot, qPCR) harvest->assay

Caption: General workflow for in vitro experiments using cholesteryl sulfate.

cholesterol_homeostasis_pathway Cholesteryl Sulfate's Role in Cholesterol Homeostasis CS Cholesteryl Sulfate HMGCR HMG-CoA Reductase CS->HMGCR Inhibits SREBP2 SREBP-2 CS->SREBP2 Suppresses Activation Chol_Syn Cholesterol Synthesis HMGCR->Chol_Syn SREBP2->Chol_Syn Promotes LDL_Uptake LDL-Cholesterol Uptake SREBP2->LDL_Uptake Promotes

Caption: Cholesteryl sulfate's inhibitory effects on cholesterol synthesis and uptake.

tcr_signaling_pathway Inhibition of T-Cell Receptor (TCR) Signaling by Cholesteryl Sulfate CS Cholesteryl Sulfate TCR_multi TCR Multimers CS->TCR_multi Disrupts Chol Cholesterol TCR T-Cell Receptor (TCR) Chol->TCR Binds to TCRβ TCR->TCR_multi Forms CD3_phos CD3 ITAM Phosphorylation TCR_multi->CD3_phos Initiates T_activation T-Cell Activation CD3_phos->T_activation

Caption: Cholesteryl sulfate disrupts TCR multimers, inhibiting T-cell activation.

References

preventing degradation of cholesteryl sulfate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cholesteryl sulfate (B86663) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for cholesteryl sulfate during storage?

A1: The primary non-enzymatic degradation pathway for cholesteryl sulfate is hydrolysis. This reaction cleaves the sulfate ester bond, resulting in the formation of cholesterol and sulfuric acid. This process can be accelerated by factors such as acidic pH, high temperatures, and the presence of water.

Q2: What are the recommended storage conditions for solid cholesteryl sulfate?

A2: Solid cholesteryl sulfate is relatively stable when stored correctly. For long-term storage, it is recommended to keep it in a tightly sealed container at -20°C. When handled properly, it can be stable for at least four years under these conditions.[1] Before use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation, which could introduce moisture and promote hydrolysis.

Q3: How should I prepare and store stock solutions of cholesteryl sulfate?

A3: Cholesteryl sulfate is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide.[1] When preparing stock solutions, it is best practice to purge the solvent of choice with an inert gas, such as nitrogen or argon, to remove dissolved oxygen. For long-term storage of up to six months, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. For shorter periods of up to one month, storage at -20°C is acceptable.[2] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]

Q4: Can I store cholesteryl sulfate solutions at room temperature?

A4: Storing cholesteryl sulfate solutions at room temperature is not recommended for any significant length of time. Elevated temperatures can increase the rate of hydrolysis, leading to the degradation of the compound. If a solution must be kept at room temperature for experimental purposes, it should be for the shortest time possible and ideally protected from light.

Q5: How can I check if my stored cholesteryl sulfate has degraded?

A5: Degradation of cholesteryl sulfate to cholesterol can be assessed using analytical techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify both cholesteryl sulfate and its potential degradation product, cholesterol.[3][4] A noticeable change in the physical appearance of the solid, such as discoloration or clumping, may also indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected experimental results Degradation of cholesteryl sulfate leading to lower effective concentration.Verify the purity of your cholesteryl sulfate stock using an appropriate analytical method (TLC or LC-MS). Prepare fresh stock solutions from solid material if degradation is confirmed.
Precipitate observed in thawed stock solution Poor solubility at lower temperatures or solvent evaporation.Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, it may indicate degradation or contamination. Consider preparing a fresh stock solution.
Change in color of solid cholesteryl sulfate Oxidation or contamination.Discard the reagent and obtain a fresh batch. Ensure storage containers are properly sealed and stored under recommended conditions.
Inconsistent results between experiments Multiple freeze-thaw cycles of the stock solution.Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.[2]

Data on Storage Conditions and Stability

While specific kinetic data on the non-enzymatic degradation of cholesteryl sulfate is not extensively available, the following table summarizes the recommended storage conditions based on supplier information and general chemical principles.

Form Solvent Storage Temperature Recommended Duration Relative Stability
SolidN/A-20°C≥ 4 years[1]High
SolutionDMSO-80°CUp to 6 months[2]High
SolutionDMSO-20°CUp to 1 month[2]Moderate
SolutionEthanol-20°CUp to 2 monthsModerate

Experimental Protocols

Protocol 1: Assessment of Cholesteryl Sulfate Purity using Thin-Layer Chromatography (TLC)

This protocol provides a method to qualitatively assess the degradation of cholesteryl sulfate by separating it from its primary degradant, cholesterol.

Materials:

  • TLC plates (silica gel 60 F254)

  • Cholesteryl sulfate sample

  • Cholesterol standard

  • Developing solvent: Petroleum Ether:Diethyl Ether:Glacial Acetic Acid (80:20:1 v/v/v)

  • Visualization reagent: 50% Sulfuric acid in ethanol

  • Glass TLC tank with lid

  • Capillary tubes for spotting

  • Hot plate or oven for visualization

Procedure:

  • Prepare the TLC tank by adding the developing solvent to a depth of about 0.5 cm. Cover the tank and let it saturate for at least 10 minutes.

  • On a TLC plate, draw a faint pencil line about 1.5 cm from the bottom. Mark spots for your cholesteryl sulfate sample and the cholesterol standard.

  • Dissolve a small amount of your cholesteryl sulfate sample and the cholesterol standard in a suitable solvent (e.g., chloroform/methanol).

  • Using separate capillary tubes, spot the sample and the standard onto their respective marks on the baseline of the TLC plate. Allow the spots to dry completely.

  • Carefully place the TLC plate into the saturated tank, ensuring the baseline is above the solvent level. Close the tank.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Spray the plate evenly with the 50% sulfuric acid reagent.

  • Carefully heat the plate on a hot plate or in an oven at approximately 110°C for 5-10 minutes until dark spots appear.

  • Interpretation: Cholesterol is less polar than cholesteryl sulfate and will travel further up the plate (higher Rf value). The presence of a spot in your sample lane that corresponds to the Rf of the cholesterol standard indicates degradation.

Protocol 2: Forced Degradation Study of Cholesteryl Sulfate

This protocol outlines a forced degradation study to investigate the stability of cholesteryl sulfate under various stress conditions, as recommended by ICH guidelines.[5]

Objective: To identify potential degradation products and degradation pathways of cholesteryl sulfate under hydrolytic, oxidative, and photolytic stress.

Materials:

  • Cholesteryl sulfate

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of cholesteryl sulfate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for LC-MS analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase for LC-MS analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for LC-MS analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a photostable, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the samples with mobile phase for LC-MS analysis.

  • Analysis:

    • Analyze all samples (stressed and control) by a validated stability-indicating LC-MS method to separate and identify cholesteryl sulfate and any degradation products.

Visualizations

cluster_storage Cholesteryl Sulfate Storage cluster_degradation Degradation Pathway Cholesteryl_Sulfate Cholesteryl Sulfate Cholesterol Cholesterol Cholesteryl_Sulfate->Cholesterol Hydrolysis (+ H2O) Sulfuric_Acid Sulfuric Acid Cholesteryl_Sulfate->Sulfuric_Acid Hydrolysis (+ H2O) Stress_Factors Stress Factors: - High Temperature - Acidic/Basic pH - Moisture - Light Stress_Factors->Cholesteryl_Sulfate accelerates

Caption: Degradation pathway of cholesteryl sulfate.

Start Start: Assess Stability Prepare_Sample Prepare Cholesteryl Sulfate Solution Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Heat, pH, Light, Oxidation) Prepare_Sample->Stress_Conditions Analytical_Testing Analyze by LC-MS or TLC Stress_Conditions->Analytical_Testing Compare_Results Compare to Control Sample Analytical_Testing->Compare_Results Evaluate_Degradation Evaluate Degradation Profile Compare_Results->Evaluate_Degradation End End: Determine Stability Evaluate_Degradation->End

Caption: Experimental workflow for stability testing.

Start Inconsistent Experimental Results? Check_Storage Stock Solution Stored Correctly? (-80°C, single-use aliquots) Start->Check_Storage Check_Purity Assess Purity with TLC/LC-MS Check_Storage->Check_Purity Yes Prepare_Fresh Action: Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh No Degradation_Detected Degradation Detected? Check_Purity->Degradation_Detected Degradation_Detected->Prepare_Fresh Yes Investigate_Other Action: Investigate Other Experimental Variables Degradation_Detected->Investigate_Other No

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting Cholesteryl Sulfate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered when working with cholesteryl sulfate (B86663) in solution. The following sections offer direct answers to frequently asked questions, detailed troubleshooting workflows, quantitative data summaries, and key experimental protocols to ensure the stability and reliability of your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl sulfate and why can it be challenging to work with in solution?

Cholesteryl sulfate (CS) is an endogenous, sulfated form of cholesterol found in various cell membranes and plasma.[1][2] It is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) sulfate group and a water-fearing (hydrophobic) sterol backbone.[2] This dual nature drives its tendency to self-assemble into aggregates, such as micelles, in aqueous environments, which can lead to precipitation and experimental variability.[3][4] Its solubility is limited in many common solvents, requiring careful preparation techniques.

Q2: My cholesteryl sulfate powder is not dissolving. What can I do?

Difficulty in dissolving cholesteryl sulfate powder is a common issue. Here are several steps you can take:

  • Choose an Appropriate Solvent: Cholesteryl sulfate (sodium salt) is sparingly soluble in aqueous solutions but shows better solubility in organic solvents. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used.[1] A chloroform-methanol (1:1) mixture has also been reported to be effective.

  • Apply Gentle Heat: Gently warming the solution can sometimes improve solubility. However, be cautious as excessive heat can degrade the compound.

  • Use Sonication: Sonication is recommended to break up powder clumps and aid dissolution in solvents like DMSO.[5]

  • Purge with Inert Gas: When preparing stock solutions in organic solvents, it is good practice to purge the solvent with an inert gas like nitrogen or argon to prevent oxidation.[1]

Q3: My solution is cloudy or has formed a precipitate after diluting an organic stock into an aqueous buffer. Why did this happen and how can I fix it?

This phenomenon, known as precipitation, often occurs when a concentrated organic stock of a poorly water-soluble compound is diluted into an aqueous medium. The organic solvent disperses, and the cholesteryl sulfate molecules are forced out of solution as they encounter the aqueous environment, leading to aggregation and precipitation.[6]

  • To address this:

    • Reduce Final Concentration: The most straightforward approach is to work at a lower final concentration.

    • Modify Dilution Method: Instead of adding the stock directly to the buffer, try adding the buffer slowly to the stock solution while vortexing vigorously. This can sometimes help maintain a more stable dispersion.

    • Use a Carrier Molecule: Incorporating a carrier like methyl-β-cyclodextrin can form a soluble complex with cholesteryl sulfate, significantly improving its delivery and stability in aqueous cell culture media.[7]

    • Formulate with Surfactants: For in vivo studies, complex formulations containing surfactants like Tween-80 and solubilizers like PEG300 can be used to create stable solutions.[5]

Q4: How can I prevent aggregation and precipitation in my experiments?

Preventing aggregation is key to obtaining reproducible results.

  • Work Below the Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactant molecules self-assemble into micelles.[8] While the exact CMC for cholesteryl sulfate can vary with conditions (temperature, pH, ionic strength), working at lower concentrations can prevent the formation of large aggregates.

  • Control Environmental Factors: Temperature and the presence of electrolytes can influence solubility and aggregation.[8] Maintain consistent experimental conditions.

  • Ensure Solution Freshness: Whenever possible, prepare working solutions fresh from a stock solution just before use.[5] Avoid prolonged storage of diluted aqueous solutions.

  • Proper Storage: Stock solutions should be stored in appropriate conditions, typically at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and potentially stored under nitrogen.[9]

Q5: How should I prepare and store a stock solution of cholesteryl sulfate?

Proper preparation and storage are critical for maintaining the integrity of the compound.

  • Preparation: Dissolve the solid cholesteryl sulfate sodium salt in a suitable organic solvent like DMSO to a desired concentration (e.g., 5-10 mg/mL).[1][5] Sonication may be required to fully dissolve the compound.[5]

  • Storage: Aliquot the stock solution into small, single-use volumes to prevent degradation from multiple freeze-thaw cycles.[9] For long-term storage (months), -80°C is recommended.[5][9] For shorter periods (weeks), -20°C is acceptable.[9] It is also advised to store solutions under an inert atmosphere (nitrogen) and away from moisture.[9]

Q6: My experimental results are inconsistent. Could aggregation be the cause?

Yes, absolutely. The aggregation state of cholesteryl sulfate can significantly impact its biological activity and availability.

  • Variable Dosing: If the solution contains a mix of monomers, small micelles, and large aggregates, the effective concentration of biologically active cholesteryl sulfate delivered to cells or proteins can vary between experiments.

  • Altered Interactions: Aggregates present a different interface for interaction with cells, proteins, and lipids compared to individual molecules, which can lead to inconsistent biological or biophysical readouts.[10]

  • Recommendation: Characterize your solution using techniques like Dynamic Light Scattering (DLS) to assess the size distribution of particles and ensure consistency across experiments.[11]

Troubleshooting Guide: Precipitate Formation

This section provides a logical workflow for addressing the common problem of precipitation when diluting a cholesteryl sulfate stock solution.

G start Start: Cholesteryl Sulfate solution is cloudy or has precipitated after dilution. check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution performed by adding stock directly to aqueous buffer? check_conc->check_dilution No sol_reduce_conc Action: Reduce the final working concentration. check_conc->sol_reduce_conc Yes check_media Is the experiment in serum-free or low-protein aqueous media? check_dilution->check_media No sol_reverse_dilute Action: Try reverse dilution. Add buffer slowly to the stock while vortexing. check_dilution->sol_reverse_dilute Yes check_storage Was the working solution stored for an extended period before use? check_media->check_storage No sol_carrier Action: Add a carrier molecule (e.g., methyl-β-cyclodextrin) or a surfactant (e.g., Tween-80) to the aqueous medium. check_media->sol_carrier Yes sol_fresh Action: Prepare working solutions fresh immediately before each experiment. check_storage->sol_fresh Yes end_ok Problem Resolved check_storage->end_ok No sol_reduce_conc->end_ok sol_reverse_dilute->end_ok sol_carrier->end_ok sol_fresh->end_ok

Caption: Troubleshooting workflow for cholesteryl sulfate precipitation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the solubility and stability of cholesteryl sulfate.

Table 1: Solubility of Cholesteryl Sulfate (Sodium Salt) in Various Solvents

SolventReported SolubilityConcentration (mM)NotesReference(s)
Dimethylformamide (DMF)~20 mg/mL~40.9 mM-[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL~20.5 mM-[1]
Dimethyl Sulfoxide (DMSO)4.89 mg/mL10.01 mMSonication recommended.[5]
Chloroform:Methanol (1:1)10 mg/mL~20.5 mMYields a clear, colorless solution.
2% DMSO + 50% PEG300 + 5% Tween-80 + 43% Saline2.5 mg/mL5.12 mMFormulation for in vivo use.[5]

Molecular Weight of this compound Salt used for calculation: 488.7 g/mol [1]

Table 2: Factors Influencing Solution Stability and Aggregation

FactorEffect on Stability/AggregationRecommendations & NotesReference(s)
Concentration Above the CMC, self-assembly into micelles/aggregates occurs. Higher concentrations increase the likelihood of precipitation.Determine the lowest effective concentration for your experiment.[4][8]
Solvent Choice Poorly soluble in water; soluble in select organic solvents. Dilution from organic to aqueous phase is a critical step for aggregation.Use recommended solvents for stock solutions. Consider carrier molecules for aqueous dilutions.[1][5][7]
Temperature Increased temperature can increase solubility but may also affect micelle structure and long-term chemical stability.Use gentle warming to dissolve, but store solutions at recommended low temperatures. Avoid high temperatures.[12][13]
pH The sulfate group has a low pKa, making the molecule anionic at physiological pH. pH can affect surface charge and colloidal stability.Maintain consistent pH in experiments. Extreme pH values may affect stability.[14]
Ionic Strength The presence of electrolytes (salts) in the buffer can screen surface charges, potentially promoting aggregation and lowering the CMC.Be aware of the salt concentration in your buffers. Test for compatibility if precipitation occurs.[8]
Freeze-Thaw Cycles Repeated cycles can induce aggregation and precipitation, leading to loss of active compound.Aliquot stock solutions into single-use volumes to minimize freeze-thaw events.[9]

Key Experimental Protocols

Protocol 1: Preparation of a Cholesteryl Sulfate Stock Solution in DMSO

This protocol describes a standard method for preparing a concentrated stock solution.

  • Weighing: Accurately weigh the desired amount of this compound salt powder in a sterile conical or glass tube. Perform this in a chemical fume hood.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 5 mg/mL).[5]

  • Dissolution: Vortex the solution vigorously. If the powder does not fully dissolve, place the tube in a bath sonicator and sonicate in short bursts until the solution is clear.[5] Gentle warming (to ~37°C) can be applied if necessary.

  • Sterilization (Optional): If for cell culture use, filter the solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store aliquots at -80°C for long-term stability (up to one year).[5]

Protocol 2: Basic Characterization of Particle Size using Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution.[11]

  • Sample Preparation: Prepare the final working solution of cholesteryl sulfate by diluting the stock into your experimental buffer or medium. Allow the solution to equilibrate at the desired experimental temperature.

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement temperature to match your experimental conditions.

  • Cuvette Loading: Carefully pipette the sample into a clean, dust-free DLS cuvette. Ensure there are no air bubbles. Cap the cuvette.

  • Measurement: Place the cuvette in the instrument. Input the correct solvent parameters (viscosity and refractive index) for your buffer. These are critical for accurate size calculation via the Stokes-Einstein equation.[15]

  • Data Acquisition: Perform the measurement. The instrument will measure the fluctuations in scattered light intensity over time and use an autocorrelation function to calculate the diffusion coefficient, and subsequently, the hydrodynamic radius of the particles in solution.

  • Analysis: Analyze the resulting size distribution plot. A monomodal peak at a small size may indicate well-dispersed monomers or small micelles. The presence of larger peaks or a high polydispersity index (PDI) indicates significant aggregation.

G prep_start Start: Prepare Stock Solution (Protocol 1) dilute Dilute Stock into Final Aqueous Buffer/ Medium prep_start->dilute visual_check Visually Inspect for Clarity/Precipitate dilute->visual_check precipitate Precipitate Observed? visual_check->precipitate troubleshoot Go to Troubleshooting Workflow precipitate->troubleshoot Yes dls Characterize with DLS (Protocol 2) precipitate->dls No aggregate Large Aggregates Detected? dls->aggregate aggregate->troubleshoot Yes use_solution Proceed with Experiment aggregate->use_solution No

Caption: Workflow for preparing and validating a cholesteryl sulfate solution.

Cholesteryl Sulfate's Role in Cholesterol Homeostasis

Cholesteryl sulfate is not just an experimental compound but a key endogenous regulator of cellular cholesterol levels. Understanding its mechanism of action can provide context for experimental design. It acts through multiple pathways to reduce intracellular cholesterol.

G CS Cholesteryl Sulfate (CS) SREBP2 SREBP2 Activation CS->SREBP2 Suppresses HMGCR HMG-CoA Reductase CS->HMGCR Promotes Degradation LDLR LDLR Endocytosis CS->LDLR Blocks Chol_Syn Cholesterol Synthesis SREBP2->Chol_Syn Activates HMGCR->Chol_Syn Rate-limiting enzyme Chol_Uptake Cholesterol Uptake LDLR->Chol_Uptake Mediates Intra_Chol Intracellular Cholesterol Chol_Syn->Intra_Chol Chol_Uptake->Intra_Chol

Caption: Cholesteryl sulfate's inhibitory effects on cholesterol pathways.[16]

References

best practices for handling and weighing cholesteryl sulfate sodium powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl sulfate (B86663) sodium powder.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl sulfate sodium and what is its appearance?

This compound is the sodium salt of cholesteryl sulfate, an endogenous sterol sulfate found in human plasma and a component of cell membranes.[1][2][3][4] It is typically a white to off-white crystalline solid or powder.[1][5][6]

Q2: What are the recommended storage conditions for this compound powder?

For long-term stability, it is recommended to store the powder at -20°C.[5][6] Some suppliers suggest that the stability is greater than or equal to four years at this temperature.[5]

Q3: What personal protective equipment (PPE) should be worn when handling this powder?

Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat.[7] In cases where dust may be generated, a dust mask (such as a type N95) is recommended.[8]

Q4: Is this compound powder considered hazardous?

According to available safety data sheets, this compound is not classified as a hazardous substance.[9] However, it is always recommended to handle all chemicals with care, avoiding ingestion, inhalation, and contact with skin and eyes.[5][7]

Troubleshooting Guide

Powder Handling and Weighing

Issue: The powder is difficult to weigh accurately and seems to "fly away" or cling to surfaces.

  • Potential Cause: This may be due to the electrostatic properties of the fine powder, a common issue with low-conductivity substances.[10][11] Static charges can cause repulsion or attraction, leading to inaccurate and unstable readings on the balance.[10]

  • Best Practices & Solutions:

    • Use an Anti-Static Gun/Ionizer: These devices neutralize static charges on the powder and weighing vessel.[8][10]

    • Increase Humidity: Maintaining a relative humidity of 40% or higher in the weighing area can help dissipate static electricity.[12]

    • Use Anti-Static Weighing Dishes: These are designed to minimize static buildup.[10]

    • Proper Grounding: Ensure the analytical balance is properly grounded.

    • Avoid Friction: Minimize friction when handling the powder, as this can generate static charges.[10]

Issue: The powder appears clumpy or absorbs moisture from the air, leading to weight gain on the balance.

  • Potential Cause: This suggests the powder may be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][12] This can affect the accuracy of your measurements and the stability of the compound.[12]

  • Best Practices & Solutions:

    • Work Quickly: Minimize the time the powder is exposed to the ambient environment.

    • Use a Dry and Controlled Environment: If possible, handle and weigh the powder in a glove box with controlled humidity or under a stream of inert gas like nitrogen.

    • Use Weighing Bottles with Lids: Weigh the powder in a tared, sealable container.[12] Keep the container closed as much as possible.[13]

    • Allow to Equilibrate: If the powder has been stored at a different temperature, allow it to reach room temperature before opening the container to prevent condensation.[10][12]

Solution Preparation

Issue: The powder is not dissolving properly or the solution appears cloudy.

  • Potential Cause: This could be due to the choice of solvent, incorrect concentration, or the need for additional physical methods to aid dissolution.

  • Best Practices & Solutions:

    • Verify Solvent and Solubility: this compound is soluble in organic solvents like DMSO (approximately 10 mg/mL) and dimethylformamide (DMF) (approximately 20 mg/mL).[5] It is also soluble in a 1:1 mixture of chloroform (B151607) and methanol (B129727) (10 mg/mL).[14]

    • Use an Inert Gas: When preparing stock solutions, it is good practice to purge the solvent of choice with an inert gas.[5]

    • Sonication: Sonication can be used to help dissolve the powder.[3]

    • Gentle Heating: Gentle warming of the solution may aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive.

    • Freshly Prepared Solutions: It is recommended to prepare solutions fresh for each experiment. If storage is necessary, store aliquots at -80°C for up to 6 months or -20°C for up to 1 month, preferably under a nitrogen atmosphere.[15]

Issue: Precipitate forms after the stock solution is prepared or diluted.

  • Potential Cause: The solubility limit may have been exceeded, or the solvent used for dilution is not compatible.

  • Best Practices & Solutions:

    • Check Final Concentration: Ensure the final concentration in your working solution does not exceed the solubility limit in the final solvent mixture.

    • Sequential Dilution: When preparing dilutions, add the stock solution to the diluent dropwise while vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.

    • Solvent Compatibility: Be mindful of the final solvent composition. For example, if you have a stock in DMSO and are diluting into an aqueous buffer, the final percentage of DMSO should be low enough to maintain solubility.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₄₅NaO₄S[5][16]
Molecular Weight 488.7 g/mol [5]
Appearance White to off-white crystalline solid/powder[1][5][6]
Storage Temperature -20°C[5][6]

Table 2: Solubility of this compound

SolventApproximate SolubilityReference
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[2][5]
Dimethylformamide (DMF)20 mg/mL[2][5]
Chloroform:Methanol (1:1)10 mg/mL[14]
Water0.01239 mg/L (estimated)[17]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L x 0.001 L x 488.7 g/mol = 0.004887 g = 4.887 mg

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully add approximately 4.9 mg of this compound powder to the tube. Record the exact weight.

    • Handle the powder in a low-humidity environment if possible, and use anti-static measures if needed.

  • Dissolving:

    • Add the appropriate volume of high-purity DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 4.887 mg, add 1 mL of DMSO.

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to aid dissolution.[3]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[15]

Signaling Pathways and Experimental Workflows

Cholesterol Homeostasis Signaling Pathway

Cholesteryl sulfate plays a role in regulating cellular cholesterol levels through multiple mechanisms. It can inhibit cholesterol synthesis by promoting the degradation of HMG-CoA reductase and can also block the uptake of LDL cholesterol.[18][19] Furthermore, it can suppress the activation of SREBP-2, a key transcription factor in cholesterol synthesis and uptake.[18][19]

Cholesterol_Homeostasis CS Cholesteryl Sulfate HMGCR HMG-CoA Reductase (Cholesterol Synthesis) CS->HMGCR Inhibits LDLR LDL Receptor (Cholesterol Uptake) CS->LDLR Inhibits SREBP2 SREBP-2 Activation CS->SREBP2 Inhibits Cholesterol Intracellular Cholesterol HMGCR->Cholesterol Promotes LDLR->Cholesterol Promotes SREBP2->HMGCR Activates SREBP2->LDLR Activates TCR_Signaling cluster_membrane Cell Membrane TCR TCR Complex Activation T-Cell Activation TCR->Activation Signal Transduction Chol Cholesterol Chol->TCR Binds & Promotes Signaling CS Cholesteryl Sulfate CS->TCR Displaces Cholesterol & Inhibits Signaling Experimental_Workflow start Start weigh Weigh Powder (consider anti-static/hygroscopic measures) start->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) weigh->dissolve aid_dissolution Aid Dissolution (Vortex, Sonicate) dissolve->aid_dissolution store Store Solution (Aliquot, -20°C or -80°C) aid_dissolution->store end End store->end

References

avoiding interference of cholesteryl sulfate in colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to colorimetric assays. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve interference caused by cholesteryl sulfate (B86663) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is cholesteryl sulfate and why is it a concern in my colorimetric cholesterol assay?

Cholesteryl sulfate is an analog of cholesterol where the hydroxyl group at the 3-beta position is modified with a sulfate group. It is a naturally occurring molecule found in various tissues. In standard enzymatic colorimetric cholesterol assays, the key enzyme, cholesterol oxidase, catalyzes the oxidation of cholesterol. Evidence suggests that cholesteryl sulfate can act as a competitive inhibitor of cholesterol oxidase, likely by binding to the enzyme's active site without being catalyzed. This inhibition leads to an underestimation of the true cholesterol concentration in your sample.

Q2: How do I know if cholesteryl sulfate is interfering with my assay?

You might suspect interference if you observe the following:

  • Lower-than-expected cholesterol readings in samples known or suspected to contain high levels of cholesteryl sulfate (e.g., skin tissue extracts, certain plasma samples from individuals with specific metabolic conditions like X-linked ichthyosis).[1]

  • High variability between replicate measurements of the same sample.

  • A non-linear response when diluting a sample that should be within the assay's linear range.

Q3: What is the basic principle of a typical colorimetric cholesterol assay?

Most colorimetric kits for total cholesterol operate on a two-step enzymatic reaction. First, cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol. Second, cholesterol oxidase acts on this free cholesterol, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a chromogenic probe in the presence of peroxidase to generate a colored product. The absorbance of this product, typically measured between 500-570 nm, is directly proportional to the cholesterol concentration.[2][3][4]

Q4: Are there alternative assay methods that are not affected by cholesteryl sulfate?

Yes. If sample pre-treatment is not feasible, consider using methods with higher specificity that do not rely on the enzymatic activity of cholesterol oxidase. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard method that separates cholesterol from other sterols before detection.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying various steroids and their sulfates simultaneously.[6][7]

These methods are less susceptible to interference but require more specialized equipment and expertise.

Troubleshooting Guide

This guide addresses common issues observed when cholesteryl sulfate is present in samples for colorimetric cholesterol assays.

Problem Potential Cause Recommended Solution
Lower than expected or no cholesterol detected. Enzyme Inhibition: Cholesteryl sulfate is competitively inhibiting the cholesterol oxidase enzyme, preventing the reaction that generates H₂O₂ and the subsequent color change.1. Enzymatic Removal: Pre-treat the sample with Steroid Sulfatase (STS) to hydrolyze cholesteryl sulfate into cholesterol. (See Protocol 1).2. Physical Removal: Use Solid-Phase Extraction (SPE) to separate the more polar cholesteryl sulfate from cholesterol before running the assay. (See Protocol 2).
High variability between replicates. Inconsistent Enzyme Inhibition: The inhibitory effect of cholesteryl sulfate may vary slightly between wells due to minor pipetting differences when dealing with a potent inhibitor.Implement a sample pre-treatment step (Protocol 1 or 2) to remove the interfering substance entirely, which will improve assay precision.
Non-linear dilution response. Complex Inhibition Kinetics: At high concentrations, the inhibitor can cause the assay response to deviate from the expected linear relationship upon dilution.Dilute the sample further to reduce the inhibitor concentration, but this may also lower the cholesterol level below the detection limit. The most robust solution is to remove the inhibitor using one of the pre-treatment protocols.
High background signal. Sample Matrix Effects: While less common for cholesteryl sulfate itself, other components in complex biological samples can interfere with the colorimetric probe. Some reagents or solvents can also contain peroxides.[8]1. Include a Sample Blank: Prepare a replicate of your sample but use a reaction mix without the cholesterol oxidase/esterase to measure non-specific signal.2. Reagent Check: Ensure all buffers and solvents are fresh and of high purity. Consider pre-treating reagents with catalase to remove endogenous peroxides if suspected.[8]
Data Summary: Comparison of Mitigation Strategies
Strategy Principle Advantages Disadvantages
Enzymatic Removal (Steroid Sulfatase) Converts interfering cholesteryl sulfate into measurable cholesterol.Highly specific. Adds the converted cholesterol to the total pool, providing a more accurate measure of total sterol.Requires sourcing the enzyme and optimizing reaction conditions (time, temperature). May require heat inactivation of the enzyme post-treatment.
Physical Removal (Solid-Phase Extraction) Separates compounds based on polarity. Cholesteryl sulfate (more polar) is washed away from cholesterol (less polar).Effectively removes the inhibitor. Can be adapted for various sample types.May result in some loss of cholesterol, affecting recovery. Requires specific columns and solvents. Does not measure the cholesterol from the hydrolyzed sulfate.
Alternative Assay (LC-MS/MS) Chromatographically separates and quantifies both cholesterol and cholesteryl sulfate.Highly specific and sensitive. Provides data on both molecules.Requires expensive, specialized equipment and significant expertise in method development.

Experimental Protocols & Visualizations

Overview of Standard Colorimetric Cholesterol Assay

The diagram below illustrates the enzymatic cascade in a typical assay.

G cluster_reagents Assay Components cluster_analytes Sample Analytes cluster_products Reaction Products CE Cholesterol Esterase CEs Cholesteryl Esters CO Cholesterol Oxidase Chol Free Cholesterol HRP Peroxidase (HRP) H2O2 Hydrogen Peroxide (H₂O₂) Probe Chromogenic Probe CEs:e->Chol:w Hydrolysis Chol:e->H2O2:w Oxidation Color Colored Product (Absorbance at ~570 nm) H2O2:e->Color:w Color Reaction

Caption: Standard enzymatic pathway for colorimetric cholesterol detection.

Mechanism of Interference by Cholesteryl Sulfate

Cholesteryl sulfate disrupts the assay by inhibiting the Cholesterol Oxidase enzyme.

G CO Cholesterol Oxidase (Enzyme) Reaction Oxidation Reaction (Proceeds) CO->Reaction NoReaction Reaction Blocked CO->NoReaction Chol Cholesterol (Substrate) Chol->CO Binds to Active Site CS Cholesteryl Sulfate (Inhibitor) CS->CO Competitively Binds to Active Site

Caption: Competitive inhibition of cholesterol oxidase by cholesteryl sulfate.

Protocol 1: Enzymatic Removal of Cholesteryl Sulfate

This protocol uses Steroid Sulfatase (STS) to hydrolyze cholesteryl sulfate into cholesterol prior to performing the colorimetric assay.

Workflow Diagram:

G Sample Sample containing Cholesterol and Cholesteryl Sulfate AddSTS Add Steroid Sulfatase (STS) + Incubation Buffer Sample->AddSTS Incubate Incubate (e.g., 37°C, 1-2 hours) AddSTS->Incubate HeatInactivate Heat Inactivate STS (e.g., 70°C, 10 min) Incubate->HeatInactivate Assay Perform Colorimetric Cholesterol Assay HeatInactivate->Assay

Caption: Workflow for enzymatic removal of cholesteryl sulfate using STS.

Methodology:

  • Sample Preparation: Prepare your biological sample (e.g., tissue homogenate, cell lysate) in a suitable buffer. It is recommended to run a parallel control sample without STS treatment to quantify the degree of interference.

  • Enzyme Reaction:

    • To 50 µL of your sample, add Steroid Sulfatase (STS, also known as Steryl-Sulfatase) to a final concentration of 0.1-1.0 U/mL. The optimal concentration should be determined empirically.

    • Ensure the buffer conditions are suitable for STS activity (typically a phosphate (B84403) or Tris buffer at neutral pH).

  • Incubation: Incubate the samples at 37°C for 1-2 hours. This allows the STS to convert cholesteryl sulfate to cholesterol.

  • Enzyme Inactivation (Optional but Recommended): Heat the samples at 70°C for 10 minutes to inactivate the STS enzyme. This prevents any potential unforeseen interactions with the assay reagents. Centrifuge briefly to pellet any precipitated protein.

  • Cholesterol Assay: Use the supernatant from the previous step as your sample in a standard colorimetric cholesterol assay kit, following the manufacturer's instructions.

  • Calculation: The cholesterol concentration in the STS-treated sample will represent the total of initial free cholesterol, cholesterol from esters, and cholesterol derived from cholesteryl sulfate. The difference in measured cholesterol between the treated and untreated samples represents the amount of cholesterol derived from cholesteryl sulfate.

Protocol 2: Sample Clean-up by Solid-Phase Extraction (SPE)

This protocol uses a silica-based SPE cartridge to separate cholesterol from the more polar cholesteryl sulfate.

Workflow Diagram:

G cluster_spe SPE Cartridge Steps Condition 1. Condition Column (e.g., Hexane) Load 2. Load Lipid Extract (in non-polar solvent) Condition->Load Wash 3. Wash (Elute) Interferents (e.g., Hexane (B92381)/Ether) [Cholesteryl Sulfate remains] Load->Wash Elute 4. Elute Cholesterol (e.g., Isopropanol (B130326)/Hexane) [Cholesteryl Sulfate is absent] Wash->Elute Drydown 5. Dry Eluate Elute->Drydown Reconstitute 6. Reconstitute in Assay-Compatible Buffer Drydown->Reconstitute Assay 7. Perform Assay Reconstitute->Assay

Caption: Workflow for removal of cholesteryl sulfate by solid-phase extraction.

Methodology:

  • Lipid Extraction: Perform a total lipid extraction from your sample using a standard method (e.g., Folch or Bligh-Dyer). Dry the lipid extract under a stream of nitrogen.

  • SPE Column Conditioning: Use a silica (B1680970) SPE cartridge (e.g., 100 mg). Pre-wash the column by passing 2 mL of hexane through it.[9] Do not allow the column to dry.

  • Sample Loading: Re-dissolve the dried lipid extract in a small volume (e.g., 200 µL) of a non-polar solvent like toluene (B28343) or hexane and load it onto the conditioned SPE column.[9][10]

  • Wash Step (Elution of Non-polar Lipids): If your sample contains very non-polar lipids like cholesteryl esters that you wish to remove, elute them first with 1-2 mL of hexane. Discard this fraction.

  • Elution of Cholesterol: Elute the cholesterol fraction using a solvent of intermediate polarity. A common choice is 8 mL of 30% isopropanol in hexane.[9] Cholesteryl sulfate, being more polar, will be retained on the silica column under these conditions. Collect this eluate.

  • Sample Preparation for Assay:

    • Dry the collected cholesterol fraction under nitrogen.

    • Reconstitute the dried lipids in a buffer compatible with your colorimetric assay kit (e.g., the assay buffer provided in the kit, which may contain a detergent to aid solubilization).[11]

  • Perform Assay: Use the reconstituted sample in your colorimetric cholesterol assay according to the manufacturer's protocol.

References

Technical Support Center: Optimizing Liposome Extrusion with Cholesteryl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing liposome (B1194612) extrusion, with a special focus on formulations containing cholesteryl sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of preparing liposomes with this charged cholesterol derivative. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the role of cholesteryl sulfate in liposome formulations?

Cholesteryl sulfate, as a derivative of cholesterol, plays a crucial role in modulating the physicochemical properties of the liposome bilayer.[1][2] Its primary functions include:

  • Increasing membrane stability: Similar to cholesterol, it enhances the mechanical rigidity of the lipid bilayer.[1][3]

  • Modulating fluidity and permeability: It can decrease the permeability of the bilayer to encapsulated hydrophilic molecules.[4][5]

  • Introducing negative surface charge: The sulfate group imparts a negative charge to the liposome surface, which can help prevent aggregation due to electrostatic repulsion.[6][7]

Q2: How does cholesteryl sulfate differ from cholesterol in liposome formulations?

The primary difference is the negatively charged sulfate group in cholesteryl sulfate. This introduces electrostatic considerations into your formulation. While cholesterol is a neutral lipid that modulates membrane fluidity, cholesteryl sulfate adds a surface charge, which can influence interactions with other formulation components, encapsulated drugs, and biological systems.

Q3: What are the ideal storage conditions for liposomes containing cholesteryl sulfate?

For long-term stability, liposome formulations should typically be stored at 4°C.[7] It is also crucial to protect the liposomes from light and oxygen to prevent lipid peroxidation.[7] Freezing at -20°C or lower can be an option, but may require the use of cryoprotectants to prevent damage during freeze-thaw cycles.[7]

Q4: Can I use cholesteryl sulfate in combination with other charged lipids?

Yes, but it requires careful consideration of the overall surface charge and potential interactions. Combining cholesteryl sulfate with other anionic lipids will increase the net negative charge, which could enhance stability against aggregation but may also affect drug loading and release. Combining it with cationic lipids could lead to complex formation and instability, so this should be approached with caution and thorough characterization.

Troubleshooting Guides

This section addresses common issues encountered during the extrusion of liposomes containing cholesteryl sulfate.

Problem 1: High back pressure or inability to extrude the liposome suspension.
  • Possible Cause 1: Extrusion temperature is below the lipid phase transition temperature (Tm).

    • Solution: Ensure the extrusion is performed at a temperature above the Tm of all lipid components in your formulation.[6][8] For lipids with high Tm, the extruder and syringe assembly should be pre-heated.[9]

  • Possible Cause 2: Lipid concentration is too high.

    • Solution: High lipid concentrations increase the viscosity of the suspension, leading to higher back pressure.[10] Try reducing the total lipid concentration. Generally, phospholipid concentrations should be less than 20 mg/ml for manual extrusion.[10]

  • Possible Cause 3: Inappropriate membrane pore size progression.

    • Solution: If you are using a small pore size membrane (e.g., 100 nm), it can be beneficial to first extrude the suspension through a larger pore size membrane (e.g., 400 nm or 200 nm).[8][9] This helps to gradually reduce the size of multilamellar vesicles (MLVs) and prevents clogging of the smaller pore membrane.[8]

  • Possible Cause 4: Aggregation of liposomes due to divalent cations.

    • Solution: The negative charge from cholesteryl sulfate can interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in your buffer, leading to aggregation.[7] Consider using a buffer without divalent cations or adding a chelating agent like EDTA.[7]

Problem 2: Liposome size is larger than the membrane pore size or shows a high polydispersity index (PDI).
  • Possible Cause 1: Insufficient number of extrusion cycles.

    • Solution: A sufficient number of passes through the extruder membrane is necessary to achieve a homogenous size distribution.[6][11] An odd number of passes (e.g., 11-21 times) is often recommended to ensure the entire sample is processed through the final membrane.[6]

  • Possible Cause 2: Membrane rupture or improper assembly of the extruder.

    • Solution: Disassemble the extruder and inspect the membrane for any damage. Ensure the filter supports and O-rings are correctly placed to prevent any leakage or bypassing of the membrane.

  • Possible Cause 3: High extrusion pressure or flow rate.

    • Solution: While counterintuitive, a very high flow rate can negatively impact size homogeneity.[7][11] For larger pore sizes (e.g., 400 nm), a lower pressure is recommended to allow vesicles to elongate and form more homogeneous liposomes.[12] For smaller pore sizes (<100 nm), a higher pressure may be needed.[12] It is important to optimize the pressure for your specific formulation.

Problem 3: Low encapsulation efficiency of the drug.
  • Possible Cause 1: Passive loading of a hydrophilic drug.

    • Solution: Passive entrapment of hydrophilic drugs often results in low encapsulation efficiency.[7] Consider using active loading methods, such as creating a pH or ion gradient, which can significantly improve encapsulation.[7]

  • Possible Cause 2: Drug leakage during extrusion.

    • Solution: The high pressure and shear forces during extrusion can sometimes cause leakage of the encapsulated drug. Optimizing the number of passes and the extrusion pressure can help minimize this.

  • Possible Cause 3: Electrostatic repulsion between the drug and cholesteryl sulfate.

    • Solution: If your drug is negatively charged, it may be repelled by the negatively charged surface of the liposomes containing cholesteryl sulfate. This can be addressed by adjusting the pH of the buffer to alter the charge of the drug or by using a different loading method.

Quantitative Data Summary

The following tables provide a summary of how different parameters can affect the final liposome characteristics.

Table 1: Effect of Extrusion Parameters on Liposome Size and Polydispersity Index (PDI)

ParameterVariationEffect on Liposome SizeEffect on PDIReference(s)
Membrane Pore Size Decreasing (e.g., 400 nm to 100 nm)DecreasesDecreases (more homogenous)[7][11]
Number of Passes Increasing (e.g., 3 to 11)Generally decreases and stabilizesDecreases[6][11]
Extrusion Pressure/Flow Rate IncreasingCan decrease size, but may increase PDI if too highCan be negatively impacted if not optimal[7][11][12]
Extrusion Temperature Increasing above TmLimited effect on final sizeLimited effect[7][11]

Table 2: Influence of Cholesteryl Sulfate Concentration on Liposome Properties (Hypothesized)

Cholesteryl Sulfate (mol%)Expected Effect on SizeExpected Effect on Zeta PotentialExpected Effect on Stability
Low (1-5%) Minimal changeNegative shiftIncreased stability against aggregation
Moderate (5-15%) Potential slight increaseMore negativeFurther increase in stability
High (>15%) May significantly increase sizeHighly negativeMay lead to formulation challenges

Experimental Protocols

Protocol 1: Preparation of Liposomes with Cholesteryl Sulfate by Thin-Film Hydration and Extrusion
  • Lipid Film Preparation:

    • Co-dissolve the desired lipids, including cholesteryl sulfate, in an appropriate organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[13][14]

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.[13][14]

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[13]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES). The buffer should be pre-heated to a temperature above the Tm of the lipids.

    • Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.[8]

  • (Optional) Freeze-Thaw Cycles:

    • To increase the efficiency of entrapping water-soluble compounds, subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the sample in a dry ice/ethanol bath and a warm water bath.[9]

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm), ensuring all components are clean.[6]

    • Equilibrate the extruder to a temperature above the lipid Tm.[6]

    • Load the MLV suspension into one of the extruder's syringes.[6]

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[6]

    • The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.[6]

  • Characterization:

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).[7]

    • Determine the zeta potential to confirm the surface charge.

    • Assess the encapsulation efficiency using appropriate analytical techniques.[7]

Visualizations

Liposome_Extrusion_Workflow prep Lipid Film Preparation hydration Hydration of Lipid Film (forms MLVs) prep->hydration Add Aqueous Buffer freeze_thaw Optional: Freeze-Thaw Cycles hydration->freeze_thaw Enhance Hydration extrusion Extrusion hydration->extrusion freeze_thaw->extrusion Process MLVs char Characterization (Size, PDI, Zeta Potential) extrusion->char Final Liposomes

Caption: Workflow for liposome preparation using the extrusion method.

Troubleshooting_High_Pressure start High Back Pressure During Extrusion q1 Is Temperature > Tm? start->q1 s1 Increase Temperature q1->s1 No q2 Is Lipid Concentration > 20 mg/ml? q1->q2 Yes s1->q2 s2 Dilute Suspension q2->s2 Yes q3 Using Small Pore Size Directly? q2->q3 No s2->q3 s3 Pre-extrude with Larger Pore q3->s3 Yes q4 Buffer Contains Divalent Cations? q3->q4 No s3->q4 s4 Use Cation-Free Buffer or Add EDTA q4->s4 Yes end Problem Resolved q4->end No s4->end

Caption: Decision tree for troubleshooting high back pressure during extrusion.

References

Technical Support Center: Quantifying Cholesteryl Sulfate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of cholesteryl sulfate (B86663) (CS) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for accurate and reproducible measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying cholesteryl sulfate?

A1: The main analytical techniques for quantifying cholesteryl sulfate are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and specificity, allowing for the direct analysis of the intact molecule.[1] GC-MS typically requires a more involved sample preparation, including deconjugation (solvolysis) and derivatization, but offers high chromatographic resolution.[2][3] Enzymatic assays provide a simpler, high-throughput alternative but may have limitations in specificity.[4][5]

Q2: Why is an internal standard crucial for accurate quantification?

A2: An internal standard (IS) is essential to correct for variability during sample preparation and analysis.[6] Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can fluctuate between samples. A suitable IS, ideally a stable isotope-labeled version of the analyte (e.g., deuterated cholesteryl sulfate), is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the workflow.[7][8] By monitoring the ratio of the analyte signal to the IS signal, accurate and precise quantification can be achieved. Beta-sitosteryl sulfate has also been used as an internal standard.[9]

Q3: What are "matrix effects" and how can I mitigate them in LC-MS/MS analysis?

A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[10] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[11]

Mitigation Strategies:

  • Effective Sample Preparation: Use techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[12]

  • Chromatographic Separation: Optimize the LC method to separate cholesteryl sulfate from matrix components that cause ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[13]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11]

  • Change Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[13]

Q4: My cholesteryl sulfate peak is tailing in my LC-MS chromatogram. What could be the cause?

A4: Peak tailing can be caused by several factors:[7][14]

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Ensure the mobile phase pH is appropriate.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample.

  • Column Contamination: A buildup of contaminants on the guard or analytical column can affect peak shape. Flush the column with a strong solvent or replace it if necessary.

  • Extra-column Effects: Issues with tubing, fittings, or the detector flow cell can contribute to peak tailing.

Q5: How should I store my biological samples to ensure the stability of cholesteryl sulfate?

A5: Proper sample storage is critical to prevent the degradation of cholesteryl sulfate. For long-term storage, it is recommended to store plasma and serum samples at -80°C.[15][16] Avoid repeated freeze-thaw cycles, as this can lead to analyte degradation.[16] When samples are thawed for analysis, they should be kept on ice or at 4°C to minimize enzymatic activity.[16]

Troubleshooting Guides

LC-MS/MS Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Low or No Signal 1. Poor Ionization: Cholesteryl sulfate may not be ionizing efficiently in the MS source. 2. Matrix Suppression: Co-eluting matrix components are suppressing the analyte signal.[10] 3. Analyte Degradation: The sample may have degraded during storage or preparation.[16] 4. Incorrect MS/MS Transition: The precursor and product ion masses are not set correctly.1. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive like ammonium (B1175870) acetate (B1210297) to enhance adduct formation. 2. Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[12][13] 3. Ensure proper sample storage and handling procedures are followed. 4. Verify the m/z values for the precursor and product ions by infusing a standard solution of cholesteryl sulfate.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Issues: Column contamination, degradation, or void formation.[7][14] 2. Inappropriate Sample Solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.[10] 3. Mobile Phase Problems: Incorrect pH, buffer concentration, or contamination.1. Flush the column with a strong solvent, replace the guard column, or replace the analytical column.[17] 2. Dissolve the sample in the initial mobile phase or a weaker solvent.[10] 3. Prepare fresh mobile phase, ensuring the correct composition and pH.
Inconsistent Retention Time 1. LC System Leak: A leak in the HPLC system can cause pressure fluctuations and retention time shifts.[18] 2. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components. 3. Column Temperature Fluctuations: Inconsistent column temperature.1. Check all fittings and connections for leaks.[18] 2. Ensure mobile phase components are accurately measured and well-mixed. Use a mobile phase degasser. 3. Use a column oven to maintain a stable temperature.
High Background Noise 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents or additives.[1] 2. Dirty Ion Source: Contamination buildup on the ion source components. 3. Carryover: Residual sample from the previous injection.1. Use high-purity, LC-MS grade solvents and reagents.[1] 2. Clean the ion source according to the manufacturer's instructions. 3. Implement a robust wash method for the autosampler and injection port.
GC-MS Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Incomplete Derivatization 1. Presence of Moisture: Silylation reagents are highly sensitive to moisture.[2] 2. Suboptimal Reaction Conditions: Incorrect temperature or reaction time.[2] 3. Insufficient Reagent: Not enough derivatizing agent for the amount of analyte.1. Ensure all glassware, solvents, and the sample extract are completely dry. Work under an inert atmosphere (e.g., nitrogen) if possible.[2] 2. Optimize the reaction temperature (typically 60-80°C) and time (usually 30-60 minutes).[2] 3. Use a molar excess of the silylating reagent.
Multiple Peaks for Cholesteryl Sulfate 1. Incomplete Solvolysis: Not all of the cholesteryl sulfate has been cleaved to cholesterol. 2. Formation of Byproducts: Side reactions during derivatization.1. Ensure the solvolysis step is complete by optimizing the reaction time and conditions. 2. Optimize derivatization conditions. Consider using a different derivatizing agent.
Poor Peak Shape 1. Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the column can cause peak tailing.[2] 2. Column Contamination: Buildup of non-volatile material on the column.1. Use a deactivated injector liner. Consider silanizing the liner and any glassware.[2] 2. Bake out the column at a high temperature (within the column's limits). If this doesn't work, trim the front end of the column or replace it.
Enzymatic Assay Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
High Background Signal 1. Peroxide Contamination: Some solvents used for extraction can contain peroxides that interfere with the assay.[5] 2. Reagent Instability: Degradation of assay reagents.1. Pretreat the reaction solution with catalase to remove endogenous peroxides.[5] 2. Prepare fresh reagents and store them according to the manufacturer's instructions.
Low Signal or Underestimation of Concentration 1. Incomplete Hydrolysis of Cholesteryl Sulfate: The cholesterol esterase may not be completely converting cholesteryl sulfate to cholesterol.[5] 2. Interfering Substances: Presence of reducing agents (e.g., ascorbic acid) or high concentrations of bilirubin (B190676) or lipids in the sample.[4]1. Ensure the activity of the cholesterol esterase is sufficient and optimize the incubation time.[5] 2. Include a sample blank to correct for background absorbance. If interference is severe, consider a sample cleanup step prior to the assay.
Poor Reproducibility 1. Inconsistent Pipetting: Inaccurate dispensing of samples or reagents. 2. Temperature Fluctuations: Inconsistent incubation temperature.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled incubator or water bath for the enzymatic reaction.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies for the analysis of cholesteryl sulfate.

Table 1: Comparison of Analytical Methods for Cholesteryl Sulfate Quantification

Method Limit of Quantification (LOQ) Precision (CV%) Recovery (%) Reference(s)
LC-MS/MS1 - 80 ng/mL< 10%> 85%[19][20]
GC-MS0.2 µmol/L4 - 9%Not Reported[8]
Enzymatic AssayDependent on kit and sampleVariesVaries[5][21]

Table 2: Recovery of Cholesteryl Sulfate with Different Extraction Methods

Extraction Method Biological Matrix Recovery (%) Reference(s)
Butanol ExtractionSerumNot explicitly stated, but method showed good accuracy[8]
Solid-Phase Extraction (C18)Serum> 85%[20]

Experimental Protocols

Detailed Protocol for Cholesteryl Sulfate Quantification by LC-MS/MS

This protocol is a general guideline and may require optimization for specific instruments and biological matrices.

  • Internal Standard Spiking: To 100 µL of serum or plasma, add 10 µL of a deuterated cholesteryl sulfate internal standard solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.

  • LC-MS/MS Analysis:

    • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

    • Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute cholesteryl sulfate, and then return to initial conditions for re-equilibration.

    • MS Detection: Use electrospray ionization (ESI) in negative ion mode. Monitor the specific precursor-to-product ion transition for cholesteryl sulfate and its deuterated internal standard.

Detailed Protocol for Cholesteryl Sulfate Quantification by GC-MS

This protocol involves deconjugation and derivatization steps.

  • Internal Standard Spiking: To 200 µL of serum or plasma, add a known amount of deuterated cholesteryl sulfate internal standard.

  • Extraction: Perform a liquid-liquid extraction using a solvent like butanol.[8]

  • Solvolysis (Deconjugation):

    • Evaporate the extract to dryness.

    • Add a solvolysis solution (e.g., acidified ethyl acetate) and incubate to cleave the sulfate group, yielding free cholesterol.

  • Purification: Purify the resulting cholesterol using solid-phase extraction (SPE) or thin-layer chromatography (TLC).[8]

  • Derivatization (Silylation):

    • Evaporate the purified extract to dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).[2]

    • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ether of cholesterol.[2]

  • GC-MS Analysis:

    • GC Column: A nonpolar column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.

    • MS Detection: Use electron ionization (EI) and monitor the characteristic ions for the TMS-cholesterol derivative and its deuterated counterpart.

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Serum) is_spike Spike with Internal Standard start->is_spike precipitation Protein Precipitation is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: LC-MS/MS workflow for cholesteryl sulfate quantification.

troubleshooting_low_signal start Low or No Signal for Cholesteryl Sulfate check_ms Check MS Performance with Standard Infusion start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_lc Investigate LC & Sample Prep ms_ok->check_lc Yes optimize_ms Optimize MS Source Parameters & Check Transitions ms_ok->optimize_ms No matrix_effects Evaluate Matrix Effects check_lc->matrix_effects sample_degradation Check Sample Integrity check_lc->sample_degradation improve_cleanup Improve Sample Cleanup matrix_effects->improve_cleanup use_sil_is Use Stable Isotope-Labeled IS matrix_effects->use_sil_is check_storage Review Storage & Handling sample_degradation->check_storage

Caption: Troubleshooting low signal in LC-MS/MS analysis.

gcms_derivatization_workflow start Purified Cholesteryl Sulfate Extract solvolysis Solvolysis (Deconjugation) start->solvolysis purification Purification of Cholesterol solvolysis->purification drying1 Dry Down purification->drying1 derivatization Silylation (e.g., with BSTFA) drying1->derivatization drying2 Dry Down derivatization->drying2 reconstitution Reconstitute in GC-compatible solvent drying2->reconstitution gcms_analysis GC-MS Analysis reconstitution->gcms_analysis

Caption: GC-MS sample preparation for cholesteryl sulfate.

References

quality control and purity assessment of commercial cholesteryl sulfate sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of commercial cholesteryl sulfate (B86663) sodium.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for commercial cholesteryl sulfate sodium?

A1: The purity of commercial this compound typically ranges from ≥95% to >99%.[1][] Purity is commonly assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[5][6]

Q2: How should I store this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations are as follows:

  • Solid Form: Store as a crystalline solid at -20°C for long-term stability, which can be for four years or more.[1][5]

  • In Solvent: For stock solutions, store at -80°C for up to one year or at -20°C for one month.[7][8] It is often recommended to store solutions under an inert gas like nitrogen to prevent degradation.[1][7]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][5] Solubility in DMSO is approximately 4.89-10 mg/mL, and in DMF, it is around 20 mg/mL.[5][8] It is also soluble in a chloroform-methanol (1:1) mixture.[3] For aqueous solutions, co-solvents are typically required.

Q4: Is this compound stable in solution?

A4: While stock solutions can be stored for short periods at low temperatures, it is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure maximum stability and efficacy.[7][8] If precipitation occurs upon storage, gentle heating and/or sonication may be used to re-dissolve the compound.[7]

Troubleshooting Guide

Issue 1: The compound will not dissolve or precipitates out of solution.

  • Question: I am having difficulty dissolving my this compound in an aqueous buffer for cell culture experiments. What can I do?

  • Answer: Direct dissolution in aqueous buffers is often challenging.

    • Prepare a Concentrated Stock in Organic Solvent: First, dissolve the this compound in a minimal amount of a compatible organic solvent like DMSO.[1][8]

    • Use Co-solvents: For in vivo or in vitro aqueous preparations, a sequential addition of co-solvents is effective. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Always add solvents one by one, ensuring the solution is clear before adding the next.[8]

    • Apply Gentle Heat/Sonication: If precipitation or phase separation still occurs, gentle heating and/or sonication can aid dissolution.[7][8] Be cautious with prolonged sonication as it may risk degrading the compound.[4]

    • Check pH: The solubility of related compounds can be pH-dependent. While less critical for the sodium salt, ensuring your final buffer pH is neutral to alkaline can prevent stability issues.[4]

Issue 2: I am seeing inconsistent or unexpected results in my biological assays.

  • Question: My experimental results vary between different batches of this compound or even within the same batch over time. How can I troubleshoot this?

  • Answer: Inconsistent results can stem from compound purity, stability, or experimental variability.

    • Verify Purity: Do not rely solely on the supplier's specifications. It is good practice to verify the purity of each new batch using a simple method like TLC or a more quantitative one like HPLC (see protocols below). Impurities can have off-target effects.[4]

    • Assess for Degradation: If a stock solution has been stored for some time, consider re-analyzing its purity. Degradation can lead to a lower effective concentration and the presence of confounding byproducts.

    • Prepare Fresh Solutions: As a best practice, always prepare the final working solution fresh from a recently prepared stock solution for each experiment to minimize variability.[7]

    • Use Proper Controls: Include both positive and negative controls in your experiments. This helps differentiate between issues with the compound and other experimental factors.[9]

Issue 3: My analytical characterization data (e.g., HPLC, MS) looks noisy or shows unexpected peaks.

  • Question: When analyzing my this compound sample via HPLC-MS, I see multiple peaks or a high baseline. What could be the cause?

  • Answer: This can be due to sample contamination, improper sample preparation, or issues with the analytical method itself.

    • Check Solvents and Glassware: Ensure all solvents are HPLC or MS-grade and that glassware is scrupulously clean to avoid introducing contaminants.

    • Proper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Incomplete dissolution can cause column blockage and noisy signals.

    • Method Optimization: The mobile phase composition is critical. For reverse-phase HPLC, a gradient of acetonitrile (B52724) and water or methanol (B129727) and water is common.[10][11] The presence of a small amount of an additive may be necessary to improve peak shape.

    • Mass Spectrometry Settings: In MS/MS analysis, look for the characteristic loss of the sulfate group (m/z 97) as a diagnostic marker to confirm the identity of your peak of interest versus impurities.[12]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₂₇H₄₅NaO₄S[1][3]
Molecular Weight ~488.7 g/mol [1][5]
Appearance White to off-white crystalline solid[13][14]
Purity (Typical) ≥95% to >99%[1][][3]

Table 2: Storage and Solubility

ConditionRecommended ProtocolSource(s)
Long-Term Storage (Solid) -20°C (stable for ≥4 years)[1][15]
Stock Solution Storage -80°C (up to 6 months - 1 year)[7][8]
Solubility in DMSO ~5 - 10 mg/mL[5][8]
Solubility in DMF ~20 mg/mL[5]
In Vivo Formulation 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Principle: This method separates this compound from potential impurities based on their differential partitioning between a stationary phase and a mobile phase.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (e.g., 83:17 v/v) can be effective.[10] A gradient elution may be required for complex impurity profiles.

  • Flow Rate: 1.0 - 1.5 mL/min.[10]

  • Detection:

    • UV detection at a low wavelength, such as 205 nm.[10][16]

    • ELSD can be used as a universal detector for non-chromophoric impurities.[17]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject 10-20 µL of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Protocol 2: Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This highly sensitive and specific method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer to confirm the identity and quantify cholesteryl sulfate.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[18]

  • Chromatography: Use the HPLC conditions described in Protocol 1 or a UPLC equivalent for faster analysis.

  • Mass Spectrometry:

    • Ionization Mode: ESI in negative mode.[18]

    • Parent Ion: Monitor the deprotonated molecule [M-Na]⁻.

    • MS/MS Fragmentation: A key diagnostic is the fragmentation of the parent ion to produce a characteristic product ion at m/z 97, corresponding to [SO₃]⁻ or [HSO₄]⁻.[12][19]

  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) in the mobile phase.

  • Analysis: Inject the sample and monitor for the specific parent-to-daughter ion transition. The presence of this transition at the correct retention time confirms the compound's identity.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the compound.

  • Instrumentation: NMR spectrometer (e.g., 500 or 600 MHz).[20][21]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆.

  • Analysis: Acquire the ¹H NMR spectrum. The resulting spectrum should be compared to a reference spectrum or known chemical shifts for cholesteryl sulfate to confirm the structure. Key signals include the characteristic peaks of the cholesterol steroid backbone and the absence of significant impurity signals.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_workflow Quality Control Workflow cluster_purity Purity Methods cluster_identity Identity Methods n1 Receive Commercial This compound n2 Review Supplier CoA n1->n2 n3 Prepare Stock Solution (e.g., in DMSO) n2->n3 n4 Purity Verification n3->n4 n5 Identity Confirmation n3->n5 p1 HPLC-UV/ELSD n4->p1 p2 TLC n4->p2 i1 LC-MS/MS n5->i1 i2 NMR n5->i2 n6 Proceed with Experiment n7 Troubleshoot or Contact Supplier p1->n6 If Pass p1->n7 If Fail p2->n6 If Pass p2->n7 If Fail i1->n6 If Pass i1->n7 If Fail i2->n6 If Pass i2->n7 If Fail

Caption: A typical workflow for the quality control of commercial this compound.

G cluster_pathway Cholesteryl Sulfate (CS) and SREBP2 Signaling cs Cholesteryl Sulfate (CS) npc2 NPC2 cs->npc2 Binds to srebp2_complex SREBP2 Complex (in ER) npc2->srebp2_complex Activates golgi Golgi Apparatus srebp2_complex->golgi Translocates to srebp2_active Active SREBP2 (Transcription Factor) golgi->srebp2_active Proteolytic Cleavage nucleus Nucleus srebp2_active->nucleus genes Cholesterol Biosynthesis Genes (e.g., HMGCS1, FDFT1) nucleus->genes Upregulates Transcription synthesis Increased Cholesterol Synthesis genes->synthesis G cluster_pathway Cholesteryl Sulfate (CS) and RORα/AMPK Signaling cs Cholesteryl Sulfate (CS) rora RORα (Retinoid-related Orphan Receptor α) cs->rora Binds to (Endogenous Ligand) ampk AMPK (AMP-activated protein kinase) rora->ampk Activates lxra LXRα (Liver X Receptor α) ampk->lxra Suppresses lipogenic_genes Lipogenic Gene Expression lxra->lipogenic_genes Promotes lipid_accumulation Reduced Hepatic Lipid Accumulation lipogenic_genes->lipid_accumulation Inhibition leads to

References

Technical Support Center: Cholesteryl Sulfate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cholesteryl sulfate (B86663). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to the impact of pH on cholesteryl sulfate's stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of cholesteryl sulfate in aqueous solutions at different pH values?

A1: Cholesteryl sulfate is an ester and its stability is pH-dependent. Generally, sulfate esters are relatively stable in the neutral pH range (approximately pH 4 to 9). However, its hydrolysis can be accelerated under strongly acidic (below pH 4) or strongly alkaline (above pH 9) conditions.[1] For long-term storage of cholesteryl sulfate solutions, it is advisable to maintain a pH within the neutral range and store at low temperatures to minimize degradation.

Q2: I am observing unexpected precipitation in my cholesteryl sulfate-containing lipid formulation. What could be the cause?

A2: Precipitation in lipid formulations containing cholesteryl sulfate can be influenced by several factors, including pH. In lipid mixtures, pH can affect the lamellar ordering, especially in the presence of fatty acids.[2] Changes in pH can alter the ionization state of other lipids in the formulation, leading to changes in intermolecular interactions and potentially causing cholesteryl sulfate to phase-separate or precipitate.[2] It is also crucial to consider the overall composition of your lipid mixture and the solvent system used.

Q3: Can pH affect the biological activity of cholesteryl sulfate?

A3: Yes, pH can significantly impact the biological activity of cholesteryl sulfate, primarily through its influence on enzymatic processes and its interaction with biological membranes and proteins. The enzymatic conversion of cholesteryl sulfate back to cholesterol is catalyzed by steroid sulfatase (STS), an enzyme with pH-dependent activity.[3][4] Furthermore, the interaction of cholesteryl sulfate with cell membranes and membrane-associated proteins can be influenced by the pH of the microenvironment, which can affect cellular signaling pathways.[5][6]

Q4: Are there any specific handling precautions I should take when working with cholesteryl sulfate?

A4: Yes, proper handling is crucial to ensure the integrity of your experiments. Cholesteryl sulfate should be stored as a solid at low temperatures (e.g., -20°C). When preparing solutions, use high-purity solvents and buffer systems to control the pH. Avoid repeated freeze-thaw cycles of solutions, as this can affect the stability of lipid formulations. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays involving cholesteryl sulfate.
  • Possible Cause 1: Degradation of cholesteryl sulfate in culture medium.

    • Troubleshooting: The pH of cell culture medium can shift during incubation. Monitor the pH of your medium throughout the experiment. Prepare fresh cholesteryl sulfate stock solutions in a suitable, stable buffer before diluting into the culture medium. Consider performing a stability study of cholesteryl sulfate in your specific culture medium under incubation conditions.

  • Possible Cause 2: Altered activity of steroid sulfatase at the experimental pH.

    • Troubleshooting: Be aware that cells can metabolize cholesteryl sulfate.[3] The activity of steroid sulfatase, which hydrolyzes cholesteryl sulfate, is pH-dependent.[7] If your experimental conditions involve a pH outside the optimal range for this enzyme, it could lead to altered levels of cholesteryl sulfate and cholesterol, impacting your results. Consider using inhibitors of steroid sulfatase if you need to maintain constant levels of cholesteryl sulfate.

  • Possible Cause 3: pH-dependent changes in the interaction of cholesteryl sulfate with cell membranes or receptors.

    • Troubleshooting: The charge and conformation of both cholesteryl sulfate and its interacting partners (lipids, proteins) can be affected by pH.[5] This can alter its localization in the cell membrane and its ability to participate in signaling events.[6] Ensure your experimental pH is tightly controlled and consider investigating the effects of slight pH variations on your specific cellular response.

Issue 2: Degradation of cholesteryl sulfate observed during analytical quantification (e.g., HPLC).
  • Possible Cause 1: Hydrolysis during sample preparation.

    • Troubleshooting: If your sample preparation involves acidic or basic steps, minimize the exposure time and temperature to reduce the risk of hydrolysis. Neutralize the sample as quickly as possible.

  • Possible Cause 2: On-column degradation.

    • Troubleshooting: The mobile phase pH can influence the stability of cholesteryl sulfate during HPLC analysis. Ensure the mobile phase is buffered within a stable pH range (typically 4-9). Use a high-quality column and check for any potential catalytic activity of the stationary phase.

  • Possible Cause 3: Inappropriate storage of analytical samples.

    • Troubleshooting: Store your prepared samples at low temperatures and protected from light until analysis to prevent degradation.[3]

Data Presentation

Table 1: Summary of pH Effects on Cholesteryl Sulfate

ParameterpH ConditionEffectReference(s)
Chemical Stability Strongly Acidic (<4)Increased rate of hydrolysis[1]
Neutral (4-9)Relatively stable[1]
Strongly Alkaline (>9)Increased rate of hydrolysis[1]
Biological Activity Varies (Enzyme-dependent)Activity of steroid sulfatase is pH-dependent[4][7]
Membrane Interaction Neutral vs. AcidicCan influence lipid ordering in mixed lipid systems[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Cholesteryl Sulfate to Assess pH Stability

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of cholesteryl sulfate under various pH conditions.[8]

Materials:

  • Cholesteryl sulfate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • C18 HPLC column

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of cholesteryl sulfate (e.g., 1 mg/mL) in a suitable organic solvent like methanol or a mixture of methanol and chloroform.

  • Stress Conditions:

    • Acidic Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.

    • Alkaline Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.

    • Neutral Condition: Add an aliquot of the stock solution to PBS (pH 7.4).

    • Control: Prepare a control sample by diluting the stock solution in the mobile phase.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching: At each time point, withdraw an aliquot from each stress condition and immediately neutralize the acidic and basic samples. For example, add an equimolar amount of NaOH to the acidic samples and HCl to the basic samples.

  • HPLC Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method. A C18 column is commonly used for steroid analysis.[9][10]

    • The mobile phase could consist of a gradient of acetonitrile and water.

    • Detection can be performed using a UV detector (around 205-210 nm for the sulfate group) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity for non-chromophoric lipids.

  • Data Analysis:

    • Quantify the peak area of the intact cholesteryl sulfate at each time point for all conditions.

    • Calculate the percentage of degradation.

    • Identify and quantify any major degradation products. The primary degradation product of hydrolysis is cholesterol.[1]

Mandatory Visualizations

Cholesteryl_Sulfate_Metabolism_and_Signaling cluster_membrane Cell Membrane CS_ext Cholesteryl Sulfate (CS) CS_mem CS CS_ext->CS_mem Membrane TCR T-Cell Receptor (TCR) CS_mem->TCR RORa RORα CS_mem->RORa Activates [19] CS_intra CS CS_mem->CS_intra Transport Cholesterol Cholesterol CS_intra->Cholesterol Hydrolysis SREBP2 SREBP-2 Processing CS_intra->SREBP2 Suppresses Activation [10, 20] HMGCR HMG-CoA Reductase Degradation CS_intra->HMGCR Promotes Degradation [10, 20] STS Steroid Sulfatase (STS) (pH-dependent activity) CS_intra->STS Cholesterol->SREBP2 Feedback Inhibition

Caption: Cholesteryl Sulfate Metabolic and Signaling Pathways.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results Check_pH Check pH of Solutions (Medium, Buffers) Start->Check_pH Assess_Stability Assess CS Stability (Forced Degradation Study) Check_pH->Assess_Stability pH within expected range Optimize_Protocol Optimize Experimental Protocol Check_pH->Optimize_Protocol pH out of range Consider_Enzymatic_Activity Consider Steroid Sulfatase (STS) Activity Assess_Stability->Consider_Enzymatic_Activity CS is stable Assess_Stability->Optimize_Protocol CS is degrading Evaluate_Interactions Evaluate Potential pH-dependent Interactions Consider_Enzymatic_Activity->Evaluate_Interactions STS activity considered Evaluate_Interactions->Optimize_Protocol

Caption: Troubleshooting Workflow for Cholesteryl Sulfate Experiments.

References

overcoming delivery issues of cholesteryl sulfate to intracellular targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of cholesteryl sulfate (B86663) (CS) to intracellular targets.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering cholesteryl sulfate (CS) into cells?

A1: Cholesteryl sulfate is an amphipathic molecule, but its negatively charged sulfate group can hinder passive diffusion across the cell membrane. The primary challenges include overcoming this charge repulsion, ensuring stability of the delivery formulation, achieving sufficient intracellular concentration, and avoiding off-target effects due to CS's biological activity.[1] Delivery often requires carrier systems like liposomes or nanoparticles to facilitate cellular uptake.[2][3]

Q2: Which delivery vehicles are most effective for cholesteryl sulfate?

A2: Lipid-based nanoparticles and liposomes are the most commonly explored carriers for delivering sulfated steroids and other lipid-based molecules.[2][3] Liposomes can encapsulate CS within their lipid bilayer, while other nanoparticle formulations can be engineered for targeted delivery.[4][5] The choice depends on the target cell type, desired release kinetics, and experimental model (in vitro vs. in vivo).

Q3: My CS formulation appears unstable. What are common causes and solutions?

A3: Instability can arise from several factors:

  • Aggregation: Nanoparticle or liposomal formulations can aggregate over time. Ensure proper storage conditions, typically at 4°C or -20°C, and check for appropriate surface modifications (e.g., PEGylation) that enhance colloidal stability.[4][6]

  • Degradation: CS itself can be degraded by sulfatases present in serum-containing culture media.[7] Consider using serum-free media for the duration of the experiment or heat-inactivating the serum if compatible with your cell line.

  • Vehicle Leakage: The encapsulated CS may leak from the delivery vehicle. Optimizing the lipid composition of liposomes, for instance by including cholesterol, can increase bilayer rigidity and improve retention.[8]

Q4: How can I accurately quantify the amount of CS delivered into my cells?

A4: Quantifying intracellular CS requires sensitive and specific methods due to the small amounts typically delivered. The most robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish CS from other sterols.[9][10] Other methods include using radiolabeled CS (e.g., ³H-CS) followed by scintillation counting or, for qualitative visualization, using fluorescently tagged cholesterol analogs, though these may not perfectly mimic CS behavior.[11]

Q5: I'm observing unexpected changes in cellular cholesterol metabolism. Is this related to CS delivery?

A5: Yes, this is a known effect. Exogenously delivered CS can directly influence cellular cholesterol homeostasis. It has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, and suppress the proteolytic activation of SREBP2, a key transcription factor for cholesterol synthesis and uptake genes.[7][12] Therefore, it is crucial to include appropriate controls to distinguish the effects of CS from the effects of the delivery vehicle itself.

Troubleshooting Guides

Issue: Low Intracellular Concentration of Cholesteryl Sulfate

Low uptake is a frequent and multifaceted problem. This guide provides a systematic approach to identify and resolve the underlying cause.

Troubleshooting Decision Tree

Below is a logical workflow to diagnose potential issues with low intracellular CS levels.

G start Start: Low Intracellular CS Concentration Detected check_formulation 1. Verify Formulation Integrity start->check_formulation check_characterization Review Characterization Data: - Size (DLS) - Zeta Potential - Encapsulation Efficiency (%) check_formulation->check_characterization Assess is_formulation_ok Data within expected range? check_characterization->is_formulation_ok reformulate Action: Reformulate & Re-characterize Vehicle is_formulation_ok->reformulate No check_protocol 2. Review Experimental Protocol is_formulation_ok->check_protocol Yes reformulate->check_formulation Redo check_dose_time Check Incubation Parameters: - CS Concentration - Incubation Time - Cell Density check_protocol->check_dose_time is_protocol_ok Parameters optimal? check_dose_time->is_protocol_ok optimize_protocol Action: Optimize Dose, Time, or Cell Density is_protocol_ok->optimize_protocol No check_uptake 3. Investigate Cellular Uptake is_protocol_ok->check_uptake Yes optimize_protocol->check_protocol Redo check_viability Assess Cell Viability (e.g., MTT, Trypan Blue). High toxicity can halt uptake. check_uptake->check_viability is_viability_ok Viability >90%? check_viability->is_viability_ok reduce_toxicity Action: Lower Concentration or Use a More Biocompatible Vehicle is_viability_ok->reduce_toxicity No endocytosis_inhibitors Use Endocytosis Inhibitors (e.g., Filipin, Chlorpromazine) to identify uptake pathway. is_viability_ok->endocytosis_inhibitors Yes reduce_toxicity->check_uptake Redo end_success Problem Resolved endocytosis_inhibitors->end_success

Caption: Troubleshooting workflow for low intracellular CS delivery.

Troubleshooting Data Summary
Problem Potential Cause Recommended Action
Low Encapsulation Efficiency Suboptimal lipid composition; incorrect formulation method.Modify lipid ratios (e.g., adjust cholesterol content).[8] Verify parameters of the formulation technique (e.g., sonication time, extrusion pressure).
Vehicle Aggregation in Media High ionic strength of media; protein binding.Use PEGylated lipids in the formulation to provide a protective steric barrier.[13] Test formulation stability in the specific culture medium before adding to cells.
High Cell Toxicity Delivery vehicle is cytotoxic; CS concentration is too high.Perform a dose-response curve for the empty vehicle to determine its intrinsic toxicity. Reduce the concentration of the CS-loaded vehicle or shorten the incubation time.
Rapid Efflux of CS Cells actively export the molecule via transporters like ABC transporters.[14]Cool cells to 4°C during incubation to slow active transport processes. If possible, use specific inhibitors for known lipid transporters.
Inaccurate Quantification Method lacks sensitivity or specificity; interference from other lipids.Switch to a more robust method like LC-MS/MS.[9] Ensure proper sample preparation, including thorough washing to remove extracellular CS, and use an appropriate internal standard.[10][15]

Data Summaries & Experimental Protocols

Comparison of Common Delivery Vehicles

The selection of a delivery system is critical for experimental success. Below is a comparison of two widely used platforms.

Parameter Liposomes Polymeric Nanoparticles (e.g., PLGA) References
Core Composition Aqueous Core, Lipid BilayerSolid Polymer Matrix[3][4]
CS Loading Site Primarily within the lipid bilayerDispersed within the polymer matrix[8][16]
Typical Size Range 50 - 200 nm100 - 300 nm[3][17]
Typical Encapsulation Efficiency 70 - 90% (method dependent)60 - 85%[8][16]
Key Advantages Biocompatible; can deliver both hydrophilic and hydrophobic molecules; well-established formulation techniques.Tunable degradation and release profiles; high structural stability.[3][4]
Key Disadvantages Potential for premature leakage; lower stability compared to polymeric NPs.Potential for organic solvent residue; can induce inflammatory responses.[5][18]
General Experimental Workflow

The diagram below outlines the key steps for a typical experiment involving the formulation, delivery, and analysis of intracellular cholesteryl sulfate.

G cluster_prep Phase 1: Preparation & Characterization cluster_delivery Phase 2: Cellular Delivery cluster_analysis Phase 3: Analysis formulate 1. Formulate Vehicle (e.g., Liposome (B1194612) Extrusion) load_cs 2. Load Cholesteryl Sulfate formulate->load_cs purify 3. Purify Formulation (e.g., Dialysis, TFF) load_cs->purify characterize 4. Characterize Vehicle (Size, Zeta, Encapsulation) purify->characterize plate_cells 5. Plate Target Cells characterize->plate_cells Proceed if specs are met incubate 6. Incubate Cells with CS-Loaded Vehicle plate_cells->incubate wash 7. Wash Cells Thoroughly incubate->wash lyse 8. Harvest & Lyse Cells wash->lyse extract 9. Extract Lipids from Lysate lyse->extract quantify 10. Quantify Intracellular CS (e.g., LC-MS/MS) extract->quantify analyze 11. Analyze & Interpret Data quantify->analyze

Caption: Standard workflow for intracellular CS delivery experiments.

Protocol: Preparation of CS-Loaded Liposomes via Thin-Film Hydration

This protocol provides a standard method for creating CS-loaded liposomes suitable for in vitro cell culture experiments.

  • Lipid Film Preparation:

    • In a round-bottom flask, combine your chosen phospholipids (B1166683) (e.g., POPC or DSPC), cholesterol, and cholesteryl sulfate in a suitable molar ratio (e.g., 65:30:5). Including a PEGylated lipid (e.g., DSPE-PEG2000) at 1-5 mol% is recommended to improve stability.[8][13]

    • Dissolve the lipid mixture in a sufficient volume of an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature (Tc) of the primary phospholipid. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To create unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tc.

    • Pass the lipid suspension through the membrane 11-21 times. The resulting solution should appear more translucent.

  • Purification and Characterization:

    • Remove any unencapsulated CS by dialyzing the liposome suspension against fresh buffer or by using tangential flow filtration (TFF).

    • Characterize the final formulation for size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using zeta potential measurement.

    • Determine encapsulation efficiency by disrupting a known amount of liposomes with a solvent (e.g., methanol), quantifying the total CS via LC-MS/MS, and comparing it to the initial amount used.

Protocol: Quantification of Intracellular CS using LC-MS/MS
  • Sample Preparation:

    • After incubating cells with the CS-vehicle and washing thoroughly (3x with cold PBS), lyse the cells in a known volume of lysis buffer.

    • Collect an aliquot for protein quantification (e.g., BCA assay) to normalize the results.

    • To the remaining lysate, add an internal standard (e.g., deuterated CS or β-sitosteryl sulfate).[10][15]

  • Lipid Extraction:

    • Perform a liquid-liquid extraction. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water mixture.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Use a suitable column (e.g., C18) for separation.

    • Detection is typically achieved in negative ion mode, monitoring for the specific parent-to-fragment ion transition of CS.[9]

    • Quantify the amount of CS by comparing its peak area to that of the internal standard against a standard curve.

    • Normalize the final value to the total protein content of the cell lysate.

Associated Cellular Pathways

Impact of Exogenous CS on Cholesterol Homeostasis

Delivering CS to cells can perturb the tightly regulated network of cholesterol synthesis and uptake. The diagram below illustrates how exogenous CS can interfere with the SREBP2 pathway, a central regulator of cholesterol metabolism.[7][12]

G CS_delivery Exogenous CS Delivery (via Liposome/NP) CS_intracellular Increased Intracellular [Cholesteryl Sulfate] CS_delivery->CS_intracellular HMGCR HMG-CoA Reductase (Rate-limiting enzyme) CS_intracellular->HMGCR Promotes Degradation SREBP_complex SREBP2-SCAP Complex (in ER membrane) CS_intracellular->SREBP_complex Inhibits ER-to-Golgi Transport Chol_synthesis De Novo Cholesterol Synthesis HMGCR->Chol_synthesis Catalyzes SREBP_golgi SREBP2 Processing (in Golgi) SREBP_complex->SREBP_golgi Translocates when [Cholesterol] is low nSREBP Nuclear SREBP2 (Active Transcription Factor) SREBP_golgi->nSREBP Proteolytic Cleavage Target_genes Transcription of Target Genes (e.g., HMGCR, LDLR) nSREBP->Target_genes Activates Target_genes->HMGCR Upregulates Chol_uptake LDL-Cholesterol Uptake Target_genes->Chol_uptake Upregulates LDLR for

Caption: Simplified pathway showing inhibitory effects of CS on cholesterol regulation.

References

Validation & Comparative

Navigating the Analysis of Cholesteryl Sulfate: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of cholesteryl sulfate (B86663) is paramount for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of cholesteryl sulfate, supported by experimental data and detailed protocols to aid in analytical method development and selection.

The analysis of cholesteryl sulfate and related compounds presents unique challenges due to the inherent properties of the molecule. However, advancements in mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled sensitive and specific quantification in complex biological matrices. This guide will delve into the prevalent LC-MS/MS techniques, offering a comparative overview of their performance and methodologies.

Comparative Analysis of LC-MS/MS Methods for Cholesteryl Sulfate Quantification

The quantification of cholesteryl sulfate in biological samples, such as serum, is most commonly achieved using LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-abundance species. Below is a summary of key performance parameters from published methodologies.

ParameterMethod 1: Reversed-Phase LC-MS/MSMethod 2: Isotope Dilution GC-MS
Instrumentation Triple Quadrupole or Orbitrap MSGas Chromatograph-Mass Spectrometer
Ionization Mode Negative Ion Electrospray (ESI)Electron Ionization (EI) after derivatization
Precursor Ion (m/z) 465.3 [M-H]⁻458 (TMS derivative of cholesterol)
Product Ion(s) (m/z) 97 (HSO₄⁻), 369 ([M-SO₃-H]⁻)465 (TMS derivative of ²H₇-cholesterol)
Internal Standard d₇-Cholesteryl Sulfate²H₇-Cholesteryl Sulfate
Limit of Quantification (LOQ) 1 - 80 ng/mL[1][2]Not explicitly stated, but method shows good precision
Linearity (R²) > 0.99[1][2]Not explicitly stated, but uses a standard curve
Precision (%CV) < 10%[1][2]4% - 9%[3]
Sample Volume 300 µL serum[1][2]Not explicitly stated
Key Feature High-throughput, direct analysis of the intact molecule.Requires derivatization but is a specific and accurate method.

In-Depth Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and adapting these analytical techniques. Below are representative protocols for the LC-MS/MS analysis of cholesteryl sulfate.

Sample Preparation: Extraction of Cholesteryl Sulfate from Serum
  • Internal Standard Spiking: To a 300 µL serum sample, add a known amount of deuterated cholesteryl sulfate (d₇-cholesteryl sulfate) internal standard.[4]

  • Protein Precipitation & Extraction: Add a suitable organic solvent, such as butanol or methanol (B129727), to precipitate proteins and extract the lipids.[3][4]

  • Vortexing and Centrifugation: Vortex the sample vigorously to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted lipids.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase column, such as a C18, is typically used.[5][6]

    • Mobile Phase: A gradient elution with water and an organic solvent like methanol or acetonitrile, often with a modifier such as ammonium (B1175870) acetate, is employed.

    • Flow Rate: A flow rate suitable for the column dimensions is used.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used to generate the deprotonated molecule [M-H]⁻.[2]

    • MS/MS Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion of cholesteryl sulfate (m/z 465.3) is selected and fragmented. The resulting product ions, particularly the sulfate fragment at m/z 97, are monitored for quantification.[4]

    • Instrument Parameters: Key parameters such as capillary temperature, sheath gas flow, and collision energy are optimized to achieve the best signal intensity.[2]

Visualizing the Analytical Workflow

To better illustrate the process, the following diagram outlines the key steps in the LC-MS/MS analysis of cholesteryl sulfate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample Serum Sample Add_IS Add Internal Standard (d7-Cholesteryl Sulfate) Serum_Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Methanol) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Dry_Reconstitute Dry & Reconstitute Centrifuge->Dry_Reconstitute LC_Separation Reversed-Phase LC Separation Dry_Reconstitute->LC_Separation ESI Negative ESI LC_Separation->ESI MS_Analysis Tandem MS (MRM) Precursor: m/z 465.3 Product: m/z 97 ESI->MS_Analysis Quantification Quantification MS_Analysis->Quantification

Figure 1. Experimental workflow for the LC-MS/MS analysis of cholesteryl sulfate.

Alternative Approaches and Considerations

While LC-MS/MS is the predominant technique, other methods have been employed for the analysis of cholesteryl sulfate and related compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires solvolysis of the sulfate group and derivatization of the resulting cholesterol, typically to a trimethylsilyl (B98337) (TMS) ether, before analysis.[3] While it is a very specific and accurate method, the extensive sample preparation makes it less suitable for high-throughput applications compared to LC-MS/MS.

  • Positive Mode ESI of Cholesteryl Esters: For the analysis of cholesteryl esters, forming sodiated or lithiated adducts in positive ion mode ESI-MS/MS is a powerful strategy.[7][8] This approach induces a characteristic neutral loss of cholestane (B1235564) (NL 368.5), which can be used for class-specific quantification.[7][8][9] This is not directly applicable to cholesteryl sulfate, which is readily ionized in negative mode.

Conclusion

The mass spectrometry analysis of cholesteryl sulfate, particularly utilizing LC-MS/MS with electrospray ionization in negative mode, provides a robust, sensitive, and specific method for its quantification in biological matrices. The use of an isotope-labeled internal standard is crucial for achieving high accuracy and precision. While alternative methods like GC-MS exist, the direct analysis and high-throughput capabilities of LC-MS/MS make it the preferred choice for researchers in both academic and industrial settings. The provided protocols and comparative data serve as a valuable resource for establishing and optimizing the analysis of this important biomolecule.

References

A Comparative Guide to the Quantification of Cholesteryl Sulfate in Serum: LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cholesteryl sulfate (B86663) in serum is crucial for understanding its physiological roles and its implications in various diseases. This guide provides an objective comparison of the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this application against alternative methods, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.

Comparison of Quantitative Methods

The quantification of cholesteryl sulfate in serum can be approached through various analytical techniques. While LC-MS/MS is often considered the gold standard due to its high sensitivity and specificity, other methods offer different advantages. This section compares the performance of a validated LC-MS/MS method with an alternative, reverse-phase thin-layer chromatography (TLC) method.

Table 1: Performance Comparison of Cholesteryl Sulfate Quantification Methods

ParameterLC-MS/MS Method[1][2]Reverse-Phase TLC Method[3]
Principle Chromatographic separation followed by mass spectrometric detection of the intact molecule.Chromatographic separation followed by desulfation, and photodensitometric measurement of the resulting chromogen.
Linearity (R²) > 0.99[1][2]Not explicitly reported, but shown to distinguish between patient groups based on spot size and gradation.[3]
Limit of Quantification (LOQ) 1 - 80 ng/mL (for a panel of sulfated steroids)[1][2]Sufficient to detect elevated levels in patients with recessive X-linked ichthyosis (approximately 10 times higher than healthy subjects).[3]
Precision (CV%) Intra-day and between-day precision < 10%[1][2]Not explicitly reported.
Accuracy (Relative Error) < 10%[1][2]Not explicitly reported.
Sample Volume 300 µL of serum[1][2]1 mL of serum[3]
Throughput High-throughput capabilities.Lower throughput, more manual steps.
Specificity High, based on retention time and specific mass transitions.Lower, relies on chromatographic separation and chemical reaction.

Experimental Protocols

Detailed methodologies for the LC-MS/MS and reverse-phase TLC methods are provided below. These protocols are based on published and validated methods.

LC-MS/MS Method for Cholesteryl Sulfate Quantification[1][2]

This method allows for the simultaneous quantification of cholesteryl sulfate along with other sulfated steroids in human serum.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a Sep-Pak C18 cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Dilute 300 µL of serum with water and load it onto the conditioned cartridge.

  • Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.

  • Elute the sulfated steroids with 4 mL of methanol.

  • Evaporate the methanolic fraction to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile (B52724), and 0.25% ammonium (B1175870) hydroxide.

  • Centrifuge the reconstituted sample before injection into the LC-MS/MS system.

2. Liquid Chromatography

  • Column: Accucore Phenyl-X (100 × 2.1 mm, 2.6 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) (pH 7) in 85% water and 15% acetonitrile.

  • Mobile Phase B: 70% methanol and 30% acetonitrile (v/v).

  • Flow Rate and Gradient: A specific gradient elution program is used over a total run time of 11.8 minutes.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for cholesteryl sulfate and an internal standard. For cholesteryl sulfate, the precursor ion is m/z 465.2 and the product ion is m/z 96.9.[4]

  • Instrumentation: A triple quadrupole mass spectrometer is used.

Alternative Method: Reverse-Phase Thin-Layer Chromatography (TLC)[3]

This method provides a simpler, albeit less quantitative, approach for the determination of cholesteryl sulfate in serum.

1. Isolation of Sulfated Steroids

  • Utilize an octadecylsilane-bonded (C18) reverse-phase column for the initial isolation of sulfated steroids from 1 mL of serum.

2. Solvolysis (Desulfation)

  • Perform a solvolysis step to remove the sulfate group from cholesteryl sulfate.

3. Thin-Layer Chromatography

  • Spot the desulfated sample onto a C18 TLC plate.

  • Develop the plate using an appropriate solvent system.

  • Visualize the separated cholesterol by staining (e.g., with a reagent that produces a colored spot).

4. Measurement

  • Quantify the resulting chromogen using a photodensitometer to measure the intensity of the spot.

Visualizing the Workflow and Comparison

To better illustrate the processes and the comparative logic, the following diagrams are provided.

LC-MS/MS Workflow for Cholesteryl Sulfate Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Serum Serum Sample (300 µL) SPE Solid-Phase Extraction (C18) Serum->SPE Elution Elution of Sulfated Steroids SPE->Elution Drydown Evaporation Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Liquid Chromatography (Phenyl-X Column) Reconstitution->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Quant Quantification vs. Internal Standard MSMS->Quant

Caption: Workflow for quantifying serum cholesteryl sulfate using LC-MS/MS.

Comparison of Quantification Methods cluster_main Quantification of Cholesteryl Sulfate in Serum cluster_lcmsms LC-MS/MS cluster_tlc Reverse-Phase TLC Topic Quantification Method LCMSMS_Principle Direct detection of intact molecule Topic->LCMSMS_Principle TLC_Principle Indirect detection after desulfation Topic->TLC_Principle LCMSMS_Advantages High Sensitivity High Specificity High Throughput Quantitative LCMSMS_Disadvantages Requires expensive instrumentation Complex method development TLC_Advantages Simpler instrumentation Lower cost TLC_Disadvantages Lower Specificity Lower Throughput Semi-Quantitative More manual steps

Caption: Logical comparison of LC-MS/MS and Reverse-Phase TLC methods.

Conclusion

For the precise and accurate quantification of cholesteryl sulfate in serum, LC-MS/MS stands out as the superior method, offering high sensitivity, specificity, and throughput.[1][2] It is particularly well-suited for clinical research and drug development where reliable data is paramount. While alternative methods like reverse-phase TLC are simpler and less expensive, they are generally semi-quantitative and less specific, making them more suitable for qualitative assessments or screening for large differences in concentration, such as in the diagnosis of certain metabolic disorders.[3] The choice of method will ultimately depend on the specific research question, the required level of accuracy, and the available resources. Other analytical techniques for cholesterol and related molecules include gas chromatography-mass spectrometry (GC-MS) and various immunoassays, though these are less commonly applied directly to cholesteryl sulfate without prior chemical modification.[5][6]

References

A Comparative Guide to the Structural Elucidaion of Cholesteryl Sulfate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data of cholesteryl sulfate (B86663) and its precursor, cholesterol. The structural elucidation of cholesteryl sulfate is crucial for understanding its biological roles and for the development of related therapeutic agents. This document presents key quantitative NMR data, detailed experimental protocols, and visual aids to facilitate the analysis and interpretation of NMR spectra for these compounds.

Comparison of NMR Data: Cholesteryl Sulfate vs. Cholesterol

The primary difference between cholesterol and cholesteryl sulfate is the substitution of the 3β-hydroxyl group with a sulfate moiety. This modification significantly influences the chemical environment of nearby protons and carbons, leading to observable shifts in the NMR spectra. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for both compounds in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), allowing for a direct comparison.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO-d₆)

Atom No.Cholesterol δ (ppm)Cholesteryl Sulfate δ (ppm)Δδ (ppm)
33.253.84+0.59
2.182.37+0.19
2.352.37+0.02
65.335.28-0.05
180.650.650.00
190.990.96-0.03
210.910.90-0.01
260.840.840.00
270.850.84-0.01

Note: Data compiled from various sources and databases. Minor variations may be observed depending on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Comparison (DMSO-d₆)

Atom No.Cholesterol δ (ppm)Cholesteryl Sulfate δ (ppm)Δδ (ppm)
136.636.5-0.1
230.929.9-1.0
369.877.2+7.4
441.837.8-4.0
5141.2140.5-0.7
6121.1121.8+0.7
731.331.2-0.1
831.331.2-0.1
949.649.5-0.1
1035.935.8-0.1
1120.620.5-0.1
1239.239.1-0.1
1341.941.8-0.1
1456.256.1-0.1
1523.823.7-0.1
1627.827.7-0.1
1755.855.7-0.1
1811.711.70.0
1919.118.9-0.2
2035.335.2-0.1
2118.518.4-0.1
2235.735.6-0.1
2323.723.6-0.1
2438.838.7-0.1
2527.627.5-0.1
2622.322.30.0
2722.522.50.0

Note: Data compiled from various sources and databases. Minor variations may be observed depending on experimental conditions.

The most significant changes are observed for the carbons and protons in close proximity to the C-3 position, as expected. The C-3 carbon itself experiences a substantial downfield shift of approximately 7.4 ppm in cholesteryl sulfate due to the deshielding effect of the electronegative sulfate group. The attached H-3 proton also shows a significant downfield shift.

Experimental Protocols

A comprehensive structural elucidation of cholesteryl sulfate relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of cholesteryl sulfate for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette with a glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

  • ¹H NMR:

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -10 to 220 ppm.

    • Referencing: Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

  • 2D COSY (Correlation Spectroscopy):

    • Experiment: Gradient-enhanced COSY (e.g., cosygpqf).

    • Purpose: To identify proton-proton spin-spin couplings within the molecule.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-8 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Experiment: Gradient-enhanced HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3).

    • Purpose: To identify direct one-bond correlations between protons and carbons. This helps in assigning carbons directly attached to protons and distinguishing between CH, CH₂, and CH₃ groups.

    • Data Points: 1024 in F2, 256 in F1.

    • Number of Scans: 8-16 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Experiment: Gradient-enhanced HMBC (e.g., hmbcgplpndqf).

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 16-32 per increment.

Visualizing the Elucidation Workflow and Key Correlations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of cholesteryl sulfate using NMR and highlight the key HMBC correlations that confirm the position of the sulfate group.

workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample Cholesteryl Sulfate Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Tube Prepared NMR Sample H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Assign_H Assign ¹H Signals H1->Assign_H Assign_C Assign ¹³C Signals C13->Assign_C COSY->Assign_H HSQC->Assign_C Connect Establish Connectivity HMBC->Connect Assign_H->Connect Assign_C->Connect Structure Confirm Structure of Cholesteryl Sulfate Connect->Structure hmbc_correlations cluster_structure Key Structural Fragment of Cholesteryl Sulfate cluster_correlations Diagnostic HMBC Correlations Structure H3 H-3 (~3.84 ppm) C2 C-2 H3->C2 ³J C4 C-4 H3->C4 ³J C5 C-5 H3->C5 ⁴J (weak)

Cholesteryl Sulfate's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl sulfate (B86663) (CS), an abundant metabolite of cholesterol, is emerging as a critical regulator of gene expression across various physiological processes. Unlike its precursor cholesterol, CS exhibits distinct effects on cellular signaling and transcriptional regulation. This guide provides an objective comparison of cholesteryl sulfate's influence on gene expression, supported by experimental data, to aid researchers in their understanding and exploration of this multifaceted molecule.

Quantitative Data Summary

The following tables summarize the quantitative effects of cholesteryl sulfate on the expression of key genes compared to control treatments, as documented in peer-reviewed studies.

Table 1: Effect of Cholesteryl Sulfate on Genes Involved in Keratinocyte Differentiation

GeneCell TypeTreatmentFold Change vs. ControlExperimental MethodReference
Transglutaminase 1 (TGM1)Normal Human KeratinocytesCholesteryl SulfateInduction (dose and time-dependent)Northern Blotting[1]
Involucrin (B1238512) (IVL)Normal Human KeratinocytesCholesteryl Sulfate~2-3 fold increase (mRNA and protein)Northern Blotting, Western Blotting[2][3]
Involucrin (IVL)Normal Human KeratinocytesCholesterolNo effectNorthern Blotting, Western Blotting[2][3]
Filaggrin (FLG)Normal Human Epidermal KeratinocytesCholesteryl SulfateInductionNot specified[4]

Table 2: Effect of Cholesteryl Sulfate on Genes Involved in Cholesterol Homeostasis

Gene/Gene SetModel SystemTreatment ComparisonEffectExperimental MethodReference
SREBP2 Target Genes (Cholesterol & Sterol Biosynthesis)Mouse LiverAtorvastatin vs. Atorvastatin + Cholesteryl SulfateCS inhibits statin-induced expressionRNA-seq[5]
HMGCR (protein level)Huh-7 cellsCholesteryl Sulfate vs. ControlReduction via ubiquitin-dependent proteasomal degradationWestern Blot[5][6]

Table 3: Effect of Cholesteryl Sulfate on Genes Involved in Gluconeogenesis

Gene/Gene SetModel SystemTreatmentEffect on Gene ExpressionExperimental MethodReference
Gluconeogenic Genes (HNF4α targets)Mouse Liver, Cell CultureCholesteryl SulfateInhibitionNot specified[7]
Acetyl-CoA Synthetase (Acss)Mouse Liver, Cell CultureCholesteryl SulfateSuppressionNot specified[7]

Key Signaling Pathways Modulated by Cholesteryl Sulfate

Cholesteryl sulfate exerts its effects on gene expression through various signaling pathways. Here are diagrams illustrating some of the key mechanisms.

Cholesteryl_Sulfate_Keratinocyte_Signaling cluster_nucleus Nucleus CS Cholesteryl Sulfate PKC Protein Kinase C (PKC) CS->PKC activates RORa RORα CS->RORa binds & activates AP1 AP-1 Transcription Factors (Fra-1, Fra-2, JunD) PKC->AP1 increases levels of TGM1_Gene TGM1 Gene PKC->TGM1_Gene activates transcription IVL_Gene IVL Gene AP1->IVL_Gene activates transcription FLG_Gene FLG Gene RORa->FLG_Gene activates transcription Nucleus Nucleus

Caption: Cholesteryl sulfate signaling in keratinocyte differentiation.

Cholesteryl_Sulfate_Cholesterol_Homeostasis CS Cholesteryl Sulfate SREBP2_Processing SREBP-2 Proteolytic Activation (ER to Golgi) CS->SREBP2_Processing suppresses HMGCR_Degradation HMGCR Degradation CS->HMGCR_Degradation promotes Active_SREBP2 Active SREBP-2 (Transcription Factor) SREBP2_Processing->Active_SREBP2 leads to Cholesterol_Synthesis_Genes Cholesterol Synthesis & Uptake Genes Active_SREBP2->Cholesterol_Synthesis_Genes activates transcription HMGCR HMGCR Protein HMGCR_Degradation->HMGCR reduces

Caption: Cholesteryl sulfate's role in cholesterol homeostasis.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of cholesteryl sulfate on gene expression.

1. Cell Culture and Treatment

  • Cell Lines: Normal Human Keratinocytes (NHKs) and Huh-7 (human hepatoma) cells are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS). For experiments investigating cholesterol metabolism, lipid-deficient serum may be used.

  • Treatment: Cholesteryl sulfate is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control groups are treated with the vehicle (e.g., DMSO) or an alternative compound like cholesterol. Incubation times vary depending on the specific experiment, ranging from hours to days.[5][8]

2. RNA Extraction and Gene Expression Analysis

  • RNA Isolation: Total RNA is extracted from cultured cells using standard methods, such as commercially available kits (e.g., RNeasy Mini Kit).

  • Northern Blotting: This technique is used to determine the size and relative abundance of specific mRNA transcripts. Total RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the gene of interest.

  • Quantitative Real-Time PCR (qPCR): This method is used to quantify the expression levels of specific genes. RNA is first reverse-transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The amplification of DNA is monitored in real-time using a fluorescent dye.

  • RNA-Sequencing (RNA-Seq): For a global view of gene expression changes, RNA-seq is employed. This high-throughput sequencing method allows for the quantification of the entire transcriptome. The general workflow is as follows:

RNA_Seq_Workflow Cell_Culture Cell Culture & Treatment (e.g., with Cholesteryl Sulfate) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep Library Preparation (cDNA synthesis, adapter ligation) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Results Differentially Expressed Genes Data_Analysis->Results

Caption: A generalized workflow for an RNA-sequencing experiment.

3. Data Analysis for RNA-Seq

  • Read Alignment: The sequenced reads are aligned to a reference genome.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted.

  • Differential Expression Analysis: Statistical methods (e.g., DESeq2) are used to identify genes that are significantly up- or down-regulated between different treatment groups.[5]

This guide provides a snapshot of the current understanding of cholesteryl sulfate's effect on gene expression. The compiled data and illustrated pathways offer a foundation for further research into the therapeutic potential of modulating cholesteryl sulfate levels and its downstream targets.

References

A Comparative Guide to Cholesteryl Sulfate and Other Sterol Sulfates in Cellular Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of cholesteryl sulfate (B86663) and other key sterol sulfates, including dehydroepiandrosterone (B1670201) sulfate (DHEAS), pregnenolone (B344588) sulfate (PREGS), and estrone (B1671321) sulfate (E1S). The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

Sterol sulfates are a class of endogenous molecules derived from the sulfation of sterols. While structurally similar, these compounds exhibit a diverse range of biological activities, influencing processes from cell differentiation and membrane stability to neurotransmission and hormone regulation. Understanding their distinct and overlapping effects is crucial for elucidating their physiological roles and therapeutic potential. This guide focuses on a comparative analysis of cholesteryl sulfate against other prominent sterol sulfates.

Data Presentation

The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the biochemical and cellular effects of the selected sterol sulfates.

Table 1: Comparative Effects on Skin and Cellular Differentiation

ParameterCholesteryl SulfateDHEASPregnenolone SulfateEstrone Sulfate
Keratinocyte Differentiation Stimulates involucrin (B1238512) expression (2- to 3-fold increase)[1]Weak androgenic effects may influence skin biology[2]No direct data on keratinocyte differentiationCan be converted to active estrogens, influencing skin homeostasis
Regulation of Gene Expression Increases Fra-1, Fra-2, and Jun D mRNA levels in keratinocytes[2]Modulates gene expression via androgen and estrogen receptors after conversionModulates gene expression through neurotransmitter receptor signalingInfluences estrogen-responsive genes after conversion
Mechanism in Skin Activates Protein Kinase C (PKC) isoforms; Ligand for RORαPrecursor to androgens that can affect sebaceous gland activityPrimarily neuroactive, limited direct data on skinPrecursor to estrogens, which have known effects on skin health

Table 2: Comparative Effects on the Nervous System

ParameterCholesteryl SulfateDHEASPregnenolone SulfateEstrone Sulfate
Neuroprotection Limited direct dataNeuroprotective against NMDA-induced toxicity (significant protection at 100 nM)[3] and Aβ toxicity (effective at 10⁻⁷ M)[4]Memory-enhancing effects observed at very low doses (3.5 fmol per mouse, intracerebroventricular)[2][5]Potential neuroprotective effects after conversion to estradiol
Receptor Modulation Ligand for RORαPositive allosteric modulator of NMDA receptors; Negative allosteric modulator of GABA-A receptorsPositive allosteric modulator of NMDA receptors (EC₅₀ ≈ 21-33 µM)[6][7]; Negative allosteric modulator of GABA-A receptors (IC₅₀ in high nM to µM range)[3]Indirectly modulates estrogen receptors after conversion
Memory Enhancement Limited direct dataMemory-enhancing effects observed in animal models[2][8]Potent memory-enhancing effects[2][5][8][9][10]Potential cognitive benefits via conversion to estradiol

Table 3: Other Comparative Biological Activities

ParameterCholesteryl SulfateDHEASPregnenolone SulfateEstrone Sulfate
Platelet Adhesion Supports platelet adhesion in a concentration-dependent manner[11][12][13][14]Does not support platelet adhesion[11][12]No direct dataDoes not support platelet adhesion[11][12]
Sperm Capacitation Regulates sperm capacitationMay have indirect effects via conversion to active steroidsModulates ion channel activity relevant to sperm functionIndirect effects via conversion to estrogens
Enzyme Kinetics (Steroid Sulfatase) Non-competitive inhibitor (Ki = 7.4 µM)[15]Non-competitive inhibitor (Ki = 8.7 µM)[15]Competitive inhibitor (Ki = 1.6 µM)[15]Substrate (Km in µM range)[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Assessment of Keratinocyte Differentiation via Involucrin Staining

Objective: To quantify the effect of sterol sulfates on the differentiation of normal human epidermal keratinocytes (NHEK).

Methodology:

  • Cell Culture: NHEK are cultured in a suitable growth medium. At near confluence, the medium is switched to a differentiation-promoting medium (e.g., high calcium concentration) containing the test sterol sulfate (e.g., cholesteryl sulfate) or vehicle control.

  • Immunofluorescent Staining:

    • After the desired incubation period, cells are fixed with 4% paraformaldehyde.

    • The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

    • Non-specific binding is blocked using a blocking buffer (e.g., 5% bovine serum albumin in PBS).

    • Cells are incubated with a primary antibody against involucrin.

    • After washing, a fluorescently labeled secondary antibody is applied.

    • Nuclei are counterstained with DAPI.

  • Quantification: The percentage of involucrin-positive cells is determined by fluorescence microscopy or flow cytometry.[18]

Whole-Cell Patch-Clamp Analysis of GABA-A Receptor Modulation

Objective: To measure the modulatory effects of neurosteroids like pregnenolone sulfate on GABA-A receptor-mediated currents.

Methodology:

  • Cell Preparation: Neurons (e.g., from rat cerebral cortex) are isolated and cultured.

  • Electrophysiological Recording:

    • The whole-cell patch-clamp configuration is established on a selected neuron.[12][19][20][21][22]

    • The neuron is voltage-clamped at a holding potential of -60 mV.

    • GABA-A receptor-mediated currents are evoked by the application of GABA.

    • The test neurosteroid (e.g., pregnenolone sulfate) is co-applied with GABA to determine its effect on the current amplitude and kinetics.

    • Data is acquired and analyzed to determine the IC₅₀ or EC₅₀ of the neurosteroid's modulatory effect.[7]

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Objective: To compare the effects of different sterol sulfates on platelet aggregation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.[23][24]

  • Aggregometry:

    • PRP is placed in a cuvette in an aggregometer and warmed to 37°C.[23][24]

    • The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • The test sterol sulfate is added to the PRP and incubated.

    • A platelet agonist (e.g., ADP or thrombin) is added to induce aggregation.

    • Light transmission through the sample is monitored over time. An increase in light transmission indicates platelet aggregation.[25]

  • Data Analysis: The extent and rate of aggregation are quantified and compared between different sterol sulfate treatments.

In Vitro Sperm Capacitation Assay

Objective: To assess the influence of sterol sulfates on the process of sperm capacitation.

Methodology:

  • Sperm Preparation: Motile sperm are selected from a semen sample, often using a swim-up or density gradient centrifugation technique.[13][26][27]

  • Capacitation Induction: Sperm are incubated in a capacitation medium (e.g., modified Human Tubal Fluid) containing the test sterol sulfate or control. Incubation is typically carried out for several hours at 37°C in a CO₂ incubator.[28]

  • Assessment of Capacitation:

    • Acrosome Reaction (AR) Induction: A physiological inducer of the acrosome reaction (e.g., progesterone (B1679170) or calcium ionophore A23187) is added to a subset of the capacitated sperm.[28][29]

    • Staining: The acrosomal status of the sperm is assessed using a fluorescent probe, such as fluorescein (B123965) isothiocyanate-labeled Pisum sativum agglutinin (FITC-PSA), which binds to the acrosomal contents.[29]

    • Quantification: The percentage of acrosome-reacted sperm is determined by fluorescence microscopy. An increase in the ability to undergo the AR is indicative of successful capacitation.

Signaling Pathways and Mechanisms of Action

The distinct biological effects of these sterol sulfates are mediated by their interactions with different cellular signaling pathways.

Cholesteryl Sulfate: RORα and PKC Signaling

Cholesteryl sulfate has been identified as a ligand for the Retinoid-related Orphan Receptor Alpha (RORα), a nuclear receptor that regulates gene expression involved in development, metabolism, and immune responses.[30] Binding of cholesteryl sulfate to RORα can modulate its transcriptional activity. Additionally, in keratinocytes, cholesteryl sulfate can activate Protein Kinase C (PKC) isoforms, which in turn regulate the expression of differentiation markers.

Cholesteryl_Sulfate_Signaling CS Cholesteryl Sulfate RORa RORα CS->RORa Binds to PKC Protein Kinase C CS->PKC Activates Gene_Expression Gene Expression (e.g., Involucrin) RORa->Gene_Expression Regulates Keratinocyte_Diff Keratinocyte Differentiation PKC->Keratinocyte_Diff Promotes Gene_Expression->Keratinocyte_Diff

Caption: Cholesteryl Sulfate Signaling Pathways in Keratinocytes.

Dehydroepiandrosterone Sulfate (DHEAS): PI3K/Akt Pathway in Neuroprotection

DHEAS exerts its neuroprotective effects in part through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell survival and apoptosis. Activation of PI3K by DHEAS leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

DHEAS_Neuroprotection_Pathway cluster_membrane Cell Membrane DHEAS DHEAS Receptor Cell Surface Receptor(s) DHEAS->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad, Caspases) Akt->Pro_Apoptotic Inhibits Neuronal_Survival Neuronal Survival Pro_Apoptotic->Neuronal_Survival Inhibits

Caption: DHEAS-Mediated Neuroprotection via the PI3K/Akt Pathway.

Pregnenolone Sulfate: Modulation of NMDA and GABA-A Receptors

Pregnenolone sulfate is a potent neurosteroid that directly modulates the activity of major neurotransmitter receptors in the central nervous system. It acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, enhancing excitatory neurotransmission.[7][14][31][32] Conversely, it is a negative allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors, reducing inhibitory neurotransmission.[3][4][6][16][33] This dual action is believed to underlie its effects on learning and memory.

PREGS_Neuromodulation PREGS Pregnenolone Sulfate NMDAR NMDA Receptor PREGS->NMDAR Positive Modulation GABAAR GABA-A Receptor PREGS->GABAAR Negative Modulation Excitation Neuronal Excitation NMDAR->Excitation Increases Inhibition Neuronal Inhibition GABAAR->Inhibition Increases Learning_Memory Learning & Memory Excitation->Learning_Memory Inhibition->Learning_Memory

Caption: Neuromodulatory Actions of Pregnenolone Sulfate.

Estrone Sulfate: A Reservoir for Active Estrogens

Estrone sulfate itself is biologically inactive.[34] Its primary role is to serve as a large, circulating reservoir for the formation of active estrogens, estrone, and subsequently, the more potent estradiol. This conversion is catalyzed by the enzyme steroid sulfatase, which is present in various tissues. The locally produced estrogens can then bind to estrogen receptors and exert their wide-ranging physiological effects.

E1S_Metabolism_Workflow E1S Estrone Sulfate (Inactive Reservoir) Estrone Estrone E1S->Estrone Hydrolysis by Steroid_Sulfatase Steroid Sulfatase Estradiol Estradiol (Active) Estrone->Estradiol Conversion by Aromatase 17β-HSD Estrogen_Receptor Estrogen Receptor Estradiol->Estrogen_Receptor Binds to Biological_Effects Biological Effects Estrogen_Receptor->Biological_Effects Mediates

Caption: Conversion of Estrone Sulfate to Active Estrogens.

Conclusion

This comparative guide highlights the distinct and, in some cases, opposing biological effects of cholesteryl sulfate and other major sterol sulfates. While cholesteryl sulfate plays a significant role in epidermal differentiation and platelet function, DHEAS and pregnenolone sulfate are potent neuromodulators with significant implications for neuronal health and cognitive function. Estrone sulfate, in contrast, primarily functions as a pro-hormone, providing a source of active estrogens in peripheral tissues. The provided data and experimental protocols offer a foundation for further research into the specific mechanisms and potential therapeutic applications of these multifaceted molecules.

References

A Comparative Guide to the Separation of Cholesteryl Sulfate and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of cholesteryl sulfate (B86663) and cholesterol are crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of the primary methods used for this separation, supported by experimental data and detailed protocols. The key techniques evaluated are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzymatic Assays.

Method Comparison

The choice of method for separating cholesteryl sulfate from cholesterol depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or absolute quantification. The following table summarizes the quantitative performance of each method.

MethodPrincipleRecovery RateLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase due to polarity differences.Variable, generally lower than HPLC/GC.Qualitative to semi-quantitative.Not applicable for precise quantification.Simple, rapid, low cost, suitable for screening multiple samples.Lower resolution and sensitivity, not ideal for quantification.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column.85.5% - 111.6% for cholesteryl sulfate[1]. 91.05% for cholesterol[2].LOD: 3.6 mg/kg (cholesterol)[3]. LOQ: 1-80 ng/mL (cholesteryl sulfate)[1][4]. 6.45 mg/kg (cholesterol)[2].>0.99 for both analytes[1][3].High resolution and sensitivity, accurate quantification, suitable for complex mixtures.Requires more expensive equipment and expertise, longer analysis time per sample.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Requires derivatization.89.5% - 95.4% for cholesterol and its precursors[5]. 97.10% ± 0.13% for cholesterol[6].LOD: 0.02 - 0.07 ng/mL (cholesterol precursors)[5]. 0.001 mg/g (cholesterol)[6]. LOQ: 0.003 mg/g (cholesterol)[6].≥0.9994 for cholesterol and its precursors[5].High sensitivity and resolution for volatile compounds.Requires derivatization, which adds complexity and potential for sample loss; not suitable for non-volatile compounds without derivatization.
Enzymatic Assay Specific enzymes are used to catalyze reactions that produce a measurable signal (e.g., colorimetric or fluorometric) proportional to the analyte concentration.Not directly applicable for separation but used for quantification after separation or for total analyte measurement.Dependent on the specific kit and detection method.Typically high, with R² > 0.99.High specificity, suitable for high-throughput screening, relatively simple procedures.Indirectly measures the analyte, potential for interference from other substances, requires separate assays for each analyte.

Experimental Protocols

Detailed methodologies for each of the key separation techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific sample matrix and available instrumentation.

Thin-Layer Chromatography (TLC) Protocol

This protocol is designed for the qualitative or semi-quantitative separation of cholesteryl sulfate and cholesterol.

a. Sample Preparation:

  • Extract lipids from the sample using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v)[7].

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of chloroform (B151607) or another appropriate solvent.

b. TLC Plate Preparation and Development:

  • Using a pencil, gently draw a baseline about 1.5 cm from the bottom of a silica (B1680970) gel TLC plate[8].

  • Spot the reconstituted lipid extract and standards (cholesterol and cholesteryl sulfate) onto the baseline using a microcapillary tube[8][9]. Ensure the spots are small and do not overload the plate.

  • Place the TLC plate in a developing chamber containing a suitable mobile phase. A common solvent system for separating neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v)[9][10]. However, due to the high polarity of cholesteryl sulfate, a more polar mobile phase, such as chloroform:methanol:water (65:25:4, v/v/v), may be required for effective separation[10].

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top[8][9].

  • Remove the plate from the chamber and mark the solvent front with a pencil.

c. Visualization:

  • Allow the solvent to completely evaporate from the plate.

  • Visualize the separated spots by placing the plate in a chamber containing iodine vapor or by spraying with a suitable visualization reagent (e.g., 50% sulfuric acid followed by heating)[9][10]. Cholesterol and cholesteryl sulfate will appear as distinct spots.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the quantitative separation of cholesteryl sulfate and cholesterol, often coupled with mass spectrometry (MS) for detection.

a. Sample Preparation:

  • Extract lipids from the sample as described in the TLC protocol.

  • For quantification, add an internal standard (e.g., a deuterated version of the analytes) before extraction.

  • After solvent evaporation, reconstitute the sample in the initial mobile phase.

b. HPLC-MS Conditions:

  • Column: A C18 reversed-phase column is commonly used[3][11].

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of water and methanol/isopropanol with a modifier like ammonium (B1175870) formate (B1220265) or formic acid can effectively separate the analytes[11]. A typical gradient might start with a higher water content to retain the polar cholesteryl sulfate and gradually increase the organic solvent content to elute the nonpolar cholesterol.

  • Flow Rate: A flow rate of 0.5 mL/min is common[3][11].

  • Detection: Mass spectrometry (MS) is the preferred method for detection due to its high sensitivity and specificity. Electrospray ionization (ESI) in negative ion mode is suitable for detecting cholesteryl sulfate, while atmospheric pressure chemical ionization (APCI) or ESI in positive ion mode can be used for cholesterol[1][4].

Gas Chromatography (GC) Protocol

This method requires derivatization to increase the volatility of cholesterol and cholesteryl sulfate. The analysis of intact cholesteryl sulfate by GC is challenging; therefore, it is typically hydrolyzed to cholesterol before derivatization.

a. Sample Preparation and Hydrolysis:

  • Extract lipids from the sample.

  • To analyze total cholesterol (from both free cholesterol and cholesteryl sulfate), perform an enzymatic or acidic hydrolysis step to cleave the sulfate group from cholesteryl sulfate, yielding free cholesterol. An enzymatic approach would involve using a sulfatase.

  • For separate quantification, first separate cholesteryl sulfate and cholesterol using TLC or HPLC, then proceed with hydrolysis of the cholesteryl sulfate fraction.

b. Derivatization:

  • Evaporate the solvent from the extracted and/or hydrolyzed sample.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TSIM), to convert the hydroxyl group of cholesterol into a more volatile trimethylsilyl (B98337) (TMS) ether[12][13][14].

  • Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization[12].

c. GC-MS Conditions:

  • Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable[5].

  • Carrier Gas: Helium is typically used as the carrier gas[5].

  • Temperature Program: Start with an initial oven temperature and then ramp up to a final temperature to ensure the separation of the derivatized cholesterol from other sample components[5].

  • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity[5].

Enzymatic Assay Protocol

Enzymatic assays are used for quantification rather than separation. To quantify both cholesteryl sulfate and cholesterol, two separate measurements are needed.

a. Measurement of Free Cholesterol:

  • Extract lipids from the sample.

  • Use a commercial cholesterol assay kit. These kits typically involve cholesterol oxidase, which oxidizes cholesterol to produce hydrogen peroxide[15].

  • The hydrogen peroxide is then detected using a colorimetric or fluorometric probe, and the signal is proportional to the amount of free cholesterol.

b. Measurement of Total Cholesterol (including from Cholesteryl Sulfate):

  • Extract lipids from the sample.

  • Hydrolyze the cholesteryl sulfate to free cholesterol using a steroid sulfatase[16]. This step is crucial and differs from the cholesterol ester hydrolysis which uses a cholesterol esterase[17].

  • After hydrolysis, proceed with the same enzymatic assay used for free cholesterol to measure the total cholesterol content.

  • The concentration of cholesteryl sulfate can be calculated by subtracting the free cholesterol concentration from the total cholesterol concentration.

Visualizing the Workflow

To better understand the experimental process, the following diagram illustrates a general workflow for the separation and analysis of cholesteryl sulfate and cholesterol.

G cluster_sample_prep Sample Preparation cluster_separation Separation Method cluster_quantification Quantification Method Sample Biological Sample LipidExtraction Lipid Extraction (e.g., Folch Method) Sample->LipidExtraction SolventEvaporation Solvent Evaporation LipidExtraction->SolventEvaporation Reconstitution Reconstitution SolventEvaporation->Reconstitution TLC Thin-Layer Chromatography Reconstitution->TLC HPLC High-Performance Liquid Chromatography Reconstitution->HPLC GC Gas Chromatography (with Derivatization) Reconstitution->GC EnzymaticAssay Enzymatic Assay Reconstitution->EnzymaticAssay Densitometry Densitometry (for TLC) TLC->Densitometry MS Mass Spectrometry (for HPLC/GC) HPLC->MS GC->MS DataAnalysis Data Analysis and Result Interpretation Densitometry->DataAnalysis MS->DataAnalysis EnzymaticAssay->DataAnalysis

Caption: General experimental workflow for the separation and analysis of cholesteryl sulfate and cholesterol.

The following diagram illustrates the principle of chromatographic separation based on polarity.

G cluster_0 Chromatography Column/Plate (Stationary Phase) cluster_1 Mobile Phase Flow cluster_2 Analyte Separation a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 start Start end End Cholesterol_start Cholesterol Cholesterol_end Cholesterol Cholesterol_start->Cholesterol_end Less Polar, Moves Faster CS_start Cholesteryl Sulfate CS_end Cholesteryl Sulfate CS_start->CS_end More Polar, Moves Slower

Caption: Principle of chromatographic separation of cholesterol and cholesteryl sulfate based on polarity.

References

A Researcher's Guide to Accurate Cholesteryl Sulfate Quantification: A Comparison of Isotope Dilution Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of cholesteryl sulfate (B86663) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive comparison of the gold-standard technique, Isotope Dilution Mass Spectrometry (IDMS), with other analytical methods, supported by experimental data to inform your choice of quantification strategy.

Cholesteryl sulfate, an important endogenous steroid, is implicated in cell membrane stabilization, epidermal differentiation, and steroid hormone biosynthesis. Accurate measurement of its concentration in biological matrices is paramount for advancing research in areas such as steroid metabolism, skin disorders, and cancer. This guide delves into the specifics of IDMS and contrasts it with alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without isotope dilution, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is widely regarded as the definitive method for the accurate quantification of endogenous molecules due to its high precision and accuracy.[1][2] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte (in this case, deuterated or ¹³C-labeled cholesteryl sulfate) to the sample as an internal standard.[1][3] This internal standard behaves identically to the endogenous analyte during sample preparation and analysis, correcting for any losses that may occur. The ratio of the signal from the endogenous analyte to the isotope-labeled internal standard is then used for quantification, leading to highly reliable results.[3]

Principle of Isotope Dilution

The fundamental principle of isotope dilution is the use of an isotopically labeled form of the analyte as an internal standard. This standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C). By adding a known quantity of this standard to the sample at the beginning of the workflow, any subsequent loss of the analyte during extraction, purification, or analysis will also affect the internal standard to the same extent. The mass spectrometer can differentiate between the endogenous analyte and the labeled standard based on their mass-to-charge ratio. Therefore, the ratio of their signals remains constant, allowing for highly accurate quantification.

Principle of Isotope Dilution.
Experimental Workflow for Cholesteryl Sulfate IDMS

The IDMS workflow for cholesteryl sulfate quantification typically involves several key steps, from sample preparation to data analysis. The use of a stable isotope-labeled internal standard from the very beginning is what sets this method apart in terms of accuracy.

IDMS Workflow for Cholesteryl Sulfate Quantification Sample 1. Sample Collection (e.g., Serum, Plasma) Spiking 2. Spiking with Isotope-Labeled Cholesteryl Sulfate (IS) Sample->Spiking Add IS Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Mix Purification 4. Optional: Chromatographic Purification (e.g., TLC, SPE) Extraction->Purification Derivatization 5. Optional: Derivatization for GC-MS Purification->Derivatization Analysis 6. LC-MS/MS or GC-MS Analysis Derivatization->Analysis Inject Quantification 7. Data Analysis: Ratio of Analyte/IS vs. Calibration Curve Analysis->Quantification Measure Ion Ratios

IDMS Workflow.

Alternative Quantification Methods

While IDMS is the benchmark, other methods are available for the quantification of cholesteryl sulfate, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without Isotope Dilution

This method is similar to the LC-MS/MS component of IDMS but does not use a stable isotope-labeled internal standard. Instead, it may use a structural analogue as an internal standard or rely on external calibration. While still highly sensitive and selective, the accuracy and precision can be compromised by variations in sample preparation and matrix effects.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more widely accessible and less expensive technique. It separates cholesteryl sulfate from other sample components using an HPLC column, and quantification is achieved by measuring its UV absorbance at a specific wavelength.[5][6] However, this method generally suffers from lower sensitivity and selectivity compared to mass spectrometry-based methods and may be prone to interference from other co-eluting compounds that absorb at the same wavelength.[5]

Enzymatic Assays

Enzymatic assays offer a high-throughput and cost-effective approach for cholesterol quantification.[7][8][9] These assays typically involve the enzymatic hydrolysis of cholesteryl esters to cholesterol, followed by an enzymatic reaction that produces a detectable colorimetric or fluorometric signal.[7][8] While convenient, these assays measure total cholesterol after hydrolysis and are not specific to cholesteryl sulfate. They can also be susceptible to interference from other substances in the biological matrix.

Performance Comparison

The choice of an analytical method is often a balance between performance, cost, and throughput. The following table summarizes the key performance characteristics of the different methods for cholesteryl sulfate quantification based on available literature.

FeatureIsotope Dilution Mass Spectrometry (IDMS)LC-MS/MS (without IDMS)HPLC-UVEnzymatic Assay
Principle Mass spectrometry with stable isotope-labeled internal standardMass spectrometry with external standard or analogue internal standardUV absorbance after chromatographic separationEnzymatic reaction producing a detectable signal
Specificity Very HighHighModerateLow (measures total cholesterol)
Sensitivity Very HighHighLow to ModerateModerate
Accuracy Very HighGood to HighModerateModerate
Precision (CV%) < 5%[1]< 10%[10]5-15%[5]5-15%
Limit of Quantification (LOQ) Low ng/mL to pg/mLng/mL range[10]µg/mL range[5]µg/mL range
Throughput ModerateHighHighVery High
Cost HighModerate to HighLowLow
Expertise Required HighHighModerateLow

Detailed Experimental Protocols

Isotope Dilution Mass Spectrometry (GC-MS Method)

This protocol is based on a well-established method for cholesteryl sulfate quantification in serum.[3]

  • Internal Standard Spiking: To 100 µL of serum, add a known amount of deuterated cholesteryl sulfate (e.g., [25,26,26,26,27,27,27-²H₇]cholesteryl sulfate) in ethanol.

  • Extraction: Extract the lipids from the serum using a butanol-based liquid-liquid extraction.

  • Purification: Purify the cholesteryl sulfate fraction using thin-layer chromatography (TLC).

  • Solvolysis: Cleave the sulfate group from cholesteryl sulfate to yield cholesterol.

  • Derivatization: Convert the resulting cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative to improve its volatility for GC-MS analysis.

  • GC-MS Analysis: Analyze the TMS-cholesterol derivative by gas chromatography-mass spectrometry in selected ion monitoring (SIM) mode. Monitor the molecular ions of the unlabeled and labeled cholesterol derivatives.

  • Quantification: Calculate the concentration of cholesteryl sulfate based on the ratio of the peak areas of the endogenous and isotope-labeled cholesterol derivatives and a calibration curve.

LC-MS/MS Method (without Isotope Dilution)

This protocol is a general approach for the quantification of sulfated steroids.[4][10]

  • Sample Preparation: Precipitate proteins from 300 µL of serum using an organic solvent (e.g., acetonitrile).

  • Internal Standard Addition (Optional): An analogue internal standard can be added at this stage.

  • LC Separation: Inject the supernatant onto a reverse-phase C18 HPLC column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a suitable buffer (e.g., ammonium (B1175870) acetate).

  • MS/MS Detection: Perform mass spectrometric detection using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor and product ions for cholesteryl sulfate.

  • Quantification: Quantify cholesteryl sulfate using an external calibration curve prepared in a surrogate matrix.

Conclusion

For the most accurate and reliable quantification of cholesteryl sulfate, Isotope Dilution Mass Spectrometry is the unparalleled choice. Its ability to correct for sample loss and matrix effects makes it the gold standard for reference measurements and demanding research applications. However, for studies requiring higher throughput where the utmost accuracy is not the primary concern, a well-validated LC-MS/MS method without a stable isotope-labeled internal standard can provide a suitable alternative. HPLC-UV and enzymatic assays, while more accessible and cost-effective, lack the specificity and sensitivity required for many research applications focused specifically on cholesteryl sulfate. The selection of the most appropriate method will ultimately depend on the specific research question, the required level of accuracy and precision, and the available resources.

References

Cholesteryl Sulfate: A Comparative Analysis of its Diverse Roles in Cellular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multifaceted roles of cholesteryl sulfate (B86663) (CS) across various cell types, including keratinocytes, spermatozoa, erythrocytes, and cancer cells. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for understanding the complex functions of this endogenous sulfated sterol.

I. Comparative Analysis of Cholesteryl Sulfate's Role and Concentration

Cholesteryl sulfate, a metabolite of cholesterol, is not merely an intermediate in steroid metabolism but an active signaling molecule and structural component of cell membranes with cell-type-specific functions.[1][2] Its roles range from regulating cell differentiation and maintaining membrane integrity to influencing immune responses.

Table 1: Comparative Overview of Cholesteryl Sulfate in Different Cell Types

Cell TypePrimary Role(s)Reported Concentration/LevelKey Associated Proteins/Pathways
Keratinocytes Regulation of epidermal differentiation, barrier function, and desquamation.[3][4]Increases from ~1% to 5% of total lipids during differentiation from basal to granular layer.[3]Protein Kinase C (PKC) η, δ, ε; RORα; AP-1 (Fra-1, Fra-2, JunD); SULT2B1b; Steroid Sulfatase (STS).[3][5]
Spermatozoa Membrane stabilization, inhibition of premature capacitation, enzyme inhibition (acrosin).[6][7]~15 µg/10⁹ cells in human spermatozoa; ~445 µg% in seminal plasma.[2]Steroid Sulfatase (STS).[2]
Erythrocytes Membrane stabilization, protection from osmotic lysis.[1][8]< 300 µ g/100 ml in normal red cell membranes; significantly elevated in steroid sulfatase deficiency (e.g., 5,200-9,800 µ g/100 ml).[9]N/A
Cancer Cells Immune evasion by preventing T-cell infiltration.[10][11]Abundantly produced in certain cancers, such as colon cancer.[10][11]DOCK2 (inhibited by CS); SULT2B1b (synthesis).[10][11]

II. Signaling Pathways and Molecular Interactions

Cholesteryl sulfate exerts its effects through various signaling pathways, often acting as a direct ligand or modulator of key regulatory proteins.

A. Keratinocyte Differentiation Cascade

In keratinocytes, CS is a key signaling molecule that promotes terminal differentiation. It activates specific isoforms of Protein Kinase C (PKC), serves as a ligand for the nuclear receptor RORα, and upregulates the transcription factor AP-1.[3][5]

Keratinocyte_Differentiation cluster_PKC PKC Pathway cluster_RORa RORα Pathway cluster_AP1 AP-1 Pathway CS Cholesteryl Sulfate PKC PKC η, δ, ε CS->PKC activates RORa RORα CS->RORa binds to AP1 AP-1 (Fra-1, Fra-2, JunD) CS->AP1 upregulates Differentiation_PKC Keratinocyte Differentiation PKC->Differentiation_PKC Filaggrin Filaggrin Expression RORa->Filaggrin Involucrin Involucrin Transcription AP1->Involucrin Sperm_Capacitation cluster_female_tract Sperm_Epididymis Spermatozoa in Epididymis Sperm_CS Spermatozoa with Cholesteryl Sulfate Sperm_Epididymis->Sperm_CS CS accumulation Membrane_Stabilized Membrane Stabilized (Capacitation Inhibited) Sperm_CS->Membrane_Stabilized STS Steroid Sulfatase (STS) Sperm_CS->STS exposure in Female_Tract Female Reproductive Tract Cholesterol Cholesterol STS->Cholesterol hydrolyzes CS to Capacitation Capacitation Cholesterol->Capacitation triggers Cancer_Immune_Evasion Cancer_Cell Cancer Cell CS Cholesteryl Sulfate Cancer_Cell->CS produces DOCK2 DOCK2 CS->DOCK2 inhibits T_Cell Effector T Cell Rac Rac Activation DOCK2->Rac No_Migration Inhibited T Cell Infiltration DOCK2->No_Migration Migration T Cell Infiltration Rac->Migration ID_MS_Workflow Start Serum Sample Add_IS Add Deuterated CS (Internal Standard) Start->Add_IS Extract Extract with Butanol Add_IS->Extract Purify_TLC Purify by Thin-Layer Chromatography (TLC) Extract->Purify_TLC Solvolyze Solvolysis Purify_TLC->Solvolyze Derivatize Convert to Trimethylsilyl Ether Solvolyze->Derivatize Analyze_GCMS Analyze by GC-MS Derivatize->Analyze_GCMS Quantify Quantify using Standard Curve Analyze_GCMS->Quantify

References

Unveiling the Inhibitory Power of Cholesteryl Sulfate on Steroidogenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of cholesteryl sulfate (B86663) (CS) on steroidogenesis against other known inhibitors. Drawing from experimental data, we present a detailed analysis of its mechanism of action, quantitative comparisons, and the methodologies used to validate these findings. This document is intended to serve as a valuable resource for researchers investigating steroid hormone synthesis and developing novel therapeutic agents.

At a Glance: Cholesteryl Sulfate as a Steroidogenesis Inhibitor

Cholesteryl sulfate, a naturally occurring sulfated sterol, has been identified as an endogenous inhibitor of steroidogenesis. Its primary mechanism involves the suppression of the Steroidogenic Acute Regulatory (StAR) protein, a key gatekeeper in the transport of cholesterol into the mitochondria—the initial and rate-limiting step of steroid hormone production.[1][2][3] Experimental evidence demonstrates that CS reduces StAR gene expression and promoter activity, thereby limiting the substrate available for steroid synthesis.[1][2][3] Unlike many pharmacological inhibitors that directly target steroidogenic enzymes, CS appears to exert its effect primarily on this crucial cholesterol transport step.[2]

Comparative Analysis of Inhibitory Potency

To contextualize the inhibitory effect of cholesteryl sulfate, this section presents a quantitative comparison with other well-characterized steroidogenesis inhibitors. The data, primarily derived from in vitro studies using the human adrenocortical carcinoma cell line H295R, is summarized below.

InhibitorTarget(s)IC50 (Cortisol Production)Key Findings & Citations
Cholesteryl Sulfate StAR Protein ExpressionNot DeterminedSignificantly reduces pregnenolone (B344588) and progesterone (B1679170) production. A 30% reduction in progesterone was observed at 10 µM.[4][5] Its inhibitory action is noncompetitive with respect to cholesterol.[6]
Ketoconazole (B1673606) CYP11A1, CYP17A1, CYP11B1~0.62 µMA broad-spectrum inhibitor of several cytochrome P450 enzymes involved in the steroidogenic cascade.[7][8][9]
Metyrapone CYP11B1 (11β-hydroxylase)~0.07 µMA more specific inhibitor, primarily targeting the final step of cortisol synthesis.[1][7]
Osilodrostat CYP11B1, CYP11B2~0.035 µMA potent inhibitor of 11β-hydroxylase and aldosterone (B195564) synthase.[7][10]
Statins (e.g., Simvastatin) HMG-CoA ReductaseNot ApplicableInhibit the synthesis of cholesterol, the precursor for all steroid hormones, rather than the steroidogenic pathway itself.[4][11][12]

Visualizing the Mechanisms: Signaling Pathways of Inhibition

The following diagrams illustrate the distinct points of intervention for cholesteryl sulfate and other steroidogenesis inhibitors within the steroidogenic pathway.

steroidogenesis_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_er Endoplasmic Reticulum cluster_mito2 Mitochondrion cholesterol Cholesterol cholesterol_cyt Cholesterol Pool cholesterol->cholesterol_cyt star StAR Protein cholesterol_cyt->star Transport hmgcoa HMG-CoA hmgcoa_reductase HMG-CoA Reductase hmgcoa->hmgcoa_reductase mevalonate Mevalonate mevalonate->cholesterol_cyt hmgcoa_reductase->mevalonate cholesterol_mito Cholesterol p450scc P450scc (CYP11A1) cholesterol_mito->p450scc pregnenolone Pregnenolone progesterone Progesterone pregnenolone->progesterone Multiple Steps p450scc->pregnenolone star->cholesterol_mito cyp17a1 CYP17A1 progesterone->cyp17a1 deoxycortisol 11-Deoxycortisol cyp11b1 CYP11B1 deoxycortisol->cyp11b1 cyp17a1->deoxycortisol cortisol Cortisol cyp11b1->cortisol cs Cholesteryl Sulfate cs->star Inhibits Expression statins Statins statins->hmgcoa_reductase Inhibits ketoconazole Ketoconazole ketoconazole->p450scc ketoconazole->cyp17a1 ketoconazole->cyp11b1 Inhibits metyrapone Metyrapone metyrapone->cyp11b1 Inhibits osilodrostat Osilodrostat osilodrostat->cyp11b1 Inhibits

Caption: Sites of action for cholesteryl sulfate and other inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the inhibitory effects on steroidogenesis.

H295R Cell Culture and Steroidogenesis Assay

This protocol is adapted from the OECD Test Guideline 456 for the H295R steroidogenesis assay.[1][3][13][14][15]

  • Cell Culture:

    • Maintain H295R human adrenocortical carcinoma cells (ATCC CRL-2128) in a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 Nutrient Mixture (DMEM/F12), supplemented with 1% ITS+ Premix and 2.5% Nu-Serum.

    • Culture cells at 37°C in a humidified atmosphere of 5% CO2.

    • Passage cells every 3-4 days when they reach 80-90% confluency.

  • Steroidogenesis Assay:

    • Seed H295R cells in 24-well or 96-well plates at a density that allows for 50-60% confluency after 24 hours.

    • After 24 hours of acclimation, replace the medium with fresh medium containing a stimulating agent, such as 10 µM forskolin, to induce steroidogenesis.

    • After a 48-hour stimulation period, replace the medium with fresh medium containing the test compounds (e.g., cholesteryl sulfate, ketoconazole) at various concentrations. Include appropriate solvent controls (e.g., DMSO).

    • Incubate the cells with the test compounds for 48 hours.

    • Following incubation, collect the cell culture medium for hormone analysis.

    • Assess cell viability using a standard method, such as the MTT assay, to rule out cytotoxicity as a cause for reduced hormone production.

experimental_workflow start Start cell_culture H295R Cell Culture start->cell_culture seeding Seed cells in multi-well plates cell_culture->seeding acclimation 24h Acclimation seeding->acclimation stimulation 48h Stimulation (e.g., 10 µM Forskolin) acclimation->stimulation treatment 48h Treatment with Test Compounds stimulation->treatment media_collection Collect Culture Medium treatment->media_collection viability_assay Cell Viability Assay (MTT) treatment->viability_assay hormone_analysis Hormone Quantification (LC-MS/MS or ELISA) media_collection->hormone_analysis data_analysis Data Analysis viability_assay->data_analysis hormone_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the H295R steroidogenesis assay.

Quantification of Steroid Hormones
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate and sensitive quantification of multiple steroid hormones simultaneously.

    • Prepare samples by spiking the collected cell culture medium with internal standards.

    • Perform liquid-liquid or solid-phase extraction to isolate the steroids.

    • Analyze the extracted samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for each steroid.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A common and more accessible method for quantifying specific hormones like pregnenolone or progesterone.

    • Use a commercially available ELISA kit for the hormone of interest.

    • Follow the manufacturer's instructions for preparing standards, controls, and samples.

    • Perform the competitive immunoassay and measure the absorbance using a microplate reader.

    • Calculate the hormone concentration based on the standard curve.

Western Blot Analysis of StAR Protein
  • After treatment with test compounds, lyse the H295R cells in a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against StAR protein overnight at 4°C. Recommended starting dilutions are typically between 1:500 and 1:1000.[2][6][16]

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Normalize the StAR protein levels to a loading control, such as β-actin or GAPDH.

Real-Time Quantitative PCR (RT-qPCR) for StAR mRNA Expression
  • Following treatment, extract total RNA from the H295R cells using a suitable RNA isolation kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green or probe-based assay with specific primers for the human StAR gene. An example of a commercially available primer set for human StAR (NM_000349) is:

    • Forward Primer: 5'-TACGTGGCTACTCAGCATCGAC-3'[17]

    • Reverse Primer: 5'-TCAACACCTGGCTTCAGAGGCA-3'[17]

  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Calculate the relative expression of StAR mRNA using the ΔΔCt method.

Conclusion

Cholesteryl sulfate presents a unique mechanism of steroidogenesis inhibition by targeting the expression of the StAR protein, a critical regulator of cholesterol transport. While direct IC50 comparisons with potent enzymatic inhibitors are not yet established, the available data clearly demonstrates its significant and physiologically relevant inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for further investigation and comparison of cholesteryl sulfate with other modulators of steroid hormone synthesis, aiding in the discovery and development of new therapeutic strategies for steroid-related disorders.

References

A Comparative Guide to Cholesteryl Sulfate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of steroid metabolism and related diseases, the accurate quantification of cholesteryl sulfate (B86663) is paramount. This guide provides a comprehensive cross-validation of the most prevalent analytical methods used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a detailed comparison of their performance, supported by experimental data, to assist in selecting the most suitable method for your research needs.

Quantitative Performance Comparison

The selection of a quantification method often depends on a balance of sensitivity, specificity, throughput, and the required sample preparation complexity. The following table summarizes the key quantitative performance parameters for the quantification of cholesteryl sulfate using LC-MS/MS and provides a qualitative comparison with GC-MS and Enzymatic Assays. Data for the LC-MS/MS method is derived from a validated assay for the simultaneous quantification of multiple steroid sulfates, including cholesteryl sulfate[1][2]. Direct head-to-head comparative data from a single study for all three methods is limited; therefore, the performance of GC-MS and Enzymatic Assays is based on established principles and data from related sterol analyses[3][4][5].

Parameter Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Enzymatic Assay
Analyte Form Intact Cholesteryl SulfateFree Cholesterol (after deconjugation & derivatization)Free Cholesterol (after hydrolysis)
Linearity (R²) > 0.99[1][2]Typically > 0.99 (for derivatized sterols)Typically high, but may be assay-dependent
Limit of Quantification (LOQ) 1 - 80 ng/mL (for a panel of sulfated steroids)[1][2]Method-dependent, requires optimization of derivatizationGenerally less sensitive than MS-based methods[6]
Precision (CV%) < 10% (Intra- and Inter-day)[1][2]Generally < 15%Typically < 15%
Accuracy (Relative Error %) < 10%[1][2]Generally within ±15%Can be affected by interfering substances[7]
Sample Preparation Simple extraction (e.g., SPE)[1][8]Complex: Requires deconjugation (enzymatic or chemical) and derivatization[3][4]Requires hydrolysis of the sulfate group
Throughput HighModerateHigh
Specificity High (based on retention time and MS/MS transitions)High (based on retention time and mass spectrum)Lower, potential for cross-reactivity[3]
Key Advantage Direct measurement of the intact molecule, high sensitivity and specificity.[4]Excellent for untargeted analysis and steroid profiling.[3][4]Simple, rapid, and suitable for high-throughput screening.[9]
Key Disadvantage Indirect measurement requiring extensive sample preparation.[3][4]Indirect measurement, lower specificity.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the typical experimental workflows for the quantification of cholesteryl sulfate using LC-MS/MS, GC-MS, and a hypothetical enzymatic assay.

Quantification Methodologies Workflow

G cluster_sample Sample Collection & Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_enzymatic Enzymatic Assay Method Sample Biological Sample (e.g., Serum, Plasma) IS Addition of Internal Standard Sample->IS LCExt Solid Phase Extraction (SPE) IS->LCExt Deconj Deconjugation (Hydrolysis) IS->Deconj Hydrolysis Enzymatic Hydrolysis (Sulfatase) IS->Hydrolysis LCMS LC-MS/MS Analysis (Intact Molecule) LCExt->LCMS LCData Data Analysis LCMS->LCData GCExt Liquid-Liquid Extraction Deconj->GCExt Deriv Derivatization (e.g., Silylation) GCExt->Deriv GCMS GC-MS Analysis Deriv->GCMS GCData Data Analysis GCMS->GCData EnzReaction Enzymatic Reaction (Cholesterol Oxidase) Hydrolysis->EnzReaction Detection Signal Detection (Colorimetric/Fluorometric) EnzReaction->Detection EnzData Data Analysis Detection->EnzData

Caption: Comparative workflows for cholesteryl sulfate quantification.

Detailed Experimental Protocols

LC-MS/MS Method for Intact Cholesteryl Sulfate

This protocol is adapted from a validated method for the simultaneous quantification of 11 intact steroid sulfates in human serum[1][2].

a. Sample Preparation:

  • To 300 µL of serum or plasma, add 50 µL of an internal standard mix (containing deuterated analogs).

  • Incubate for 15 minutes at room temperature.

  • Condition a Sep-Pak C18 cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge sequentially with 3 mL of water, 3 mL of hexane, and 4 mL of chloroform.

  • Elute the sulfated steroids with 4 mL of methanol.

  • Evaporate the methanolic fraction to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 250 µL of a solution containing 79.75% water, 10% methanol, 10% acetonitrile, and 0.25% ammonium (B1175870) hydroxide.

  • Centrifuge the reconstituted sample before injection.

b. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of methanol in water is often effective[10].

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode with a heated electrospray ionization (HESI) source[1].

  • Detection: Monitor the specific precursor-to-product ion transitions for cholesteryl sulfate and the internal standard using Selected Reaction Monitoring (SRM).

GC-MS Method for Cholesteryl Sulfate (via Free Cholesterol)

This method requires the cleavage of the sulfate group (deconjugation) followed by derivatization to make the resulting cholesterol volatile for GC analysis[3][4].

a. Sample Preparation:

  • Deconjugation (Solvolysis):

    • To the sample, add an appropriate internal standard (e.g., deuterated cholesterol).

    • Perform solvolysis to cleave the sulfate ester. This can be achieved by acidification and extraction with an organic solvent.

    • Alternatively, enzymatic cleavage using a sulfatase can be employed, though care must be taken to avoid enzymes with glucuronidase activity if other steroid conjugates are present[1].

  • Extraction:

    • Extract the liberated free cholesterol using a suitable organic solvent such as methyl tert-butyl ether (MtBE) or hexane[3].

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a silylating agent, for example, a mixture of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and Trimethylsilylimidazole (TSIM) (e.g., 9:1 v/v)[3].

    • Incubate at room temperature for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether of cholesterol.

    • Add a suitable solvent (e.g., MtBE) before injection[3].

b. GC-MS Analysis:

  • GC System: A gas chromatograph with a suitable capillary column (e.g., Agilent CP-Sil 8 CB)[11].

  • Carrier Gas: Helium[3][11].

  • Injector: Operate in splitless mode at a high temperature (e.g., 300°C)[3].

  • Oven Program: A temperature ramp is used to separate the analytes, for instance, starting at 50°C and ramping up to 310°C[3].

  • Mass Spectrometer: An ion trap or quadrupole mass spectrometer operating in electron ionization (EI) mode[3].

  • Detection: Monitor characteristic ions for the cholesterol-TMS derivative in full scan or selected ion monitoring (SIM) mode.

Enzymatic Assay for Cholesteryl Sulfate (Hypothetical Protocol)

This method would involve an initial enzymatic hydrolysis step to liberate free cholesterol, which is then quantified using a commercially available enzymatic cholesterol assay kit[5][6].

a. Sample Preparation (Hydrolysis):

  • To the biological sample, add a purified sulfatase enzyme to specifically hydrolyze cholesteryl sulfate to cholesterol.

  • Incubate the mixture under conditions optimal for the sulfatase activity (e.g., 37°C for a defined period).

  • It is crucial to ensure the complete hydrolysis of cholesteryl sulfate for accurate quantification.

b. Cholesterol Quantification:

  • Follow the protocol of a commercial enzymatic cholesterol assay kit. These assays are typically based on the following reactions:

    • Cholesteryl esters (if present and not hydrolyzed separately) are hydrolyzed to cholesterol by cholesterol esterase.

    • Cholesterol is oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂)[6].

  • The hydrogen peroxide produced is then used in a subsequent reaction to generate a detectable signal (colorimetric or fluorometric).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the concentration of cholesterol based on a standard curve prepared with known concentrations of cholesterol. The result will reflect the amount of cholesteryl sulfate in the original sample.

Conclusion

The choice of method for cholesteryl sulfate quantification depends heavily on the specific requirements of the study.

  • LC-MS/MS stands out as the superior method for its ability to directly measure the intact cholesteryl sulfate molecule with high sensitivity and specificity, requiring minimal sample preparation compared to GC-MS.

  • GC-MS , while more laborious due to the necessary deconjugation and derivatization steps, remains a powerful and reliable technique, particularly for comprehensive steroid profiling.

  • Enzymatic Assays , preceded by a hydrolysis step, offer a high-throughput and cost-effective option for screening large numbers of samples, although with potentially lower specificity and sensitivity compared to mass spectrometry-based methods.

Researchers should carefully consider these factors to select the most appropriate and robust method for their experimental objectives.

References

A Comparative Guide to the Membrane Ordering Effects of Cholesteryl Sulfate and Cholesterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane ordering effects of cholesteryl sulfate (B86663) (CS) and its precursor, cholesterol (CH). By presenting supporting experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to be a valuable resource for researchers in membrane biophysics, cell biology, and drug development.

Executive Summary

Cholesterol is a well-established ordering agent in biological membranes, increasing the thickness and decreasing the fluidity of the lipid bilayer. Cholesteryl sulfate, a sulfated form of cholesterol, exhibits more complex and context-dependent effects on membrane structure and order. While both molecules play crucial roles in cellular function, their distinct impacts on membrane biophysics can lead to different downstream physiological and pathological consequences. This guide synthesizes experimental findings to highlight these differences.

I. Biophysical Effects on Model Membranes: A Quantitative Comparison

The influence of cholesterol and cholesteryl sulfate on the physical properties of lipid bilayers has been investigated using various biophysical techniques. The following tables summarize key quantitative data from studies on model membrane systems, primarily composed of dimyristoylphosphatidylcholine (B1235183) (DMPC) and dipalmitoylphosphatidylcholine (DPPC).

Table 1: Comparison of Membrane Structural Parameters

ParameterCholesterol (CH)Cholesteryl Sulfate (CS)Lipid SystemTechniqueCitation
Lamellar Repeat Distance (Å) 64 ± 2147 ± 4DMPCX-ray Diffraction[1]
Bound Water Molecules per Sterol ~1~13DMPC2H-NMR[1]

Table 2: Comparison of Membrane Ordering and Phase Behavior

ParameterCholesterol (CH)Cholesteryl Sulfate (CS)Lipid SystemTechniqueCitation
Membrane Ordering (High Temp.) 15 mol% CH equivalent ordering30 mol% CS has similar orderingDMPC2H-NMR[1]
Membrane Ordering (Low Temp.) Orders the membraneDisorders the membrane significantly more than CHDMPC2H-NMR[1]
Main Phase Transition (Tm) Small increaseMarked decreaseDPPCDSC[2]
Transition Enthalpy (ΔH) Stronger decreaseWeaker decreaseDPPCDSC[2]
Rotational Conformational Order Greater increaseSmaller increaseDPPCFTIR[2]
Anisotropy (Cholesterol-poor) -Slight increase (decreased fluidity)Model MembranesFluorescence Anisotropy[3][4]
Anisotropy (Cholesterol-rich) -Negligible effectModel MembranesFluorescence Anisotropy[3][4]

II. Experimental Protocols

This section outlines the detailed methodologies for the key experimental techniques used to characterize the membrane ordering effects of cholesterol and cholesteryl sulfate.

A. Liposome (B1194612) Preparation for Biophysical Studies

A common starting point for in vitro membrane studies is the preparation of liposomes. The thin-film hydration method is widely used.

Protocol for Thin-Film Hydration:

  • Lipid Mixture Preparation: The desired lipids (e.g., DMPC or DPPC) and sterol (cholesterol or cholesteryl sulfate) are dissolved in a chloroform/methanol solvent mixture in a round-bottom flask.

  • Film Formation: The organic solvent is removed under a stream of nitrogen gas, followed by drying under vacuum for several hours to form a thin lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer above the lipid's phase transition temperature (Tm). The solution is vortexed to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): To obtain unilamellar vesicles (LUVs or SUVs) of a specific size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or sonication.

B. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid bilayers, providing information on phase transition temperatures and enthalpies.

DSC Experimental Protocol:

  • Sample Preparation: A precise amount of the liposome suspension is loaded into an aluminum DSC pan. An identical volume of buffer is loaded into a reference pan.

  • Thermal Scans: The sample and reference pans are heated and cooled at a constant rate over a defined temperature range that encompasses the lipid phase transition.

  • Data Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram is analyzed to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).

C. Deuterium Nuclear Magnetic Resonance (2H-NMR) Spectroscopy

2H-NMR spectroscopy provides detailed information about the order and dynamics of lipid acyl chains in a membrane.

2H-NMR Experimental Protocol:

  • Sample Preparation: Liposomes are prepared using deuterated phospholipids. The sample is then transferred to an NMR tube.

  • Data Acquisition: 2H-NMR spectra are acquired at various temperatures. The quadrupolar splitting (ΔνQ) is measured from the spectrum.

  • Order Parameter Calculation: The carbon-deuterium bond order parameter (SCD) is calculated from the quadrupolar splitting. A larger SCD value corresponds to a more ordered and less dynamic acyl chain.

D. Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity.

Fluorescence Anisotropy Experimental Protocol:

  • Probe Incorporation: A fluorescent probe, such as diphenylhexatriene (DPH), is incorporated into the liposome suspension.

  • Measurement: The sample is excited with vertically polarized light, and the intensities of the vertically and horizontally polarized emitted light are measured.

  • Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated from the emission intensities. Higher anisotropy values indicate restricted rotational motion and thus a more ordered membrane environment.

III. Impact on Signaling Pathways: The Case of RORα

Cholesterol and cholesteryl sulfate are not only structural components of membranes but also act as signaling molecules. One key target is the Retinoic acid-related Orphan Receptor alpha (RORα), a nuclear receptor that regulates genes involved in metabolism and inflammation.

Differential Regulation of RORα by Cholesterol and Cholesteryl Sulfate

Both cholesterol and cholesteryl sulfate can bind to the ligand-binding domain (LBD) of RORα. However, the sulfate group of CS forms additional hydrogen bonds with the LBD, resulting in a higher binding affinity compared to cholesterol.[5] This enhanced binding of CS leads to a greater transcriptional activation of RORα.[5]

The following diagram illustrates the differential activation of the RORα signaling pathway by cholesterol and cholesteryl sulfate.

RORa_Signaling cluster_extracellular Extracellular/Cytoplasm cluster_nuclear Nucleus CH Cholesterol RORa RORα CH->RORa Binds to LBD CS Cholesteryl Sulfate CS->RORa Binds to LBD (Higher Affinity) RORa_CH RORα-CH Complex RORa_CS RORα-CS Complex RORE ROR Response Element (RORE) RORa_CH->RORE Binds to DNA RORa_CS->RORE Binds to DNA (Stronger Activation) TargetGenes Target Gene Transcription RORE->TargetGenes Initiates Transcription

Differential Activation of RORα by Cholesterol and Cholesteryl Sulfate.

This differential activation has implications for cellular processes such as cholesterol homeostasis. For instance, in CD8+ T cells, the activation of RORα by its agonists, including cholesteryl sulfate, is crucial for maintaining cholesterol balance by attenuating NF-κB transcriptional activity.[6] This, in turn, influences the effector responses of these immune cells.

IV. Conclusion

The membrane ordering effects of cholesteryl sulfate are distinct and often opposite to those of cholesterol. While cholesterol generally promotes membrane order and stability across a wide range of conditions, cholesteryl sulfate's effects are highly dependent on temperature, lipid composition, and the presence of cholesterol itself. At low temperatures, CS is a potent membrane disorganizer, while at higher temperatures, it can have an ordering effect, albeit less pronounced than cholesterol. Furthermore, the higher affinity of CS for the RORα nuclear receptor highlights its role as a signaling molecule that can modulate gene expression differently than cholesterol.

These findings are critical for understanding the complex roles of these sterols in cellular physiology and pathology. For drug development professionals, the differential effects of cholesterol and cholesteryl sulfate on membrane properties and signaling pathways present opportunities for targeted therapeutic interventions. For example, modulating the levels of these sterols or targeting their specific interactions with membrane proteins and receptors could be a viable strategy for treating diseases associated with aberrant membrane function and signaling. Further research into the interplay between these two molecules in more complex, biologically relevant membrane systems will undoubtedly uncover new layers of regulatory complexity.

References

Synthetic vs. Endogenous Cholesteryl Sulfate: A Functional Comparison in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of signaling molecules like cholesteryl sulfate (B86663) (CS) is paramount. This guide provides a comprehensive functional comparison of synthetic and endogenous cholesteryl sulfate, leveraging experimental data to delineate their roles in crucial biological pathways. While the scientific literature widely utilizes synthetic cholesteryl sulfate as a proxy for its endogenous counterpart, this guide will delve into the experimental evidence that substantiates this approach, presenting quantitative data, detailed protocols, and visual pathway representations.

Cholesteryl sulfate, an ester of cholesterol and sulfuric acid, is a naturally occurring molecule implicated in a variety of physiological processes, from maintaining the skin's barrier to regulating steroid hormone production. In research settings, exogenous synthetic CS is frequently employed to unravel the mechanisms of action of the endogenous form. The foundational assumption is that the synthetic version is chemically identical and thus functionally equivalent to the CS produced within cells. This guide examines the experimental data that supports this widely held premise.

Functional Equivalence in Key Biological Processes

The biological activities of synthetic and endogenous cholesteryl sulfate have been explored across several key physiological domains. The following sections summarize the findings from studies using synthetic CS to probe these functions, presenting the quantitative data that demonstrates its efficacy in mimicking the endogenous molecule's roles.

Inhibition of Steroidogenesis

Endogenous cholesteryl sulfate is recognized as a negative regulator of steroidogenesis.[1] Seminal studies have utilized synthetic CS to confirm and quantify this inhibitory effect. In human adrenocortical carcinoma (H295R) cells, the addition of exogenous CS leads to a significant reduction in the production of pregnenolone, the precursor to all steroid hormones. This effect is mediated by the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is essential for the transport of cholesterol into the mitochondria where steroidogenesis begins.[2][3]

Table 1: Effect of Synthetic Cholesteryl Sulfate on Steroidogenesis in H295R Cells

Concentration of Synthetic CS (µg/mL)Pregnenolone Production (% of Control)StAR Protein Level (% of Control)StAR mRNA Level (% of Control)
0 (Control)100100100
10Not significantly differentNot significantly differentNot significantly different
25Not significantly differentNot significantly differentNot significantly different
50~75%[2][3]Decreased[2]Decreased[2]
100~60%[3]Significantly Decreased[2]Significantly Decreased[2]

Data synthesized from studies by Sugawara et al. (2007) and other similar research.[2][3]

The experimental workflow to assess the impact of cholesteryl sulfate on steroidogenesis typically involves treating steroidogenic cells with varying concentrations of synthetic CS and subsequently measuring key markers of hormone production and gene expression.

G cluster_workflow Experimental Workflow: Assessing CS Impact on Steroidogenesis cluster_analysis Analysis cell_culture Culture H295R Adrenocortical Carcinoma Cells cs_treatment Treat cells with varying concentrations of synthetic Cholesteryl Sulfate cell_culture->cs_treatment incubation Incubate for a defined period (e.g., 24-48 hours) cs_treatment->incubation harvest Harvest cell culture medium and cell lysates incubation->harvest pregnenolone_assay Measure Pregnenolone in medium (e.g., ELISA or LC-MS) harvest->pregnenolone_assay western_blot Quantify StAR protein in lysates (Western Blot) harvest->western_blot rt_pcr Measure StAR mRNA in lysates (RT-PCR) harvest->rt_pcr

Experimental workflow for steroidogenesis assessment.

The signaling pathway illustrates that cholesteryl sulfate exerts its inhibitory effect by suppressing the expression of the StAR gene, leading to reduced cholesterol transport into the mitochondria and consequently, decreased steroid hormone synthesis.

G cluster_pathway Cholesteryl Sulfate Signaling in Steroidogenesis Inhibition CS Cholesteryl Sulfate (Endogenous or Synthetic) StAR_promoter StAR Gene Promoter CS->StAR_promoter Inhibits activity StAR_gene StAR Gene Transcription StAR_promoter->StAR_gene StAR_mRNA StAR mRNA StAR_gene->StAR_mRNA StAR_protein StAR Protein (in cytoplasm) StAR_mRNA->StAR_protein Cholesterol_transport Cholesterol Transport StAR_protein->Cholesterol_transport Mitochondrion Mitochondrion Steroidogenesis Steroidogenesis (Pregnenolone production) Mitochondrion->Steroidogenesis Cholesterol_transport->Mitochondrion

CS signaling in steroidogenesis inhibition.
Regulation of Skin Barrier Function

In the epidermis, cholesteryl sulfate plays a critical role in the differentiation of keratinocytes and the formation of the skin barrier.[4][5] Exogenous cholesteryl sulfate has been shown to induce the expression of filaggrin, a key protein for skin barrier integrity, in normal human epidermal keratinocytes (NHEKs).[6] This induction is mediated through the upregulation of the retinoic acid receptor-related orphan receptor alpha (RORα).[6]

Table 2: Effect of Synthetic Cholesteryl Sulfate on Keratinocyte Differentiation Markers

TreatmentRORα mRNA Expression (Fold Change)Profilaggrin mRNA Expression (Fold Change)
Control1.01.0
Synthetic CS (e.g., 20 µM)~2.5[6]~2.0[6]
Synthetic CS + RORα siRNANo significant change[6]No significant change[6]

Data synthesized from a study by Hanyu et al. (2012).[6]

The signaling cascade initiated by cholesteryl sulfate in keratinocytes highlights its role as a signaling molecule that promotes the expression of essential barrier proteins.

cluster_pathway CS-Induced Filaggrin Expression in Keratinocytes CS Cholesteryl Sulfate (Endogenous or Synthetic) RORa_expression Increased RORα Gene Expression CS->RORa_expression RORa_protein RORα Protein RORa_expression->RORa_protein Profilaggrin_promoter Profilaggrin Gene Promoter RORa_protein->Profilaggrin_promoter Activates Profilaggrin_gene Profilaggrin Gene Transcription Profilaggrin_promoter->Profilaggrin_gene Filaggrin Filaggrin Profilaggrin_gene->Filaggrin

CS-induced filaggrin expression pathway.
Modulation of Cholesterol Homeostasis

Recent studies have revealed that cholesteryl sulfate is a key regulator of cellular cholesterol levels. Exogenously added CS has been demonstrated to reduce intracellular cholesterol by inhibiting cholesterol synthesis and uptake. Specifically, synthetic CS promotes the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and blocks the endocytosis of low-density lipoprotein (LDL) cholesterol.

Table 3: Effect of Synthetic Cholesteryl Sulfate on Cholesterol Homeostasis

Cell LineTreatment (Synthetic CS)Intracellular Cholesterol Level (% of Control)HMG-CoA Reductase Protein Level (% of Control)
Huh-7 (Human Hepatoma)50 µM for 24hDecreasedDecreased
HEK293T (Human Embryonic Kidney)50 µM for 24hDecreasedNot explicitly quantified
MEF (Mouse Embryonic Fibroblast)50 µM for 24hDecreasedNot explicitly quantified

Qualitative data synthesized from a study by Kim et al. (2023).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental findings, detailed methodologies are crucial. Below are summarized protocols for key experiments cited in this guide.

Protocol 1: Assessment of Steroidogenesis in H295R Cells
  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The medium is then replaced with fresh medium containing various concentrations of synthetic cholesteryl sulfate (e.g., 0, 10, 25, 50, 100 µg/mL). A vehicle control (the solvent used to dissolve CS) is also included.

  • Incubation: Cells are incubated for a specified period, typically 24 to 48 hours.

  • Sample Collection: After incubation, the cell culture medium is collected to measure secreted pregnenolone. The cells are lysed to extract total protein and RNA.

  • Pregnenolone Measurement: Pregnenolone levels in the culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with a primary antibody against StAR protein and a loading control (e.g., GAPDH), followed by a secondary antibody. Protein bands are visualized and quantified.

  • RT-PCR Analysis: Total RNA is extracted from the cell lysates and reverse-transcribed to cDNA. Quantitative real-time PCR (qRT-PCR) is performed using primers specific for StAR and a housekeeping gene to determine the relative mRNA expression levels.

Protocol 2: Keratinocyte Differentiation Assay
  • Cell Culture: Normal human epidermal keratinocytes (NHEKs) are cultured in a specialized keratinocyte growth medium.

  • Treatment: For differentiation experiments, NHEKs are treated with synthetic cholesteryl sulfate (e.g., 20 µM) in the culture medium. For gene knockdown experiments, cells are transfected with siRNA targeting RORα prior to CS treatment.

  • Incubation: Cells are incubated for a period sufficient to observe changes in gene expression, typically 24 to 72 hours.

  • RNA Extraction and RT-PCR: Total RNA is extracted from the cells, and the expression levels of RORα and profilaggrin mRNA are quantified by qRT-PCR, normalized to a housekeeping gene.

Protocol 3: Cholesterol Homeostasis Assay
  • Cell Culture: Cell lines such as Huh-7, HEK293T, or MEFs are cultured in standard growth medium.

  • Treatment: Cells are treated with synthetic cholesteryl sulfate (e.g., 50 µM) for various time points (e.g., 0, 6, 12, 24 hours).

  • Cholesterol Measurement: Intracellular cholesterol levels are measured using a commercially available cholesterol assay kit. This often involves cell lysis, cholesterol extraction, and a colorimetric or fluorometric detection method.

  • HMG-CoA Reductase Protein Analysis: The levels of HMG-CoA reductase protein in cell lysates are determined by Western blot analysis as described in Protocol 1.

Conclusion

The body of experimental evidence strongly supports the functional equivalence of synthetic and endogenous cholesteryl sulfate. The use of synthetic CS in a variety of in vitro models has been instrumental in elucidating the multifaceted roles of this molecule in steroidogenesis, skin barrier function, and cholesterol homeostasis. The consistent and dose-dependent cellular responses to exogenous CS align with the physiological functions attributed to its endogenous counterpart. This guide provides a foundational understanding for researchers, underscoring the validity of using synthetic cholesteryl sulfate as a critical tool in the ongoing exploration of its biological significance and therapeutic potential. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing and interpreting future studies in this field.

References

validating the pro-aggregatory effect of cholesteryl sulfate on platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the dual nature of cholesteryl sulfate (B86663) (CS) as both a promoter of platelet adhesion and an inhibitor of key coagulation enzymes. This comparison guide, intended for researchers, scientists, and drug development professionals, objectively examines the pro-aggregatory effects of CS on platelets, compares its performance with other molecules, and provides detailed experimental methodologies and signaling pathway visualizations to elucidate its complex role in hemostasis and thrombosis.

Cholesteryl sulfate, a sulfated form of cholesterol found in human plasma and cell membranes, has been shown to directly mediate platelet adhesion in a concentration-dependent and saturable manner.[1] This interaction is highly specific to the cholesteryl sulfate molecule, as related compounds such as cholesterol, cholesterol acetate, estrone (B1671321) sulfate, and dehydroepiandrosterone (B1670201) sulfate do not induce significant platelet adhesion.[1] Notably, this adhesion process is independent of divalent cations and is not inhibited by antibodies against common platelet receptors like glycoprotein (B1211001) Ib, glycoprotein IIb/IIIa, CD36, or P-selectin, suggesting a unique mechanism of action.[1]

While CS directly promotes platelet adhesion, its role in modulating agonist-induced platelet aggregation presents a more nuanced picture. Evidence suggests that pre-exposure of platelets to cholesteryl sulfate enhances their aggregation response to agonists like ADP and thrombin. This potentiating effect highlights a pro-aggregatory facet of CS's function.

However, intriguingly, cholesteryl sulfate also exhibits anticoagulant properties by inhibiting several key serine proteases in the coagulation cascade. It acts as a non-competitive, allosteric inhibitor of thrombin and also inhibits factors Xa, XIa, and most potently, factor XIIa.[2] This anticoagulant activity seemingly contradicts its pro-adhesion and aggregation-potentiating effects, suggesting a complex regulatory role for CS in the bloodstream. The balance between these opposing actions may be crucial in both physiological hemostasis and pathological thrombosis.

Comparative Analysis of Pro-Aggregatory Effects

To contextualize the pro-aggregatory potential of cholesteryl sulfate, a comparison with established platelet agonists is essential. While direct, standalone aggregation induced by CS is not the primary observation, its ability to enhance agonist-induced aggregation is significant. The following table summarizes the key characteristics of cholesteryl sulfate in comparison to a standard platelet agonist, Adenosine Diphosphate (ADP).

FeatureCholesteryl Sulfate (CS)Adenosine Diphosphate (ADP)
Primary Effect Promotes platelet adhesion; Potentiates agonist-induced aggregationInduces platelet aggregation
Receptor(s) Not fully elucidated; independent of major known platelet receptors for adhesionP2Y1 and P2Y12 receptors
Mechanism of Action Direct interaction with the platelet membrane is suggested for adhesion. The mechanism for potentiation of agonist-induced aggregation is under investigation.G-protein coupled receptor signaling, leading to intracellular calcium mobilization and integrin αIIbβ3 activation.
Anticoagulant Properties Yes, inhibits thrombin, FXa, FXIa, and FXIIaNo

Experimental Methodologies

The validation of the pro-aggregatory and adhesive properties of cholesteryl sulfate relies on established in vitro platelet function assays. The following are detailed protocols for the key experiments cited.

Platelet Adhesion Assay (Microtiter Plate Method)

This assay quantifies the adhesion of platelets to a surface coated with cholesteryl sulfate.

  • Coating of Microtiter Plates: 96-well microtiter plates are coated with varying concentrations of cholesteryl sulfate dissolved in an appropriate solvent (e.g., methanol). Control wells are coated with the solvent alone or with other lipids like cholesterol or cholesterol acetate. The solvent is allowed to evaporate completely, leaving a thin film of the lipid on the well surface.

  • Platelet Preparation: Human platelets are isolated from whole blood by centrifugation to obtain platelet-rich plasma (PRP). Washed platelets are then prepared by centrifuging the PRP and resuspending the platelet pellet in a buffered solution (e.g., Tyrode's buffer). The platelet concentration is adjusted to a standardized value.

  • Adhesion Incubation: The washed platelet suspension is added to the coated microtiter wells and incubated at 37°C for a defined period (e.g., 60-90 minutes) to allow for adhesion.

  • Washing: Non-adherent platelets are removed by gently washing the wells with a buffer solution.

  • Quantification of Adherent Platelets: The number of adherent platelets is quantified. This can be achieved by lysing the adherent platelets and measuring the activity of a platelet-specific enzyme like acid phosphatase, or by using a fluorescent dye to stain the platelets and measuring the fluorescence intensity.

  • Data Analysis: The results are expressed as the number of adherent platelets or as a percentage of the total platelets added to the well.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate) and centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed. PPP is used as a reference for 100% light transmission.

  • Assay Setup: A standardized volume of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

  • Baseline Measurement: The baseline light transmission through the PRP is recorded.

  • Addition of Agonist: A known concentration of a platelet agonist (e.g., ADP or thrombin) is added to the PRP to induce aggregation. To test the effect of cholesteryl sulfate, platelets can be pre-incubated with CS before the addition of the primary agonist.

  • Monitoring Aggregation: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is continuously recorded over time.

  • Data Analysis: The maximum percentage of aggregation is determined by comparing the change in light transmission to the baseline (0% aggregation) and the PPP reference (100% aggregation).

Signaling Pathways and Logical Relationships

The precise intracellular signaling pathway initiated by cholesteryl sulfate in platelets is still under investigation. However, based on its ability to potentiate agonist-induced aggregation, it is hypothesized to modulate known platelet activation pathways. The following diagrams illustrate a generalized platelet activation pathway and a proposed workflow for validating the effects of cholesteryl sulfate.

G Generalized Platelet Activation Pathway cluster_0 Agonist Binding cluster_1 Intracellular Signaling Cascade cluster_2 Platelet Response Agonist Agonist (e.g., ADP, Thrombin) GPCR G-Protein Coupled Receptor (e.g., P2Y12, PAR1) Agonist->GPCR PLC Phospholipase C (PLC) Activation GPCR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca2+ Mobilization IP3_DAG->Ca_Mobilization PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Integrin_Activation Integrin αIIbβ3 Activation Ca_Mobilization->Integrin_Activation PKC->Integrin_Activation Aggregation Platelet Aggregation Integrin_Activation->Aggregation

Caption: Generalized signaling pathway of agonist-induced platelet aggregation.

G Experimental Workflow for Validating CS Effects cluster_0 Preparation cluster_1 Experimental Arms cluster_2 Aggregation Assay Conditions cluster_3 Data Analysis & Interpretation Blood_Collection Whole Blood Collection (Human Donors) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation Blood_Collection->PRP_Isolation Adhesion_Assay Platelet Adhesion Assay (CS-coated plates) PRP_Isolation->Adhesion_Assay Aggregation_Assay Platelet Aggregation Assay (LTA) PRP_Isolation->Aggregation_Assay Signaling_Studies Signaling Pathway Analysis (e.g., Calcium Flux) PRP_Isolation->Signaling_Studies Quantification Quantify Adhesion & Aggregation Percentage Adhesion_Assay->Quantification Control Control: Agonist Alone (ADP or Thrombin) Aggregation_Assay->Control CS_Preincubation Experimental: CS Pre-incubation + Agonist Aggregation_Assay->CS_Preincubation Comparison Compare CS effect vs. Control Signaling_Studies->Comparison Control->Quantification CS_Preincubation->Quantification Quantification->Comparison Conclusion Elucidate CS Role in Platelet Function Comparison->Conclusion

Caption: Workflow for validating cholesteryl sulfate's effect on platelets.

Conclusion

The available evidence paints a complex picture of cholesteryl sulfate's role in hemostasis and thrombosis. Its ability to directly promote platelet adhesion and enhance agonist-induced aggregation positions it as a pro-thrombotic factor. Conversely, its inhibitory action on key coagulation enzymes suggests an anticoagulant function. This dual functionality underscores the need for further research to fully elucidate the physiological and pathological implications of cholesteryl sulfate. A deeper understanding of its mechanisms of action could pave the way for novel therapeutic strategies targeting platelet function and coagulation. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their investigation of this intriguing molecule.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Cholesteryl Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Cholesteryl Sulfate (B86663) Sodium, a vital compound in various research applications.

Essential Safety and Handling Information

Before proceeding with disposal, it is crucial to handle Cholesteryl Sulfate Sodium with the appropriate safety measures. Personal protective equipment (PPE) is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Hand Protection: Protective gloves are recommended for prolonged or repeated contact.[1]

  • Respiratory Protection: For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask is advised.[1]

  • Body Protection: A lab coat should be worn to protect clothing.

In the event of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with water as a precaution.[1]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1]

Storage and Handling Data Summary

Proper storage is essential to maintain the integrity of this compound and to prevent accidents.

ParameterRecommendationSource
Storage Temperature -20°C[2][3][4]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.[1] Store under nitrogen, away from moisture for stock solutions.[5]
Handling Avoid dust formation.[1] Provide appropriate exhaust ventilation where dust is formed.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[1] While some sources suggest that smaller quantities may be disposed of with household waste, the prevailing guideline is to adhere to official regulations for chemical waste.[6]

Step 1: Containment of Spills

In case of a spill, the primary objective is to contain the material safely.

  • Avoid Dust Formation: Do not use methods that will cause the powder to become airborne.[1]

  • Clean-up: Gently sweep or shovel the spilled material.[1]

  • Transfer: Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1]

  • Environmental Precaution: Do not allow the product to enter drains.[1]

Step 2: Preparing for Disposal

Properly preparing the waste container is crucial for safe disposal.

  • Select a Suitable Container: Use a container that is compatible with the chemical. Ensure it is sealable and in good condition.

  • Labeling: Clearly label the container with "this compound Waste" and any other information required by your institution's waste management program.

Step 3: Final Disposal

The final disposal method will depend on your institution's policies and local regulations.

  • Consult Institutional Guidelines: Refer to your organization's Environmental Health and Safety (EHS) department for specific procedures on chemical waste disposal.

  • Professional Disposal Service: In most cases, chemical waste, including this compound, will be collected by a licensed hazardous waste disposal company.

  • Contaminated Packaging: Dispose of the original, empty container as unused product, following the same disposal route.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

CholesterylSulfateDisposal cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: this compound for Disposal ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs ppe->spill contain Contain Spill: Sweep up and shovel spill->contain Yes no_spill Directly package for disposal spill->no_spill No transfer Transfer to a suitable, closed container for disposal contain->transfer package Place in a labeled, sealed waste container transfer->package no_spill->package consult Consult Institutional EHS Guidelines & Local Regulations package->consult end Dispose via Licensed Chemical Waste Contractor consult->end

Caption: Workflow for the safe disposal of this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cholesteryl Sulfate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cholesteryl sulfate (B86663) sodium salt, a critical reagent in various biological studies. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

I. Hazard Identification and Personal Protective Equipment (PPE)

While Cholesteryl sulfate sodium is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is crucial to follow standard laboratory safety protocols.[1] The primary risks associated with handling this compound in its solid form are inhalation of dust particles and direct contact with skin and eyes.

Recommended Personal Protective Equipment:

A comprehensive approach to safety involves a combination of engineering controls, administrative procedures, and personal protective equipment.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye Protection Safety glasses with side shields or safety gogglesShould meet ANSI Z87.1 standards. Essential for protecting against splashes or airborne particles.[2][3]
Hand Protection Disposable nitrile glovesWhile no specific glove material is mandated, nitrile gloves offer protection against incidental contact.[3] For prolonged or repeated contact, select gloves based on the solvent being used.[4] Gloves should be inspected before use and changed regularly, or immediately if contaminated.[5]
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.[3][6]
Respiratory Protection N95 or P1 dust mask (if necessary)Generally not required.[1][4] However, if handling large quantities or if dust generation is unavoidable, a dust mask is recommended to prevent inhalation of nuisance dust.[4]

II. Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is vital for the safe and effective use of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a freezer at -20°C for long-term stability.[7][8][9]

2. Preparation and Handling:

  • Work in a designated, well-ventilated area. A chemical fume hood is recommended, especially when working with powders to minimize inhalation risk.[4][6]

  • Avoid dust formation. Handle the solid material carefully.[4]

  • Weighing: Use a balance in an enclosure or a fume hood to contain any airborne particles.

  • Dissolving: this compound is soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF).[9] When preparing solutions, add the solvent to the solid slowly to avoid splashing. Be aware that DMSO can facilitate the absorption of substances through the skin.[10]

3. First Aid Measures:

In the event of accidental exposure, follow these first-aid guidelines:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If they experience any discomfort, seek medical attention.[1][4]
Skin Contact While the product is generally not irritating, it is good practice to wash the affected area with soap and plenty of water.[1][4]
Eye Contact Immediately flush the eyes with running water for several minutes.[1][4]
Ingestion If symptoms persist after ingestion, consult a doctor.[1][4]

III. Spill and Disposal Plan

1. Spill Cleanup:

  • In case of a spill, avoid generating dust.

  • Mechanically pick up the spilled solid (e.g., sweep or vacuum with a HEPA filter).[1][4]

  • Place the collected material in a suitable, closed container for disposal.[4]

  • Clean the spill area thoroughly.

2. Waste Disposal:

  • Unused Product: Smaller quantities may be disposed of with household waste, but it is imperative to follow all federal, state, and local environmental regulations.[1][4] For larger quantities, consult with your institution's environmental health and safety (EHS) office for guidance on proper chemical waste disposal.

  • Contaminated Materials: Dispose of contaminated packaging and PPE as unused product, following official regulations.[1][4]

IV. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve Compound Retrieve Compound Prepare Workspace->Retrieve Compound Weigh Solid Weigh Solid Retrieve Compound->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.